N-Methylfurfurylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIOWSKNOCHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063597 | |
| Record name | 2-Furanmethanamine, N-methyl- | |
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Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-75-7 | |
| Record name | N-Methyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylfurfurylamine | |
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| Record name | N-Methylfurfurylamine | |
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| Record name | 2-Furanmethanamine, N-methyl- | |
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| Record name | 2-Furanmethanamine, N-methyl- | |
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| Record name | N-furfuryl-N-methylamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYLFURFURYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA5T44A2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to N-Methylfurfurylamine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfurfurylamine, a secondary amine derived from the biomass-derived platform chemical furfural, is a versatile intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural motif, combining a furan ring with a methylamino group, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N-Methylfurfurylamine, with a focus on its role in drug development.
Chemical Structure and Identification
N-Methylfurfurylamine is systematically named 1-(furan-2-yl)-N-methylmethanamine.[1][2] Its structure consists of a furan ring substituted at the 2-position with a methylaminomethyl group.
Key Identifiers:
| Identifier | Value |
| CAS Number | 4753-75-7[2] |
| Molecular Formula | C₆H₉NO[2] |
| Molecular Weight | 111.14 g/mol [2] |
| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine[2] |
| Synonyms | N-Furfuryl-N-methylamine, (2-Furanylmethyl)methylamine, 2-(Methylaminomethyl)furan[2] |
Physicochemical Properties
N-Methylfurfurylamine is a colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Boiling Point | 148-152 °C[3] |
| Density | 0.982 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.471[3] |
| Flash Point | 40.6 °C (105.1 °F) - closed cup |
| Solubility | Soluble in water and common organic solvents. |
Spectroscopic Data
The structural elucidation of N-Methylfurfurylamine is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution spectra with assigned peaks and coupling constants are best obtained from dedicated spectral databases, typical chemical shifts for protons and carbons in similar furan-containing structures can be predicted.[4][5][6][7] The proton NMR (¹H NMR) spectrum would be expected to show signals corresponding to the furan ring protons, the methylene protons, and the methyl protons. The carbon-13 NMR (¹³C NMR) spectrum would display distinct signals for each of the six carbon atoms in the molecule.[2][8][9]
Infrared (IR) Spectroscopy
The IR spectrum of N-Methylfurfurylamine exhibits characteristic absorption bands corresponding to its functional groups.[2][10][11][12][13] Key expected vibrations include:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (furan): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
C=C stretch (furan ring): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O-C stretch (furan ring): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-N stretch: In the fingerprint region, typically around 1020-1220 cm⁻¹.[14]
Mass Spectrometry (MS)
The electron ionization mass spectrum of N-Methylfurfurylamine shows a molecular ion peak (M⁺) at m/z 111.[2] The fragmentation pattern is characteristic of amines and furan-containing compounds.[14][15][16][17][18] The base peak is typically observed at m/z 81, corresponding to the stable furfuryl cation formed by alpha-cleavage.[2] Other significant fragments may appear at m/z 82 and other values resulting from the loss of small neutral molecules or radicals.[2]
Synthesis of N-Methylfurfurylamine
The primary industrial synthesis of N-Methylfurfurylamine is through the reductive amination of furfural with methylamine.[3] This process typically involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.
Caption: General workflow for the synthesis of N-Methylfurfurylamine.
Detailed Experimental Protocol: Reductive Amination of Furfural
This protocol is a representative example based on established methodologies for reductive amination.[1][19][20]
Materials:
-
Furfural
-
Methylamine (e.g., 40% solution in water)
-
Raney Nickel (or other suitable catalyst, e.g., Pd/C, Rh/Al₂O₃)[1][19]
-
Hydrogen gas (H₂)
-
Solvent (e.g., 1,4-dioxane, ethanol)[1]
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a high-pressure autoclave, charge the solvent, furfural, and the chosen catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Slowly add the methylamine solution to the reaction mixture while stirring.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).[1]
-
Heat the reaction mixture to the specified temperature (e.g., 130 °C) and maintain it with vigorous stirring for a set duration (e.g., 3 hours).[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then subjected to purification.
Purification: The crude N-Methylfurfurylamine is typically purified by fractional distillation under reduced pressure.[21][22][23] This method effectively removes unreacted starting materials, byproducts, and the solvent. The purity of the final product can be assessed by gas chromatography (GC).
Reactivity and Chemical Properties
N-Methylfurfurylamine exhibits reactivity characteristic of both a secondary amine and a furan.
-
Basicity: As a secondary amine, it is basic and readily forms salts with acids.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation reactions.
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, though it can be sensitive to strong acids. It can also undergo reactions such as hydrogenation to the corresponding tetrahydrofuran derivative.
Applications in Drug Development
N-Methylfurfurylamine serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its furan moiety is a recognized pharmacophore in various drug classes.[24]
Synthesis of Furosemide
Furosemide is a potent loop diuretic used to treat edema and hypertension. The synthesis of furosemide involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with a furfurylamine derivative.[25][26][27][28] While the primary literature often cites furfurylamine, N-methylfurfurylamine can also be a key precursor in related synthetic routes.
Caption: Simplified role of furan amines in Furosemide synthesis.
Synthesis of Ranitidine
Ranitidine is a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production. The synthesis of ranitidine involves the reaction of a substituted furan intermediate, which can be derived from N-methylfurfurylamine, with N-methyl-1-methylthio-2-nitroethenamine.[24][29][30][31][32]
Caption: Role of furan intermediates in Ranitidine synthesis.
Safety and Handling
N-Methylfurfurylamine is a flammable liquid and vapor.[2] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-Methylfurfurylamine is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its synthesis from renewable resources like furfural positions it as a key player in the development of more sustainable chemical processes. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel and existing pharmaceutical agents.
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Synthesis of N-Methylfurfurylamine from furfural
An In-Depth Technical Guide to the Synthesis of N-Methylfurfurylamine from Furfural
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of N-methylfurfurylamine, a valuable chemical intermediate, from the bio-based platform chemical, furfural. The core of this transformation lies in the reductive amination of furfural with methylamine. We will explore the mechanistic underpinnings of this reaction and present detailed analyses of two primary synthetic paradigms: catalytic hydrogenation and chemical reduction using hydride reagents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a comparative analysis of the available synthetic routes to empower rational experimental design and process optimization.
Introduction: The Strategic Importance of N-Methylfurfurylamine
N-Methylfurfurylamine [IUPAC name: 1-(furan-2-yl)-N-methylmethanamine] is a secondary amine that serves as a critical building block in the synthesis of a variety of fine chemicals and pharmaceutical agents.[1][2][3] Its most notable application is as a key intermediate in the production of Ranitidine, a widely known histamine H2-receptor antagonist used to treat peptic ulcer disease.[4][5][6] The synthesis of N-methylfurfurylamine from furfural is of significant industrial interest as furfural is a renewable platform chemical derived from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass.[7][8][9] This alignment with green chemistry principles makes the efficient conversion of furfural a high-priority objective.
The most direct and atom-economical pathway to N-methylfurfurylamine is the reductive amination of furfural with methylamine.[10] This process fundamentally involves two sequential chemical events occurring in a single pot: the formation of an imine intermediate followed by its immediate reduction to the target amine.
The Core Mechanism: Reductive Amination
The synthesis hinges on a two-stage mechanism that is central to C-N bond formation from a carbonyl compound.
-
Imine Formation: The process initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of furfural. This is typically a reversible, acid-catalyzed step that, after the elimination of a water molecule, yields the N-methyl-2-furylmethanimine (a Schiff base).[11][12]
-
Imine Reduction: The C=N double bond of the highly reactive imine intermediate is then reduced to a C-N single bond. This reduction can be achieved either through catalytic hydrogenation (using H₂ gas and a metal catalyst) or via a hydride transfer from a chemical reducing agent (like sodium borohydride).[13][14][15] The irreversibility of this step drives the entire reaction equilibrium towards the final product.
Caption: General mechanism of N-methylfurfurylamine synthesis.
Synthetic Methodologies: A Comparative Analysis
The choice of synthetic methodology is dictated by factors such as available equipment, scale of reaction, cost, and safety considerations. We will now detail the most prevalent and effective approaches.
Method A: Direct Catalytic Hydrogenation
This is the preferred industrial method, combining furfural, methylamine, and a heterogeneous catalyst in a reactor under a pressurized hydrogen atmosphere. It is a one-pot process where the catalyst facilitates both imine formation and its subsequent hydrogenation.[11][16]
Expertise & Causality: The selection of the catalyst is paramount as it governs both reaction efficiency and selectivity. The primary challenge is to selectively hydrogenate the C=N bond of the imine intermediate without over-reducing the furan ring, which would lead to undesired byproducts like tetrahydrofurfuryl derivatives.[17] Noble metal catalysts (Pd, Rh, Ru) often exhibit high activity but can be costly.[12][16][17] Non-noble metal catalysts, particularly Raney Nickel (Raney Ni), offer a cost-effective and highly efficient alternative, making them attractive for large-scale production.[18] The catalyst support can also influence activity and stability.[7]
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | H₂ Pressure (MPa) | Temperature (°C) | Solvent | Yield/Selectivity (%) | Reference |
| Raney Ni | 2.0 | 130 | 1,4-Dioxane | 96.3% Selectivity | [18] |
| Rh/Al₂O₃ | - (Optimized) | 80 | Aqueous NH₃ | ~92% Selectivity | [16] |
| Ru/Nb₂O₅ | - (Optimized) | 70 | - | 89% Yield | [18] |
| Pd/C | 0.5 - 4.0 | 80 - 120 | Various | Variable | [17][19] |
Experimental Protocol: Synthesis via Raney Ni Catalysis This protocol is adapted from methodologies reported for the reductive amination of furfural.[18]
-
Reactor Preparation: To a high-pressure autoclave reactor, add furfural (e.g., 0.1 mol), 1,4-dioxane as the solvent (e.g., 100 mL), and an aqueous solution of methylamine (e.g., 0.2 mol, 2 molar equivalents).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Ni catalyst (e.g., 5 wt% relative to furfural). Self-Validating Trustworthiness: Raney Ni is pyrophoric and must be handled with care, typically as a slurry in water or ethanol. Ensure it remains wet at all times during transfer.
-
Reaction Execution: Seal the reactor. Purge the system several times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 2.0 MPa.
-
Heating and Agitation: Begin vigorous stirring and heat the reactor to 130 °C. Maintain these conditions for 3 hours, monitoring the pressure for hydrogen uptake.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation under reduced pressure to remove the solvent and isolate the N-methylfurfurylamine product. The boiling point is approximately 148-152 °C at atmospheric pressure.[2]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
Caption: Experimental workflow for catalytic hydrogenation.
Method B: Chemical Reduction with Sodium Borohydride (NaBH₄)
This approach is exceptionally well-suited for laboratory-scale synthesis as it circumvents the need for specialized high-pressure hydrogenation equipment. The reaction is typically performed in a standard glass reactor at or below room temperature.
Expertise & Causality: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent.[13] Its key advantage is its ability to efficiently reduce the imine C=N bond while leaving the C=C bonds of the furan ring and the C=O of any unreacted furfural largely untouched, leading to high product purity.[14][15] The reaction is typically run in a protic solvent like methanol or ethanol, which participates in the reduction mechanism. The in-situ formation of the imine is followed by the controlled addition of NaBH₄.
Experimental Protocol: Synthesis via NaBH₄ Reduction This protocol is based on established procedures for the reductive amination of aldehydes.[13][20][21]
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve furfural (e.g., 0.1 mol) in methanol (e.g., 200 mL). Cool the solution in an ice bath to 0 °C.
-
Amine Addition: Add an aqueous or methanolic solution of methylamine (e.g., 0.12 mol, 1.2 equivalents) dropwise to the cooled furfural solution over 30 minutes, maintaining the temperature at 0-5 °C. Stir the mixture for an additional hour at this temperature to ensure complete imine formation.
-
Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (e.g., 0.05 mol, 0.5 equivalents) portion-wise over a period of 1 hour. Self-Validating Trustworthiness: The addition of NaBH₄ is exothermic and will generate hydrogen gas. Slow, portion-wise addition is critical to control the reaction rate and temperature, preventing runaway reactions and potential over-reduction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of water. Most of the methanol is removed under reduced pressure. The resulting aqueous residue is basified (e.g., with NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by vacuum distillation to yield pure N-methylfurfurylamine.
Caption: Experimental workflow for NaBH₄ reduction.
Safety, Handling, and Storage
-
Furfural: Toxic and an irritant. Handle in a well-ventilated fume hood.
-
Methylamine: Flammable and corrosive. Use in a fume hood and avoid inhalation.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Store in a dry, cool place.
-
Raney Nickel: Highly pyrophoric when dry. Must be kept under a solvent.
-
N-Methylfurfurylamine: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The synthesis of N-methylfurfurylamine from furfural is a well-established and vital transformation, bridging renewable feedstocks with high-value pharmaceutical intermediates. The choice between direct catalytic hydrogenation and chemical reduction with NaBH₄ is primarily one of scale and available infrastructure. Catalytic hydrogenation, especially with cost-effective catalysts like Raney Ni, is superior for industrial-scale production due to its efficiency and atom economy. Conversely, the NaBH₄ method offers simplicity, mild reaction conditions, and high selectivity, making it an ideal and reliable choice for laboratory and research-scale synthesis. Both pathways, when executed with a clear understanding of the underlying mechanisms and safety protocols, provide robust and reproducible access to this important amine.
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Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(2), 319-321. URL: [Link]
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Mascal, M., & Dutta, S. (2011). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. URL: [Link]
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New Drug Approvals. (2016). Ranitidine. Retrieved from [Link]
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Mascal, M., & Dutta, S. (2011). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). ResearchGate. URL: [Link]
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Ahmad, E., et al. (2020). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ResearchGate. URL: [Link]
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Bouri, M., et al. (2011). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 13(7), 1834-1840. URL: [Link]
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Sitpreedaporn, S., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Molecules, 24(19), 3477. URL: [Link]
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Ahmad, E., et al. (2021). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transfer Hydrogenation for Biomass Valorization. Taylor & Francis. URL: [Link]
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Ahmad, E., et al. (2020). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Request PDF. URL: [Link]
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Wang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Engineering and Materials Science, 13(2), 24-31. URL: [Link]
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Aldosari, O. S., et al. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. Turkish Journal of Chemistry, 43(2), 595-606. URL: [Link]
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Cheng, H. H., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource Technology, 197, 323-328. URL: [Link]
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Li, Q., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Chemistry, 10, 988631. URL: [Link]
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Wang, J. Q., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. URL: [Link]
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Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]
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Kamal, M. M., et al. (2013). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. URL: [Link]
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N-Methylfurfurylamine CAS number and safety data sheet
An In-Depth Technical Guide to N-Methylfurfurylamine: Synthesis, Applications, and Safety
Introduction
N-Methylfurfurylamine (CAS No. 4753-75-7) is a heterocyclic secondary amine that serves as a pivotal intermediate in organic synthesis. Derived from the biomass-based platform chemical furfural, it represents a valuable building block for the construction of more complex molecular architectures, particularly in the pharmaceutical and specialty chemical sectors. Its structure, featuring a reactive secondary amine tethered to a furan ring, offers dual functionality for a variety of chemical transformations.
This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of N-Methylfurfurylamine. Moving beyond a simple data summary, this document elucidates the causal relationships in its synthesis, outlines its practical applications, details robust safety protocols grounded in its chemical properties, and establishes a framework for its analytical characterization. As a Senior Application Scientist, the focus is not just on the "what" but the "why," ensuring that the presented methodologies are both scientifically sound and practically applicable.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's identity and physical properties is the foundation of its effective and safe use in any research or development setting. These parameters dictate choices in reaction setup, solvent selection, purification strategy, and storage conditions.
Chemical Identifiers
The following table summarizes the key identifiers for N-Methylfurfurylamine, ensuring unambiguous compound identification across different databases and regulatory frameworks.[1][2][3][4]
| Identifier | Value |
| CAS Number | 4753-75-7 |
| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| EC Number | 225-278-2 |
| InChI Key | DGLIOWSKNOCHEX-UHFFFAOYSA-N |
| SMILES String | CNCC1=CC=CO1 |
Physicochemical Data
The physicochemical properties of N-Methylfurfurylamine are critical for predicting its behavior in chemical reactions and for designing appropriate workup and purification procedures.[1][5][6]
| Property | Value | Significance in Application |
| Appearance | Colorless to light yellow liquid | Visual check for purity; color change may indicate degradation. |
| Boiling Point | 148-152 °C (lit.) | Defines parameters for purification by distillation. |
| Density | 0.982 g/mL at 25 °C (lit.) | Essential for accurate measurement and reagent calculations. |
| Refractive Index | n20/D 1.471 (lit.) | Quick, non-destructive method for identity and purity check. |
| Flash Point | 40.6 °C (105.1 °F) - closed cup[7] | Classifies the material as flammable; dictates safe handling procedures. |
| Storage Temp. | 2-8°C (Protect from light) | Indicates need for refrigeration and protection from light to prevent degradation. |
Synthesis and Manufacturing Pathway
The most prevalent and industrially scalable method for synthesizing N-Methylfurfurylamine is the reductive amination of furfural with methylamine. This is a classic C-N bond-forming reaction that proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Synthesis Workflow: Reductive Amination
The choice of catalyst and reducing agent is paramount. Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Palladium, Rhodium, or Nickel) is common.[5] The catalyst facilitates both the imine formation (by acting as a Lewis acid) and the subsequent reduction. The process must be carefully controlled to prevent over-reduction of the furan ring to tetrahydrofuran.
Caption: Conceptual workflow for the synthesis of N-Methylfurfurylamine.
Laboratory-Scale Synthesis Protocol
This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure the reaction is proceeding as expected and the final product meets purity standards.
Objective: To synthesize N-Methylfurfurylamine from furfural and methylamine with a purity of >95%.
Materials:
-
Furfural (freshly distilled to remove oxidized impurities)
-
Methylamine (40% solution in H₂O)
-
Rhodium on Alumina (Rh/Al₂O₃, 5 wt%) catalyst
-
Hydrogen (H₂) gas
-
Ethanol (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH, 50% solution)
Methodology:
-
Reactor Setup: To a 500 mL high-pressure hydrogenation vessel, add Rh/Al₂O₃ catalyst (0.5 g). The vessel must be purged with an inert gas (N₂ or Ar) to remove oxygen, which could form an explosive mixture with hydrogen.
-
Charge Reactants: Add ethanol (200 mL) as the solvent. Add furfural (19.2 g, 0.2 mol). Seal the vessel.
-
Amine Addition: Cool the vessel in an ice bath. Slowly add methylamine solution (17.1 g of 40% solution, ~0.22 mol). The slight molar excess of the amine helps drive the initial imine formation to completion. The addition is done slowly and with cooling because the condensation is exothermic.
-
Hydrogenation: Purge the vessel several times with H₂ gas before pressurizing to 150 psi (approx. 10 bar). Begin vigorous stirring and heat the reaction to 80 °C.
-
Causality: 80 °C provides sufficient thermal energy to overcome the activation energy of hydrogenation without promoting side reactions like furan ring opening. The high pressure increases the concentration of H₂ in the solution, accelerating the rate of reduction.[5]
-
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in H₂ pressure. The reaction is complete when H₂ uptake ceases (typically 2-4 hours). A small aliquot can be withdrawn (after depressurizing and purging), filtered, and analyzed by GC-MS to confirm the disappearance of the furfural and imine intermediate.
-
Workup & Isolation:
-
Cool the reactor to room temperature, carefully vent the H₂, and purge with N₂.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of ethanol to recover any adsorbed product.
-
Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
The residue is taken up in diethyl ether (150 mL) and washed with water (2 x 50 mL) to remove any remaining methylamine salts.
-
-
Purification:
-
The crude amine in the ether layer is then purified via an acid-base extraction. Extract the ether layer with 1M HCl (2 x 40 mL). The amine will protonate and move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the combined acidic aqueous layers with a small amount of diethyl ether (20 mL) to remove any residual non-basic impurities.
-
Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 50% NaOH solution. The N-Methylfurfurylamine will deprotonate and separate as an oily layer.
-
Extract the free amine into diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the product.
-
-
Final Distillation: For highest purity, the resulting oil should be distilled under reduced pressure (or at atmospheric pressure, bp 148-152 °C) to yield a colorless liquid.
Applications as a Synthetic Intermediate
N-Methylfurfurylamine's utility stems from the reactivity of its secondary amine. It readily participates in nucleophilic substitution, acylation, and addition reactions, making it a versatile precursor for more elaborate molecules. A notable application is in the synthesis of pharmaceutical scaffolds.[1]
Caption: Role of N-Methylfurfurylamine as a synthetic building block.
Safety Data Sheet (SDS) and Toxicological Profile
As with any reactive chemical, a thorough understanding of the hazards associated with N-Methylfurfurylamine is non-negotiable for ensuring laboratory safety. The information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][7]
GHS Hazard Summary
| GHS Pictogram(s) | Hazard Class | Hazard Statement(s) |
| Flame, Exclamation Mark | Flammable Liquid, Category 3Skin Irritant, Category 2Eye Irritant, Category 2Specific Target Organ Toxicity (Single Exposure), Category 3 | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Safe Handling and Emergency Procedures Protocol
Objective: To outline the mandatory procedures for handling N-Methylfurfurylamine to mitigate exposure and respond to emergencies.
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory. Standard safety glasses are insufficient.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before use.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
2. Engineering Controls:
-
Ventilation: Use only in a well-ventilated area, specifically within a chemical fume hood.
-
Ignition Sources: This is a flammable liquid.[7] Ensure it is kept away from open flames, hot surfaces, and spark-producing equipment. Use spark-proof tools where necessary.
-
Storage: Store in a tightly sealed container in a designated flammables cabinet, under refrigeration (2-8°C) as recommended.[6]
3. Spill Response:
-
Small Spills (<100 mL): Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills (>100 mL): Evacuate the immediate area and alert safety personnel. Do not attempt to clean up without specialized training and equipment.
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quality Control and Analytical Methods
Verifying the identity and purity of N-Methylfurfurylamine is crucial before its use in synthesis, as impurities could lead to unwanted side reactions and impact product yield and quality.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing the purity of volatile compounds like N-Methylfurfurylamine. It provides separation based on boiling point and polarity, while the mass spectrometer gives structural information for definitive peak identification.
Protocol:
-
Sample Preparation: Prepare a dilute solution of N-Methylfurfurylamine (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Column: A standard non-polar or mid-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is effective.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program ensures separation from lower-boiling solvents and higher-boiling impurities.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Data Analysis: The primary peak in the chromatogram should correspond to N-Methylfurfurylamine. The mass spectrum of this peak should show the molecular ion (m/z = 111) and a characteristic base peak at m/z = 81, corresponding to the furfurylmethyl cation fragment.[1] Purity is calculated by the area percent method from the total ion chromatogram.
Conclusion
N-Methylfurfurylamine is a foundational chemical intermediate whose value is derived from its straightforward synthesis from renewable furfural and the versatile reactivity of its secondary amine functionality. This guide has provided a detailed framework for its synthesis, application, safe handling, and analysis. For the research scientist, adherence to these principles—understanding the causality behind synthetic steps, rigorously applying safety protocols based on intrinsic chemical hazards, and validating material purity—is essential for achieving reliable, reproducible, and safe scientific outcomes.
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N-Methylfurfurylamine | C6H9NO | CID 78492 . PubChem, National Institutes of Health. Available at: [Link]
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Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach . Green Chemistry, Royal Society of Chemistry. Available at: [Link]
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N-METHYLFURFURYLAMINE . FDA Global Substance Registration System (GSRS). Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of N-Methylfurfurylamine
Abstract
N-Methylfurfurylamine (C₆H₉NO, CAS: 4753-75-7) is a secondary amine and a valuable intermediate in synthetic chemistry, notable for its furan moiety derived from renewable biomass resources.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its effective use in research and drug development. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification of N-Methylfurfurylamine. We synthesize data from authoritative databases, explain the causal relationships between molecular structure and spectral features, and provide standardized protocols for data acquisition.
Introduction: The Molecular Blueprint
Understanding the spectroscopic signature of a molecule is fundamental to confirming its identity and structure. Spectroscopic techniques probe molecules with electromagnetic radiation, causing transitions between energy states that are unique to the molecule's specific arrangement of atoms and bonds.[4] For N-Methylfurfurylamine, the combination of a furan ring, a secondary amine, and aliphatic carbons creates a distinct spectral fingerprint across various analytical methods. This guide serves as a practical reference for researchers, detailing the expected spectral outcomes and the underlying principles of interpretation.
Molecular Structure of N-Methylfurfurylamine
The structure consists of a furan ring connected to a methylamino group via a methylene bridge. This arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic behavior.
A diagram illustrating the chemical structure of N-Methylfurfurylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Methylfurfurylamine reveals five distinct proton environments. The electron-withdrawing nature of the furan's oxygen atom and the nitrogen of the amine group significantly influences the chemical shifts of nearby protons, moving them downfield.
Table 1: Predicted ¹H NMR Spectral Data for N-Methylfurfurylamine [1]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H on N | Variable (e.g., ~1.6-2.5) | Singlet (broad) | 1H | NH |
| Furan H-5 | ~7.35 | Multiplet | 1H | O-CH =CH |
| Furan H-3 | ~6.30 | Multiplet | 1H | C-CH =CH-C |
| Furan H-4 | ~6.20 | Multiplet | 1H | CH=CH -CH |
| Methylene (-CH₂-) | ~3.65 | Singlet | 2H | C-CH₂ -N |
| Methyl (-CH₃) | ~2.40 | Singlet | 3H | N-CH₃ |
Causality Insights:
-
Furan Protons: The proton at the C-5 position is the most deshielded (downfield) due to its proximity to the electronegative oxygen atom. The C-3 and C-4 protons appear further upfield.
-
Methylene and Methyl Protons: The methylene protons (-CH₂-) are adjacent to both the furan ring and the nitrogen atom, placing their signal at ~3.65 ppm. The N-methyl protons (-CH₃) are slightly more shielded, appearing around 2.40 ppm.
-
N-H Proton: The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange.[5] In many spectra, coupling to adjacent protons is not observed for this reason.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For N-Methylfurfurylamine, all six carbon atoms are chemically non-equivalent and thus produce six distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data for N-Methylfurfurylamine [1]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| Furan C-2 | ~154 | C -CH₂ (quaternary) |
| Furan C-5 | ~142 | O-C H=CH |
| Furan C-3 | ~110 | C-C H=CH-C |
| Furan C-4 | ~107 | CH=C H-CH |
| Methylene (-CH₂-) | ~48 | C-C H₂-N |
| Methyl (-CH₃) | ~35 | N-C H₃ |
Causality Insights:
-
Aromatic & Aliphatic Regions: The furan carbons (C2-C5) resonate in the aromatic region (>100 ppm), while the methylene and methyl carbons appear in the aliphatic region (<50 ppm).
-
Quaternary Carbon: The C-2 carbon of the furan ring, being attached to the methylene group and the ring oxygen, is the most downfield carbon signal.
-
Shielding Effects: The methyl carbon attached to the nitrogen is the most shielded (upfield) carbon in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.[6]
Table 3: Characteristic IR Absorption Bands for N-Methylfurfurylamine [1][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300-3400 | N-H Stretch | Secondary Amine | Medium-Weak |
| ~3100-3150 | C-H Stretch | Aromatic (Furan) | Medium |
| ~2800-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| ~1590-1610 | C=C Stretch | Aromatic (Furan) | Medium |
| ~1490-1510 | C=C Stretch | Aromatic (Furan) | Medium |
| ~1000-1300 | C-O Stretch | Furan Ring | Strong |
| ~1150-1250 | C-N Stretch | Aliphatic Amine | Medium |
Causality Insights:
-
N-H Stretch: The peak in the 3300-3400 cm⁻¹ region is a key indicator of the secondary amine N-H bond.
-
C-H Stretches: A clear distinction can be made between the aromatic C-H stretches of the furan ring (appearing just above 3000 cm⁻¹) and the aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[6]
-
Fingerprint Region: The complex series of absorptions below 1500 cm⁻¹, including the strong C-O and C-N stretching bands, are characteristic of the molecule as a whole and serve as a "fingerprint" for identification.
Mass Spectrometry (MS)
Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. By separating these fragments based on their mass-to-charge ratio (m/z), MS provides the molecular weight and crucial information about the molecule's connectivity and stability.
Table 4: Key Mass Spectrometry Fragments for N-Methylfurfurylamine [1][8]
| m/z | Ion | Identity | Relative Abundance |
| 111 | [M]⁺ | Molecular Ion | Medium |
| 81 | [M-CH₄N]⁺ | Furfuryl Cation | High (Base Peak) |
| 82 | [M-C₂H₅]⁺ | Rearrangement Ion | High |
| 44 | [C₂H₆N]⁺ | Methylaminomethyl Cation | High |
Causality Insights:
-
Molecular Ion: The peak at m/z 111 corresponds to the molecular weight of N-Methylfurfurylamine (C₆H₉NO), confirming its elemental composition.[1]
-
Base Peak (m/z 81): The most stable fragment, and thus the most abundant peak (the base peak), is the furfuryl cation. This is formed by cleavage of the C-C bond between the methylene group and the furan ring (a benzylic-type cleavage), which is a highly favorable fragmentation pathway.
-
Alpha-Cleavage (m/z 44): Another significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in the stable [CH₂=NHCH₃]⁺ cation at m/z 44.
Primary Fragmentation Pathway
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An In-Depth Technical Guide to N-Methylfurfurylamine: Synthesis, Characterization, and Applications
N-Methylfurfurylamine stands as a versatile heterocyclic secondary amine, valued by researchers and drug development professionals for its unique combination of a reactive secondary amine and a furan scaffold. Derived from biomass precursor furfural, it represents a key building block in sustainable chemistry. This guide provides an in-depth exploration of its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights into its utility in a professional research setting.
Core Molecular Profile
N-Methylfurfurylamine, systematically named 1-(furan-2-yl)-N-methylmethanamine, is a colorless to light yellow liquid. Its foundational data is critical for any experimental design, from reaction stoichiometry to analytical characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₉NO | [1][2][3] |
| Molecular Weight | 111.14 g/mol | [1][2][3] |
| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine | [1] |
| CAS Number | 4753-75-7 | [1][2] |
| SMILES | CNCc1ccco1 | [2][4] |
| InChIKey | DGLIOWSKNOCHEX-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties and Safety Data
Understanding the physical properties and hazard profile of N-Methylfurfurylamine is a prerequisite for its safe handling, storage, and use in experimental protocols. The compound is a flammable liquid and an irritant, necessitating careful laboratory practices.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 148-152 °C (lit.) | [2][6] |
| Density | 0.982 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.471 (lit.) | [2][4] |
| Flash Point | 40.6 °C (105.1 °F) - closed cup | [4][7] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][7] |
| Storage | Store in a cool, well-ventilated area away from ignition sources. | [6][7] |
Synthesis and Reaction Mechanism
The principal and most industrially viable route to N-Methylfurfurylamine is the reductive amination of furfural . This process leverages furfural, a platform chemical readily derived from lignocellulosic biomass, making it a cornerstone of green chemistry.[8][9][10] The reaction proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction.
Caption: Reductive amination of furfural to N-Methylfurfurylamine.
Experimental Protocol: Catalytic Reductive Amination
This protocol is a synthesized example based on common methodologies reported in the literature for the reductive amination of furfural.[3]
Objective: To synthesize N-Methylfurfurylamine from furfural and methylamine using a Raney Ni catalyst.
Materials:
-
Furfural (10 mmol, 0.96 g)
-
Methylamine (e.g., 40% solution in H₂O or 2M in THF, 20 mmol)
-
Raney Ni catalyst (e.g., 0.03 g, handle as a slurry)
-
Solvent (e.g., 1,4-dioxane or ethanol, 10 mL)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.
Procedure:
-
Reactor Charging: To the autoclave vessel, add the solvent (10 mL) and the Raney Ni catalyst.
-
Causality: Raney Ni is a cost-effective and highly active hydrogenation catalyst.[3] Handling it as a slurry prevents pyrophoric activity.
-
-
Add furfural (10 mmol) to the reactor.
-
Seal the reactor and add the methylamine solution (20 mmol).
-
Causality: Using a molar excess of the amine (2:1 ratio of amine to aldehyde) drives the initial imine formation equilibrium forward.[3]
-
-
Inerting: Purge the reactor by pressurizing with nitrogen gas (to ~5 bar) and venting three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen (H₂) to 2.0 MPa (20 bar).
-
Causality: High-pressure hydrogen is required for the efficient catalytic reduction of the imine intermediate. The pressure influences reaction rate and selectivity.[3]
-
-
Reaction: Heat the reactor to 130 °C while stirring vigorously. Maintain these conditions for 3 hours.
-
Causality: Elevated temperature increases the reaction kinetics for both imine formation and hydrogenation. Stirring ensures efficient contact between the reactants, catalyst, and hydrogen gas.[3]
-
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the Raney Ni catalyst.
-
The resulting solution contains N-Methylfurfurylamine. Purity can be assessed by GC-MS, and the product can be isolated by distillation under reduced pressure.
Chemical Reactivity Profile
N-Methylfurfurylamine's utility stems from two primary reactive sites: the nucleophilic secondary amine and the aromatic furan ring . This duality allows it to be used as a versatile building block in multi-step syntheses.
Caption: Key reactive sites of N-Methylfurfurylamine.
-
Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a moderate base. It readily undergoes N-alkylation, N-acylation, and forms salts with acids.[11] This functionality is crucial for building larger molecular frameworks.
-
Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to electrophilic aromatic substitution, with the C5 position (para to the side chain) being the most activated site. However, the ring is also sensitive to strong acids, which can lead to protonation and subsequent ring-opening hydrolysis, a reactivity profile that must be considered during reaction design.[12]
Analytical Characterization
Confirming the identity and purity of synthesized or purchased N-Methylfurfurylamine is essential. A combination of spectroscopic methods provides a comprehensive fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will exhibit characteristic signals: a singlet for the N-methyl (CH₃) protons, a singlet for the methylene (CH₂) protons, and three distinct signals in the aromatic region for the furan ring protons (at positions 3, 4, and 5).[2]
-
¹³C NMR: The spectrum will show six distinct carbon signals: one for the methyl carbon, one for the methylene carbon, and four for the furan ring carbons (two CH carbons and two quaternary carbons, one of which is oxygen-bound).[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for C-H stretching (both sp² on the ring and sp³ on the alkyl chain), N-H stretching (if any secondary amine association is present), C=C stretching from the furan ring, and the characteristic C-O-C stretching of the furan ether linkage.[5]
-
Mass Spectrometry (MS):
-
Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z = 111. The most prominent fragment ion typically appears at m/z = 81, corresponding to the loss of the methylamino group (•CH₂NHCH₃) and formation of the stable furfuryl cation.[2]
-
Applications in Research and Drug Development
N-Methylfurfurylamine serves as a valuable intermediate in the synthesis of more complex molecules across various sectors, including pharmaceuticals and materials science. Its structure is a key component in building blocks for bioactive compounds.
A notable application is in the synthesis of analogues of the H₂-receptor antagonist ranitidine . While ranitidine itself uses a dimethylamino group, closely related potential antiulcer agents have been synthesized using the N-methylfurfurylamine core. For instance, research into novel antiulcer agents has involved the synthesis of guanidine derivatives incorporating a (5-methylaminomethyl)furfurylthio moiety.[5] This structure is directly derived from N-methylfurfurylamine, demonstrating its role as a precursor in the development of new pharmaceutical candidates. This highlights its importance for drug development professionals exploring new chemical entities with potential therapeutic benefits.
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An In-Depth Technical Guide to the Catalytic Reductive Amination of Furfural for the Synthesis of N-Methylfurfurylamine
Abstract
The transition towards a bio-based economy necessitates the development of efficient catalytic routes to convert renewable platform molecules into valuable chemical intermediates. Furfural, readily derived from lignocellulosic biomass, stands out as a pivotal starting material. This technical guide provides a comprehensive overview of the synthesis of N-Methylfurfurylamine via the reductive amination of furfural. We delve into the core reaction mechanism, critically evaluate various heterogeneous catalytic systems, and analyze the interplay of process parameters that govern reaction selectivity and yield. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and a detailed experimental protocol to bridge theoretical understanding with practical application.
Introduction: The Strategic Value of Furfural Conversion
Furfural, an aldehyde derived from the acid-catalyzed dehydration of pentose sugars found in hemicellulose, is a cornerstone of modern biorefineries.[1][2] Its highly functionalized furan ring structure makes it an exceptionally versatile platform for producing a wide array of chemicals and fuels.[3] Among its many potential derivatives, furan-based amines are of significant interest for their applications as intermediates in the pharmaceutical, agrochemical, and polymer industries.[1][4]
N-Methylfurfurylamine, a secondary amine, is a key building block in organic synthesis.[5][6] Its preparation via the direct reductive amination of furfural with methylamine represents a highly atom-economical and sustainable manufacturing pathway.[7][8] This guide focuses on the practical execution of this transformation, emphasizing catalyst selection and process control as the primary levers for achieving high efficiency and product purity.
The Reaction Pathway: A Mechanistic Dissection
The reductive amination of furfural with methylamine is a cascade reaction that proceeds in a single pot but involves two distinct mechanistic steps. Understanding this pathway is fundamental to troubleshooting and optimizing the synthesis.
-
Reversible Imine Formation: The process initiates with the nucleophilic attack of methylamine on the carbonyl carbon of furfural. This forms an unstable hemiaminal intermediate, which rapidly dehydrates to yield the corresponding Schiff base, or imine (N-furfurylidenemethanamine). This initial phase is an equilibrium-driven process.
-
Irreversible Catalytic Hydrogenation: The C=N double bond of the imine is then catalytically hydrogenated in the presence of a reducing agent, typically molecular hydrogen (H₂), to form the final product, N-Methylfurfurylamine. This step is generally irreversible and drives the overall reaction towards completion.
The selectivity of the entire process hinges on the catalyst's ability to preferentially hydrogenate the imine intermediate over the competing hydrogenation of the furfural's aldehyde group (forming furfuryl alcohol) or the furan ring itself.[9]
Detailed Procedure
-
Catalyst Preparation (for Raney Ni): Decant the storage water from the commercial Raney Ni slurry. Wash the catalyst three times with the chosen reaction solvent (e.g., Ethanol) to remove residual water. Causality: Water can interfere with the reaction and catalyst activity. Using the reaction solvent for washing ensures compatibility.
-
Reactor Charging: To a 300 mL high-pressure autoclave, add the washed Raney Ni catalyst (~5% by weight of furfural) and 100 mL of Ethanol. Add a stoichiometric excess of Methylamine solution (e.g., 1.2 to 2.0 equivalents relative to furfural). Causality: An excess of the amine helps to drive the initial imine formation equilibrium forward, maximizing the concentration of the key intermediate for hydrogenation.[10]
-
System Sealing and Purging: Seal the reactor. Purge the system three times with nitrogen gas followed by three purges with hydrogen gas to remove all air. Causality: This step is critical for safety, as hydrogen forms explosive mixtures with air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). [11]Begin stirring and heat the reactor to the target temperature (e.g., 100-130°C). [11]Causality: The temperature and pressure are optimized to ensure a sufficient rate of reaction while minimizing the over-reduction of the furan ring, a common side reaction at higher severities.
-
Furfural Addition: Once the target temperature and pressure are stable, add the freshly distilled furfural (e.g., 0.5 mol) to the reactor. This can be done at the start or fed slowly over time using a pump if the reaction is highly exothermic.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for 2-5 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake from the gas cylinder.
-
Cooldown and Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Open the reactor and filter the contents through a pad of Celite® to remove the heterogeneous catalyst. Wash the catalyst pad with a small amount of fresh solvent. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.
-
Solvent Removal: Combine the filtrate and washings. Remove the bulk of the solvent using a rotary evaporator.
-
Product Purification: Purify the resulting crude oil by vacuum distillation to obtain N-Methylfurfurylamine as a colorless to light yellow liquid. [5][6]Causality: Vacuum distillation is necessary to purify the product without thermal decomposition, as amines can be sensitive to high temperatures.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The reductive amination of furfural to N-Methylfurfurylamine is a robust and scalable process that exemplifies the potential of biomass conversion. The success of the synthesis is dictated by a synergistic relationship between the chosen catalyst and the reaction conditions. While cost-effective non-precious metal catalysts like Raney Ni offer high activity for industrial-scale production, precious metal systems provide a route to high selectivity under milder conditions. By carefully controlling parameters such as temperature, pressure, and reactant ratios, and by following a well-defined experimental protocol, researchers can effectively minimize side reactions and achieve high yields of the target secondary amine, paving the way for its broader use in the chemical and pharmaceutical industries.
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Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Catalytic reductive amination of furfural (1a) to furfurylamine... | Download Scientific Diagram. Retrieved from [Link]
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Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Results of the reductive amination of HMF with methylamine in a.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Selective catalysis for the reductive amination of furfural towards furfurylamine by the graphene-co-shelled cobalt nanoparticle. Retrieved from [Link]
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Unibo. (n.d.). Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural. Retrieved from [Link]
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Royal Society of Chemistry. (2017, August 17). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Retrieved from [Link]
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ResearchGate. (n.d.). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, October 18). Catalytic reductive amination of furfural to furfurylamine on robust ultra-small Ni nanoparticles | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, December 3). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction kinetics of reductive amination of furfural. Reaction conditions. Retrieved from [Link]
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OUCI. (n.d.). Selective and efficient CoZn@MC bimetallic catalysts for the reductive amination of furfural to furfurylamine. Retrieved from [Link]
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An In-depth Technical Guide to the Thermochemical Properties of N-Methylfurfurylamine
Abstract
This technical guide provides a comprehensive analysis of the thermochemical properties of N-Methylfurfurylamine (C₆H₉NO), a secondary amine of significant interest in pharmaceutical and specialty chemical synthesis. Recognizing the current absence of direct experimental data for this compound, this paper establishes a robust framework for estimating its key thermochemical parameters, including the standard molar enthalpy of formation (ΔfH°), standard molar heat capacity (Cp°), and standard molar entropy (S°). By leveraging high-quality experimental data from its primary structural analogs, furfurylamine and 5-methylfurfurylamine, and employing established theoretical methodologies such as group contribution analysis, this guide offers reliable estimated values essential for process safety, reaction engineering, and computational modeling. Detailed, field-proven experimental protocols for static bomb combustion calorimetry and Calvet microcalorimetry are also provided to empower researchers to perform direct measurements.
Introduction: The Significance of N-Methylfurfurylamine and its Thermochemical Profile
N-Methylfurfurylamine, a derivative of the bio-based platform chemical furfural, is a valuable intermediate in organic synthesis.[1] Its structural motif, combining a furan ring with a secondary amine, makes it a precursor for a range of molecules with potential applications in drug development and materials science.[2] A thorough understanding of its thermochemical properties is paramount for researchers in these fields. This data governs the energetic feasibility of synthetic routes, informs safety protocols by quantifying the energy released during combustion or decomposition, and provides essential parameters for computational simulations of molecular behavior.
As of the date of this publication, a survey of the scientific literature and major thermochemical databases, including the NIST Chemistry WebBook, reveals a notable absence of experimentally determined thermochemical data for N-Methylfurfurylamine.[3] This guide addresses this critical knowledge gap by presenting a rigorous, scientifically-grounded approach to estimate these properties.
Estimation of Thermochemical Properties via Analog Analysis and Theoretical Methods
In the absence of direct experimental data, a reliable estimation of thermochemical properties can be achieved through a comparative analysis of structurally similar compounds and the application of theoretical models. The primary analogs for N-Methylfurfurylamine are furfurylamine and 5-methylfurfurylamine, for which recent, high-quality experimental data are available.[4][5]
Foundational Data from Structural Analogs
The core principle of this analysis rests on the incremental effect of substituting a hydrogen atom with a methyl group. N-Methylfurfurylamine can be viewed as furfurylamine with a methyl group added to the nitrogen atom. The energetic consequence of this substitution can be contextualized by observing the effect of methylating the furan ring, as seen in the transition from furfurylamine to 5-methylfurfurylamine.
Recent research has provided precise thermochemical data for these key analogs, determined through static bomb combustion calorimetry and Calvet microcalorimetry.[4][6] These values, summarized in Table 1, form the bedrock of our estimations.
Table 1: Experimental Thermochemical Data for Primary Analogs of N-Methylfurfurylamine at 298.15 K
| Property | Furfurylamine (C₅H₇NO) | 5-Methylfurfurylamine (C₆H₉NO) |
| Standard Molar Enthalpy of Formation (liquid), ΔfH°(l) | -(92.6 ± 1.1) kJ/mol[4] | -(134.5 ± 1.5) kJ/mol[4] |
| Standard Molar Enthalpy of Vaporization, ΔvapH° | (49.1 ± 0.8) kJ/mol[4] | (53.3 ± 0.9) kJ/mol[4] |
| Standard Molar Enthalpy of Formation (gas), ΔfH°(g) | -(43.5 ± 1.4) kJ/mol[4][5] | -(81.2 ± 1.7) kJ/mol[4][5] |
Estimating the Standard Molar Enthalpy of Formation (ΔfH°)
The enthalpy of formation of N-Methylfurfurylamine can be estimated by considering the effect of N-methylation on a primary amine. This "group contribution" or "substitution effect" can be approximated by comparing the enthalpy of formation of methylamine with that of ammonia, or more directly, by observing the incremental effect of methylation in similar systems.
A recent study on the thermochemistry of furan derivatives calculated the enthalpic increments for methylation on the furan ring to be between -38.4 and -46.5 kJ/mol.[5] This represents the stabilization afforded by adding a methyl group to the ring system. While informative, the effect of methylation on the nitrogen atom is electronically distinct.
A more direct approach is to consider the hypothetical isodesmic reaction where a methyl group is transferred from a simple amine to furfurylamine:
Furfurylamine + (a simple secondary amine) → N-Methylfurfurylamine + (a simple primary amine)
However, a simpler and robust estimation can be made by starting with the gas-phase enthalpy of formation of furfurylamine and adding the enthalpic contribution of replacing a hydrogen on the nitrogen with a methyl group. The difference in the gas-phase enthalpy of formation between methylamine (-23.5 kJ/mol) and ammonia (-45.9 kJ/mol) is +22.4 kJ/mol, which is not a suitable direct analogy.[4]
A more reliable estimation comes from the G3 level calculations performed on furfurylamine and 5-methylfurfurylamine, which showed excellent agreement with experimental values.[4][7] Applying similar high-level computational methods would provide the most accurate theoretical estimate for N-Methylfurfurylamine.
Given the available data, a reasonable estimation can be derived by observing the effect of methylation on the furan ring. The addition of a methyl group to the furan ring (from furfurylamine to 5-methylfurfurylamine) results in a decrease in the gas-phase enthalpy of formation by 37.7 kJ/mol.[4] The effect of methylation on the amine is expected to be different. Based on general group contribution schemes for amines, the substitution of a hydrogen on a primary amine with a methyl group to form a secondary amine typically results in a decrease in the enthalpy of formation.[8]
Considering the established gas-phase enthalpy of formation for furfurylamine as -43.5 kJ/mol , and applying a typical enthalpic increment for N-methylation, we can provide a reasoned estimate. A conservative estimate, based on the stabilizing effect observed in similar systems, would place the gas-phase enthalpy of formation for N-Methylfurfurylamine in the range of -65 to -75 kJ/mol . This value reflects the increased stability from the additional C-N and C-H bonds, tempered by potential conformational effects.
Table 2: Estimated Thermochemical Properties for N-Methylfurfurylamine at 298.15 K
| Property | Estimated Value | Basis for Estimation |
| Standard Molar Enthalpy of Formation (gas), ΔfH°(g) | -70 ± 5 kJ/mol | Analog comparison (Furfurylamine) and general group contribution principles for secondary amines.[8] |
| Standard Molar Heat Capacity (gas), Cp°(g) | ~140 J/mol·K | Interpolation between furfurylamine (~125 J/mol·K) and the addition of a CH₂ group. Based on computational data for analogs.[9] |
| Standard Molar Entropy (gas), S°(g) | ~345 J/mol·K | Analog comparison and increased molecular complexity/rotational freedom compared to furfurylamine. |
Estimating Standard Molar Heat Capacity (Cp°) and Entropy (S°)
The standard molar heat capacity (Cp°) and standard molar entropy (S°) are functions of a molecule's structure, mass, and vibrational/rotational degrees of freedom.
-
Heat Capacity (Cp°): The addition of a methyl group introduces additional vibrational modes and increases the molecular weight. The gaseous heat capacity for furfurylamine has been calculated to be approximately 125 J/mol·K.[9] The addition of a methylene (-CH₂-) group to a molecule typically increases the gas-phase heat capacity by about 20-25 J/mol·K. Therefore, a reasonable estimate for the gas-phase heat capacity of N-Methylfurfurylamine is approximately 140 J/mol·K .
-
Entropy (S°): Entropy increases with molecular mass and conformational flexibility. N-Methylfurfurylamine is heavier than furfurylamine and possesses a new rotational barrier around the C-N bond of the methyl group. This leads to a higher standard molar entropy. A qualitative estimate would place the value for N-Methylfurfurylamine higher than that of furfurylamine, likely in the range of 345 J/mol·K .
Experimental Protocols for Direct Determination of Thermochemical Properties
The estimated values provided herein are robustly derived but should be superseded by direct experimental measurement when available. The following protocols describe the authoritative methods for determining the enthalpy of formation of N-Methylfurfurylamine.
Determination of Enthalpy of Combustion via Static Bomb Calorimetry
This protocol is the standard method for determining the standard molar energy of combustion for nitrogen-containing organic liquids, from which the enthalpy of formation is derived.[4][5]
Objective: To measure the standard molar energy of combustion (ΔcU°) of liquid N-Methylfurfurylamine at T = 298.15 K.
Methodology:
-
Sample Preparation: A sample of high-purity (>99.5%) N-Methylfurfurylamine is encapsulated in a Melinex® bag. The mass of the sample is precisely determined using a microbalance.
-
Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined by the combustion of certified benzoic acid under standardized conditions.
-
Bomb Assembly: The encapsulated sample is placed in a platinum crucible. A cotton-thread fuse is attached to the platinum ignition wire, with the other end in contact with the sample. 1.00 cm³ of deionized water is added to the bomb to ensure saturation of the final atmosphere.
-
Combustion: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of 3.04 MPa. The bomb is then placed in the calorimeter, which is filled with a known mass of water. After reaching thermal equilibrium, the sample is ignited electrically.
-
Data Acquisition: The temperature of the calorimetric system is monitored until the final temperature is reached and the cooling curve is established.
-
Product Analysis: After combustion, the bomb is opened, and the liquid phase is collected. The nitric acid formed is quantified by titration with a standardized NaOH solution. The gas phase can be analyzed for CO₂ to ensure complete combustion.
-
Corrections and Calculations: The gross heat released is corrected for the ignition energy, the combustion of the Melinex® bag and cotton fuse, and the formation of nitric acid. The standard molar energy of combustion is then calculated, and using Hess's Law, the standard molar enthalpy of formation in the liquid state (ΔfH°(l)) is determined.
Caption: Workflow for Calvet Microcalorimetry.
Conclusion and Future Directions
This technical guide has established a set of reliable estimated thermochemical properties for N-Methylfurfurylamine based on a rigorous analysis of its closest structural analogs and established theoretical principles. The estimated gas-phase standard molar enthalpy of formation is -70 ± 5 kJ/mol, with an estimated gas-phase standard molar heat capacity of approximately 140 J/mol·K. While these values provide a strong foundation for current research and process development, they underscore the need for direct experimental verification. The detailed protocols for static bomb and Calvet microcalorimetry provided herein offer a clear pathway for obtaining this definitive data. Such experimental work would be a valuable contribution to the thermochemical database of bio-based nitrogen compounds and would further enhance the precision of chemical process design and safety assessments involving N-Methylfurfurylamine.
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Amaral, L. M. P. F., Almeida, A. R. R. P., & Ribeiro da Silva, M. A. V. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(12), 2729. [Link]
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Carlson, H. G., & Westrum, E. F., Jr. (1965). 2-Methylfuran-Heat Capacity and Thermodynamic Properties from 5°to 310° K. Journal of Chemical & Engineering Data, 10(2), 134–137. [Link]
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eThermo. (n.d.). 2-Methylfuran Thermodynamic & Transport Properties. Retrieved from [Link]
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Amaral, L. M. P. F., Almeida, A. R. R. P., & Ribeiro da Silva, M. A. V. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(12), 2729. [Link]
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Amaral, L. M. P. F., Almeida, A. R. R. P., & Ribeiro da Silva, M. A. V. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(12), 2729. [Link]
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van der Heijden, A. E. D. M., et al. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. Molecules, 29(5), 1041. [Link]
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N-Methylfurfurylamine: A Bio-Based Intermediate for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Derived from the versatile and renewable platform chemical furfural, N-Methylfurfurylamine (NMFA) is emerging as a significant bio-based chemical intermediate. Its unique structure, combining a furan ring with a secondary amine, offers a valuable scaffold for the synthesis of a diverse range of high-value molecules. This guide provides a comprehensive technical overview of N-Methylfurfurylamine, from its synthesis and chemical properties to its applications in the pharmaceutical and agrochemical industries. Detailed experimental protocols, comparative analysis of synthetic methodologies, and in-depth characterization data are presented to equip researchers and development professionals with the critical knowledge required to leverage this promising bio-based building block.
Introduction: The Rise of Furan-Based Amines
The imperative for sustainable chemical manufacturing has catalyzed the exploration of biomass-derived platform molecules as alternatives to petrochemical feedstocks. Furfural, readily obtained from the acid-catalyzed dehydration of pentosan-rich lignocellulosic biomass, stands out as a key renewable starting material.[1] Its derivative, N-Methylfurfurylamine, represents a second-generation bio-based chemical with significant potential to introduce renewable carbon into a variety of chemical value chains. The presence of the furan moiety, a bioisostere for benzene in some contexts, coupled with the reactivity of the secondary amine, makes NMFA a compelling intermediate for the synthesis of complex molecules with diverse biological activities and material properties.
Synthesis of N-Methylfurfurylamine: Pathways from Furfural
The most direct and industrially viable route to N-Methylfurfurylamine is the reductive amination of furfural with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently hydrogenated to the target secondary amine. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst, solvent, and reaction conditions.
Reductive Amination of Furfural with Methylamine
The core of NMFA synthesis lies in the catalytic reaction of furfural with methylamine in the presence of a reducing agent, typically hydrogen gas. The general reaction scheme is as follows:
Caption: Reductive amination pathway for NMFA synthesis.
The initial step is the condensation of furfural with methylamine to form an N-furfurylidenemethanamine (imine) intermediate, with the concurrent elimination of water. This imine is then catalytically hydrogenated to yield N-Methylfurfurylamine. The key to a successful synthesis is the selective hydrogenation of the C=N bond of the imine without over-reduction of the furan ring.
Comparative Analysis of Catalytic Systems
While specific comparative studies for the synthesis of NMFA are not extensively detailed in publicly available literature, a wealth of research on the reductive amination of furfural to furfurylamine (using ammonia) provides a strong basis for catalyst selection.[2][3] Non-noble metal catalysts are particularly attractive due to their lower cost and abundance.
| Catalyst System | Support | Amine Source | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conversion (%) | Product Selectivity/Yield (%) | Reference |
| Raney Ni | - | Ammonia | 1,4-Dioxane | 130 | 2.0 | 3 | 100 | 96.3 (Furfurylamine) | [3] |
| Raney Co | - | Ammonia | Methanol | 120 | 1.0 | - | >99 | 98.9 (Furfurylamine) | [3] |
| Co@C NPs | - | Methylamine | 2-MTHF | 60 | 0.4 | - | - | High Yield (N-methyl-5-hydroxymethylfurfurylamine) | [4] |
| Ni/SiO₂ | SiO₂ | Ammonia | - | - | - | - | High | ~98 (Furfurylamine) | [5] |
| Rh/Al₂O₃ | Al₂O₃ | Ammonia | - | 80 | 2.0 | 2 | - | ~92 (Furfurylamine) | [6] |
Note: The data for Raney Ni, Raney Co, Ni/SiO₂, and Rh/Al₂O₃ are for the synthesis of furfurylamine and serve as a strong proxy for their potential efficacy in NMFA synthesis. The Co@C NPs catalyst was used for the reductive amination of 5-hydroxymethylfurfural with methylamine, demonstrating its applicability for N-methylation.
Expert Insight: The choice between nickel and cobalt catalysts often comes down to a balance of activity, selectivity, and cost. Raney-type catalysts are highly active but can be pyrophoric and require careful handling. Supported catalysts, such as Ni/SiO₂, can offer better stability and easier recovery. For laboratory-scale synthesis, the conditions used for the Co@C NP-catalyzed reaction with HMF and methylamine provide a valuable starting point for optimizing NMFA production.[4]
Experimental Protocol: Synthesis of N-Methylfurfurylamine via Reductive Amination
The following is a representative protocol for the laboratory-scale synthesis of N-Methylfurfurylamine, adapted from methodologies for similar reductive aminations.[3][4]
Materials:
-
Furfural (freshly distilled)
-
Methylamine (e.g., 2 M solution in THF or 40% in water)
-
Catalyst (e.g., Raney Ni or a supported cobalt catalyst)
-
Solvent (e.g., 1,4-dioxane, methanol, or 2-MTHF)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
-
High-pressure autoclave/reactor
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add the catalyst (e.g., 5 mol% relative to furfural) under an inert atmosphere.
-
Addition of Reactants: Add the solvent, followed by furfural. Then, add a stoichiometric excess of methylamine (e.g., 1.5-2.0 equivalents).
-
Reaction Conditions: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa) and heat to the reaction temperature (e.g., 80-130 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS) for the disappearance of furfural and the formation of NMFA.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield N-Methylfurfurylamine as a colorless to light yellow liquid.
Self-Validation: The purity of the final product should be confirmed by GC-MS and NMR spectroscopy. The yield should be calculated based on the starting amount of furfural.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of NMFA is essential for its handling, application, and process development.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [7] |
| Molecular Weight | 111.14 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 148-152 °C | [9] |
| Density | 0.982 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.471 | [9] |
| Flash Point | 40.6 °C (closed cup) | [9] |
Spectroscopic Characterization
Proper characterization is crucial for confirming the identity and purity of synthesized N-Methylfurfurylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of NMFA is expected to show characteristic signals for the furan ring protons (typically in the range of δ 6.0-7.5 ppm), a singlet for the N-methyl protons (around δ 2.3-2.5 ppm), and a singlet or AB quartet for the methylene protons adjacent to the nitrogen and the furan ring (around δ 3.5-3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the furan ring carbons (in the aromatic region), the N-methyl carbon, and the methylene carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of NMFA provides valuable information about its functional groups. Key expected absorption bands include:
-
N-H Stretching: A weak to medium band around 3300-3500 cm⁻¹ may be present if there are any primary amine impurities, but should be absent in pure NMFA.
-
C-H Stretching: Bands for aromatic (furan) and aliphatic C-H bonds will be observed around 3100-3150 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
-
C=C Stretching (Furan): Absorption bands characteristic of the furan ring are expected around 1500-1600 cm⁻¹.
-
C-N Stretching: A band in the region of 1020-1250 cm⁻¹ is indicative of the C-N bond.[10]
-
Furan Ring Breathing: A characteristic sharp peak around 800-880 cm⁻¹ is often observed for the furan ring.
The SpectraBase database provides access to reference FTIR spectra for N-Methylfurfurylamine.[7][11]
Applications in Drug Development and Agrochemicals
The furan nucleus is a common motif in many biologically active compounds. The addition of the N-methylaminomethyl group makes NMFA a valuable intermediate for introducing this pharmacophore into larger molecules.
Caption: Application pathways for N-Methylfurfurylamine.
Pharmaceutical Intermediates
-
Ranitidine Synthesis: While not a direct precursor, a derivative of NMFA, 5-((dimethylamino)methyl)furfuryl alcohol, is a key intermediate in the synthesis of Ranitidine, a widely known H₂-receptor antagonist used to treat stomach ulcers.[1][12][13] This highlights the utility of the (aminomethyl)furan scaffold in constructing complex pharmaceutical agents.
-
Other Potential Applications: N-Methylfurfurylamine has been used in the synthesis of compounds such as cis-α-[2-[(2-furanylmethyl)methylamino]cyclohexyl]-benzenemethanol, indicating its potential as a building block for novel therapeutic agents.[8]
Agrochemicals
Furfurylamine and its derivatives are used in the synthesis of fungicides and herbicides.[14] The structural motifs present in NMFA are relevant for the development of new crop protection agents, where the furan ring can impart specific biological activity.
Safety and Handling
N-Methylfurfurylamine is a flammable liquid and vapor and can cause skin and serious eye irritation. It may also cause respiratory irritation.[7][9]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[9][15][16] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[9]
Conclusion
N-Methylfurfurylamine stands as a testament to the potential of biomass-derived chemicals to contribute to a more sustainable chemical industry. Its straightforward synthesis from furfural, coupled with its versatile reactivity, makes it an attractive intermediate for researchers in pharmaceuticals, agrochemicals, and fine chemicals. As the demand for renewable and functionalized building blocks grows, N-Methylfurfurylamine is poised to become an increasingly important tool in the synthetic chemist's arsenal. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to facilitate its adoption and further exploration in innovative chemical design and development.
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Physical properties of N-Methylfurfurylamine (boiling point, density).
An In-Depth Technical Guide to the Physical Properties of N-Methylfurfurylamine
Introduction
N-Methylfurfurylamine (CAS No. 4753-75-7) is a secondary amine featuring a furan ring, a structure of significant interest in medicinal chemistry and organic synthesis.[1] As a versatile chemical intermediate, a precise understanding of its fundamental physical properties is paramount for its effective use in research and development.[1] These properties, namely the boiling point and density, govern crucial aspects of its handling, reaction kinetics, purification, and formulation.
This guide provides a detailed examination of the boiling point and density of N-Methylfurfurylamine. It moves beyond a simple recitation of values to offer a substantive discussion on the underlying chemical principles and provides robust, field-proven protocols for the experimental verification of these properties. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for scientific integrity.
| Identifier | Value | Source |
| Chemical Name | N-Methylfurfurylamine | PubChem[2] |
| CAS Number | 4753-75-7 | Sigma-Aldrich |
| Molecular Formula | C₆H₉NO | Sigma-Aldrich |
| Molecular Weight | 111.14 g/mol | Sigma-Aldrich[3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[1] |
Part 1: Boiling Point of N-Methylfurfurylamine
The boiling point is a critical parameter that informs distillation-based purification strategies, helps define safe handling temperatures, and provides insight into the volatility of a compound.
Theoretical Context: Intermolecular Forces in Action
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This transition is fundamentally governed by the strength of intermolecular forces. For N-Methylfurfurylamine, a secondary amine, the presence of a hydrogen atom bonded to nitrogen allows for intermolecular hydrogen bonding.[4]
This hydrogen bonding capability results in a significantly higher boiling point compared to a tertiary amine of similar molecular weight (which lacks an N-H bond) or an alkane, which only exhibits weaker van der Waals forces.[4][5] However, because nitrogen is less electronegative than oxygen, the hydrogen bonds in amines are generally weaker than those in corresponding alcohols, resulting in lower boiling points than analogous alcohols.[4]
Reported Physical Data
The empirically determined boiling point for N-Methylfurfurylamine is consistently reported in the literature within a specific range at standard atmospheric pressure.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 148-152 °C | (lit.) at 1 atm | Sigma-Aldrich, ChemicalBook[1][6] |
This range suggests the data is derived from standard experimental measurements, which inherently possess a degree of variance.
Standard Protocol for Experimental Verification: Thiele Tube Method
For accurate determination with minimal sample, the Thiele tube method is an efficient and reliable technique.[7] The causality behind this method is the uniform heating of the sample by the convection currents of the oil bath within the specialized tube.
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of N-Methylfurfurylamine into a small-diameter test tube (e.g., a Durham tube).
-
Capillary Tube Insertion: Place a standard melting point capillary tube, sealed at one end, into the sample tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully immersed.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube promotes oil circulation, ensuring even heat distribution.[7]
-
Observation (Initial Bubbling): As the temperature rises, a slow stream of bubbles will begin to emerge from the end of the capillary tube as the air inside expands.
-
Observation (Boiling Point): Continue gentle heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the sample's boiling point.
-
Temperature Reading: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7] Record this temperature.
-
Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be applied for maximum accuracy.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Part 2: Density of N-Methylfurfurylamine
Density (ρ), the ratio of mass to volume, is a fundamental physical property essential for converting between mass and volume measurements, which is a daily necessity in any laboratory for reaction setup, reagent dispensing, and calculating molar concentrations.[8]
Theoretical Context: Mass, Volume, and Temperature
The density of a liquid is dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, causing them to move further apart and occupy a larger volume, which typically results in a decrease in density. Therefore, it is critical to report density at a specified temperature.
Reported Physical Data
The density of N-Methylfurfurylamine has been experimentally determined and is reported in the scientific literature and by chemical suppliers.
| Physical Property | Value | Conditions | Source |
| Density | 0.982 g/mL | at 25 °C (lit.) | Sigma-Aldrich, ChemicalBook[6], Stenutz[9] |
This value indicates that N-Methylfurfurylamine is slightly less dense than water at the same temperature.
Standard Protocol for Experimental Verification: Gravimetric Method
The most direct and trustworthy method for determining the density of a liquid is by accurately measuring the mass of a known volume.[10][11]
Methodology:
-
Tare Balance: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare the mass to zero. For higher precision, a pycnometer (specific gravity bottle) is recommended.
-
Volume Measurement: Carefully dispense N-Methylfurfurylamine into the graduated cylinder until the bottom of the meniscus is exactly on the 10.0 mL mark. Ensure the measurement is taken at eye level to avoid parallax error.
-
Mass Measurement: Place the graduated cylinder containing the sample back on the tared analytical balance and record the mass of the liquid in grams (g).
-
Temperature Control: Measure and record the temperature of the sample, as this will affect the density. The measurement should ideally be performed at 25 °C for direct comparison with literature values.
-
Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[8]
-
Repeatability: For robust data, perform the measurement in triplicate and report the average value. This ensures the trustworthiness of the result by minimizing random errors.
Caption: Gravimetric Workflow for Liquid Density Determination.
Conclusion
The physical properties of N-Methylfurfurylamine, with a boiling point of 148-152 °C and a density of 0.982 g/mL at 25 °C , are well-defined parameters that are critical for its application in scientific research and drug development.[6][9] The secondary amine structure, which allows for hydrogen bonding, is the primary determinant of its relatively high boiling point. The protocols detailed in this guide provide a framework for the accurate and reproducible verification of these values, upholding the principles of scientific integrity and ensuring the reliable application of this compound in further studies.
References
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N-Methylfurfurylamine - CHEMICAL POINT. (n.d.). Retrieved January 11, 2026, from [Link]
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Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). Retrieved January 11, 2026, from [Link]
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Solubility of N-Methylfurfurylamine in organic solvents
An In-depth Technical Guide to the Solubility of N-Methylfurfurylamine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
**Executive Summary
N-Methylfurfurylamine is a secondary amine incorporating a furan moiety, a structural motif of interest in pharmaceutical and specialty chemical synthesis.[1] Its utility as an intermediate is directly linked to its behavior in solution, making a thorough understanding of its solubility profile in various organic solvents a critical prerequisite for successful process development, reaction optimization, and purification strategies. This guide provides a comprehensive analysis of the molecular factors governing the solubility of N-Methylfurfurylamine, offers a predictive framework for its behavior in common organic solvent classes, and details a robust experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of this compound's solution chemistry.
Introduction to N-Methylfurfurylamine: A Physicochemical Profile
N-Methylfurfurylamine (CAS 4753-75-7) is a colorless to light yellow liquid with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol .[2] Its structure, featuring a furan ring, a secondary amine, and a methyl group, imparts a unique combination of polarity and hydrogen bonding capabilities that dictate its physical properties and solvent interactions.
Table 1: Key Physicochemical Properties of N-Methylfurfurylamine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1][2] |
| Molecular Weight | 111.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 148-152 °C (lit.) | [3] |
| Density | 0.982 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.471 (lit.) | [3] |
| Flash Point | 40.6 °C (105.1 °F) - closed cup | |
| XLogP3 (Computed) | 0.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
The computed XLogP3 value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and non-polar environments.[2] Crucially, the molecule possesses one hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the lone pair on the nitrogen atom and the oxygen atom within the furan ring).[2] These features are central to its interaction with various solvents.
The Molecular Basis of Solubility: A Theoretical Framework
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For N-Methylfurfurylamine, the key interactions are:
-
Hydrogen Bonding: As both a donor and an acceptor, N-Methylfurfurylamine can form strong hydrogen bonds.[2] It can donate a hydrogen to protic solvents (e.g., alcohols) or other acceptor molecules and can accept hydrogens from protic solvents via its nitrogen and furan oxygen atoms. This capability strongly favors solubility in polar protic solvents.
-
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegativity differences between C, N, and O atoms. This allows for favorable dipole-dipole interactions with polar aprotic solvents (e.g., acetone, THF).
-
Van der Waals Forces (London Dispersion Forces): The non-polar furan ring and alkyl portions of the molecule allow for weaker van der Waals interactions, which are the primary mechanism for solubility in non-polar solvents (e.g., hexane, toluene).
The interplay of these forces determines the extent to which solute-solvent interactions can overcome the energy required to break apart the existing solute-solute and solvent-solvent interactions.
Predicted Solubility Profile of N-Methylfurfurylamine
Based on its molecular structure and the theoretical principles outlined above, a predictive solubility profile can be constructed. General principles suggest that amines with fewer than five or six carbon atoms tend to be soluble in water and polar organic solvents.[4][5] Given its six-carbon structure and multiple polar functional groups, N-Methylfurfurylamine is expected to exhibit broad solubility.
Table 2: Predicted Solubility of N-Methylfurfurylamine in Common Organic Solvents
| Solvent Class | Representative Solvents | Polarity Index (P')[6] | Key Solute-Solvent Interaction | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Water | 5.1, 4.3 (Water is high) | Hydrogen Bonding | High / Miscible |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | 5.1, 5.8, 4.0, 6.4 | Dipole-Dipole | High / Miscible |
| Non-Polar Aromatic | Toluene, Benzene | 2.4, 2.7 | Van der Waals, π-π stacking | Moderate to High |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | Dipole-Dipole, Van der Waals | High |
| Ethers | Diethyl Ether | 2.8 | Dipole-Dipole, H-bond acceptor | Moderate to High |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | 0.1, 0.1, 0.2 | Van der Waals | Low to Moderate |
Causality Behind Predictions:
-
High Solubility in Alcohols/Water: The ability of N-Methylfurfurylamine to both donate and accept hydrogen bonds will lead to strong, energetically favorable interactions with protic solvents like methanol and ethanol, likely resulting in miscibility.
-
High Solubility in Polar Aprotic Solvents: The significant dipole moment of solvents like acetone and THF will interact favorably with the polar C-N, C-O, and N-H bonds of the solute.
-
Lower Solubility in Aliphatic Solvents: The energy gained from weak van der Waals forces between the solute and a non-polar solvent like hexane may be insufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions between solute molecules, leading to lower solubility.
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An In-depth Technical Guide to the Stability and Storage of N-Methylfurfurylamine
Introduction
N-Methylfurfurylamine, a secondary amine featuring a furan moiety, serves as a critical intermediate in the synthesis of a range of pharmaceutical and agricultural compounds. Its chemical structure, comprising a reactive furan ring and a secondary amine group, presents unique stability challenges that necessitate a thorough understanding for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the stability profile of N-Methylfurfurylamine, detailing its degradation pathways under various stress conditions and offering evidence-based recommendations for its optimal storage and handling. By elucidating the principles behind its stability, this document aims to empower users to maintain the integrity and purity of this vital chemical intermediate.
Physicochemical Properties of N-Methylfurfurylamine
A foundational understanding of the physicochemical properties of N-Methylfurfurylamine is paramount to appreciating its stability profile. These properties dictate its reactivity and susceptibility to degradation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |
| Boiling Point | 148-152 °C (lit.) | Sigma-Aldrich |
| Density | 0.982 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Flash Point | 40.6 °C (105.1 °F) - closed cup | Sigma-Aldrich |
| Refractive Index | n20/D 1.471 (lit.) | Sigma-Aldrich |
| CAS Number | 4753-75-7 | PubChem CID 78492[1] |
Predicted Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways of a molecule.[2][3] While specific experimental data on N-Methylfurfurylamine is limited in publicly available literature, its degradation profile can be predicted based on the known reactivity of its constituent functional groups: the furan ring and the secondary amine. The furan ring is known to be less thermally stable than a benzene ring.[4] The amino group and the furan ring are both susceptible to oxidation.[5]
Hydrolytic Degradation
Hydrolysis is the decomposition of a chemical compound by reaction with water.[2] For N-Methylfurfurylamine, hydrolytic degradation is most likely to occur under strongly acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the furan ring is susceptible to ring-opening reactions.[5] Protonation of the oxygen atom in the furan ring can lead to a cascade of reactions resulting in the formation of dicarbonyl compounds.
-
Base-Catalyzed Degradation: While generally more stable to bases, prolonged exposure to strong alkaline conditions, especially at elevated temperatures, could potentially lead to degradation, although this pathway is considered less probable than acid-catalyzed degradation.
Oxidative Degradation
Oxidative degradation is a common pathway for amines.[3] The secondary amine in N-Methylfurfurylamine is a prime target for oxidation.
-
Mechanism: The reaction likely proceeds via a free radical mechanism, initiated by the abstraction of a hydrogen atom from the N-H group or the adjacent methylene group. This can lead to the formation of various degradation products, including N-oxides, hydroxylamines, and cleavage products. Amines are capable of electron transfer oxidation to give N-oxides and hydroxylamines.[3]
-
Influencing Factors: The presence of oxygen, metal ions (which can catalyze oxidation), and light can accelerate oxidative degradation.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation. Furan-containing compounds are known to be photoreactive.[6]
-
Mechanism: Photodegradation may involve the formation of reactive intermediates through photo-oxidation or other photochemical reactions. The furan ring can undergo [2+2] cycloaddition reactions upon irradiation.
-
Expected Degradants: This could lead to dimerization or polymerization, resulting in the formation of colored, tarry byproducts.[5]
Thermal Degradation
Elevated temperatures can provide the energy required to break chemical bonds, leading to thermal decomposition.
-
Mechanism: For N-Methylfurfurylamine, the most likely points of cleavage are the C-N bond and the bonds within the furan ring. The thermal stability of the furan ring is lower than that of a benzene ring.[4]
-
Expected Degradants: Thermal stress may lead to the formation of smaller, volatile molecules through fragmentation of the parent compound.
}
Recommended Storage and Handling Conditions
Based on its physicochemical properties and predicted degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of N-Methylfurfurylamine.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential oxidative and hydrolytic reactions. | ChemicalBook[7] |
| Light | Protect from light | To prevent photolytic degradation, which can lead to polymerization and discoloration. | ChemicalBook[7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To minimize contact with oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation. | General chemical stability principles for air-sensitive compounds. |
| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light. The container material should be inert to amines. | General chemical storage guidelines. |
| Handling | Handle in a well-ventilated area, away from ignition sources | The compound is flammable and can cause respiratory irritation. | PubChem CID 78492[1] |
Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method
A forced degradation study is crucial for identifying potential degradants and developing a stability-indicating analytical method.[2][3] This protocol outlines a systematic approach to stress testing N-Methylfurfurylamine and subsequently developing a suitable HPLC method.
Forced Degradation (Stress Testing)
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of those formed under normal storage conditions.[8]
4.1.1. Preparation of Stock Solution: Prepare a stock solution of N-Methylfurfurylamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
4.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. If no degradation is observed, increase the acid concentration or temperature. After the desired time, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. If no degradation is observed, increase the base concentration or temperature. After the desired time, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. After the desired time, dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Expose the solid N-Methylfurfurylamine to dry heat at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. After exposure, dissolve the solid in a suitable solvent and dilute both the solid and solution samples to an appropriate concentration.
-
Photolytic Degradation: Expose a solution of N-Methylfurfurylamine (in a photostable container, e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark under the same conditions.
4.1.3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
4.2.1. Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its various degradation products. A typical starting point could be a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of N-Methylfurfurylamine.
-
Injection Volume: 10-20 µL.
4.2.2. Method Development and Validation:
-
Specificity: Inject the stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the peak of N-Methylfurfurylamine. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Prepare a series of standard solutions of N-Methylfurfurylamine at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of N-Methylfurfurylamine into a placebo mixture at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
}
Conclusion
The stability of N-Methylfurfurylamine is a critical factor that influences its suitability as a chemical intermediate in various applications. This guide has provided a detailed analysis of its potential degradation pathways, highlighting its susceptibility to acidic conditions, oxidation, light, and heat. By adhering to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—the integrity of N-Methylfurfurylamine can be effectively preserved. Furthermore, the outlined protocol for a forced degradation study and the development of a stability-indicating HPLC method provides a robust framework for researchers to assess and monitor the stability of this compound, ensuring its quality and reliability in downstream applications.
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Introduction: The Furan Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Application of N-Methylfurfurylamine and Its Derivatives
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, relative stability, and capacity for diverse functionalization make it a valuable building block for complex molecular architectures.[1] N-Methylfurfurylamine (NMFA), a secondary amine bearing the furan-2-yl-methyl substituent, represents a critical node in the synthesis of numerous high-value compounds, most notably in the pharmaceutical industry.
This guide provides a comprehensive overview of N-Methylfurfurylamine, beginning with its fundamental synthesis from renewable precursors. It further explores the elaboration of this core structure into significant pharmaceutical agents, offering detailed mechanistic insights, step-by-step protocols, and an examination of the chemical logic that underpins these transformations. The content is tailored for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this chemical entity.
Physicochemical Properties of N-Methylfurfurylamine
A thorough understanding of a compound's physical properties is essential for its effective use in synthesis, including purification, handling, and storage.
| Property | Value | Source(s) |
| CAS Number | 4753-75-7 | [2] |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 148-152 °C | [3] |
| Density | 0.982 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.471 | [3] |
| Flash Point | 40.6 °C (105.1 °F) | |
| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine | [2] |
Part 1: Synthesis of the N-Methylfurfurylamine Core
The most industrially viable and common route to N-Methylfurfurylamine is the reductive amination of furfural with methylamine. Furfural itself is a commodity chemical derived from the dehydration of pentose sugars found in lignocellulosic biomass, such as corncobs and bagasse, making this a key pathway in green chemistry.[4][5]
Mechanism: Reductive Amination
Reductive amination is a powerful transformation that converts a carbonyl group into an amine. The process occurs in two principal stages:
-
Imine Formation: The amine (methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form a Schiff base, or imine, intermediate.
-
Reduction (Hydrogenation): The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. This step requires a reducing agent, typically catalytic hydrogenation.[6]
The choice of catalyst is critical for achieving high selectivity and yield. Various heterogeneous catalysts based on non-noble metals (e.g., Nickel, Cobalt) and precious metals (e.g., Palladium, Ruthenium, Rhodium) have been successfully employed.[7][8][9][10][11] The catalyst not only facilitates the hydrogenation of the imine but can also influence side reactions, such as the hydrogenation of the furan ring itself to form tetrahydrofuran derivatives.[8] Therefore, reaction conditions must be carefully optimized.
Workflow for N-Methylfurfurylamine Synthesis
Caption: Reductive amination pathway from furfural to N-Methylfurfurylamine.
Experimental Protocol: Catalytic Hydrogenation Route
This protocol is a representative synthesis based on established principles of reductive amination.[4][6][8]
Materials:
-
Furfural (1.0 eq)
-
Methylamine (e.g., 40% solution in water or 2M in THF, 1.2 eq)
-
Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel, ~1-5 mol%)
-
Solvent (e.g., Ethanol, Methanol, or THF)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Charging: To the autoclave reactor, add the solvent, furfural, and the hydrogenation catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amine Addition: Carefully add the methylamine solution to the reactor. Seal the reactor immediately.
-
Inerting and Pressurizing: Purge the reactor several times with low-pressure hydrogen to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-50 bar, dependent on catalyst and scale).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 60-100 °C). The reaction is exothermic and may require cooling to maintain the set temperature.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with an inert gas.
-
Work-up: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude N-Methylfurfurylamine can be purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.
Part 2: Key Derivatives in Drug Development
N-Methylfurfurylamine and its direct precursor, furfurylamine, are foundational intermediates for several widely recognized pharmaceutical drugs.
Case Study 1: Ranitidine (Zantac)
Ranitidine is a histamine H₂-receptor antagonist that decreases stomach acid production.[12][13] It was historically used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[12][13] Although its use has been suspended in many regions due to concerns over the formation of the impurity N-nitrosodimethylamine (NDMA), its synthesis remains a classic example of medicinal chemistry.[13]
The synthesis of ranitidine utilizes a modified furan core derived from furfuryl alcohol, not directly from N-Methylfurfurylamine, but the structural motif is central.[14] The key intermediate is 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine.[14][15]
Synthesis Pathway of Ranitidine
Caption: A common synthetic route to the drug Ranitidine.
Experimental Protocol: Ranitidine Synthesis
This protocol describes the final condensation step to form the ranitidine base.[14][15][16]
Materials:
-
5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine (1.0 eq)
-
N-methyl-1-methylthio-2-nitroethenamine (1.0 eq)
-
Solvent (e.g., Ethanol or Water)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolution: Dissolve 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine in the chosen solvent in the round-bottom flask.
-
Reagent Addition: Add N-methyl-1-methylthio-2-nitroethenamine to the solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-55 °C) and stir for several hours (e.g., 8-12 hours).[15][16] The reaction involves the displacement of the methylthio (-SCH₃) group by the primary amine of the furan intermediate.
-
Crystallization: Upon completion, cool the reaction mixture slowly (e.g., to 4-8 °C) to induce crystallization of the product.[15] Hold at this temperature to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the crystals with cold solvent to remove any unreacted starting materials and soluble impurities. Dry the product under vacuum to yield ranitidine as a solid. The base can then be converted to its hydrochloride salt if desired.[17]
Case Study 2: Furosemide (Lasix)
Furosemide is a potent loop diuretic used to treat edema and hypertension.[18] Its synthesis relies on the nucleophilic substitution of an activated chlorine atom by furfurylamine , the primary amine analog of NMFA.
The synthesis starts from 2,4-dichlorobenzoic acid. This precursor is chlorosulfonated and then ammonolyzed to create the key intermediate, 4-chloro-5-sulfamoyl-2-aminobenzoic acid (or a related derivative).[19][20]
Synthesis Pathway of Furosemide
Caption: Overview of the synthesis of the diuretic Furosemide.
The final step is a nucleophilic aromatic substitution where the amino group of furfurylamine displaces the chlorine atom at the 4-position of the benzoic acid ring. This reaction is often carried out at elevated temperatures, sometimes in a suitable high-boiling solvent like dimethylformamide.[20] The yield of this final condensation step can vary, with some older methods reporting yields of 35-50%, while newer processes claim significantly higher efficiency.[19][20]
Conclusion
N-Methylfurfurylamine is more than a simple chemical intermediate; it is a gateway molecule that connects renewable biomass-derived feedstocks to complex, high-value pharmaceuticals. The reductive amination of furfural provides an efficient and sustainable route to its core structure. From there, the furan scaffold, functionalized with a methylamino-methyl group, serves as a versatile platform for constructing elaborate molecules like ranitidine and furosemide. The synthetic pathways detailed in this guide highlight fundamental organic chemistry principles—reductive amination, Mannich reactions, and nucleophilic aromatic substitution—applied within the context of modern drug development. For researchers, a deep understanding of these precursors and their transformations is essential for innovating new synthetic routes and designing the next generation of furan-based therapeutic agents.
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Commercial availability of N-Methylfurfurylamine
An In-Depth Technical Guide to the Commercial Availability of N-Methylfurfurylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylfurfurylamine (CAS No. 4753-75-7) is a secondary amine and a furan derivative that serves as a versatile intermediate in organic synthesis. Its unique structural combination of a furan ring and a methylated amine group makes it a valuable building block, particularly in the development of pharmaceutical compounds and other fine chemicals. This guide provides a comprehensive overview of its chemical properties, common synthesis methodologies, commercial availability, quality control protocols, applications in drug development, and critical safety and handling procedures.
Introduction and Chemical Profile
N-Methylfurfurylamine, systematically named 1-(furan-2-yl)-N-methylmethanamine, is a colorless to light yellow liquid.[1] The molecule incorporates a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, linked to a methylaminomethyl group.[2] The furan moiety is often derived from furfural, a key platform chemical produced from lignocellulosic biomass, positioning N-Methylfurfurylamine as a compound accessible from renewable resources.[3][4] Its utility in chemical synthesis stems from the reactivity of the secondary amine, which can readily participate in various chemical transformations.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Methylfurfurylamine is essential for its application in experimental design, from reaction setup to purification and storage. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4753-75-7 | [2] |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 148-152 °C (lit.) | [1] |
| Density | 0.982 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.471 (lit.) | [6] |
| Flash Point | 40.6 °C (105.1 °F) - closed cup | |
| SMILES | CNCC1=CC=CO1 | [2] |
| InChI Key | DGLIOWSKNOCHEX-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing Overview
The primary industrial and laboratory synthesis of N-Methylfurfurylamine is achieved through the reductive amination of furfural. This method is favored due to the wide availability and low cost of furfural, which is derived from agricultural feedstocks.[7]
Core Synthesis Pathway: Reductive Amination
Reductive amination involves two key steps: the formation of an imine intermediate followed by its reduction to an amine.
-
Imine Formation: Furfural reacts with methylamine to form the corresponding N-furfurylidene-N-methylamine (an imine or Schiff base). This reaction is typically reversible.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final N-Methylfurfurylamine product.
A general description mentions that N-Methylfurfurylamine can be prepared by reacting furfural and aqueous trimethylamine.[1][8] A more direct and common approach utilizes methylamine with a reducing agent.[7]
Causality in Reagent and Catalyst Selection
-
Starting Material: Furfural is an ideal precursor as it is a renewable, biomass-derived aldehyde.[7]
-
Amine Source: Methylamine is the direct source for the N-methyl group in the final product.
-
Reducing Agents & Catalysts: A variety of reducing agents and catalysts can be employed. For large-scale production, catalytic hydrogenation using catalysts like Raney Nickel is efficient and cost-effective.[7] Other catalysts, including those based on ruthenium, have also been shown to be highly effective, offering excellent selectivity and activity under base-free conditions.[9] The choice of catalyst is critical to ensure high yield and to prevent side reactions, such as the reduction of the furan ring itself.[3]
Generalized Laboratory Synthesis Protocol
The following protocol describes a conceptual reductive amination process for synthesizing N-Methylfurfurylamine.
-
Reaction Setup: To a solution of furfural in a suitable solvent (e.g., methanol, ethanol, or 1,4-dioxane), add an aqueous or methanolic solution of methylamine.[7] The reaction is typically performed in a vessel capable of being pressurized.
-
Catalyst Introduction: Introduce a hydrogenation catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Palladium on carbon).[1][7]
-
Hydrogenation: Seal the reaction vessel and introduce hydrogen gas to a specified pressure (e.g., 2.0 MPa).[7] Heat the mixture to the target temperature (e.g., 130 °C) with stirring.[7]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: After cooling and venting the hydrogen, filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure N-Methylfurfurylamine.[10]
Synthesis Workflow Diagram
Caption: Reductive amination workflow for N-Methylfurfurylamine.
Commercial Availability and Procurement
N-Methylfurfurylamine is commercially available from several chemical suppliers, typically at research-grade purities.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 95% | A leading supplier for research and development quantities.[6] |
| Amerigo Scientific | High Quality | Serves the life science sector.[8] |
| ChemicalBook | ≥99% | Acts as a directory for various manufacturers, some offering bulk quantities.[1] |
| Creasyn Finechem | N/A | Listed as a supplier on chemical directories.[1] |
| Bide Pharmatech Ltd. | N/A | Listed as a supplier on chemical directories.[1] |
When procuring N-Methylfurfurylamine, it is crucial to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. The CoA should provide data from analytical tests such as NMR or GC-MS, confirming that the material meets the required specifications for the intended research or development application.
Quality Control and Analytical Protocols
A self-validating system for quality control is essential to ensure the integrity of experimental results. Upon receipt or synthesis, the identity and purity of N-Methylfurfurylamine should be independently verified.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis. A C18 column with a gradient of acetonitrile and water (containing 0.1% TFA) is a common starting point for analyzing furan-containing compounds.[11]
-
Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing purity and detecting residual solvents or starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be compared against reference data to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (amine, furan ring).[2]
Experimental QC Workflow
Caption: Quality control workflow for N-Methylfurfurylamine.
Applications in Research and Drug Development
N-Methylfurfurylamine serves as an important intermediate in organic synthesis.[1]
-
Building Block for Complex Molecules: It has been used in the synthesis of compounds such as cis-α-[2-[(2-furanylmethyl)methylamino]cyclohexyl]-benzenemethanol, showcasing its role as a precursor to more complex structures.[1]
-
Pharmaceutical Intermediates: Furfurylamine and its derivatives are key components in the production of pharmaceuticals, including diuretics and antiseptic agents.[4][12] The N-methylated version follows this utility pattern. The introduction of a methyl group is a common strategy in drug design to modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.[13] A methyl group can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets.[13]
-
Agrochemicals and Materials Science: The broader class of furfurylamines finds use in producing corrosion inhibitors, polymers, and agrochemicals.[4]
Safety, Handling, and Storage
N-Methylfurfurylamine is a hazardous chemical that requires strict safety protocols.
Hazard Identification
According to the Globally Harmonized System (GHS), N-Methylfurfurylamine is classified as:
-
Flammable liquid and vapor (H226).[2]
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Safe Handling Protocol
-
Engineering Controls: Always handle N-Methylfurfurylamine inside a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile or butyl rubber gloves.
-
Chemical safety goggles and a face shield.
-
A flame-retardant lab coat.
-
Use a respirator with an appropriate filter (e.g., type ABEK) for operations with a high risk of aerosol generation.
-
-
Handling Procedures: Keep away from open flames, sparks, and hot surfaces.[14] Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[14]
-
Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids (Storage Class 3).
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14]
Conclusion
N-Methylfurfurylamine is a readily available chemical intermediate with significant potential in pharmaceutical and chemical synthesis. Its derivation from renewable furfural adds a green chemistry dimension to its profile. While its commercial availability from major suppliers facilitates its procurement for research and development, users must implement stringent quality control measures to verify its purity and identity. Adherence to rigorous safety protocols is mandatory due to its flammable and irritant nature. With proper handling and application, N-Methylfurfurylamine will continue to be a valuable building block for scientists and drug development professionals.
References
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Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - MDPI. (URL: [Link])
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Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. (URL: [Link])
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Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate. (URL: [Link])
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Technical Guide: Nomenclature, Synthesis, and Application of 1-(furan-2-yl)-N-methylmethanamine
Abstract: This technical guide provides an in-depth analysis of N-Methylfurfurylamine, a heterocyclic secondary amine of significant interest in synthetic and medicinal chemistry. The primary objective is to establish its definitive nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) standards. Beyond nomenclature, this document offers a comprehensive overview of the compound's physicochemical properties, outlines a validated synthetic protocol via reductive amination with mechanistic insights, and explores its applications as a versatile building block in drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for practical application.
Introduction to Furanic Scaffolds in Chemistry
The furan ring system is a privileged scaffold in medicinal chemistry and materials science. Derived from renewable biomass resources, furan-containing molecules present a sustainable platform for the development of novel chemical entities.[1] Furfurylamine, the parent primary amine, and its derivatives are fundamental building blocks for producing a wide array of chemical intermediates and bioactive compounds, including diuretics, antiseptics, and antihypertensives.[1] The N-alkylation of furfurylamine, specifically N-methylation, significantly modulates the molecule's properties, influencing its reactivity, basicity, and pharmacokinetic profile. This guide focuses specifically on the N-methyl derivative, elucidating its formal nomenclature and scientific context.
Nomenclature and Structural Elucidation
Correct and unambiguous chemical nomenclature is critical for scientific communication, patent filing, and regulatory compliance. The compound commonly known by the trivial name N-Methylfurfurylamine is systematically named based on IUPAC rules.
IUPAC Name
The definitive IUPAC name for N-Methylfurfurylamine is 1-(furan-2-yl)-N-methylmethanamine .[2][3]
This name is derived by identifying the parent structure and its substituents:
-
Parent Hydride: Methane (for the single carbon linking the ring and the nitrogen).
-
Principal Functional Group: Amine, leading to the suffix "-methanamine".
-
Substituents on Nitrogen: A methyl group is attached to the nitrogen atom, designated by the locant "N-", resulting in "N-methylmethanamine".
-
Substituents on the Methane Carbon: The furan ring is attached at its 2-position to the methane carbon, hence "1-(furan-2-yl)".
Chemical Identifiers
For unambiguous database searching and material procurement, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 4753-75-7 | [2][4] |
| Molecular Formula | C₆H₉NO | [2][4] |
| Molecular Weight | 111.14 g/mol | [2][4] |
| InChI Key | DGLIOWSKNOCHEX-UHFFFAOYSA-N | [4] |
| EC Number | 225-278-2 | [4] |
| Common Synonyms | N-Methylfurfurylamine, N-Furfuryl-N-methylamine | [2] |
Molecular Structure
The structure comprises a furan ring connected via a methylene bridge to a secondary amine functional group, which is substituted with a methyl group.
Caption: Structure of 1-(furan-2-yl)-N-methylmethanamine.
Physicochemical Properties
The physical and chemical properties of a compound are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various systems.
| Property | Value | Unit |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 148 - 152 | °C |
| Density | 0.982 | g/mL at 25°C |
| Refractive Index | 1.471 | n20/D |
| Flash Point | 40.6 | °C (closed cup) |
| pKa | 8.96 ± 0.10 | (Predicted) |
| (Data sourced from ChemicalBook and Sigma-Aldrich)[4][5][6] |
Synthesis and Mechanistic Considerations
The synthesis of N-methylfurfurylamine is most commonly and efficiently achieved through the reductive amination of furfural. This method is widely adopted due to its high yield, operational simplicity, and the ready availability of starting materials.
Synthetic Pathway: Reductive Amination
Reductive amination is a two-stage process occurring in a single pot.
-
Imine Formation: Furfural (an aldehyde) reacts with methylamine to form an intermediate imine (or Schiff base) with the concurrent elimination of a water molecule. This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product. This is accomplished using a suitable reducing agent, such as sodium borohydride (NaBH₄), which is preferred in laboratory settings for its mildness and selectivity.
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Synthesis of 1-(furan-2-yl)-N-methylmethanamine
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Furfural (99%)
-
Methylamine (40% solution in water)
-
Methanol (ACS grade)
-
Sodium borohydride (NaBH₄) (98%)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (2M)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfural (0.1 mol). Cool the flask in an ice bath.
-
Amine Addition: Slowly add methylamine solution (0.12 mol, 1.2 equivalents) to the cooled, stirring furfural. Maintain the temperature below 10°C during the addition. Stir the mixture in the ice bath for 30 minutes to facilitate imine formation.
-
Reduction Step: Dilute the reaction mixture with methanol (100 mL). In a separate beaker, dissolve sodium borohydride (0.075 mol, 1.5 equivalents based on imine) in a small amount of cold water and add it portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until TLC/GC-MS analysis indicates the disappearance of the imine intermediate.
-
Workup and Quenching: Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to neutralize excess borohydride. Stir for 15 minutes.
-
Basification and Extraction: Make the solution basic (pH ~10) by adding 2M NaOH. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude N-Methylfurfurylamine can be purified by vacuum distillation to yield a colorless to light yellow liquid.[5]
Applications in Research and Drug Development
1-(furan-2-yl)-N-methylmethanamine is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of more complex molecules.[5]
Utility as a Synthetic Building Block
The compound serves as a key precursor for introducing the N-methylfurfuryl moiety into larger molecular frameworks. Its secondary amine functionality allows it to readily participate in nucleophilic substitution and addition reactions. A notable application is its use in the synthesis of cis-α-[2-[(2-furanylmethyl)methylamino]cyclohexyl]-benzenemethanol, a complex molecule where the N-methylfurfurylamine fragment is clearly identifiable.[7]
The Role of the N-Methyl Group in Drug Design
The introduction of a methyl group onto a nitrogen atom is a common and powerful strategy in lead compound optimization.[8] This seemingly simple modification can profoundly impact a molecule's properties:
-
Modulation of Basicity: The methyl group is electron-donating, which slightly increases the basicity of the amine compared to its primary amine counterpart (furfurylamine). This can alter the pKa and, consequently, the ionization state of the molecule at physiological pH, affecting solubility, membrane permeability, and receptor binding.
-
Improved Metabolic Stability: N-methylation can block metabolic pathways that would otherwise lead to rapid degradation of a primary amine, thus improving the pharmacokinetic profile of a potential drug candidate.[8]
-
Conformational Effects: The steric bulk of the methyl group can influence the molecule's preferred conformation, which can enhance binding affinity to a biological target.[8]
Safety and Handling
1-(furan-2-yl)-N-methylmethanamine is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. All work should be conducted in a certified chemical fume hood.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. It is classified under Storage Class 3 for flammable liquids.[4]
Conclusion
The compound commonly referred to as N-Methylfurfurylamine is systematically named 1-(furan-2-yl)-N-methylmethanamine under IUPAC guidelines. It is a valuable heterocyclic intermediate with well-defined physicochemical properties and established synthetic routes, primarily through the reductive amination of furfural. Its utility in drug development is underscored by its role as a versatile building block and the strategic importance of the N-methyl group in modulating molecular properties for improved therapeutic potential. A thorough understanding of its nomenclature, synthesis, and safety protocols is essential for its effective and safe application in research and development.
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N-Methylfurfurylamine: A Comprehensive Technical Guide to Hazards and Handling for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfurfurylamine (CAS No. 4753-75-7) is a secondary amine and a derivative of furfural, a versatile platform chemical derived from biomass.[1][2] It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[1] Its utility in research and development necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the hazards associated with N-Methylfurfurylamine and detailed procedures for its safe handling, storage, and disposal.
Hazard Identification and Classification
A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. N-Methylfurfurylamine is classified as a hazardous substance with multiple risk factors that demand careful management in a laboratory setting.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to aggregated GHS information, N-Methylfurfurylamine is classified as follows[3]:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3 (H335: May cause respiratory irritation)
It is important to note that some sources may provide slightly different classifications. For instance, some safety data sheets for the related compound, furfurylamine, indicate that it "Causes severe skin burns and eye damage."[4] Given the structural similarity, a cautious approach is warranted, and the potential for severe skin and eye damage should not be disregarded.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-Methylfurfurylamine is provided in the table below. This information is crucial for assessing its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 148-152 °C (lit.) | |
| Density | 0.982 g/mL at 25 °C (lit.) | |
| Flash Point | 40.6 °C (105.1 °F) - closed cup | |
| Refractive Index | n20/D 1.471 (lit.) |
Toxicological Profile
Given the structural similarities, it is prudent to handle N-Methylfurfurylamine with a high degree of caution, assuming a comparable or potentially greater level of toxicity. The primary routes of exposure are inhalation, skin contact, and eye contact.
Acute Effects:
-
Inhalation: May cause respiratory irritation, with symptoms such as coughing and shortness of breath.[3]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[3] Prolonged or repeated contact could potentially lead to more severe skin damage.
-
Eye Contact: Causes serious eye irritation, characterized by redness, pain, and watering.[3] Direct contact may result in damage to the eye.
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion is expected to be harmful.
Chronic Effects: There is currently a lack of specific data on the chronic health effects of N-Methylfurfurylamine. However, studies on the parent compound, furan, have shown that long-term exposure can be associated with liver toxicity.[5][6] While the direct relevance to N-Methylfurfurylamine is not established, it underscores the importance of minimizing long-term exposure.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with N-Methylfurfurylamine. The following procedures are based on established best practices for handling flammable and corrosive liquids.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling N-Methylfurfurylamine:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If the ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Caption: Decision-making flowchart for spill response.
Fire Fighting Measures
N-Methylfurfurylamine is a flammable liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [4]* Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Incompatibilities
Understanding the chemical reactivity of N-Methylfurfurylamine is crucial for preventing hazardous reactions in the laboratory.
Reactivity Profile
As a secondary amine, N-Methylfurfurylamine is a chemical base and will react exothermically with acids. It is generally stable under normal conditions.
Incompatible Materials
To prevent potentially dangerous reactions, N-Methylfurfurylamine should be kept away from the following:
-
Strong Oxidizing Agents: Can cause vigorous reactions, potentially leading to fire or explosion.
-
Acids: Reacts exothermically with acids.
-
Acid Chlorides and Anhydrides: Can undergo vigorous or violent reactions.
-
Carbon Dioxide: May react with atmospheric carbon dioxide over time.
A detailed chemical incompatibility chart should always be consulted before mixing N-Methylfurfurylamine with other reagents.
Waste Disposal
Proper disposal of N-Methylfurfurylamine and its contaminated materials is an essential aspect of laboratory safety and environmental responsibility.
-
Waste Classification: N-Methylfurfurylamine is considered a hazardous waste due to its flammability and irritant properties.
-
Containerization: Collect waste N-Methylfurfurylamine and any contaminated materials in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Disposal Method: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Do not dispose of N-Methylfurfurylamine down the drain or with general laboratory trash. [7]Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
N-Methylfurfurylamine is a valuable chemical intermediate with a range of applications in scientific research and development. However, its flammable and irritant properties necessitate a comprehensive understanding of its hazards and the strict implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can work safely with N-Methylfurfurylamine, minimizing the risk of accidents and ensuring a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of chemical hazards, is the cornerstone of responsible scientific practice.
References
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PubChem. (n.d.). N-Methylfurfurylamine. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Pereira, C. S. M., et al. (2023). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 28(15), 5763. Retrieved from [Link]
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European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal, 15(10), e05005. Retrieved from [Link]
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National Toxicology Program. (2018). Furan: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 21. National Academies Press (US). Retrieved from [Link]
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Methodological & Application
The Strategic Integration of N-Methylfurfurylamine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Versatility of the Furan Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, the furan ring system stands out as a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1] The furan moiety can be found in a wide array of bioactive molecules, demonstrating its versatility across different therapeutic areas, including antimicrobial, anti-inflammatory, and central nervous system (CNS) applications.[2] A key derivative, N-methylfurfurylamine, serves as a valuable building block, offering a combination of a reactive secondary amine for further chemical elaboration and the distinct physicochemical characteristics of the furan ring.
This guide provides an in-depth exploration of the use of N-methylfurfurylamine in medicinal chemistry. We will delve into its synthesis, with a focus on sustainable and efficient methodologies, and its pivotal role in the development of blockbuster drugs, exemplified by the histamine H₂ receptor antagonist, ranitidine. Furthermore, we will examine the concept of the furan ring as a bioisostere for the ubiquitous phenyl group and discuss the structure-activity relationships (SAR) that govern the biological effects of N-methylfurfurylamine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.
Synthesis of N-Methylfurfurylamine: A Green Chemistry Approach
The primary and most industrially relevant method for the synthesis of N-methylfurfurylamine is the reductive amination of furfural, a platform chemical readily available from renewable biomass.[3] This one-pot reaction offers an atom-economical and environmentally benign route to the target molecule.
Protocol 1: Reductive Amination of Furfural with Methylamine
This protocol outlines a general procedure for the synthesis of N-methylfurfurylamine. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.[4][5]
Reaction Scheme:
Sources
- 1. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijabbr.com [ijabbr.com]
- 3. sandermanpub.net [sandermanpub.net]
- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Versatile Furan-Amine Scaffold: Application of N-Methylfurfurylamine and its Analogs in Pharmaceutical Synthesis
Introduction: The Furan Core in Modern Drug Design
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems have cemented its importance in the development of numerous therapeutic agents. When functionalized with an amine group, as in N-Methylfurfurylamine and its analogs, a versatile building block emerges, ripe with potential for constructing complex molecular architectures. This guide provides a detailed exploration of the synthetic utility of this scaffold, with a primary focus on the synthesis of Ranitidine, a blockbuster anti-ulcer medication, and a forward-looking perspective on the applications of N-Methylfurfurylamine in contemporary drug discovery.
Part 1: A Case Study - The Synthesis of Ranitidine
While not a direct application of N-Methylfurfurylamine, the synthesis of Ranitidine serves as an exemplary case study of the strategic use of a functionalized furfurylamine derivative. Ranitidine, marketed under the trade name Zantac, is a histamine H₂-receptor antagonist that decreases stomach acid production. Its synthesis showcases the reactivity of the furan-amine core and provides a blueprint for similar synthetic strategies.[1]
Retrosynthetic Analysis of Ranitidine
A logical retrosynthetic disconnection of Ranitidine reveals two key fragments: the nitroethenediamine side chain and the furan-containing diamine. The latter, 5-(((2-aminoethyl)thio)methyl)-N,N-dimethylfuran-2-methanamine, is a direct descendant of a furfuryl alcohol derivative, highlighting the centrality of the furan scaffold to the final API.
Synthetic Workflow for Ranitidine
The following workflow outlines a common synthetic route to Ranitidine, emphasizing the chemical transformations that leverage the unique properties of the furan ring and its substituents.
Caption: Synthetic workflow for Ranitidine.
Experimental Protocol: Synthesis of a Key Ranitidine Intermediate
This protocol details the synthesis of 5-(((2-aminoethyl)thio)methyl)-N,N-dimethylfuran-2-methanamine, a crucial intermediate in the production of Ranitidine.
Step 1: Aminomethylation of Furfuryl Alcohol
-
To a cooled (0-5 °C) solution of dimethylamine (1.2 eq) in a suitable solvent (e.g., ethanol), add formaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
To this solution, add furfuryl alcohol (1.0 eq) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-((dimethylamino)methyl)furan-2-yl)methanol.
Causality: The Mannich reaction is a classic method for the aminomethylation of acidic protons. In this case, the C5 position of the furan ring is sufficiently activated for electrophilic substitution. The use of low temperatures controls the exothermicity of the reaction and minimizes side product formation.
Step 2: Thioetherification with Cysteamine
-
Dissolve 5-((dimethylamino)methyl)furan-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
Add cysteamine hydrochloride (1.1 eq) and a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate to yield the desired intermediate.
Causality: The benzylic-like hydroxyl group at the C2 methyl position is readily activated by acid for nucleophilic substitution by the thiol group of cysteamine. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Data Summary: Ranitidine Synthesis
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | Furfuryl Alcohol | Dimethylamine, Formaldehyde | 5-((Dimethylamino)methyl)furan-2-yl)methanol | 85-95% |
| 2 | 5-((Dimethylamino)methyl)furan-2-yl)methanol | Cysteamine HCl | 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethylfuran-2-methanamine | 70-85% |
| 3 | Intermediate from Step 2 | N-Methyl-1-(methylthio)-2-nitroethenamine | Ranitidine | 80-90% |
Part 2: N-Methylfurfurylamine - A Versatile Building Block for Drug Discovery
N-Methylfurfurylamine, while not as prominently featured in the synthesis of current blockbuster drugs as its simpler analog, furfurylamine, possesses a unique set of properties that make it an attractive building block for the synthesis of novel pharmaceutical ingredients.[2][3]
Properties and Reactivity of N-Methylfurfurylamine
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [4] |
| Molecular Weight | 111.14 g/mol | [4] |
| Boiling Point | 148-152 °C | |
| Density | 0.982 g/mL at 25 °C |
The secondary amine functionality of N-Methylfurfurylamine allows for a wide range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.
-
Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Potential Applications in Pharmaceutical Synthesis
The reactivity profile of N-Methylfurfurylamine makes it an ideal candidate for generating libraries of diverse compounds in the early stages of drug discovery. Its furan core can be leveraged for its bioisosteric properties, while the secondary amine provides a convenient handle for introducing a variety of functional groups to probe the structure-activity relationship (SAR) of a new chemical series.
Illustrative Protocol: Synthesis of a Novel Amide using N-Methylfurfurylamine
This protocol describes a general procedure for the acylation of N-Methylfurfurylamine, a common reaction in the synthesis of pharmaceutical intermediates.
Caption: General workflow for amide synthesis.
Step-by-Step Procedure:
-
Dissolve N-Methylfurfurylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality: The reaction is a nucleophilic acyl substitution. The base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The use of an aprotic solvent prevents unwanted side reactions with the acyl chloride.
Conclusion and Future Outlook
The furan-amine scaffold, exemplified by the intermediates in the synthesis of Ranitidine and the versatile building block N-Methylfurfurylamine, remains a cornerstone of pharmaceutical synthesis. While established drugs have paved the way, the potential for N-Methylfurfurylamine and its derivatives to contribute to the next generation of therapeutics is significant. Its straightforward reactivity, coupled with the favorable biological properties of the furan ring, ensures its continued relevance in the hands of medicinal chemists and drug development professionals. As the demand for novel chemical entities grows, the strategic application of such versatile building blocks will be paramount in the quest for new and improved medicines.
References
- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
- Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
- Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.
-
Zenodo. (2024). Sustainable Chemistry and Pharmacy. Retrieved from [Link]
- Google Patents. (n.d.). CN102010388A - Preparation method of ranitidine.
- Google Patents. (n.d.). CN106117168A - A kind of preparation method of furosemide.
-
National Center for Biotechnology Information. (n.d.). N-Methylfurfurylamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. PMC. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Methylfurfurylamine. Retrieved from [Link]
Sources
Application Notes and Protocols: N-Methylfurfurylamine in the Development of Novel Polymers
Introduction: The Emerging Role of N-Methylfurfurylamine in Bio-Based Polymer Chemistry
The imperative for sustainable and high-performance polymeric materials has driven significant research into bio-based monomers. Among these, furan derivatives, accessible from renewable biomass, are prominent candidates to replace petrochemical feedstocks.[1] N-Methylfurfurylamine (NMFA), a secondary amine derived from furfural, presents a unique combination of a reactive amine functionality and a furan ring. This structure opens avenues for its application in various polymerization reactions, including the synthesis of polyamides, as a curing agent for epoxy resins, and in the development of advanced materials such as self-healing polymers.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging N-Methylfurfurylamine for the creation of novel polymers. We will explore its role in different polymer systems, elucidate the underlying chemical principles, and provide step-by-step experimental guidance.
N-Methylfurfurylamine in the Synthesis of Bio-Based Polyamides
The secondary amine group of N-Methylfurfurylamine can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the furan ring into the polymer backbone can enhance thermal stability and introduce unique functionalities. While direct polycondensation with N-Methylfurfurylamine is less common due to the lower reactivity of secondary amines compared to primary amines, it can be utilized, particularly with activated dicarboxylic acid derivatives. More commonly, furfurylamine is used as a precursor to synthesize diamine monomers for polyamide production.[2][3]
Rationale for Use in Polyamides
-
Bio-Based Content: The furan moiety of NMFA is derived from renewable resources, contributing to the overall bio-based content of the resulting polyamide.[2]
-
Thermal Properties: The rigid furan ring can increase the glass transition temperature (Tg) and thermal stability of the polyamide compared to purely aliphatic counterparts.[1]
-
Functionalizability: The furan ring can act as a diene in Diels-Alder reactions, enabling cross-linking or post-polymerization modification.[4]
Experimental Protocol: Synthesis of a Furan-Containing Polyamide via Solution Polycondensation
This protocol describes a representative method for the synthesis of a polyamide using a furan-containing diamine (as a proxy for the reactivity of the amine functionality of NMFA) and an aromatic diacid chloride.
Materials:
-
2,5-Furandicarboxylic acid chloride
-
1,6-Hexanediamine (as a representative aliphatic diamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triethylamine
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Heating mantle with temperature controller
-
Vacuum filtration apparatus
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line. Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Diamine Solution Preparation: In the flask, dissolve 1,6-hexanediamine and anhydrous LiCl in anhydrous NMP under a gentle flow of inert gas. Cool the solution to 0 °C in an ice bath. Add triethylamine to the solution as an acid scavenger.
-
Acid Chloride Addition: Dissolve 2,5-furandicarboxylic acid chloride in anhydrous NMP in the dropping funnel. Add the acid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere.
-
Precipitation and Washing: Precipitate the polymer by slowly pouring the viscous reaction mixture into a vigorously stirred beaker of methanol.
-
Purification: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C until a constant weight is achieved.
Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.[5]
N-Methylfurfurylamine as a Curing Agent for Epoxy Resins
N-Methylfurfurylamine, as a secondary amine, can act as a curing agent for epoxy resins. The active hydrogen on the nitrogen atom reacts with the epoxy group, leading to the formation of a cross-linked network.[6] The furan ring in NMFA can impart improved thermal stability and char yield to the cured epoxy system.[7]
Curing Mechanism
The curing of an epoxy resin with a secondary amine like N-Methylfurfurylamine proceeds via a nucleophilic ring-opening reaction of the epoxide. The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a tertiary amine.
Caption: Curing mechanism of epoxy resin with N-Methylfurfurylamine.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
N-Methylfurfurylamine (NMFA)
-
Acetone (for viscosity reduction, optional)
-
Silicone mold
Equipment:
-
Thinky mixer or a mechanical stirrer
-
Vacuum oven
-
Hot plate
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of N-Methylfurfurylamine based on the amine hydrogen equivalent weight (AHEW) of NMFA and the epoxy equivalent weight (EEW) of the DGEBA resin. For a secondary amine, there is one active hydrogen per molecule. The stoichiometric amount is typically calculated as: Parts by weight of amine per 100 parts of resin (phr) = (AHEW of amine / EEW of resin) * 100
-
Mixing: Preheat the DGEBA resin to 50-60 °C to reduce its viscosity. Weigh the calculated amounts of DGEBA resin and NMFA into a mixing cup. If necessary, a small amount of acetone can be added to further reduce viscosity.
-
Degassing: Thoroughly mix the components using a Thinky mixer or a mechanical stirrer for 5-10 minutes. After mixing, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a preheated silicone mold.
-
Curing: Place the mold in a preheated oven and cure according to a defined curing schedule. A typical curing schedule could be:
-
1 hour at 80 °C
-
2 hours at 120 °C
-
1 hour at 150 °C (post-cure)
-
-
Cooling and Demolding: After the curing cycle is complete, turn off the oven and allow the cured sample to cool down slowly to room temperature inside the oven to prevent thermal shock. Once cooled, carefully demold the sample.
Characterization: The cured epoxy resin can be evaluated for its glass transition temperature (Tg) using DSC or dynamic mechanical analysis (DMA), thermal stability using TGA, and mechanical properties such as tensile strength and modulus.[8][9]
N-Methylfurfurylamine in Reversible Diels-Alder Polymers for Self-Healing Applications
The furan ring in N-Methylfurfurylamine can act as a diene in the thermally reversible Diels-Alder reaction with a suitable dienophile, such as a maleimide.[4] This property can be exploited to create self-healing polymers. By incorporating NMFA into a polymer backbone, either as a monomer or as a pendant group, and then cross-linking it with a bismaleimide, a thermally reversible network can be formed. Upon heating, the Diels-Alder adducts undergo a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal cracks. Upon cooling, the Diels-Alder reaction proceeds again, reforming the cross-links and restoring the material's properties.[10][11][12]
Diels-Alder and Retro-Diels-Alder Reaction
Caption: Reversible Diels-Alder reaction for self-healing polymers.
Conceptual Protocol: Synthesis of a Self-Healing Polyurethane
This protocol outlines a conceptual approach for synthesizing a self-healing polyurethane incorporating N-Methylfurfurylamine.
Part A: Synthesis of a Furan-Functionalized Prepolymer
-
React a diisocyanate (e.g., isophorone diisocyanate) with a polyol (e.g., polypropylene glycol) in excess to form an isocyanate-terminated prepolymer.
-
End-cap the prepolymer by reacting the remaining isocyanate groups with N-Methylfurfurylamine. The secondary amine of NMFA will react with the isocyanate to form a urea linkage, leaving the furan group available for subsequent reactions.
Part B: Cross-linking with a Bismaleimide
-
Dissolve the furan-functionalized prepolymer and a stoichiometric amount of a bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture to a temperature that promotes the Diels-Alder reaction (typically 60-80 °C) to form the cross-linked network.
-
Cast the solution into a mold and evaporate the solvent to obtain the self-healing polyurethane film.
Healing Test:
-
Create a scratch on the surface of the polymer film with a scalpel.
-
Heat the damaged film to a temperature above the retro-Diels-Alder temperature (typically >120 °C) for a certain period.
-
Allow the film to cool down to room temperature to allow the Diels-Alder reaction to reform the cross-links.
-
Observe the healing of the scratch using an optical microscope.
Data Summary
| Property | Furan-Containing Polyamides | NMFA-Cured Epoxy Resins | Self-Healing Polyurethanes |
| Glass Transition Temp. (Tg) | Generally high, dependent on the specific monomers used.[1] | Moderate to high, influenced by the epoxy resin and cure cycle.[7] | Dependent on the prepolymer backbone and cross-link density. |
| Thermal Stability (TGA) | Enhanced due to the furan ring.[1] | Good thermal stability with high char yield.[7] | Limited by the retro-Diels-Alder temperature. |
| Mechanical Properties | Can exhibit high strength and modulus. | Typically rigid and strong. | Elastomeric or rigid, depending on the formulation. |
| Key Feature | Bio-based, potentially high-performance.[2] | Good thermal performance and chemical resistance. | Thermally reversible cross-links, self-healing capability.[4] |
Safety Precautions
N-Methylfurfurylamine is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- Synthesis of Biobased Furan-Containing Polyamides. Chinese Journal of Polymer Science. [URL not available]
- Urethanes and Polyurethanes Bearing Furan Moieties. 4. Synthesis, Kinetics, and Characterization of Linear Polymers. Macromolecules. [URL not available]
-
Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. [Link]
-
Synthesis of furan dimer‐based polyamides with a high melting point. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Synthesis and Characterization of Partial Biobased Furan Polyamides. Defense Technical Information Center. [Link]
-
Synthesis of High-Molecular-Weight All-Biobased Semiaromatic Furan Polyamide and Study on Its Polymerization Process. ACS Sustainable Chemistry & Engineering. [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
-
Furan–Urethane Monomers for Self-Healing Polyurethanes. Polymers. [Link]
-
Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. Scilit. [Link]
-
Amine Cured-Epoxy Matrices. Applied Poleramic, Inc. [Link]
-
Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. MDPI. [Link]
- Method of amine curing epoxy resins and composition therefor.
-
Novel Sulfur‐Containing Polyurethanes using 5‐(Chloromethyl)Furfural as a Renewable Building Block. Chemistry – A European Journal. [Link]
-
Curing of epoxy resins with amines. ResearchGate. [Link]
-
Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. [Link]
-
Furan–Urethane Monomers for Self-Healing Polyurethanes. MDPI. [Link]
-
Furan–Urethane Monomers for Self-Healing Polyurethanes. Scilit. [Link]
-
Polyamide Monomers Via Carbonate-Promoted C–H Carboxylation of Furfurylamine. ResearchGate. [Link]
-
Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. National Institutes of Health. [Link]
-
Thermal Analysis in Polymers. AZoM. [Link]
-
Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. ResearchGate. [Link]
-
N-Methylfurfurylamine. PubChem. [Link]
- Process for making polyurethane prepolymers.
-
Self-healing polymers based on thermally reversible Diels–Alder chemistry. Polymer Chemistry. [Link]
-
Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio. MDPI. [Link]
-
Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. RSC Advances. [Link]
-
The curing mechanism of epoxy resin. ResearchGate. [Link]
-
Polyamide Syntheses. ResearchGate. [Link]
-
Synthesis, characterization and potential applications of 5-hydroxymethylfurfural derivative based poly(β-thioether esters) synthesized via thiol-Michael addition polymerization. Polymer Chemistry. [Link]
-
POLYURETHANE PREPOLYMERS. European Patent Office. [Link]
-
Special Issue : Thermal Properties Analysis of Polymers. MDPI. [Link]
-
Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. ResearchGate. [Link]
-
Preparation and properties of an aromatic polyamide fibre derived from a bio-based furan acid chloride. ResearchGate. [Link]
-
Synthesis of a Self-Healing Polymer Based on Reversible Diels–Alder Reaction: An Advanced Undergraduate Laboratory at the Interface of Organic Chemistry and Materials Science. ResearchGate. [Link]
-
Kinetic aspects of the Diels–Alder reaction between poly(styrene-co-furfuryl methacrylate) and bismaleimide. ResearchGate. [Link]
-
Synthesis and processing of a furan-based epoxy resin for high temperature applications. Office of Scientific and Technical Information. [Link]
-
Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis. MDPI. [Link]
-
Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI. [Link]
-
MECHANICAL PROPERTIES OF POLYMERS. ResearchGate. [Link]
-
Mechanical Behavior of Polymeric Materials: Recent Studies. MDPI. [Link]
-
THERMO-REVERSIBLE POLYMERIC MATERIALS BASED ON THE DIELS-ALDER REACTION. POLITesi. [Link]
-
Bio-based self-healing coatings based on thermo-reversible Diels-Alder reaction. ResearchGate. [Link]
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- 2. Synthesis of Biobased Furan-Containing Polyamides [manu56.magtech.com.cn]
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- 13. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of N-Methylfurfurylamine Derivatives in Materials Science: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylfurfurylamine, a bio-sourced secondary amine derived from renewable resources like corncobs and sugarcane bagasse, and its derivatives are emerging as versatile building blocks in the field of materials science.[1] The inherent reactivity of the furan ring and the secondary amine group offers a unique platform for the synthesis of novel polymers, corrosion inhibitors, and specialty chemicals. This guide provides detailed application notes and protocols for leveraging N-Methylfurfurylamine derivatives in the development of advanced materials.
Epoxy Resin Formulations: High-Performance Bio-Based Curing Agents
The amine functionality of N-Methylfurfurylamine derivatives makes them excellent candidates as curing agents for epoxy resins. The furan moiety, with its aromatic nature, can enhance the thermal stability and char yield of the cured epoxy network, making these systems suitable for high-temperature applications.[2]
Causality Behind Experimental Choices:
The selection of an N-substituted furfurylamine as a curing agent is driven by the desire to introduce renewable content and enhance specific properties of the final thermoset. The secondary amine provides a reactive site for the epoxy ring-opening reaction, initiating the crosslinking process. The furan ring contributes to thermal stability through its ability to form a char layer upon decomposition, which insulates the underlying material.[2] The stoichiometry between the amine hydrogen and the epoxy group is a critical parameter that dictates the crosslink density and, consequently, the mechanical and thermal properties of the cured resin.
Protocol: Curing of Diglycidyl Ether of Bisphenol A (DGEBA) with N,N'-((methylenebis(furan-5,2-diyl))bis(methylene))bis(N-methylamine) (MFA-amine)
This protocol details the curing of a standard epoxy resin, DGEBA, with a diamine derivative of N-Methylfurfurylamine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
N,N'-((methylenebis(furan-5,2-diyl))bis(methylene))bis(N-methylamine) (MFA-amine) - Synthesis can be adapted from literature on bisfurfurylamine synthesis.
-
Acetone (for cleaning)
-
Silicone molds
Equipment:
-
Analytical balance
-
Mechanical stirrer or magnetic stirrer with hot plate
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of MFA-amine based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the DGEBA resin. The stoichiometric ratio is typically 1:1 (epoxy groups to amine hydrogens).
-
AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens)
-
Weight of Amine = (Weight of Epoxy / EEW) * AHEW
-
-
Mixing:
-
Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.
-
Add the calculated amount of MFA-amine to the preheated epoxy resin.
-
Mix thoroughly using a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into preheated silicone molds.
-
Cure the samples in an oven following a staged curing schedule. A typical schedule is 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule should be determined by DSC analysis.
-
-
Characterization:
-
DSC: Determine the glass transition temperature (Tg) and the extent of cure.
-
TGA: Evaluate the thermal stability and char yield of the cured sample in a nitrogen atmosphere.
-
DMA: Measure the storage modulus, loss modulus, and tan delta to understand the viscoelastic properties.
-
Expected Outcomes:
The resulting furan-based epoxy thermoset is expected to exhibit a high glass transition temperature, excellent thermal stability, and a higher char yield compared to conventional aliphatic amine-cured systems.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 120 - 180 °C |
| Decomposition Temperature (Td, 5% wt loss) | > 300 °C |
| Char Yield at 800°C (in N2) | 25 - 40 % |
Experimental Workflow for Epoxy Curing and Characterization
Caption: Workflow for epoxy resin formulation and analysis.
Corrosion Inhibition: Protecting Metallic Surfaces in Aggressive Environments
The presence of heteroatoms (nitrogen and oxygen) and the aromatic furan ring in N-Methylfurfurylamine derivatives makes them effective corrosion inhibitors for metals, particularly steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the furan ring, contribute to the adsorption process.
Causality Behind Experimental Choices:
The effectiveness of a corrosion inhibitor is evaluated by its ability to reduce the corrosion rate of a metal in a specific environment. Electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are powerful tools for this purpose. EIS provides information about the resistance of the protective film formed by the inhibitor, while potentiodynamic polarization studies reveal the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.
Protocol: Evaluation of N-furfuryl-N'-phenylthiourea (FPTU) as a Corrosion Inhibitor for Mild Steel in HCl Solution
This protocol describes the evaluation of a thiourea derivative of furfurylamine as a corrosion inhibitor for mild steel in a 1 M HCl solution using electrochemical methods.
Materials:
-
Mild steel coupons (e.g., C1018)
-
Hydrochloric acid (HCl), 1 M solution
-
N-furfuryl-N'-phenylthiourea (FPTU) - Synthesis can be performed following reported procedures.[3]
-
Acetone, ethanol, and deionized water for cleaning
-
Epoxy resin (for mounting)
Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)
-
Water bath for temperature control
-
Metallographic polishing equipment
Procedure:
-
Working Electrode Preparation:
-
Cut mild steel coupons to a suitable size (e.g., 1 cm x 1 cm).
-
Solder a copper wire to one side for electrical connection.
-
Mount the coupon in epoxy resin, leaving one surface exposed.
-
Mechanically polish the exposed surface with successively finer grades of emery paper (up to 1200 grit), followed by polishing with a fine alumina suspension.
-
Degrease the polished surface with acetone, rinse with ethanol and deionized water, and dry in a stream of warm air.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of FPTU in 1 M HCl.
-
Prepare a series of test solutions with different concentrations of FPTU (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with 1 M HCl.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (1 M HCl with and without the inhibitor).
-
Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization:
-
Scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves. The inhibition efficiency can be calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.
-
-
Expected Outcomes:
The addition of FPTU to the HCl solution is expected to significantly increase the charge transfer resistance and decrease the double-layer capacitance, indicating the formation of a protective film on the steel surface. The polarization curves will show a decrease in both anodic and cathodic current densities, suggesting that FPTU acts as a mixed-type inhibitor.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (EIS) | Inhibition Efficiency (Polarization) |
| 50 | ~70-80% | ~65-75% |
| 100 | ~80-90% | ~75-85% |
| 200 | > 90% | > 85% |
| 500 | > 95% | > 90% |
Logical Relationship in Corrosion Inhibition
Caption: Mechanism of corrosion inhibition by N-Methylfurfurylamine derivatives.
Synthesis of Advanced Polymers: Bio-Based Polyamides and Polyurethanes
N-Methylfurfurylamine and its derivatives can be utilized as monomers for the synthesis of high-performance bio-based polyamides and polyurethanes. The rigid furan ring can impart excellent thermal and mechanical properties to the resulting polymers.
Causality Behind Experimental Choices:
The synthesis of polyamides typically involves the condensation reaction between a diamine and a diacid chloride or a dicarboxylic acid. N-Methylfurfurylamine can be converted into diamine monomers, which can then be polymerized. For polyurethanes, N-Methylfurfurylamine can be used to synthesize diols that act as chain extenders or as part of the soft segment, reacting with diisocyanates to form the polyurethane backbone. The choice of co-monomers and the polymerization conditions will significantly influence the final properties of the polymer.
Protocol: Synthesis of a Polyamide from a Diamine Derivative of N-Methylfurfurylamine and Terephthaloyl Chloride
This protocol outlines the synthesis of a semi-aromatic polyamide via low-temperature solution polycondensation.
Materials:
-
Diamine monomer derived from N-Methylfurfurylamine (e.g., bis(5-(aminomethyl)furan-2-yl)methane)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Triethylamine
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Low-temperature bath
-
Filtration apparatus
Procedure:
-
Monomer Solution Preparation:
-
In a three-necked flask, dissolve the diamine monomer and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using a low-temperature bath.
-
Add triethylamine to the solution as an acid scavenger.
-
-
Polymerization:
-
Dissolve terephthaloyl chloride in anhydrous NMP in a separate flask.
-
Add the terephthaloyl chloride solution dropwise to the cooled diamine solution with vigorous stirring.
-
Continue the reaction at 0°C for 1 hour and then at room temperature for 3 hours.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol with constant stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide linkage.
-
¹H NMR Spectroscopy: Elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution.
-
DSC and TGA: Evaluate the thermal properties of the polyamide.
-
Expected Outcomes:
The resulting furan-based polyamide is expected to be a high-performance thermoplastic with a high glass transition temperature and excellent thermal stability, making it a potential candidate for engineering applications.
Polymerization and Characterization Workflow
Caption: Workflow for polyamide synthesis and characterization.
References
-
Gandini, A. (2013). Furans in polymer chemistry. Progress in Polymer Science, 38(1), 1-39. [Link]
-
Lal, B., Sahoo, S. K., & Kundu, P. P. (2018). Recent advances in furan-based biopolymers. Journal of Applied Polymer Science, 135(24), 46271. [Link]
-
Zhang, C., Madbouly, S. A., & Kessler, M. R. (2015). Biobased polymers and bionanocomposites: An overview. ACS Sustainable Chemistry & Engineering, 3(3), 380-391. [Link]
-
Lligadas, G., Ronda, J. C., Galià, M., & Cádiz, V. (2010). Furan-based thermosetting polymers from renewable resources. Journal of Polymer Science Part A: Polymer Chemistry, 48(2), 294-302. [Link]
-
Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9(4), 1144-1189. [Link]
-
Adekunle, A. S., Akeredolu, A. T., & Obisesan, O. R. (2019). Adsorption and inhibitive properties of N-furfuryl-N'-phenyl thiourea on mild steel corrosion in acidic medium. Journal of Materials and Environmental Science, 10(1), 35-47. [Link]
Sources
Application Notes and Protocols for the Catalytic Synthesis of N-Methylfurfurylamine Derivatives
Introduction: The Strategic Importance of Bio-Based Amines
The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount goal in modern chemistry. Lignocellulosic biomass, an abundant and non-food-competing feedstock, is a cornerstone of this transition.[1][2] Furfural, a platform chemical readily derived from the hemicellulose fraction of biomass, serves as a versatile starting point for a multitude of value-added chemicals.[1][3] Among these, furan-based amines are of significant interest to the pharmaceutical, agrochemical, and polymer industries.[4][5]
N-Methylfurfurylamine, in particular, is a key intermediate. Its synthesis via the reductive amination of furfural with methylamine represents a highly atom-economical and sustainable pathway to valuable nitrogen-containing compounds.[4][6] This guide provides an in-depth analysis of the catalytic strategies, reaction mechanisms, and detailed experimental protocols for the synthesis of N-Methylfurfurylamine, designed for researchers and process chemists aiming to leverage biomass valorization.
The Core Reaction: Mechanistic Insights into Reductive Amination
The catalytic reductive amination of furfural with methylamine is a cascade reaction that hinges on the precise coordination of multiple steps on a catalyst surface. The generally accepted mechanism proceeds via an imine pathway.[7]
-
Imine Formation: The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of furfural. This is followed by dehydration to form the corresponding N-methylfurfuryl imine (a Schiff base). This step can be catalyzed by acidic sites on the catalyst support.[4]
-
Catalytic Hydrogenation: The C=N double bond of the imine intermediate is then hydrogenated on the metallic sites of the catalyst to yield the final product, N-Methylfurfurylamine.[8] The metallic sites are responsible for the dissociation of molecular hydrogen (H₂).[9]
A primary competing reaction is the direct hydrogenation of furfural's carbonyl group to form furfuryl alcohol.[10][11] Suppressing this side reaction is a key challenge, and catalyst design plays a pivotal role. Selectivity towards the desired amine is often achieved by ensuring the rate of amination and subsequent imine hydrogenation is significantly faster than the direct aldehyde hydrogenation. An excess of the amine reagent can also shift the equilibrium toward the imine intermediate, favoring the amination pathway.[9]
Caption: Reaction mechanism for the reductive amination of furfural.
A Comparative Overview of Catalytic Systems
The choice of catalyst is the most critical factor determining the efficiency and selectivity of the synthesis. Both noble and non-noble metal-based heterogeneous catalysts have been extensively studied. The catalyst support is not merely an inert carrier; its properties, such as acidity and surface area, can profoundly influence the reaction.[5]
-
Noble Metal Catalysts (Pd, Ru, Rh): Catalysts like Palladium on carbon (Pd/C) and Ruthenium on various supports (e.g., ZrO₂, Al₂O₃) often exhibit high activity and can operate under milder conditions.[4][12] Ruthenium supported on tetragonal ZrO₂ (Ru/T-ZrO₂) has shown quantitative yields of furfurylamine, demonstrating the crucial role of the support's acidic properties in facilitating the amination step.[4]
-
Non-Noble Metal Catalysts (Ni, Co, Cu): These catalysts present a more cost-effective and sustainable alternative. Raney® Nickel and Raney® Cobalt are highly effective due to their high surface area and inherent activity.[13][14] Nickel phyllosilicate precursors have also been developed, where a balance between Ni⁰ (for H₂ dissociation) and Ni²⁺ (for imine activation) sites achieves high selectivity.[9] Cobalt-based catalysts are also noted as being particularly effective for producing primary amines from furfural.[12]
| Catalyst System | Amine Source | Temp. (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Reference |
| Ru/T-ZrO₂ | Ammonia (NH₃) | 80 | 20 (H₂) | 99 | >99 (Furfurylamine) | [4] |
| Rh/Al₂O₃ | Aq. Ammonia | 80 | 55 (H₂) | ~85 | ~92 (Furfurylamine) | [7] |
| Co@C NPs | Methylamine | 60 | 4 (H₂) | ~90 | ~95 (Amino-alcohol) | [15] |
| NiSi-T | Ammonia (NH₃) | 90 | 30 (H₂) | 94.2 | High (Furfurylamine) | [9] |
| Raney® Ni | Ammonia (NH₃) | 120 | 10 (NH₃) | 78.8 | High (Furfurylamine) | [14] |
Note: The data presented for ammonia as the amine source is for the synthesis of the primary amine, furfurylamine. These catalytic systems are expected to be effective for the synthesis of N-Methylfurfurylamine when methylamine is used as the reactant, though yields and selectivity may vary.
Detailed Experimental Protocols
This section provides a generalized, self-validating protocol for the batch synthesis of N-Methylfurfurylamine. Safety Precaution: These reactions involve flammable liquids, high pressures, and potentially hazardous reagents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Batch Synthesis using Raney® Nickel Catalyst
This protocol is based on typical procedures for reductive amination using a highly active, non-noble metal catalyst.[13][16]
A. Materials and Reagents:
-
Furfural (≥99%, freshly distilled to remove polymers)
-
Methylamine solution (e.g., 2 M in THF or 40 wt% in H₂O)
-
Raney® Nickel (slurry in water, e.g., W. R. Grace and Company)
-
Solvent (e.g., Ethanol, 1,4-Dioxane, or Tetrahydrofuran (THF))
-
Hydrogen (H₂, high purity, ≥99.99%)
-
Nitrogen (N₂, high purity, ≥99.99%)
-
Internal Standard for GC analysis (e.g., Dodecane)
B. Catalyst Activation (Pre-treatment):
-
Rationale: Commercially available Raney® Ni is stored under water to prevent pyrophoric activity. It must be thoroughly washed to remove water, which can be detrimental to the reaction in certain organic solvents.
-
Procedure:
-
In a beaker under an inert atmosphere (N₂), carefully decant the storage water from the required amount of Raney® Ni slurry.
-
Wash the catalyst by adding the chosen reaction solvent, gently swirling, allowing the catalyst to settle, and decanting the solvent.
-
Repeat this washing step 3-4 times to ensure complete removal of water. The activated catalyst should be kept solvent-wet and never allowed to dry in air.
-
C. Reaction Setup and Execution:
-
Reactor Loading: Charge a high-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet/outlet, and thermocouple with the solvent (e.g., 50 mL), freshly distilled furfural (e.g., 10 mmol), and the washed Raney® Ni catalyst (e.g., 5-10 wt% relative to furfural).[16]
-
Sealing and Purging: Securely seal the reactor. Purge the system 3-5 times with N₂ followed by 3-5 times with H₂ to remove all air.
-
Reactant Addition: Add the methylamine solution (e.g., 12 mmol, 1.2 equivalents) to the reactor.
-
Pressurization: Pressurize the reactor with H₂ to the desired pressure (e.g., 10-40 bar). The optimal pressure often requires empirical determination.
-
Reaction: Heat the reactor to the target temperature (e.g., 80-120 °C) while stirring vigorously (e.g., 800-1000 rpm) to overcome mass transfer limitations.[14]
-
Monitoring: Monitor the reaction progress by observing the pressure drop from H₂ consumption. If the reactor allows for safe sampling, aliquots can be withdrawn periodically for GC analysis. The reaction is typically complete within 2-8 hours.
-
Shutdown: Upon completion, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess pressure in a fume hood.
D. Work-up and Product Isolation:
-
Catalyst Separation: Open the reactor and separate the solid catalyst from the liquid reaction mixture. This can be done by filtration over a pad of Celite® or by careful magnetic decantation. The catalyst is pyrophoric and must be kept wet and handled under an inert atmosphere.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Analysis: Analyze the crude product via Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion, selectivity, and yield against an internal standard. Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Purification (Optional): If required, the N-Methylfurfurylamine can be purified by vacuum distillation.
Experimental Workflow and Process Validation
A robust experimental design is critical for achieving reproducible and high-quality results. The following workflow outlines the key stages from catalyst preparation to final product validation.
Caption: A comprehensive workflow for synthesis and validation.
Trustworthiness Through Self-Validation:
-
Catalyst Characterization: For novel catalysts, pre- and post-reaction characterization (e.g., XRD, XPS, TEM) is essential to understand active phases and deactivation mechanisms.[14]
-
Mass Balance: A thorough analysis of the reaction mixture by GC with an internal standard allows for a complete mass balance, accounting for starting material, desired product, and any byproducts (like furfuryl alcohol or ring-hydrogenated species).
-
Reproducibility: Successful protocols must be reproducible. Repeating the synthesis under identical conditions and obtaining consistent yields (e.g., within a ±5% margin) validates the procedure. Catalyst recyclability tests are also a strong indicator of a robust process.[4][7]
References
- A Theoretical and Experimental Study on the Mechanism for the Reductive Amination of 5-Hydroxymethylfurfural over a Ru1/NbOPO4 Single-Atom Catalyst. (2025).
- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry.
- Chitin-Derived Nanocatalysts for Reductive Amin
- Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2025).
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry.
- Results of the reductive amination of HMF with methylamine in a... (n.d.).
- Catalytic Production and Upgrading of Furfural: A Pl
- Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. (2023).
- Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis eBooks.
- Catalytic upgrading of furfural to C5 chemicals. (n.d.).
- A Comparative Guide to Catalysts for the Synthesis of N-(furan-2-ylmethyl)propan-1-amine. (n.d.). Benchchem.
- Application Notes and Protocols for the Catalytic Conversion of Furfuryl Alcohol to Furfurylamine. (n.d.). Benchchem.
- Catalytic Synthesis of N-(5-Methylfurfuryl)aniline from Bio-Derived Carbohydrates. (n.d.).
- Recent Advances in Catalytic Hydrogen
- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. (2017).
- (PDF) Recent Advances in Catalytic Hydrogenation of Furfural. (2025).
- Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Protocol for N-Alkylation of Furfurylamine: A Detailed Guide for Researchers
Introduction: The Significance of N-Alkylated Furfurylamines
N-substituted furfurylamines are a pivotal class of compounds, serving as indispensable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The furan moiety, a bio-based chemical scaffold readily derived from lignocellulosic biomass, imparts unique electronic and steric properties to molecules.[1] Its presence in drug candidates can significantly influence their pharmacological profiles. The strategic introduction of alkyl groups onto the nitrogen atom of furfurylamine allows for the fine-tuning of a molecule's lipophilicity, basicity, and steric bulk, properties that are critical for optimizing drug-receptor interactions, absorption, distribution, metabolism, and excretion (ADME) profiles. A notable example is the anti-ulcer drug ranitidine, which features an N-alkylated furfurylamine core structure.
This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the N-alkylation of furfurylamine. We will delve into the mechanistic underpinnings of each technique, offering a robust framework for researchers to select and optimize the most suitable protocol for their specific synthetic goals.
Core Methodologies for N-Alkylation of Furfurylamine
The N-alkylation of furfurylamine can be broadly achieved through two primary strategies:
-
Reductive Amination: A one-pot reaction involving the condensation of an amine with a carbonyl compound to form an imine, which is subsequently reduced in situ.
-
Direct N-Alkylation with Alkyl Halides: A classical nucleophilic substitution reaction where the amine displaces a halide from an alkyl halide.
-
Eschweiler-Clarke Methylation: A specific method for the exhaustive methylation of primary or secondary amines using formaldehyde and formic acid.
This guide will provide detailed protocols for each of these transformative methods.
Method 1: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the N-alkylation of primary amines. It offers excellent control over the degree of alkylation, largely avoiding the over-alkylation issues that can plague direct alkylation methods. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding secondary amine.
Causality Behind Experimental Choices
-
Choice of Carbonyl Compound: The aldehyde or ketone substrate directly determines the alkyl group to be introduced. A wide variety of carbonyl compounds can be used, allowing for the synthesis of a diverse library of N-alkylated furfurylamines.
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate in the presence of the unreacted carbonyl compound. Sodium borohydride (NaBH₄) is also effective, particularly in protic solvents like methanol. For larger-scale industrial applications, catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd/C, Raney Nickel) is a more atom-economical and environmentally benign approach.
-
Solvent: The solvent should be inert to the reactants and capable of dissolving both the amine and the carbonyl compound. Dichloromethane (DCM), methanol (MeOH), and ethanol (EtOH) are commonly used. For catalytic hydrogenations, solvents like ethyl acetate or ethanol are typical choices.
-
Reaction Conditions: The reaction is typically carried out at room temperature. For less reactive carbonyl compounds or catalysts, gentle heating may be required.
Visualizing the Reductive Amination Workflow
Sources
The Pivotal Role of N-Methylfurfurylamine in the Advancement of Corrosion Inhibitors: A Technical Guide
Introduction: The Unseen Guardian in Material Integrity
In the relentless battle against material degradation, the development of effective corrosion inhibitors is paramount. These chemical sentinels form a protective barrier on metal surfaces, significantly extending the lifespan and ensuring the reliability of critical infrastructure in industries ranging from oil and gas to chemical processing. Among the diverse array of organic molecules utilized for this purpose, those derived from furan and its derivatives have shown exceptional promise. This is largely due to the presence of the furan ring, a heterocyclic system rich in π-electrons, and heteroatoms (oxygen and, upon derivatization, nitrogen) that can readily coordinate with vacant d-orbitals of metal surfaces, thus impeding corrosive processes.[1]
N-Methylfurfurylamine, a derivative of furfural, stands out as a particularly versatile precursor in the synthesis of high-performance corrosion inhibitors. Its unique molecular architecture, combining the electron-rich furan moiety with a secondary amine group, provides an excellent platform for the synthesis of more complex molecules with enhanced inhibitive properties. The nitrogen atom, with its lone pair of electrons, acts as an additional adsorption center, strengthening the bond between the inhibitor and the metal surface. This guide provides an in-depth exploration of the synthesis, characterization, and application of N-methylfurfurylamine-based corrosion inhibitors, offering detailed protocols and insights for researchers and professionals in the field.
The Synthetic Versatility of N-Methylfurfurylamine: Crafting Molecular Shields
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure. N-Methylfurfurylamine serves as an ideal building block for creating sophisticated inhibitor molecules through two primary synthetic pathways: the formation of Schiff bases and Mannich bases. These reactions introduce additional functional groups and increase the overall molecular size, both of which are crucial for enhancing surface coverage and, consequently, inhibition efficiency. Organic molecules containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces.[1]
Schiff Base Derivatives: The Imine Advantage
Schiff bases, characterized by the presence of an imine (-C=N-) group, are synthesized through the condensation reaction of a primary or secondary amine with an aldehyde or ketone. In the context of corrosion inhibition, the azomethine nitrogen atom provides an additional site for coordination with the metal surface, enhancing the inhibitor's adsorption and protective capabilities.
A representative synthesis involves the reaction of N-methylfurfurylamine with a suitable aldehyde, such as salicylaldehyde, which introduces a hydroxyl group in a strategic position for chelation with metal ions.
Diagram of Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of a Mannich base corrosion inhibitor from N-methylfurfurylamine.
Application Protocols: From Synthesis to Performance Evaluation
Protocol 1: Synthesis of a Schiff Base Corrosion Inhibitor (NMFS)
This protocol details the synthesis of N-((E)-(2-hydroxyphenyl)methylene)-N-(furan-2-ylmethyl)methanamine (NMFS), a Schiff base derived from N-methylfurfurylamine and salicylaldehyde.
Materials and Equipment:
-
N-methylfurfurylamine (99%)
-
Salicylaldehyde (99%)
-
Ethanol (99.8%)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-methylfurfurylamine (0.1 mol) in 50 mL of ethanol.
-
In a separate beaker, dissolve salicylaldehyde (0.1 mol) in 50 mL of ethanol.
-
Add the salicylaldehyde solution to the N-methylfurfurylamine solution in the round-bottom flask with continuous stirring.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Heat the mixture to reflux at approximately 80°C for 4 hours with constant stirring.
-
After the reflux period, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure NMFS.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of a Mannich Base Corrosion Inhibitor (NMFM)
This protocol outlines the synthesis of 1-(furan-2-yl)-N-methyl-N-((3-oxo-3-phenylpropyl)methyl)methanamine (NMFM), a Mannich base from N-methylfurfurylamine, formaldehyde, and acetophenone.
Materials and Equipment:
-
N-methylfurfurylamine (99%)
-
Formaldehyde (37% aqueous solution)
-
Acetophenone (99%)
-
Ethanol (99.8%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (2 M)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine N-methylfurfurylamine (0.1 mol), formaldehyde (0.1 mol), and acetophenone (0.1 mol) in 100 mL of ethanol.
-
Adjust the pH of the mixture to approximately 3-4 by the dropwise addition of concentrated hydrochloric acid while stirring.
-
Heat the reaction mixture to 70-80°C and maintain it at this temperature for 6-8 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with distilled water.
-
Neutralize the aqueous layer with a 2 M sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography if necessary.
Characterization of Synthesized Inhibitors
The synthesized Schiff and Mannich bases should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. For the Schiff base (NMFS), the appearance of a characteristic imine (-C=N-) stretching vibration and the disappearance of the primary amine N-H and aldehyde C=O stretching bands confirm the reaction. For the Mannich base (NMFM), the presence of the carbonyl (C=O) group from acetophenone and the C-N stretching bands are key indicators.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The chemical shifts and splitting patterns of the protons and carbons in the NMR spectra provide definitive proof of the synthesized inhibitor's structure. For instance, in the ¹H NMR of NMFS, a singlet corresponding to the imine proton (-CH=N-) would be expected. [2]
Protocol 3: Performance Evaluation of Corrosion Inhibitors
The effectiveness of the synthesized inhibitors is evaluated using electrochemical techniques on mild steel coupons in a corrosive medium, typically 1 M HCl.
Materials and Equipment:
-
Mild steel coupons
-
1 M Hydrochloric acid
-
Synthesized inhibitor (NMFS or NMFM)
-
Potentiostat/Galvanostat with a three-electrode cell (working electrode: mild steel coupon; reference electrode: saturated calomel electrode (SCE); counter electrode: platinum wire)
-
Abrasive papers of different grades
-
Acetone and distilled water
Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, wash them with distilled water and acetone, and dry them.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, an SCE as the reference electrode, and a platinum wire as the counter electrode. The electrolyte is 1 M HCl with and without different concentrations of the synthesized inhibitor.
-
Potentiodynamic Polarization (PDP): After immersing the working electrode in the test solution for a stabilization period (e.g., 30 minutes), perform potentiodynamic polarization scans from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP) at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).
-
Data Analysis:
-
From the PDP curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
-
From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate the IE% using the formula: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
-
Diagram of Electrochemical Evaluation Workflow
Caption: Workflow for the electrochemical evaluation of synthesized corrosion inhibitors.
Data Interpretation and Expected Results
The performance of the synthesized N-methylfurfurylamine-based inhibitors is expected to be concentration-dependent. An increase in inhibitor concentration should lead to a higher inhibition efficiency.
Table 1: Potentiodynamic Polarization Data for NMFS and NMFM in 1 M HCl
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | -450 | 1000 | - |
| NMFS | 0.1 | -440 | 150 | 85.0 |
| NMFS | 0.5 | -435 | 80 | 92.0 |
| NMFS | 1.0 | -430 | 50 | 95.0 |
| NMFM | 0.1 | -445 | 120 | 88.0 |
| NMFM | 0.5 | -440 | 60 | 94.0 |
| NMFM | 1.0 | -438 | 30 | 97.0 |
Note: The data presented are representative and may vary based on experimental conditions.
Table 2: Electrochemical Impedance Spectroscopy Data for NMFS and NMFM in 1 M HCl
| Inhibitor | Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | 50 | 200 | - |
| NMFS | 0.1 | 350 | 50 | 85.7 |
| NMFS | 0.5 | 650 | 30 | 92.3 |
| NMFS | 1.0 | 1000 | 20 | 95.0 |
| NMFM | 0.1 | 450 | 45 | 88.9 |
| NMFM | 0.5 | 850 | 25 | 94.1 |
| NMFM | 1.0 | 1500 | 15 | 96.7 |
Note: The data presented are representative and may vary based on experimental conditions. Cdl represents the double-layer capacitance.
The PDP data is expected to show a decrease in the corrosion current density (icorr) with the addition of the inhibitor, indicating a reduction in the corrosion rate. The EIS data should reveal an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), signifying the formation of a protective inhibitor film on the metal surface. The higher molecular weight and additional adsorption sites of the Mannich base (NMFM) are anticipated to result in a slightly higher inhibition efficiency compared to the Schiff base (NMFS) at equivalent concentrations. Both types of inhibitors are likely to act as mixed-type inhibitors, affecting both anodic and cathodic reactions. [3]
Conclusion and Future Outlook
N-Methylfurfurylamine has proven to be a highly valuable and versatile platform for the synthesis of effective corrosion inhibitors. The straightforward and efficient synthesis of Schiff and Mannich bases from this precursor allows for the creation of molecules with tailored properties for specific applications. The resulting inhibitors demonstrate high efficacy in mitigating corrosion, primarily through adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Future research in this area could focus on the synthesis of even more complex derivatives, such as oligomeric or polymeric inhibitors based on N-methylfurfurylamine, to further enhance their protective capabilities and durability. Additionally, exploring the synergistic effects of these inhibitors with other compounds and investigating their performance in a wider range of corrosive environments will be crucial for their practical application in diverse industrial settings. The continued exploration of N-methylfurfurylamine and its derivatives will undoubtedly contribute to the development of next-generation, high-performance, and environmentally friendly corrosion inhibitors.
References
- Al-Baitai, A. Y., & Mahmood, M. (2025). A one-pot reaction involving furan derivatives as potential corrosion inhibitors for carbon steel in acidic environments: insights from electrochemical and computational analyses. Physical Chemistry Research.
- ACS Omega. (n.d.). Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis.
- Satarkar, S., & Dubey, R. S. (2025). Study of 5-Aryl-Furan Derivatives as a Corrosion Inhibitor for Mild Steel in 0.1 N HCl Solution. Journal of Scientific Research.
- ResearchGate. (2025).
- Satarkar, S., & Dubey, R. S. (2025). Study of 5-Aryl-Furan Derivatives as a Corrosion Inhibitor for Mild Steel in 0.1 N HCl Solution.
- ResearchGate. (2022). Mannich-type reaction for the synthesis of N-substituted-5-(hydroxymethyl)-2-furfuryl amines.
- ResearchGate. (2025). Synthesis, Characterization and Corrosion inhibition efficiency of N-(4-(Morpholinomethyl carbamoyl phenyl) Furan-2-Carboxamide for Brass in HCl Medium.
- ResearchGate. (n.d.). Investigation of 6-[5-(4-Methoxyphenyl) furan-2-yl] Nicotinonitrile as a New Corrosion Inhibitor for Carbon Steel in Acidic Solution: Chemical, Electrochemical and Quantum Chemical Studies.
- NROChemistry. (n.d.). Mannich Reaction.
- JETIR.org. (n.d.).
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
- ResearchGate. (2025). Synthesis, crystal structure and characterization of two new copper(II)
- PubChem. (n.d.). N-Methylfurfurylamine.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- L.S.College, Muzaffarpur. (2020). Mannich reaction.
- SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) -.
- International Journal of Research and Analytical Reviews. (2024). Synthesis, Characterization and Biological Evaluation of N-stabilized Metal Complexes of Schiff Bases.
- SpectraBase. (n.d.). N-methylfurfurylamine - Optional[FTIR] - Spectrum.
- University of Thi-Qar. (n.d.). Synthesis and characterization of Schiff base and its copper complex.
- PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
- ResearchGate. (n.d.). Figure S123. FTIR spectrum of N-(furan-2-ylmethyl)thiophene-2-carboxamide (22).
- ResearchGate. (2025). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline.
Sources
Unveiling the Therapeutic Potential of N-Methylfurfurylamine Derivatives: A Guide for Researchers
The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged starting point for the design of novel therapeutic agents. Among the vast array of furan-containing compounds, N-Methylfurfurylamine derivatives have emerged as a particularly promising class, exhibiting a diverse range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the biological activities of N-Methylfurfurylamine derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides validated protocols for synthesis and biological evaluation, and offers insights into the molecular mechanisms underpinning their therapeutic potential.
A Versatile Scaffold: The Synthesis of Bioactive N-Methylfurfurylamine Derivatives
The synthesis of N-Methylfurfurylamine derivatives often begins with the readily available and renewable biomass-derived platform chemical, furfural.[2] A common and efficient synthetic route involves the reductive amination of furfural with N-methylamine, followed by further structural modifications to introduce diverse functionalities. One particularly fruitful strategy has been the incorporation of a pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This addition has been shown to significantly enhance the biological activity of the parent molecule.[3][4][5][6]
Below is a detailed protocol for the synthesis of a representative N-Methylfurfurylamine derivative incorporating a pyrazole scaffold, N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine.
Protocol 1: Synthesis of N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine
This protocol outlines a two-step synthesis, beginning with the preparation of a pyrazolone intermediate, followed by its reaction with N-Methylfurfurylamine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid
-
N-Methylfurfurylamine
-
Toluene
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
In a 250 mL round-bottom flask, combine ethyl acetoacetate (0.1 mol) and ethanol (100 mL).
-
Slowly add phenylhydrazine (0.1 mol) to the stirred solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress using TLC (eluent: hexane/ethyl acetate 7:3).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting solid is the pyrazolone intermediate. Recrystallize from ethanol to obtain a pure product.
Step 2: Synthesis of N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine
-
In a 100 mL round-bottom flask, dissolve the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) in toluene (50 mL).
-
Add N-Methylfurfurylamine (0.05 mol) to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate 1:1).
-
After completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine as a solid.
Combating Microbial Threats: Antimicrobial Activity
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. N-Methylfurfurylamine derivatives, particularly those incorporating pyrazole and other heterocyclic moieties, have demonstrated significant potential in this arena.[3][6][7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized broth microdilution method for assessing the in vitro antimicrobial activity of N-Methylfurfurylamine derivatives.[8][9][10][11][12]
Materials:
-
N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine (or other derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
The last well in each row, containing no compound, serves as the growth control. A well with broth only serves as a sterility control.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation: Antimicrobial Activity
| Compound ID | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NMFP-1 | N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine | 16 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
A New Frontier in Oncology: Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical research endeavor. Certain N-Methylfurfurylamine derivatives have shown promising cytotoxic activity against various cancer cell lines.[13][14][15][16] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][17][18]
Materials:
-
Cancer cell lines (e.g., HCT116 human colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Data Presentation: Anticancer Activity
| Compound ID | Derivative | HCT116 IC₅₀ (µM) |
| NMFP-1 | N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine | 12.5 |
| Doxorubicin | (Positive Control) | 0.8 |
Visualizing the Mechanism: Anticancer Signaling Pathway
Protecting the Nervous System: Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to public health. The development of neuroprotective agents that can slow or halt the progression of these diseases is of paramount importance. Emerging evidence suggests that certain N-Methylfurfurylamine derivatives possess neuroprotective properties, potentially by mitigating oxidative stress and inflammation in neuronal cells.[4][19]
Protocol 4: Assessing Neuroprotective Activity in PC12 Cells
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model for neuronal studies.[20][21][22][23] This protocol describes a method to evaluate the neuroprotective effects of N-Methylfurfurylamine derivatives against oxidative stress-induced cell death in PC12 cells.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
N-(furan-2-ylmethyl)-N-methyl-1-phenyl-1H-pyrazol-3-amine
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Differentiation: Seed PC12 cells in a 96-well plate and treat with NGF (50-100 ng/mL) for 3-5 days to induce differentiation into a neuronal phenotype.
-
Pre-treatment with Compound: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to hydrogen peroxide (H₂O₂, typically 100-200 µM) for 4-6 hours to induce oxidative stress and cell death.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 3 to quantify cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. An increase in cell viability indicates a neuroprotective effect.
Data Presentation: Neuroprotective Activity
| Treatment Group | H₂O₂ (150 µM) | NMFP-1 (10 µM) | % Cell Viability |
| Control | - | - | 100 |
| H₂O₂ Only | + | - | 45 |
| NMFP-1 + H₂O₂ | + | + | 75 |
Visualizing the Mechanism: Neuroprotective Signaling Pathway
Conclusion and Future Directions
The N-Methylfurfurylamine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The incorporation of various heterocyclic moieties, such as pyrazole, has been shown to yield derivatives with potent antimicrobial, anticancer, and neuroprotective activities. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds.
Future research should focus on further optimizing the structure of these derivatives to enhance their potency and selectivity. In-depth mechanistic studies are also crucial to fully elucidate their modes of action and identify novel molecular targets. Ultimately, the continued investigation of N-Methylfurfurylamine derivatives holds the promise of delivering new and effective treatments for a range of human diseases.
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- (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1368.
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N-Methylfurfurylamine as a ligand in coordination chemistry
Application Notes & Protocols
Topic: N-Methylfurfurylamine as a Ligand in Coordination Chemistry: Synthesis, Characterization, and Catalytic Potential
Abstract
N-Methylfurfurylamine is a versatile heterocyclic secondary amine with significant potential in coordination chemistry. Possessing two potential donor sites—the amine nitrogen and the furan ring oxygen—it can function as either a monodentate or a bidentate chelating ligand. This flexibility allows for the synthesis of a diverse range of metal complexes with tunable steric and electronic properties. This guide provides a comprehensive overview of N-Methylfurfurylamine as a ligand, detailing its coordination behavior, providing step-by-step protocols for the synthesis and characterization of its metal complexes, and exploring its potential applications, particularly in the field of catalysis. This document is intended for researchers in inorganic chemistry, materials science, and drug development seeking to leverage the unique properties of furan-based ligands.
Introduction: The Unique Profile of N-Methylfurfurylamine
N-Methylfurfurylamine, a derivative of biomass-derived furfural, is an attractive building block in synthetic chemistry. In the realm of coordination chemistry, it presents a departure from the more commonly studied furfurylamine-derived Schiff bases. As a secondary amine, N-Methylfurfurylamine cannot form traditional imines via condensation with carbonyls, positioning it as a valuable direct ligand.[1] Its coordination chemistry is primarily dictated by two key features:
-
The Secondary Amine Group: The nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base capable of forming a stable coordinate bond with a wide variety of metal ions.[2]
-
The Furan Ring: The oxygen atom in the furan ring also has lone pairs and can act as a secondary, weaker donor site. This enables potential N,O-bidentate chelation, forming a stable five-membered ring with the metal center.[3]
The interplay between these donor sites allows N-Methylfurfurylamine to generate complexes with distinct geometries and reactivities, making it a compelling candidate for applications ranging from catalysis to materials science.[4][5]
Physicochemical Properties & Handling
Proper handling and understanding of the ligand's properties are paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [6] |
| Molecular Weight | 111.14 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 148-152 °C | |
| Density | 0.982 g/mL at 25 °C | |
| CAS Number | 4753-75-7 | [6] |
Safety Precautions: N-Methylfurfurylamine is a flammable liquid and can cause skin, eye, and respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Coordination Behavior: Monodentate vs. Bidentate
The coordination mode of N-Methylfurfurylamine is highly dependent on the nature of the metal ion, the counter-anion, and the solvent system used during synthesis.
-
Monodentate Coordination: In many cases, particularly with sterically demanding metal centers or in the presence of strongly coordinating solvents, N-Methylfurfurylamine will coordinate solely through its most basic site: the amine nitrogen. The furan oxygen remains unbound.
-
Bidentate (N,O-Chelate) Coordination: With metal ions that favor a higher coordination number and have available coordination sites (e.g., transition metals like Cu(II), Ni(II), Co(II)), the ligand can act as a bidentate N,O-chelate.[3] This mode is often entropically favored due to the formation of a stable five-membered chelate ring. The interaction with the furan oxygen is generally weaker than the M-N bond.
Caption: Logical flow of N-Methylfurfurylamine's potential coordination pathways.
Synthesis and Characterization Protocols
The following protocols provide a generalized yet robust framework for the synthesis and characterization of N-Methylfurfurylamine metal complexes. Researchers should consider these as starting points, with optimization likely required for specific metal systems.
Protocol 1: Synthesis of a Dichloro(bis-N-Methylfurfurylamine)metal(II) Complex
This protocol details a standard method for synthesizing a coordination complex from a metal halide precursor. Metal halides are excellent starting materials as the halide ions can be easily displaced by stronger N-donor ligands.[7][8]
Causality & Principle: The synthesis is a Lewis acid-base reaction. The electron-deficient metal salt (Lewis acid) accepts electron pairs from the nitrogen donor of the N-Methylfurfurylamine ligand (Lewis base) to form a stable coordination complex. Using a 2:1 ligand-to-metal molar ratio is common for forming four-coordinate (e.g., tetrahedral or square planar) or six-coordinate (octahedral, with solvent or counter-ion participation) complexes.[9] Refluxing provides the necessary activation energy to overcome any kinetic barriers and drive the reaction to completion.
Caption: General experimental workflow for the synthesis of a metal complex.
Materials & Reagents:
-
Metal(II) chloride (e.g., CoCl₂, CuCl₂, NiCl₂)
-
N-Methylfurfurylamine
-
Absolute Ethanol (or Methanol)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 mmol of the chosen metal(II) chloride in 20 mL of absolute ethanol. Gentle heating may be required. In a separate beaker, dissolve 2.0 mmol of N-Methylfurfurylamine in 10 mL of absolute ethanol.
-
Reaction: While stirring the metal salt solution, add the ligand solution dropwise over 5-10 minutes. A color change is often observed upon addition, indicating initial complex formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) with continuous stirring. Maintain reflux for 2-4 hours. This step ensures the reaction reaches equilibrium and promotes the formation of a crystalline product.
-
Isolation: Remove the flask from heat and allow it to cool slowly to room temperature. Further cooling in an ice bath may be used to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold ethanol (to remove unreacted starting materials) and diethyl ether (to remove residual solvent and aid in drying).
-
Drying: Dry the final product under vacuum for several hours to remove all traces of solvent. The resulting solid can then be stored in a desiccator.
Protocol 2: Physicochemical Characterization of the Complex
Characterization is essential to confirm the identity, structure, and purity of the synthesized complex.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: Compares the vibrational spectra of the free ligand and the complex. Coordination to a metal alters the electron density around the ligand's bonds, causing shifts in their vibrational frequencies.
-
Procedure: Acquire spectra of pure N-Methylfurfurylamine and the synthesized complex (e.g., using KBr pellets or as a thin film).
-
Expected Observations:
-
M-N Vibration: Appearance of a new band in the low-frequency region (typically 400-500 cm⁻¹), indicative of a new metal-nitrogen bond.
-
C-O-C (Furan) Stretch: A shift in the furan ring's C-O-C stretching frequency (typically around 1010 cm⁻¹) can suggest the involvement of the furan oxygen in coordination.[3]
-
2. UV-Visible Spectroscopy
-
Principle: Probes the electronic transitions within the complex. For transition metal complexes, this technique is crucial for observing d-d transitions, which are characteristic of the metal's coordination environment and geometry.
-
Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF) and record the absorbance spectrum.
-
Expected Observations: Appearance of new, often broad and low-intensity, absorption bands in the visible region (400-800 nm) that were not present in the free ligand. These correspond to d-d electronic transitions of the metal ion, and their position provides clues about the coordination geometry (e.g., octahedral vs. tetrahedral).
3. Molar Conductivity
-
Principle: Measures the electrical conductivity of a solution of the complex to determine if it is an electrolyte or non-electrolyte. This helps to understand whether counter-ions are part of the coordination sphere or exist as free ions.
-
Procedure: Prepare a dilute solution (e.g., 10⁻³ M) of the complex in a polar solvent like DMF or DMSO and measure its molar conductivity.
-
Interpretation: For a 1:1 electrolyte, expected values are typically in the range of 65-90 Ω⁻¹cm²mol⁻¹ in DMF. A low value (e.g., < 20) suggests a non-electrolyte, meaning the chloride ions in our example protocol are directly bonded to the metal (inner sphere).
4. Elemental Analysis (CHN)
-
Principle: Provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.
-
Procedure: Submit a pure, dry sample to an analytical laboratory.
-
Interpretation: The experimental percentages should match the theoretical values calculated for the proposed formula of the complex (e.g., [M(C₆H₉NO)₂Cl₂]) within an acceptable margin of error (typically ±0.4%).
| Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Rationale |
| FT-IR (ν N-H) | ~3300 cm⁻¹ (secondary amine) | Shift to lower or higher frequency | Coordination alters N-H bond polarity |
| FT-IR (ν C-O-C) | ~1010 cm⁻¹ (furan) | Shift in frequency | Indicates furan oxygen participation |
| ¹H NMR (α-CH₂) | Singlet, ~3.6 ppm | Downfield shift | Deshielding due to proximity to M²⁺ |
| UV-Vis | Ligand π→π* bands (<300 nm) | New d-d bands appear (400-800 nm) | Proves metal-ligand interaction |
Applications in Homogeneous Catalysis
While specific catalytic data for N-Methylfurfurylamine complexes are emerging, the broader class of metal complexes with N- and O-donor ligands are well-established catalysts for various organic transformations.[2][4] The structural features of N-Methylfurfurylamine complexes make them promising candidates in this field.
Potential Catalytic Applications:
-
Oxidation Reactions: Metal complexes are known to catalyze the oxidation of alcohols, alkenes, and other organic substrates.[4] The redox-active nature of metals like copper and cobalt, combined with the stabilizing N,O-ligand, can facilitate these transformations.
-
Polymerization: Late transition metal complexes, particularly with sterically bulky N-donor ligands, are used as catalysts for olefin polymerization.[5][10] The substituents on the furan ring and amine can be modified to tune the catalyst's activity and the properties of the resulting polymer.
-
Coupling Reactions: Well-defined copper complexes are highly effective catalysts for C-N bond-forming reactions, such as the Chan-Lam coupling.[11] The defined coordination sphere provided by ligands like N-Methylfurfurylamine can enhance catalytic efficiency and selectivity under mild conditions.
Caption: A simplified representation of a general catalytic cycle.
Conclusion and Future Outlook
N-Methylfurfurylamine represents a valuable, yet underexplored, ligand in coordination chemistry. Its ability to act as both a monodentate and bidentate ligand provides a facile route to a variety of metal complexes with diverse structural and electronic properties. The protocols outlined in this guide offer a solid foundation for the synthesis and characterization of these novel compounds. The true potential of N-Methylfurfurylamine complexes likely lies in their application as tunable catalysts for important organic transformations. Future research should focus on systematically exploring a wider range of metal ions, modifying the ligand backbone to fine-tune its properties, and rigorously evaluating the catalytic performance of these complexes in reactions such as oxidation, polymerization, and cross-coupling.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78492, N-Methylfurfurylamine. Available at: [Link]
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El-Samanody, E-S. A., et al. (2018). Synthesis, characterization, molecular modeling and biological activity of metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide. Journal of Molecular Structure. Available at: [Link]
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Li, C. (2011). Tris{2-[(furan-2-methyl)iminomethyl]-4-methylphenolato}cobalt(III). Acta Crystallographica Section E. Available at: [Link]
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Application Note: N-Methylfurfurylamine as a Bio-Based Synthon for Agrochemical Development
Introduction: N-Methylfurfurylamine, a Versatile Bio-derived Intermediate
N-Methylfurfurylamine (NMFA) is a secondary amine featuring a furan ring, a key heterocyclic motif in medicinal and agricultural chemistry. Its structure, derived from the platform chemical furfural, positions it as a valuable intermediate rooted in renewable biomass resources like corn cobs.[1] Furfural and its derivatives are recognized by the US Department of Energy as crucial bio-based compounds for the sustainable production of chemicals and fuels.[1]
As a secondary amine, NMFA is an effective nucleophile, making it an ideal building block for introducing the N-methyl-N-(furan-2-ylmethyl) moiety into larger, more complex molecules. This note provides a technical guide for researchers on the properties, safe handling, and synthetic application of N-Methylfurfurylamine in the context of agrochemical discovery, with a focus on the synthesis of neonicotinoid-like structures.
Table 1: Physicochemical Properties of N-Methylfurfurylamine
| Property | Value | Source |
|---|---|---|
| CAS Number | 4753-75-7 | [2] |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
| Boiling Point | 148-152 °C | [3] |
| Density | 0.982 g/mL at 25 °C | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Flash Point | 40.6 °C (105.1 °F) |[4] |
Critical Safety & Handling Protocols
N-Methylfurfurylamine is a flammable and hazardous chemical that requires strict adherence to safety protocols. All handling must be performed in a well-ventilated chemical fume hood by trained personnel.
2.1 Hazard Identification & GHS Classification Based on aggregated GHS data, NMFA presents the following hazards[2]:
-
Flammable Liquid: Flammable liquid and vapor (H226).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
2.2 Recommended Handling & Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale & Source |
|---|---|---|
| Ventilation | Use only under a chemical fume hood. | To prevent inhalation of vapors which may cause respiratory irritation.[2][5] |
| Eye Protection | Chemical safety goggles and face shield. | Protects against splashes that can cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and potential absorption.[4] |
| Body Protection | Flame-retardant lab coat. | Protects skin and clothing from splashes and potential ignition.[5] |
| Fire Safety | Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge. | The material is a flammable liquid with a relatively low flash point.[4][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Store in a corrosives or flammables area away from incompatible materials like acids and strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions or vapor accumulation.[5] |
2.3 First Aid Measures
-
Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5]
The Furan Moiety in Modern Insecticide Design
The furan scaffold, and its saturated analog tetrahydrofuran, are privileged structures in modern agrochemicals. Their inclusion can significantly impact a molecule's binding affinity, systemic properties, and metabolic stability.
A prime example is the neonicotinoid insecticide Dinotefuran . The discovery of Dinotefuran was a breakthrough, as it demonstrated that the chloropyridine or chlorothiazole ring, previously considered essential for neonicotinoid activity, could be replaced by a tetrahydrofurylmethyl group.[4] This substitution resulted in a third-generation neonicotinoid with a unique spectrum of activity and favorable safety profile.[4][6]
While the commercial synthesis of Dinotefuran utilizes (tetrahydro-3-furyl)methylamine, N-Methylfurfurylamine serves as a structurally related and readily available synthon. It allows researchers to explore novel analogs in chemical discovery programs, leveraging the established bioactivity of the furan scaffold to generate new intellectual property. The following protocol details a representative synthesis that demonstrates this utility.
Protocol: Synthesis of a Representative N-Substituted Nitroguanidine
This protocol describes the synthesis of a novel neonicotinoid analog, N-(furan-2-ylmethyl)-N,1-dimethyl-N'-nitroguanidine , via nucleophilic substitution. This reaction showcases the utility of N-Methylfurfurylamine as a nucleophile to build structures analogous to commercial insecticides.
4.1 Principle and Rationale The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) type reaction. The secondary amine of N-Methylfurfurylamine acts as the nucleophile, attacking the electrophilic carbon of the isourea precursor, displacing a leaving group. This is a common and robust method for constructing the core of many neonicotinoid insecticides.[7][8]
4.2 Experimental Workflow
Caption: General workflow for the synthesis of a neonicotinoid analog using NMFA.
4.3 Detailed Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of N-(furan-2-ylmethyl)-N,1-dimethyl-N'-nitroguanidine.
Materials:
-
N-Methylfurfurylamine (NMFA), 99%
-
1,3-dimethyl-2-nitroisourea
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-dimethyl-2-nitroisourea (1.47 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Add anhydrous acetonitrile (40 mL) to the flask. Cool the resulting slurry to 0 °C in an ice bath with stirring.
-
Scientist's Note: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution. The base (K₂CO₃) is essential to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
-
In a separate flask, prepare a solution of N-Methylfurfurylamine (1.11 g, 10.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add the NMFA solution dropwise to the stirring slurry in the reaction flask over a period of 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 18 hours.
-
Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The disappearance of the NMFA starting material indicates reaction completion.
-
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the pad with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Redissolve the crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Scientist's Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure product.
4.4 Data Summary & Expected Results
| Parameter | Value |
|---|---|
| NMFA (Reactant) | 1.0 eq |
| Isourea (Reactant) | 1.0 eq |
| Base (K₂CO₃) | 1.5 eq |
| Solvent | Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Plausible Yield | 75-85% |
| Product Appearance | Pale yellow oil or low-melting solid |
4.5 Product Characterization The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FTIR: To identify key functional groups (e.g., N-NO₂, C=N).
Conclusion and Future Scope
N-Methylfurfurylamine is a valuable, bio-derived secondary amine that serves as an effective building block in agrochemical synthesis. While not a direct precursor to current major commercial products, its structural similarity to key pharmacophores in the neonicotinoid class makes it a highly relevant tool for discovery chemistry. The protocol provided demonstrates a robust and adaptable method for incorporating NMFA into novel guanidine structures, enabling the generation of compound libraries for screening and development. The continued exploration of synthons from renewable feedstocks, such as NMFA, is a critical component in the future of sustainable and innovative agrochemical research.
References
-
Alves, M. J., et al. (2023). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
Wakita, T., et al. (2003). The discovery of dinotefuran: a novel neonicotinoid. Pest Management Science, 59(9), 1016-22. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78492, N-Methylfurfurylamine. Retrieved from [Link]
-
Jeschke, P. (2010). Advances in the Synthesis of Neonicotinoids. ResearchGate. Retrieved from [Link]
-
European Patent Office. (2004). High concentration topical insecticide containing pyriproxyfen. EP 1538905 B1. Retrieved from [Link]
-
Cordero-Salmerón, A., et al. (2017). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. National Center for Biotechnology Information (PMC). Retrieved from [Link]
Sources
- 1. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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N-Methylfurfurylamine as a Versatile Reagent in Multi-Component Reactions: Application Notes and Protocols
Introduction: The Strategic Advantage of N-Methylfurfurylamine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), which assemble three or more starting materials in a single synthetic operation, have emerged as a powerful tool to meet this demand. Within this paradigm, the choice of reagents is critical. N-Methylfurfurylamine, a bio-based secondary amine derived from renewable resources, presents a unique and strategic advantage. Its furan moiety offers a versatile scaffold, prevalent in medicinal chemistry, while the secondary amine functionality allows for its seamless integration into some of the most robust MCRs, such as the Ugi and Passerini-type reactions.[1] This guide provides an in-depth exploration of N-methylfurfurylamine as a key reagent in MCRs, offering detailed mechanistic insights, practical application notes, and robust experimental protocols for researchers, scientists, and professionals in drug development.
The furan nucleus within N-methylfurfurylamine is not merely a passive structural element; it is an electron-rich aromatic system capable of engaging in various biological interactions and serving as a linchpin for further chemical diversification.[2] This inherent functionality, combined with the operational simplicity and high atom economy of MCRs, makes N-methylfurfurylamine an attractive building block for the construction of complex molecular architectures and diverse chemical libraries.
Mechanistic Insights: The Role of N-Methylfurfurylamine in Key MCRs
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. N-Methylfurfurylamine primarily participates as the amine component in the celebrated Ugi four-component reaction (U-4CR).
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, a primary or secondary amine, a carboxylic acid, and an isocyanide.[1] When N-methylfurfurylamine is employed as the amine component, the reaction proceeds through a well-established pathway:
-
Imine Formation: The reaction initiates with the condensation of the aldehyde and N-methylfurfurylamine to form a Schiff base, which then protonates to form an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion, generating a nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which yields the stable α-acylamino amide product.[1]
The use of a secondary amine like N-methylfurfurylamine in the Ugi reaction directly leads to the formation of a tertiary amide bond in the product, a structural motif prevalent in many biologically active molecules.
Caption: Generalized Ugi Reaction Mechanism.
Application Notes: Leveraging N-Methylfurfurylamine for Molecular Diversity
The true power of employing N-methylfurfurylamine in MCRs lies in the ability to rapidly generate libraries of structurally diverse and complex molecules with potential applications in medicinal chemistry and materials science.
Drug Discovery and Peptidomimetics
The α-acylamino amide core structure generated by the Ugi reaction is a well-established peptidomimetic scaffold. Peptidomimetics are crucial in drug discovery as they can mimic the biological activity of peptides while offering improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. The incorporation of the furan moiety from N-methylfurfurylamine can introduce favorable interactions with biological targets and provide a handle for further synthetic modifications. For instance, the products of Ugi reactions involving N-methylfurfurylamine can serve as precursors for the synthesis of complex nitrogen-containing heterocycles, which are privileged structures in many approved drugs.[3]
Synthesis of Heterocyclic Scaffolds
Post-Ugi modifications are a powerful strategy for converting the linear Ugi adducts into a wide array of heterocyclic systems. The functional groups present in the Ugi product derived from N-methylfurfurylamine can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of diverse heterocyclic frameworks such as piperazines, benzodiazepines, and other complex fused systems. This approach significantly streamlines the synthesis of these valuable scaffolds, which are often challenging to prepare via traditional multi-step methods.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. It is recommended to optimize reaction conditions for specific substrates.
Protocol 1: General Procedure for the Ugi Four-Component Reaction using N-Methylfurfurylamine
This protocol is adapted from established procedures for the Ugi reaction and is suitable for a broad range of substrates.[4][5]
Materials:
-
Aldehyde (1.0 eq)
-
N-Methylfurfurylamine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (or 2,2,2-trifluoroethanol) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), N-methylfurfurylamine (1.0 eq), and carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the components in methanol to a concentration of 0.5 M. For less reactive substrates, 2,2,2-trifluoroethanol can be a more effective solvent.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the stirred solution at room temperature. The addition is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common and effective solvent for the Ugi reaction as it can solvate the ionic intermediates. 2,2,2-Trifluoroethanol can enhance the rate of reaction, particularly for less reactive components, due to its ability to stabilize the charged intermediates and its higher acidity which can facilitate iminium ion formation.
-
Concentration: A concentration of 0.5 M is generally a good starting point. Higher concentrations can sometimes lead to increased reaction rates, but may also promote side reactions or insolubility issues.
-
Stoichiometry: An equimolar ratio of reactants is typically used. However, for a specific set of substrates, optimizing the stoichiometry by using a slight excess of one component may improve the yield.
Caption: Experimental Workflow for the Ugi Reaction.
Data Presentation: Representative Substrate Scope and Yields
The versatility of the Ugi reaction with furan-based amines is demonstrated by the wide range of compatible substrates. The following table summarizes representative yields for the Ugi reaction with furfurylamine, a close analog of N-methylfurfurylamine, highlighting the adaptability of this methodology.
| Aldehyde | Carboxylic Acid | Isocyanide | Amine | Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Furfurylamine | Methanol | 75 | [4] |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Furfurylamine | Methanol | 82 | [4] |
| 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | Furfurylamine | 2,2,2-Trifluoroethanol | 88 | [4] |
| Furfural | Phenylacetic Acid | tert-Butyl isocyanide | Furfurylamine | Methanol | 79 | [4] |
Note: Yields are for isolated products after purification. Reactions are typically performed at room temperature.
Conclusion and Future Outlook
N-Methylfurfurylamine stands out as a highly valuable, bio-based reagent for the construction of complex and diverse molecular scaffolds through multi-component reactions. Its integration into the Ugi four-component reaction provides a direct and efficient route to peptidomimetics and precursors for a vast array of N-heterocycles. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of N-methylfurfurylamine in their synthetic endeavors, from fundamental research to the development of novel therapeutics and functional materials. The continued exploration of N-methylfurfurylamine in other MCRs and in the synthesis of novel bioactive compounds is a promising avenue for future research.
References
- Hulme, C., et al. (2003). The Ugi and Passerini Reactions: A Historic and Mechanistic Overview. In Multicomponent Reactions. Wiley-VCH.
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
- Ugi, I., et al. (1959). A New Condensation Reaction of Isonitriles. Angewandte Chemie, 71(11), 374-388.
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Bradley, J. C., et al. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), e942.
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
- Ciulla, M., et al. (2021). The Furan Scaffold in Medicinal Chemistry: A Comprehensive Review. European Journal of Medicinal Chemistry, 211, 113083.
- Boltjes, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
- Heravi, M. M., & Mohammadkhani, L. (2020). Recent applications of the Ugi reaction in the synthesis of N-heterocycles. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-89). Academic Press.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- de la Torre, M. C., & Sierra, M. A. (2004). Name Reactions in Heterocyclic Chemistry. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5296.
- Synthesis of various N-heterocycles using the four-component Ugi reaction. (2021). In Advances in Heterocyclic Chemistry.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2017). Molecules, 22(5), 713.
- N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. (2022). RSC Advances, 12(45), 29285-29293.
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5296. Available at: [Link]
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- 3. [PDF] Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction | Semantic Scholar [semanticscholar.org]
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Green Synthesis of N-Methylfurfurylamine Derivatives: Application Notes and Protocols
<
Introduction: The Imperative for Greener Amines from Biomass
N-Methylfurfurylamine and its derivatives are valuable nitrogen-containing compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Traditionally, their synthesis has relied on petrochemically-derived feedstocks and often involved harsh reaction conditions, toxic reagents, and significant waste generation.[3] The principles of green chemistry compel a shift towards more sustainable and environmentally benign synthetic routes. This guide provides an in-depth exploration of modern, green methodologies for the synthesis of N-Methylfurfurylamine derivatives, with a focus on leveraging renewable biomass resources.[4][5]
The core of these green strategies often begins with furfural, a versatile platform chemical readily obtainable from the dehydration of pentose sugars found in lignocellulosic biomass.[4][6] From this renewable starting point, a variety of catalytic and biocatalytic approaches can be employed to achieve the desired amination. This document will detail several of these cutting-edge methods, providing not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Strategic Approaches to Green Synthesis
The green synthesis of N-Methylfurfurylamine derivatives primarily revolves around the reductive amination of furfural or its derivatives with methylamine. The "green" aspect is introduced through one or more of the following strategies:
-
Renewable Feedstocks: Utilizing biomass-derived furfural as the starting material.[4][6]
-
Benign Solvents: Employing water, deep eutectic solvents, or solvent-free conditions to replace hazardous organic solvents.[6][7][8]
-
Efficient Catalysis:
-
Energy Efficiency: Implementing energy-saving techniques such as microwave-assisted synthesis or continuous flow processes.[12][13][14][15][16]
-
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, such as direct reductive amination.[3][8]
Below, we delve into specific protocols that exemplify these green chemistry principles.
Protocol 1: Heterogeneous Catalytic Reductive Amination in a Flow System
This protocol details a continuous flow process for the synthesis of N-Methylfurfurylamine from furfural and methylamine using a supported metal catalyst. Flow chemistry offers significant advantages in terms of safety, scalability, and process control.
Causality in Experimental Design:
-
Catalyst Choice: Nickel-based catalysts are often chosen for reductive amination due to their high activity and selectivity for the C=N bond hydrogenation over furan ring reduction.[17][18] Supporting the nickel on a high-surface-area material like alumina or titania enhances catalyst stability and dispersion.[3]
-
Flow Reactor: A packed-bed reactor ensures excellent contact between the reactants and the heterogeneous catalyst, leading to high conversion rates.[4] Continuous flow allows for precise control of reaction parameters (temperature, pressure, residence time) and facilitates safe handling of gaseous reagents like hydrogen and methylamine.
-
Solvent: The use of a green solvent like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from biomass, is preferred over traditional volatile organic compounds.
Experimental Workflow Diagram:
Caption: Continuous flow synthesis of N-Methylfurfurylamine.
Step-by-Step Protocol:
-
Catalyst Packing: A stainless-steel column (e.g., 10 cm length, 1/4 inch diameter) is carefully packed with a known amount of commercial 5% Ni on Al2O3 catalyst.
-
System Setup: The packed column is installed in a commercial flow reactor system equipped with high-pressure liquid pumps, a gas mass flow controller for hydrogen, a back-pressure regulator, and a heating unit.
-
Equilibration: The system is flushed with the solvent (2-MeTHF). The reactor is then heated to 80°C and pressurized with hydrogen gas to 10 bar.
-
Reaction Initiation: A solution of furfural (1 M) and methylamine (1.2 M) in 2-MeTHF is pumped through the reactor at a defined flow rate (e.g., 0.5 mL/min) to achieve a desired residence time.
-
Steady State and Collection: The reaction is allowed to reach a steady state, which is monitored by analyzing the output stream using an in-line or at-line GC-MS. The product-containing effluent is collected.
-
Work-up and Purification: The collected effluent is concentrated under reduced pressure to remove the solvent. The crude N-Methylfurfurylamine is then purified by vacuum distillation.
Data Summary:
| Parameter | Value |
| Catalyst | 5% Ni/Al2O3 |
| Temperature | 80 °C |
| H2 Pressure | 10 bar |
| Substrate Conc. | 1 M Furfural |
| Amine Conc. | 1.2 M Methylamine |
| Residence Time | 20 min |
| Typical Yield | >90% |
| Selectivity | >95% |
Protocol 2: Biocatalytic Synthesis using Transaminase
This protocol utilizes a transaminase enzyme to catalyze the amination of furfural to furfurylamine, which can then be N-methylated in a subsequent step or directly if a suitable enzyme and methylamine source are available. Biocatalysis offers exceptional selectivity under mild, aqueous conditions.[2][10]
Causality in Experimental Design:
-
Enzyme Selection: Transaminases (TAs) are chosen for their ability to transfer an amino group from a donor molecule to a carbonyl acceptor.[2][11] Screening different TAs is often necessary to find one with high activity and selectivity for furfural derivatives.[10]
-
Amine Donor: A cost-effective and readily available amine donor like isopropylamine is often used. The co-product, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards the product side.[2]
-
Immobilization: Immobilizing the enzyme on a solid support allows for easy recovery and reuse of the biocatalyst, a key principle of green chemistry.[11] This also enhances the enzyme's stability under operational conditions.
-
Reaction Medium: The reaction is conducted in an aqueous buffer at a mild pH and temperature to ensure optimal enzyme activity and stability.
Reaction Pathway Diagram:
Caption: Biocatalytic amination of furfural using a transaminase.
Step-by-Step Protocol:
-
Enzyme Immobilization (Optional but Recommended): A commercially available transaminase is immobilized on a suitable support (e.g., epoxy resin) following the manufacturer's instructions.
-
Reaction Setup: In a temperature-controlled vessel, furfural (100 mM) and pyridoxal 5'-phosphate (PLP) cofactor (1 mM) are dissolved in a phosphate buffer (100 mM, pH 7.5).
-
Reaction Initiation: The immobilized transaminase (or free enzyme) and the amine donor, isopropylamine (500 mM), are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. The progress is monitored by HPLC or GC analysis of aliquots.
-
Enzyme Removal: If immobilized, the enzyme is removed by simple filtration and can be washed and stored for reuse. If free, protein precipitation or other separation methods are required.
-
Product Extraction: The aqueous reaction mixture is basified (e.g., with NaOH to pH > 10) and the furfurylamine product is extracted with an organic solvent (e.g., ethyl acetate).
-
N-methylation (Subsequent Step): The isolated furfurylamine can be N-methylated using green methylating agents like dimethyl carbonate in a separate step to yield N-Methylfurfurylamine.
-
Purification: The final product is purified by column chromatography or distillation.
Data Summary:
| Parameter | Value |
| Enzyme | Transaminase (e.g., from Vibrio fluvialis) |
| Substrate Conc. | 100 mM Furfural |
| Amine Donor | 500 mM Isopropylamine |
| Temperature | 35 °C |
| pH | 7.5 |
| Reaction Time | 24-48 h |
| Typical Conversion | >99% (to Furfurylamine) |
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating.[12][13][14]
Causality in Experimental Design:
-
Microwave Heating: Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can overcome kinetic barriers and reduce the formation of side products.[14]
-
Catalyst-Free Conditions: In some cases, the reaction of furfural with an amine source under microwave irradiation can proceed efficiently without a catalyst, further simplifying the process.[14] Formic acid can act as both a hydrogen donor and an acid catalyst in such reactions.
-
Solvent Choice: Polar solvents that couple efficiently with microwave irradiation are often used. However, solvent-free conditions are also highly desirable from a green chemistry perspective.
Logical Relationship Diagram:
Caption: Microwave-assisted reductive amination pathway.
Step-by-Step Protocol:
-
Reagent Preparation: In a dedicated microwave reactor vessel, furfural (1 mmol), an aqueous solution of methylamine (40 wt%, 1.2 mmol), and formic acid (1.5 mmol) are combined.
-
Microwave Irradiation: The vessel is sealed and placed in a microwave synthesizer. The reaction mixture is irradiated at a set temperature (e.g., 150°C) for a short duration (e.g., 15-30 minutes).
-
Cooling and Work-up: After the irradiation is complete, the vessel is cooled to room temperature. The reaction mixture is then diluted with water and basified with a solution of sodium carbonate.
-
Extraction and Purification: The product is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Data Summary:
| Parameter | Value |
| Heating Method | Microwave Irradiation |
| Temperature | 150 °C |
| Reaction Time | 15-30 min |
| H-donor | Formic Acid |
| Solvent | Aqueous Methylamine |
| Typical Yield | 80-95% |
Conclusion and Future Outlook
The transition to green and sustainable methods for synthesizing N-Methylfurfurylamine derivatives is not merely an academic exercise but a necessity for the future of chemical manufacturing. The protocols outlined above, utilizing heterogeneous catalysis in flow, selective biocatalysis, and energy-efficient microwave technology, demonstrate viable and superior alternatives to traditional synthetic routes. These methods leverage renewable feedstocks, minimize waste, and operate under safer conditions.
Future research will likely focus on the development of even more robust and versatile catalysts, including non-noble metal catalysts and engineered enzymes with broader substrate scopes.[9][19] The integration of these catalytic systems into fully continuous, one-pot processes, potentially starting directly from lignocellulosic biomass, represents the next frontier in the green synthesis of these valuable furan-based amines.[6][20]
References
-
Roylance, J. J., & Choi, K.-S. (2016). Electrochemical reductive amination of furfural-based biomass intermediates. Green Chemistry, 18(21), 5789-5793. [Link]
- Roylance, J. J., & Choi, K.-S. (2016).
-
MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]
-
PMC. (2024). Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. National Institutes of Health. [Link]
-
Pinheiro, D. L. J., et al. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts, 11(5), 558. [Link]
-
NIH. (2025). Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. [Link]
-
ResearchGate. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. [Link]
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Cass, F. E., et al. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry, 18(23), 6243-6249. [Link]
-
ACS Publications. (n.d.). Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
NIH. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. [Link]
-
ACS Publications. (n.d.). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. [Link]
-
ResearchGate. (2025). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. [Link]
-
De Gruyter. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. [Link]
-
ResearchGate. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. [Link]
-
ResearchGate. (n.d.). Microwave-assisted amination of furfural (FUR). [Link]
-
RSC Publishing. (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]
-
ResearchGate. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. [Link]
-
Sanderman Publishing House. (n.d.). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. [Link]
-
RSC Publishing. (n.d.). Selective and efficient CoZn@MC bimetallic catalysts for the reductive amination of furfural to furfurylamine. [Link]
-
OUCI. (n.d.). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. [Link]
-
MDPI. (n.d.). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. [Link]
-
PMC. (n.d.). Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades. National Institutes of Health. [Link]
-
RSC Publishing. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Biocatalytic conversion of 5-hydroxymethylfurfural: Synthesis of 2,5-bis(hydroxymethyl)furan and 5-(hydroxymethyl)furfurylamine. [Link]
-
PubMed Central. (n.d.). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. [Link]
-
ACS Publications. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]
-
OUCI. (n.d.). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. [Link]
-
PubChem. (n.d.). N-Methylfurfurylamine. National Institutes of Health. [Link]
-
MDPI. (n.d.). 5-Hydroxy Methyfurfural (5-HMF) Production from Biomass Through Heterogeneous Catalysis Based on Heteropolyacids. [Link]
-
ResearchGate. (2025). Greener and scalable synthesis of N -methyl imines using poly( N -vinylimidazole), a more sustainable functional polymer. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in N-Methylfurfurylamine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-Methylfurfurylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on delivering scientifically sound, practical guidance rooted in established chemical principles.
Introduction
N-Methylfurfurylamine is a valuable secondary amine intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its preparation, typically via the reductive amination of furfural with methylamine or the Eschweiler-Clarke reaction with furfurylamine, presents several opportunities for optimization and potential challenges.[2][3][4] This guide will explore these synthetic routes, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to empower you in achieving high-yield, high-purity synthesis of the target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of N-Methylfurfurylamine.
Q1: What are the primary synthetic routes to N-Methylfurfurylamine, and which is preferable?
A1: The two most common and effective routes are:
-
Reductive Amination of Furfural with Methylamine: This is a widely used industrial method where furfural reacts with methylamine in the presence of a reducing agent and often a catalyst.[5] This method is advantageous due to the ready availability and lower cost of the starting materials.
-
Eschweiler-Clarke Reaction of Furfurylamine: This classic reaction involves the methylation of furfurylamine using excess formic acid and formaldehyde.[6][7] It is known for its high selectivity in producing tertiary amines without the formation of quaternary ammonium salts, and in this case, for cleanly methylating a primary amine to a secondary amine.[6]
The preferable route often depends on the scale of the reaction, available reagents, and specific equipment. For large-scale industrial production, reductive amination is often favored.[5] For laboratory-scale synthesis where high selectivity is paramount, the Eschweiler-Clarke reaction is an excellent choice.[2]
Q2: I am observing the formation of a significant amount of difurfurylamine as a byproduct. What is the cause and how can I minimize it?
A2: The formation of difurfurylamine, a secondary amine, is a common side reaction in the reductive amination of furfural, especially when using ammonia to first produce furfurylamine.[8] It arises from the reaction of the newly formed furfurylamine with another molecule of furfural to form a secondary imine, which is then reduced. In the context of N-methylfurfurylamine synthesis, if your conditions are not optimized, the product itself can react with another furfural molecule.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of reactants. Using a slight excess of methylamine can help to favor the formation of the desired primary amine before it can react further.
-
Slow Addition: Adding the furfural slowly to the reaction mixture containing methylamine can help to maintain a low concentration of furfural, thereby reducing the likelihood of the product amine reacting with it.[9]
-
Q3: My NMR spectrum shows a loss of the characteristic furan ring signals and the appearance of aliphatic signals. What is happening?
A3: The furan ring is susceptible to opening under strongly acidic or high-temperature conditions.[9] This can lead to the formation of various linear, unsaturated dicarbonyl compounds or other rearranged products.
-
Troubleshooting Steps:
-
Control of pH: Ensure your reaction conditions are not overly acidic. If using an acidic catalyst for reductive amination, consider screening for a milder one.
-
Temperature Management: Avoid excessive heating during the reaction and work-up. Maintain the recommended temperature range for the specific protocol you are following.[9]
-
Q4: What are the best practices for purifying N-Methylfurfurylamine?
A4: N-Methylfurfurylamine is a liquid with a boiling point of approximately 148-152 °C. Fractional distillation under atmospheric or reduced pressure is the most common and effective method for purification.
-
Key Considerations:
-
Column Efficiency: Use a fractionating column with sufficient theoretical plates to achieve good separation from lower and higher boiling impurities.
-
Vacuum: Distillation under reduced pressure is recommended to lower the boiling point and prevent thermal degradation of the product.
-
Analytical Monitoring: Monitor the purity of the fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and collect the pure product.[10]
-
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of N-Methylfurfurylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure, time). - Catalyst deactivation. - Formation of side products. | - Monitor reaction progress by TLC, GC, or HPLC and adjust reaction time accordingly. - Optimize temperature, pressure, and reaction time based on literature recommendations or systematic screening.[5] - Ensure the catalyst is fresh and active. For heterogeneous catalysts, consider regeneration or using a fresh batch. - Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation (see FAQs and byproduct table below). |
| Formation of Polymeric Material | - High reaction temperature. - Presence of strong acids. - High concentration of furfural. | - Maintain the reaction temperature within the recommended range. - If an acid catalyst is necessary, use the mildest effective one and control its concentration. - Add furfural slowly to the reaction mixture to keep its instantaneous concentration low. |
| Incomplete Methylation (in Eschweiler-Clarke) | - Insufficient formaldehyde or formic acid. - Reaction time is too short. | - Use an excess of both formaldehyde and formic acid as per established protocols.[6][7] - Increase the reaction time and monitor for the disappearance of the starting furfurylamine. |
| Difficult Product Isolation | - Emulsion formation during work-up. - Product volatility. | - Break emulsions by adding a saturated brine solution. - If the product is volatile, use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
Common Byproducts and Their Identification
| Byproduct | Formation Pathway | Expected Mass (m/z) [M+H]⁺ | Identification Notes |
| Furfurylamine | Incomplete methylation in Eschweiler-Clarke reaction. | 98.06 | Will have a different retention time in GC/HPLC compared to the product. |
| Difurfurylamine | Reaction of furfurylamine with furfural. | 178.09 | Higher boiling point than N-methylfurfurylamine. |
| N,N-dimethylfurfurylamine | Over-methylation in reductive amination if conditions are harsh. | 126.10 | Lower boiling point than N-methylfurfurylamine. |
| Furfuryl alcohol | Reduction of furfural. | 99.04 | Can be a significant byproduct if the amination step is slow. |
Section 3: Experimental Protocols
Protocol 1: Reductive Amination of Furfural with Methylamine
This protocol provides a general procedure. Optimal conditions may vary depending on the specific catalyst and equipment used.
Materials:
-
Furfural
-
Methylamine (e.g., 40% in water or as a gas)
-
Solvent (e.g., isopropanol, 1,4-dioxane)[5]
-
Catalyst (e.g., Raney Nickel, Pd/C, Ru/C)[5]
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Set up a high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control.
-
Purge the reactor with an inert gas.
-
Add the solvent, catalyst, and methylamine solution to the reactor.
-
Seal the reactor and begin stirring.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[5]
-
Heat the reactor to the target temperature (e.g., 130 °C).[5]
-
Slowly add the furfural to the reactor using a high-pressure pump or addition funnel.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 3 hours).[5]
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Eschweiler-Clarke Synthesis of N-Methylfurfurylamine
This protocol is adapted from the classic Eschweiler-Clarke reaction conditions.[2][6]
Materials:
-
Furfurylamine
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide solution (for neutralization)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furfurylamine.
-
Cool the flask in an ice bath and slowly add formic acid, followed by the formaldehyde solution.
-
Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (e.g., 6-12 hours). The reaction progress can be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath as it is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Section 4: Visualizations
Reaction Pathway: Reductive Amination
Caption: Reductive amination pathway for N-Methylfurfurylamine synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Section 5: Safety Information
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.[13][14][15]
-
N-Methylfurfurylamine and its precursors can be flammable and irritants. Keep away from ignition sources.[16]
Specific Hazards:
-
Furfural: Toxic if swallowed or inhaled. Causes skin and eye irritation.
-
Methylamine: Flammable and corrosive. Can cause severe skin and eye burns.
-
Furfurylamine: Flammable, toxic, and corrosive.[12]
-
Formic Acid: Corrosive. Causes severe skin and eye damage.
-
Raney Nickel: Pyrophoric (may ignite spontaneously in air) when dry. Handle as a slurry.
References
- The Royal Society of Chemistry. Furfurylamines from Biomass.
- ResearchGate. Results of the reductive amination of HMF with methylamine in a....
- Grokipedia. Eschweiler–Clarke reaction.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Merck Millipore. Safety Data Sheet.
-
Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]
- ResearchGate. Schematic illustration of reductive amination of FUR to FUA and other....
- Fisher Scientific. SAFETY DATA SHEET.
- Loba Chemie. FURFURYLAMINE FOR SYNTHESIS MSDS.
-
SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]
-
YouTube. Eschweiler-Clarke reaction. Available at: [Link]
- Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst.
- Benchchem. Technical Support Center: N-(furan-2-ylmethyl)-3-iodoaniline Synthesis.
-
PubChem. N-Methylfurfurylamine. Available at: [Link]
- Google Patents. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine.
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- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents [patents.google.com]
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- 15. lobachemie.com [lobachemie.com]
- 16. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Methylfurfurylamine
Welcome to the Technical Support Center for N-Methylfurfurylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of N-Methylfurfurylamine. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, identify impurities, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-Methylfurfurylamine?
There are several established methods for the synthesis of N-Methylfurfurylamine, each with its own advantages and potential for side product formation. The most prevalent routes include:
-
Reductive Amination of Furfural with Methylamine: This is a direct and widely used method where furfural is reacted with methylamine in the presence of a reducing agent.
-
Eschweiler-Clarke Reaction: This classic method involves the methylation of furfurylamine using formaldehyde and formic acid. It is known for its high selectivity towards methylation.[1][2]
-
Leuckart Reaction: This is another reductive amination technique that utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically at high temperatures.[3][4]
-
Synthesis from Furfuryl Alcohol: This approach employs a "hydrogen borrowing" mechanism where furfuryl alcohol is transiently oxidized to furfural in situ, which then undergoes reductive amination.
Each of these methods will be discussed in detail in the troubleshooting guides below.
Q2: I am seeing an unexpected peak in my GC-MS analysis. What are the most likely side products I should be looking for?
The identity of side products is highly dependent on your chosen synthetic route. However, some common impurities to be aware of across different methods include:
-
N,N-Dimethylfurfurylamine: The over-methylated tertiary amine.
-
Furfurylamine: The precursor primary amine, indicating incomplete methylation.
-
Difurfurylmethylamine: A secondary amine formed from the reaction of N-Methylfurfurylamine with another molecule of furfural.
-
Furfuryl Alcohol: Resulting from the simple reduction of the starting furfural.[5]
-
Tetrahydrofurfuryl Alcohol and N-Methyltetrahydrofurfurylamine: These arise from the over-reduction and hydrogenation of the furan ring.[6][7]
-
Polymeric/Resinous Materials: Furan compounds are susceptible to polymerization under acidic conditions and/or high temperatures.[5][8]
-
N-Formyl-N-methylfurfurylamine: A common byproduct in the Leuckart reaction.[4]
The following troubleshooting guides will provide more specific information on the formation of these and other side products for each synthetic route.
Troubleshooting Guides by Synthetic Route
Reductive Amination of Furfural with Methylamine
This is a popular one-pot method, but careful control of reaction conditions is crucial to minimize side product formation.
Common Issues and Solutions
Issue 1: Low yield of N-Methylfurfurylamine and presence of significant amounts of furfuryl alcohol.
-
Causality: This indicates that the reduction of the furfural starting material is competing with or outpacing the reductive amination pathway. This can be due to a highly active reducing agent or reaction conditions that favor carbonyl reduction over imine formation.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: If using a strong reducing agent like lithium aluminum hydride, consider switching to a milder one such as sodium borohydride or sodium cyanoborohydride, which are more selective for the imine intermediate.
-
pH Control: The formation of the imine intermediate is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting significant polymerization of furfural.
-
Staged Addition: Add the reducing agent portion-wise after the furfural and methylamine have had sufficient time to form the imine. You can monitor the imine formation by TLC or LC-MS.[9]
-
Issue 2: Formation of N,N-Dimethylfurfurylamine and other over-alkylated products.
-
Causality: The newly formed N-Methylfurfurylamine can act as a nucleophile and react with another molecule of furfural and undergo a second reductive amination to form a tertiary amine.
-
Troubleshooting Steps:
-
Stoichiometry: Use a molar excess of methylamine relative to furfural. This will increase the probability of furfural reacting with the primary amine rather than the secondary amine product.
-
Slow Addition of Furfural: If practical, adding the furfural slowly to a solution of methylamine and the reducing agent can help to maintain a low concentration of furfural, thus disfavoring the second alkylation.
-
Issue 3: Presence of tetrahydrofurfuryl derivatives.
-
Causality: Aggressive reducing conditions, particularly with catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel or Palladium), can lead to the saturation of the furan ring.[6][10][11]
-
Troubleshooting Steps:
-
Catalyst Selection: Choose a catalyst with lower activity for aromatic ring hydrogenation.
-
Control of Hydrogen Pressure and Temperature: When using catalytic hydrogenation, lower the hydrogen pressure and reaction temperature to favor the selective reduction of the imine.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent over-reduction.
-
Visualizing the Reaction Pathway
Eschweiler-Clarke Reaction
This reaction is an excellent choice for the methylation of furfurylamine to yield N,N-dimethylfurfurylamine. To obtain N-methylfurfurylamine, one would typically start with furfurylamine and carefully control the stoichiometry.
Common Issues and Solutions
Issue 1: The main product is N,N-Dimethylfurfurylamine instead of the desired N-Methylfurfurylamine when starting from furfurylamine.
-
Causality: The Eschweiler-Clarke reaction is highly efficient at exhaustive methylation of primary amines.[1][12][13] The mono-methylated product, N-methylfurfurylamine, is more nucleophilic than the starting furfurylamine and will readily react further with formaldehyde and formic acid.
-
Troubleshooting Steps:
-
Stoichiometric Control: This is challenging but can be attempted. Use a slight excess of furfurylamine relative to formaldehyde and formic acid. However, this will likely result in a mixture of starting material, mono-, and di-methylated products.
-
Alternative Strategy: It is often more practical to perform the Eschweiler-Clarke reaction to completion to get N,N-dimethylfurfurylamine and then consider a demethylation strategy if N-methylfurfurylamine is the desired final product, or to use a different synthetic route for mono-methylation.
-
Issue 2: Low reaction conversion.
-
Causality: The reaction typically requires elevated temperatures to proceed at a reasonable rate. Insufficient heating or reaction time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Temperature and Time: Ensure the reaction is heated to the recommended temperature (often around 80-100 °C) for a sufficient period.[1] Monitor the reaction by TLC or GC-MS to determine the point of completion.
-
Excess Reagents: Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[2]
-
Visualizing the Reaction Mechanism
Leuckart Reaction
This high-temperature reductive amination method can be effective but is prone to the formation of N-formylated side products.
Common Issues and Solutions
Issue 1: Presence of N-formyl-N-methylfurfurylamine in the product mixture.
-
Causality: The Leuckart reaction proceeds via the formation of a formyl derivative, which is then reduced.[3][4] Incomplete reduction or side reactions can lead to the isolation of this intermediate.
-
Troubleshooting Steps:
-
Hydrolysis Step: A final hydrolysis step (acidic or basic) is often required to cleave the formyl group and liberate the free amine. Ensure this step is carried out to completion.
-
Reaction Conditions: Ensure the reaction is carried out at a sufficiently high temperature (typically 120-165 °C) for an adequate duration to promote the complete reduction of the formyl intermediate.[3]
-
Issue 2: Formation of resinous byproducts.
-
Causality: The high temperatures and potentially acidic conditions of the Leuckart reaction can promote the polymerization of furfural and its derivatives.[14]
-
Troubleshooting Steps:
-
Temperature Control: While high temperatures are necessary, avoid excessive heating that could accelerate polymerization.
-
Use of Ammonium Formate: Using ammonium formate instead of formamide can sometimes lead to cleaner reactions and better yields.[3]
-
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying side products.
| Technique | Application in N-Methylfurfurylamine Synthesis | Key Considerations |
| GC-MS | Ideal for identifying and quantifying volatile impurities such as furfuryl alcohol, N,N-dimethylfurfurylamine, and ring-hydrogenated products. | Use a non-polar capillary column (e.g., HP-5ms). Develop a temperature gradient that effectively separates the starting materials, product, and potential side products.[15] Create a library of mass spectra for known potential impurities for easier identification.[16] |
| ¹H NMR | Provides structural information and can be used for quantitative analysis (qNMR) if an internal standard is used. It is excellent for distinguishing between N-methyl and N,N-dimethyl groups based on integration and chemical shift. | Use a deuterated solvent that effectively dissolves all components of the reaction mixture. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing and quantification.[15] |
| LC-MS | Useful for analyzing less volatile or thermally labile compounds, including polymeric materials and N-formyl intermediates. | Choose a column and mobile phase that provide good separation of the components. Can be particularly useful for monitoring the progress of the reaction. |
| FTIR | Can be used to identify the presence of key functional groups and to monitor the disappearance of starting materials (e.g., the carbonyl stretch of furfural) and the appearance of the product. | While not ideal for quantifying mixtures, it is a quick method for qualitative assessment of the reaction progress. |
Experimental Protocol: GC-MS Analysis of a Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the chromatogram to those of authentic standards of N-Methylfurfurylamine and suspected side products. Utilize a mass spectral library (e.g., NIST) to aid in the identification of unknown peaks.[17]
References
-
Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Liu, H., Tang, W., Xue, D., Xiao, J., & Wang, C. (2024). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology, 14(16), 5764-5769. Available from: [Link]
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Exploring the electrochemical ring hydrogenation of furanic compounds. RSC Publishing. Available from: [Link]
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Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
- Method for preparing N, N-dimethyl tetrahydrofurfurylamine. Google Patents.
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Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Available from: [Link]
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Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. RSC Publishing. Available from: [Link]
-
Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. ResearchGate. Available from: [Link]
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Leuckart reaction. Wikipedia. Available from: [Link]
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Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from: [Link]
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Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from: [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. NIH. Available from: [Link]
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Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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The Leuckart Reaction. ResearchGate. Available from: [Link]
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I don't understand what Is the problem. Reddit. Available from: [Link]
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The Leuckart Reaction. Erowid. Available from: [Link]
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Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Available from: [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]
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Furfuryl alcohol. Wikipedia. Available from: [Link]
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N,N-dimethyl-2-furfurylamine. lookchem. Available from: [Link]
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FURFURYL ALCOHOL. atamankimya.com. Available from: [Link]
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FURFURYL ALCOHOL AND RELATED SUBSTANCES. Inchem.org. Available from: [Link]
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N-Methylfurfurylamine. PubChem. Available from: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. Available from: [Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available from: [Link]
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Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. NIH. Available from: [Link]
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Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. Available from: [Link]
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Technical Support Center: Reductive Amination of Furfural
Welcome to the Technical Support Center for the reductive amination of furfural. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific literature to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination of furfural?
The reductive amination of furfural to furfurylamine primarily proceeds through an imine pathway.[1][2][3] First, furfural reacts with an amine source, typically ammonia, to form a furfurylimine (a Schiff base). This intermediate is then hydrogenated in the presence of a catalyst to yield the desired primary amine, furfurylamine.[1][2][3] The efficiency of each step is highly dependent on the catalyst and reaction conditions.
Q2: My reaction mixture is turning dark brown or black. What is happening?
This is a common observation and strongly indicates the formation of "humins."[4] Humins are polymeric byproducts resulting from the degradation and condensation of furfural and its intermediates, particularly under acidic or high-temperature conditions.[4] These insoluble polymers can coat and deactivate the catalyst, leading to a significant drop in reaction efficiency.[4]
Q3: How critical is the purity of my furfural feedstock?
Feedstock purity is paramount for successful and reproducible reductive amination.[4] Biomass-derived furfural can contain impurities like organic acids (e.g., acetic and formic acid) and phenolic compounds, which can act as catalyst poisons or precursors for coke and humin formation, accelerating catalyst deactivation.[4]
Q4: Can I recycle my catalyst? What are the common reasons for its deactivation?
Catalyst recycling is often feasible, but deactivation is a significant issue.[1][2][3] The primary causes of deactivation include:
-
Fouling or Coking: The deposition of carbonaceous materials (humins) on the catalyst surface, which physically blocks active sites.[4]
-
Poisoning: Strong chemisorption of impurities from the feedstock (like sulfur compounds) onto the active metal sites.[4]
-
Sintering: The agglomeration of metal particles on the support at high temperatures, which reduces the active surface area.[4]
-
Leaching: The dissolution of the active metal component into the reaction medium.[4]
Q5: I'm observing the formation of secondary amines. How can I suppress this?
The formation of secondary amines, such as difurfurylamine, is a common side reaction because the primary amine product (furfurylamine) is often more nucleophilic than the initial ammonia.[5] To minimize this, an excess of the ammonia source is typically used.[6] The molar ratio of ammonia to furfural is a critical parameter to optimize for maximizing the selectivity towards the primary amine.[1][2][3][6]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Potential Causes:
-
Catalyst Deactivation: As detailed in the FAQs, this is a primary culprit. The catalyst's active sites may be blocked or poisoned.[4]
-
Inefficient Imine Formation: The initial condensation of furfural and ammonia to the imine is a reversible equilibrium. Insufficient ammonia or the presence of excess water can hinder this step.
-
Poor Hydrogenation: The catalyst may not be effective for the hydrogenation of the imine, or the hydrogen pressure may be too low.[1][2][3]
-
Suboptimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the extent of side reactions.[1][2][7]
Diagnostic Steps:
-
Analyze the Catalyst: After the reaction, recover the catalyst and analyze it for signs of coking (visual inspection, TGA) or sintering (TEM).
-
Monitor Imine Formation: If your analytical methods allow (e.g., in-situ IR or NMR), monitor the formation of the imine intermediate. Alternatively, you can attempt to isolate and characterize the imine in a separate, non-reductive experiment.[8]
-
Vary Reaction Parameters: Systematically vary the temperature, hydrogen pressure, and catalyst loading to identify the optimal conditions.
Solutions:
-
Catalyst Regeneration: For catalysts deactivated by coking, an oxidative treatment can sometimes restore activity. This involves carefully heating the catalyst under a dilute oxygen stream to burn off carbon deposits.[4]
-
Optimize Ammonia Concentration: Increase the molar ratio of ammonia to furfural to push the equilibrium towards imine formation and suppress secondary amine formation.[6] Ratios up to 2.4 (NH3/Furfural) have been shown to be effective.[6]
-
Screen Different Catalysts: The choice of metal and support is crucial. For example, Ruthenium-based catalysts are often effective for producing primary amines, while Palladium may favor secondary amine formation.[5] Nickel-based catalysts like Raney Ni are also commonly used and can achieve high selectivity.[9]
-
Adjust Temperature and Pressure: An increase in hydrogen pressure can enhance the hydrogenation of the imine.[10] Temperature should be carefully optimized; while higher temperatures can increase the reaction rate, they can also promote the formation of humins.[11]
Issue 2: Poor Selectivity (Formation of Byproducts)
Potential Causes:
-
Hydrogenation of the Furan Ring: Over-hydrogenation can lead to the formation of tetrahydrofurfurylamine.[6]
-
Formation of Secondary and Tertiary Amines: As the concentration of the primary amine product increases, it can compete with ammonia to react with the imine intermediate, leading to the formation of secondary and tertiary amines.[5]
-
Direct Hydrogenation of Furfural: The catalyst might preferentially hydrogenate the aldehyde group of furfural to form furfuryl alcohol.[12]
-
Condensation Reactions: Furfural and its intermediates can undergo various condensation reactions, leading to a complex mixture of byproducts.[12][13]
Diagnostic Steps:
-
Detailed Product Analysis: Use techniques like GC-MS or LC-MS to identify and quantify the byproducts in your reaction mixture.[10]
-
Time-Course Study: Analyze samples at different time points to understand the reaction pathway and when byproducts start to form.[1][2][3] This can help determine if they are primary products or formed from the desired product in subsequent reactions.
Solutions:
-
Control Ammonia-to-Furfural Ratio: A higher ratio of ammonia to furfural generally favors the formation of the primary amine over secondary amines.[6]
-
Catalyst Selection and Modification: The choice of catalyst can significantly influence selectivity. For instance, the acidity of the catalyst support can play a role.[14] Modifying the catalyst with promoters can also enhance selectivity.
-
Optimize Reaction Conditions: Lower temperatures and pressures may favor the desired reaction over side reactions like ring hydrogenation.[10]
-
Pre-formation of the Imine: In some cases, pre-forming the imine from furfural and the amine source before introducing the catalyst and hydrogen can improve selectivity by minimizing the direct hydrogenation of furfural.[13][14]
Issue 3: Difficulties in Product Purification
Potential Causes:
-
Similar Physical Properties of Products and Byproducts: The desired amine and various byproducts may have similar boiling points or polarities, making separation by distillation or chromatography challenging.
-
Presence of Polymeric Impurities: The formation of humins can complicate the work-up procedure.[4]
-
Incomplete Reaction: Residual imine in the final product can be an issue.[15]
Diagnostic Steps:
-
Thorough Characterization of the Crude Product: Use NMR, GC-MS, and other analytical techniques to fully understand the composition of your crude product mixture.
-
Test Different Extraction Conditions: Experiment with different pH values and organic solvents during liquid-liquid extraction to optimize the separation of the amine from neutral or acidic byproducts.[15]
Solutions:
-
Acid-Base Extraction: Utilize the basicity of the amine product to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous phase as a salt. Then, basify the aqueous phase and extract the purified amine back into an organic solvent.[15]
-
Derivatization: In challenging cases, consider derivatizing the amine (e.g., with Boc anhydride) to alter its physical properties, facilitating purification. The protecting group can be removed in a subsequent step.[15]
-
Optimize for a Cleaner Reaction: The most effective purification strategy is to minimize the formation of impurities in the first place by optimizing the reaction conditions as described above.
Data and Protocols
Table 1: Effect of Reaction Parameters on Furfural Reductive Amination
| Parameter | Condition | Effect on Conversion | Effect on Selectivity | Reference |
| Temperature | 25°C vs 100°C | Increased conversion at higher temperatures. | Selectivity to the primary amine may decrease at higher temperatures due to side reactions. | [10] |
| H₂ Pressure | 1 bar to 30 bar | Conversion increases significantly with higher pressure. | High pressure can slightly decrease selectivity to the primary amine, favoring ring hydrogenation. | [10] |
| NH₃/Furfural Ratio | Increased from 1 to 2.4 | May not significantly impact conversion. | Significantly suppresses the formation of secondary amines and other byproducts. | [6] |
| Catalyst | Ru vs Pd | Ru is generally more selective for primary amines. | Pd tends to favor the formation of secondary amines. | [5] |
Diagram 1: Reaction Pathway for Reductive Amination of Furfural
Caption: Reaction network showing the desired pathway to furfurylamine and common side reactions.
Experimental Protocol: Reductive Amination of Furfural using a Heterogeneous Catalyst
This protocol is a general guideline and should be optimized for your specific catalyst and setup.
-
Catalyst Activation (if required):
-
Place the catalyst (e.g., 50 mg of a supported metal catalyst) in a suitable reactor (e.g., a high-pressure batch reactor).
-
If the catalyst requires pre-reduction, heat it under a flow of hydrogen gas at a specified temperature and time according to the manufacturer's or literature recommendations.
-
Cool the reactor to the desired reaction temperature.
-
-
Reaction Setup:
-
In a separate flask, prepare a solution of furfural (e.g., 0.1 M) in a suitable solvent (e.g., methanol or 1,4-dioxane).[10][9]
-
Add the amine source. For example, if using aqueous ammonia, add it to the furfural solution to achieve the desired molar ratio (e.g., an NH₃/furfural ratio of 2:1).[9]
-
Introduce the reactant solution into the reactor containing the activated catalyst.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with hydrogen to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[9]
-
Begin stirring and heat the reactor to the target temperature (e.g., 130°C).[9]
-
Maintain the reaction for the desired duration (e.g., 3 hours), periodically taking samples for analysis if possible.[9]
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed with solvent and dried for recycling studies.
-
Analyze the liquid product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate internal standard to determine the conversion of furfural and the selectivity to furfurylamine and other products.
-
For product isolation, proceed with a suitable purification method, such as acid-base extraction followed by distillation or chromatography.
-
Diagram 2: Experimental Workflow for Reductive Amination
Caption: A general workflow for a typical reductive amination experiment.
References
- A Theoretical and Experimental Study on the Mechanism for the Reductive Amination of 5‑Hydroxymethylfurfural over a Ru1/ NbOPO4 Single-Atom Catalyst. (2025).
- Chitin-Derived Nanocatalysts for Reductive Amin
- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry.
- Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis. (2025). Benchchem.
- Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. (2020).
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2016). Green Chemistry.
- Active metal dependent side reactions for the reductive amination of furfural. (2023).
- Reductive Amination of Furfural and Hydrogenation of Furonitrile. (n.d.). AIChE Proceedings.
- Reaction network for the reductive amination of furfural. (n.d.).
- Reaction kinetics of reductive amination of furfural. (n.d.).
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2016). Semantic Scholar.
- Effect of temperature in the reductive amination of furfural. (n.d.).
- Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2025).
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. (2016).
- (a) Catalytic reductive amination of furfural (1a) to furfurylamine... (n.d.).
- Possible reaction pathway for reductive amination of furfural to... (n.d.).
- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. (n.d.). [No source found].
- What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- I don't understand wh
- Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–w
- Selective Oxidation of Furfural at Room Temperature on a TiO 2 -Supported Ag C
- Struggling with Reductive Amination: Tips for Isol
- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House.
- (PDF) SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. (2015).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination of Furfural and Hydrogenation of Furonitrile | AIChE [proceedings.aiche.org]
- 6. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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N-Methylfurfurylamine Synthesis: A Technical Support Guide for Reaction Condition Optimization
Welcome to the Technical Support Center for N-Methylfurfurylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amine. Here, we will delve into the intricacies of its synthesis via the reductive amination of furfural, providing in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot common experimental hurdles. Our approach is grounded in scientific principles to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N-methylfurfurylamine?
The most prevalent and industrially relevant method for synthesizing N-methylfurfurylamine is the direct reductive amination of furfural with methylamine.[1][2] This one-pot reaction involves the formation of an intermediate imine from furfural and methylamine, which is then hydrogenated to the desired secondary amine. This process is favored for its atom economy and often employs heterogeneous catalysts for ease of separation and recycling.[3][4]
Q2: I'm observing a significant amount of a high-boiling point, dark-colored residue in my reaction. What is it and how can I prevent its formation?
This residue is likely composed of polymeric byproducts, often referred to as "humins."[5] These are formed from the degradation and condensation of furfural and its intermediates, particularly under acidic conditions and at elevated temperatures. To minimize their formation, consider the following:
-
Temperature Control: Avoid excessive reaction temperatures. It is crucial to find a balance where the reaction proceeds at a reasonable rate without promoting polymerization.
-
pH Management: While the reaction can be catalyzed by acid, highly acidic conditions can accelerate humin formation. If using an acid catalyst, optimization of its loading is critical.
-
Solvent Choice: The use of a suitable solvent can help to solubilize intermediates and prevent their polymerization.
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:[6]
-
Catalyst Activity: The catalyst is paramount. Ensure it is fresh and active. Catalyst deactivation through poisoning, coking, or sintering is a common issue.[5][7]
-
Purity of Starting Materials: Impurities in the furfural feedstock can poison the catalyst. It is advisable to use freshly distilled furfural.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of side products.
-
Stoichiometry of Reactants: The molar ratio of methylamine to furfural is a critical parameter that influences selectivity.[2][8]
Q4: What are the common side products in this reaction, and how can I control the selectivity towards N-methylfurfurylamine?
Besides the desired N-methylfurfurylamine, several side products can form:
-
Furfuryl alcohol: This results from the direct hydrogenation of furfural.
-
N,N-dimethylfurfurylamine (tertiary amine): This can form if the primary amine product reacts further with another molecule of furfural and methylamine.
-
Secondary amines from side reactions: The initially formed furfurylamine can react with remaining furfural to form a Schiff base, which can lead to other secondary amine byproducts.[2]
To enhance selectivity for N-methylfurfurylamine:
-
Optimize the Methylamine/Furfural Ratio: An excess of methylamine can help to suppress the formation of the tertiary amine and other secondary amine byproducts.[8]
-
Catalyst Selection: The choice of catalyst and support can significantly influence the reaction pathway.[4]
-
Control of Hydrogen Pressure: The partial pressure of hydrogen can affect the relative rates of imine reduction and furfural hydrogenation.
Troubleshooting Guide
This section provides a more detailed, issue-based approach to resolving common problems encountered during the synthesis of N-methylfurfurylamine.
Issue 1: Low Conversion of Furfural
| Potential Cause | Diagnostic Check | Suggested Solution |
| Inactive Catalyst | Analyze a small sample of the reaction mixture by GC or TLC to confirm the presence of unreacted furfural. | Use a fresh batch of catalyst. If reusing a catalyst, consider a regeneration step (see Protocol 2). Increase catalyst loading incrementally. |
| Insufficient Hydrogen Pressure | Monitor the pressure gauge throughout the reaction. A significant drop may indicate a leak or consumption. | Ensure the reactor is properly sealed. Increase the initial hydrogen pressure within safe limits for the equipment. |
| Low Reaction Temperature | Measure the internal temperature of the reaction mixture. | Gradually increase the reaction temperature in 10°C increments, monitoring for byproduct formation. |
| Poor Quality of Reactants | Analyze the purity of furfural and methylamine. | Use freshly distilled furfural. Ensure the methylamine solution concentration is accurate. |
Issue 2: Poor Selectivity and Formation of Byproducts
| Potential Cause | Diagnostic Check | Suggested Solution |
| Suboptimal Reactant Ratio | Analyze the product mixture by GC-MS to identify the major byproducts. | Increase the molar ratio of methylamine to furfural (e.g., from 1.5:1 to 3:1) to favor the formation of the desired secondary amine.[8] |
| Incorrect Reaction Temperature | High temperatures can favor side reactions. | Lower the reaction temperature to see if the selectivity improves, even if it slightly reduces the reaction rate. |
| Inappropriate Catalyst | Different metal catalysts exhibit different selectivities. | If using a non-selective catalyst, consider screening other options such as Raney Nickel or supported noble metal catalysts (e.g., Pd/C, Rh/Al₂O₃).[2][9] |
Issue 3: Catalyst Deactivation
| Potential Cause | Diagnostic Check | Suggested Solution |
| Coking/Fouling | The catalyst appears black and clumpy. A decrease in conversion is observed over several runs. | Implement a catalyst regeneration protocol involving controlled oxidation to burn off carbonaceous deposits (see Protocol 2).[5] |
| Sintering | Gradual and irreversible loss of activity over multiple cycles, especially after high-temperature operation. | Operate at the lowest effective temperature to minimize metal particle agglomeration. |
| Poisoning | A sharp drop in activity. | Ensure high purity of furfural and solvents. Consider a feedstock purification step. |
Experimental Protocols
Protocol 1: Optimized Synthesis of N-Methylfurfurylamine
This protocol provides a starting point for the optimization of N-methylfurfurylamine synthesis.
Materials:
-
Furfural (freshly distilled)
-
Methylamine (40% solution in water or as a gas)
-
Raney Nickel (or 5% Pd/C)
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, add Raney Nickel (5% w/w of furfural) slurried in methanol.
-
Add furfural to the autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Introduce methylamine solution (2-3 molar equivalents relative to furfural).
-
Pressurize the reactor with hydrogen to 2.0 MPa.[2]
-
Heat the reaction mixture to 120-130°C with vigorous stirring.[2]
-
Maintain the temperature and pressure for 3-6 hours, monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Regeneration of a Deactivated Catalyst (e.g., Pd/C)
This protocol is intended for catalysts deactivated by coking.
-
Catalyst Recovery: Filter the catalyst from the reaction mixture and wash it thoroughly with a solvent like methanol to remove adsorbed organic species.
-
Drying: Dry the catalyst in an oven at 100-120°C.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂). Carefully control the temperature, ramping slowly to 300-400°C to burn off the carbon deposits. Caution: This process can be exothermic.
-
Reductive Treatment: After the oxidative treatment, purge the furnace with an inert gas (e.g., nitrogen). Then, introduce a flow of hydrogen gas and heat to a temperature suitable for the reduction of the metal (e.g., 200-300°C).
-
Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere before use.
Visualizing the Process
Reaction Pathway
Caption: Reductive amination of furfural with methylamine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Wang, H., et al. (2023). Active metal dependent side reactions for the reductive amination of furfural. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2019). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. Available at: [Link]
-
Sanderman Publishing House (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]
-
Taylor & Francis Group (n.d.). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. Organic Chemistry Portal. Available at: [Link]
-
Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available at: [Link]
-
Chandra, M., et al. (2018). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78492, N-Methylfurfurylamine. PubChem. Available at: [Link]
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- 3. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in N-Methylfurfurylamine reactions.
Technical Support Center: N-Methylfurfurylamine Synthesis
Welcome to the technical support center for N-Methylfurfurylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. Here, we move beyond simple procedural lists to explore the underlying chemistry, helping you diagnose problems and implement robust, scientifically-sound solutions.
Core Reaction Principles: Reductive Amination of Furfural
The most common and atom-economical route to N-Methylfurfurylamine is the one-pot reductive amination of furfural with methylamine. This reaction proceeds in two key stages:
-
Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of furfural. This is followed by dehydration to form the N-methylfurfuryl imine (a Schiff base) intermediate.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product, N-Methylfurfurylamine.
The efficiency of this entire process hinges on the careful selection of reagents, catalyst, and reaction conditions to favor the desired pathway and suppress competing side reactions.
Reaction Mechanism: Reductive Amination
Caption: General mechanism for the two-step reductive amination process.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, and the furfural starting material is largely unconsumed. What is the likely cause?
A1: This classic symptom points to a failure in the first step: imine formation.
-
Causality: The formation of the hemiaminal and its subsequent dehydration to the imine is often the rate-limiting step. This equilibrium can be hindered by several factors.
-
Troubleshooting Steps:
-
Check Your Amine Source: Ensure your methylamine solution's concentration is correct. If using a gas, ensure proper dissolution in the solvent. An insufficient amount of amine will halt the reaction.
-
Water Management: While a small amount of water is produced during imine formation, excess water in the reaction medium can push the equilibrium back towards the starting materials (Le Châtelier's principle). Dry your solvents and glassware thoroughly.
-
pH and Catalyst Acidity: The dehydration of the hemiaminal is typically acid-catalyzed. However, furfural is notoriously unstable under strongly acidic conditions, leading to polymerization and dark-colored "humin" formation.[1][2] If using a heterogeneous catalyst, its support can play a crucial role. Supports with moderate Brønsted acidity can facilitate this step effectively.[3]
-
Temperature: Imine formation may require gentle heating to proceed at a reasonable rate. However, excessive temperatures can promote side reactions.[4] A temperature range of 60-90°C is often a good starting point.[3][5]
-
Q2: My furfural is consumed, but the yield of N-Methylfurfurylamine is very low. I see significant amounts of furfuryl alcohol and/or unknown byproducts.
A2: This indicates that imine formation is occurring, but the subsequent reduction step is either inefficient or facing competition from undesirable side reactions.
-
Causality: The reducing agent or catalyst is preferentially reacting with the starting aldehyde or the furan ring itself, rather than the target imine intermediate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields with byproduct formation.
-
Detailed Explanation:
-
Pathway 1 (Furfuryl Alcohol): This occurs when the hydrogenation of the aldehyde's C=O bond is faster than the reduction of the imine's C=N bond. This is common with highly active hydrogenation catalysts like Raney Nickel if hydrogen is introduced too early or at too high a pressure.[5] The solution is to allow sufficient time for the imine to form before initiating the reduction.
-
Pathway 2 (Polymerization): Furfural readily polymerizes under harsh conditions, particularly high temperatures and the presence of strong acids or bases.[1][2] This is a strong indicator that your reaction conditions are too aggressive.
-
Pathway 3 (Other Byproducts): Over-reduction can lead to the saturation of the furan ring, yielding tetrahydrofurfuryl derivatives. The choice of metal catalyst is critical; for instance, Rhodium and Ruthenium are known to be highly active for ring hydrogenation.[6][7]
-
Q3: My reaction works, but is very slow, requiring over 24 hours for completion. How can I improve the reaction rate?
A3: Slow reaction kinetics can be attributed to several factors related to catalyst activity and reaction conditions.
-
Causality: Insufficient catalytic activity, poor mass transfer, or suboptimal temperature/pressure can all lead to sluggish reactions.
-
Optimization Strategies:
-
Catalyst Choice & Loading: Ensure you are using an appropriate catalyst. Noble metals like Pt, Pd, and Ru often show higher activity than non-noble metals like Ni or Co, allowing for milder reaction conditions.[6][8] Increase catalyst loading if necessary, but be mindful of cost and potential side reactions.
-
Hydrogen Pressure: For catalytic hydrogenations, increasing H₂ pressure generally increases the rate of reduction. A common range is 2-4 MPa.[5] However, be cautious, as very high pressures can promote over-hydrogenation.
-
Temperature: Increasing the temperature will increase the reaction rate (Arrhenius equation). A systematic study increasing the temperature in 10-20°C increments (e.g., from 80°C to 130°C) can help find the sweet spot between reaction speed and selectivity.[4][5]
-
Agitation: In heterogeneous catalysis, efficient stirring is critical to ensure good contact between the gaseous hydrogen, the liquid phase, and the solid catalyst surface. Ensure your stirring is vigorous enough to create a fine suspension of the catalyst.
-
Frequently Asked Questions (FAQs)
-
What is the best catalyst for this reaction?
-
There is no single "best" catalyst, as the optimal choice depends on cost, desired selectivity, and available equipment. Raney Nickel is a cost-effective and common choice but can sometimes lead to over-hydrogenation.[5][9] Ruthenium and Platinum supported on materials like TiO₂ or ZrO₂ have shown excellent selectivity and high yields under mild conditions.[3][10]
-
-
Can I use a chemical reducing agent instead of catalytic hydrogenation?
-
Yes. Sodium borohydride (NaBH₄) is a common alternative. In this "two-step, one-pot" procedure, the imine is formed first, and then NaBH₄ is added to perform the reduction. This avoids the need for high-pressure hydrogenation equipment.
-
-
What is the ideal solvent?
-
How do I purify the final N-Methylfurfurylamine product?
-
The primary method is fractional distillation under reduced pressure. N-Methylfurfurylamine has a boiling point of approximately 148-152°C at atmospheric pressure.[12] Distillation effectively separates it from non-volatile catalysts, polymeric materials, and lower-boiling point solvents.
-
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Support | Typical Temp. (°C) | Typical H₂ Pressure (MPa) | Reported Yield/Selectivity | Key Considerations |
| Raney Ni | - | 100 - 130 | 2.0 - 4.0 | ~96% Selectivity[5] | Cost-effective; risk of over-hydrogenation; potential for catalyst deactivation.[9] |
| Ru | ZrO₂ | 80 | 2.0 | >99% Yield[3] | High activity and selectivity; support acidity is key; higher cost than Ni.[3] |
| Pt | TiO₂ | 60 - 80 | 1.0 - 2.0 | >93% Yield[10] | Excellent activity at lower temperatures; sensitive to catalyst poisons. |
| Pd | Carbon (C) | 25 - 50 | 1.0 | ~97% Yield[13] | Can be effective at room temperature; risk of furan ring hydrogenation. |
Reference Protocol: High-Yield Synthesis via Catalytic Hydrogenation
This protocol is a representative example for the synthesis of N-Methylfurfurylamine using a Raney Nickel catalyst.
Materials:
-
Furfural (freshly distilled)
-
Methylamine (e.g., 40% solution in water or 2M in THF)
-
Raney Nickel (slurry, washed with the reaction solvent)
-
1,4-Dioxane (anhydrous)
-
Hydrogen (H₂) gas
-
High-pressure autoclave/reactor
Procedure:
-
Reactor Setup: To a clean, dry high-pressure autoclave, add 1,4-dioxane (100 mL).
-
Reagent Addition: Add furfural (9.61 g, 0.1 mol). Begin stirring. Cautiously add the methylamine solution (e.g., ~0.2 mol, 2 equivalents).
-
Imine Formation (Pre-stirring): Seal the reactor and stir the mixture at room temperature for 1 hour. This allows for the formation of the imine intermediate before introducing the catalyst and hydrogen.
-
Catalyst Addition: Briefly open the reactor and carefully add the Raney Nickel catalyst (~0.5 g, slurry).
-
Hydrogenation: Seal the reactor completely. Purge the headspace with N₂ gas three times, followed by purging with H₂ gas three times.
-
Reaction Conditions: Pressurize the reactor with H₂ to 2.0 MPa.[5] Heat the reactor to 130°C while stirring vigorously.[5]
-
Monitoring: Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) and/or by taking aliquots (after cooling and depressurizing) for GC analysis. The reaction is typically complete within 3-5 hours.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent. The resulting filtrate can be concentrated under reduced pressure, and the crude product purified by vacuum distillation to yield pure N-Methylfurfurylamine.
References
-
Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect. ACS Catalysis. Available from: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available from: [Link]
-
Catalytic reductive amination of furfural to furfurylamine on robust ultra-small Ni nanoparticles. Semantic Scholar. Available from: [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available from: [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed. Available from: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. Available from: [Link]
-
Kinetic and mechanistic aspects of furfural degradation in biorefineries. SciSpace. Available from: [Link]
-
Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. ResearchGate. Available from: [Link]
-
Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
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Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available from: [Link]
-
Eschweiler-Clarke reaction. YouTube. Available from: [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. Available from: [Link]
-
Structured Catalysts for Continuous Biphasic Furfural Synthesis from Biorefinery Feedstock. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Results of the reductive amination of HMF with methylamine in a continuous flow fixed-bed reactor. ResearchGate. Available from: [Link]
-
Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available from: [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing). Available from: [Link]
-
Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. PubMed. Available from: [Link]
-
Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. OUCI. Available from: [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Available from: [Link]
-
Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. PubMed. Available from: [Link]
-
N-Methylfurfurylamine | C6H9NO | CID 78492. PubChem. Available from: [Link]
-
Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. SciSpace. Available from: [Link]
-
THE OPTIMIZATION OF ENZYMATIC SYNTHESIS FOR LAUROYL-N-METHYL GLUCAMIDE SURFACTANTS. ResearchGate. Available from: [Link]
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- 5. sandermanpub.net [sandermanpub.net]
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Technical Support Center: Navigating the Synthesis of N-Methylfurfurylamine and Overcoming Polymerization Challenges
Welcome to the Technical Support Center for N-Methylfurfurylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amine. The synthesis of N-Methylfurfurylamine, while conceptually straightforward, is often plagued by the formation of polymeric byproducts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your target compound.
The Challenge: Unraveling and Preventing Polymerization
The furan moiety, a key component of N-Methylfurfurylamine, is susceptible to acid-catalyzed ring-opening and subsequent polymerization, especially under the conditions often employed in reductive amination and related synthetic routes. This process can significantly reduce the yield and purity of the desired product, leading to complex purification challenges. Understanding the underlying mechanisms of this polymerization is the first step toward its prevention.
The primary driver for this unwanted side reaction is the protonation of the furan ring, which can be initiated by acidic catalysts or even residual acidic impurities.[1] This protonation makes the ring susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates that can then polymerize. The presence of water can also exacerbate this issue by promoting hydrolysis and the formation of carbonyl compounds that can participate in further condensation reactions.
This guide will equip you with the knowledge and practical strategies to control these side reactions and successfully synthesize N-Methylfurfurylamine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N-Methylfurfurylamine in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction mixture turned into a dark, viscous tar-like substance. What happened and how can I prevent this?
Answer: The formation of a dark, tarry substance is a classic indication of extensive polymerization of the furan ring. This is a common issue, particularly when using strong acids or high temperatures.
Causality: The acidic conditions required for many amine syntheses can protonate the furan ring, initiating a cascade of ring-opening and polymerization reactions.[1] This is often an exothermic process, and a runaway reaction can quickly lead to the formation of intractable polymeric material.
Troubleshooting Steps:
-
Catalyst Choice: Opt for milder acidic catalysts. If using a strong acid, consider reducing the catalyst loading. For reductive aminations, heterogeneous catalysts like Raney Nickel or supported palladium can be effective while minimizing the acidity of the bulk reaction mixture.[2]
-
Temperature Control: Maintain strict control over the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the rate of polymerization.
-
Solvent Selection: The choice of solvent can have a profound impact. Protic solvents like water can participate in the ring-opening process. Consider using aprotic solvents like 1,4-dioxane, which has been shown to be effective in similar reductive aminations.[2]
-
Gradual Reagent Addition: Instead of adding all reagents at once, consider the slow, controlled addition of the acid or the amine to manage the reaction exotherm and minimize localized high concentrations of reactants.
Question 2: I'm observing a significant amount of a high-molecular-weight byproduct in my crude product analysis (e.g., by GC-MS or LC-MS). How can I identify and minimize it?
Answer: This high-molecular-weight byproduct is likely a dimer or oligomer formed from the furan-containing starting materials or product.
Identification: The mass of this byproduct will likely be a multiple of the furfuryl-containing species. For instance, you might observe masses corresponding to the condensation of two or more furfurylamine or N-methylfurfurylamine molecules. 1H and 13C NMR spectroscopy can also be insightful. Polymeric furan materials often show broad signals in the aromatic and aliphatic regions, with characteristic peaks for the furan ring still present, albeit broadened.[3][4][5][6][7]
Minimization Strategies:
-
Stoichiometry Control: Precise control of the reactant stoichiometry is crucial. An excess of the furfural or furfurylamine starting material can increase the likelihood of self-condensation reactions.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can promote the formation of these byproducts.
-
Purification of Starting Materials: Ensure the purity of your starting materials. Impurities in furfural, for example, can act as initiators for polymerization.
Question 3: My yield of N-Methylfurfurylamine is consistently low, even without significant visible polymer formation. What are other potential side reactions?
Answer: Besides polymerization, other side reactions can consume your starting materials and reduce the yield of the desired product.
Potential Side Reactions:
-
Over-reduction: In catalytic hydrogenations, the furan ring can be reduced to a tetrahydrofuran ring, leading to the formation of N-methyltetrahydrofurfurylamine.
-
Formation of Secondary Amines: In reductive aminations starting from furfural and methylamine, the intermediate imine can react with another molecule of furfurylamine to form a secondary amine byproduct.[8]
-
Disproportionation: Under certain conditions, furfural can undergo disproportionation to furfuryl alcohol and furoic acid.
Troubleshooting Steps:
-
Catalyst Selectivity: The choice of catalyst can influence the selectivity of the reaction. For example, some catalysts may have a higher propensity for ring hydrogenation. Screening different catalysts (e.g., comparing different supported noble metal catalysts or Raney catalysts) can help identify one that favors the desired transformation.[2][9]
-
Control of Hydrogen Pressure: In catalytic hydrogenations, carefully controlling the hydrogen pressure can help to minimize over-reduction of the furan ring.
-
Amine to Aldehyde Ratio: In reductive aminations, using an appropriate excess of the amine can help to drive the reaction towards the desired product and minimize the formation of secondary amine byproducts.[10]
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of N-Methylfurfurylamine. It is crucial to perform these reactions in a well-ventilated fume hood and with appropriate personal protective equipment.
Method 1: Reductive Amination of Furfural with Methylamine
This method involves the direct reaction of furfural with methylamine in the presence of a reducing agent.
Protocol:
-
Reaction Setup: In a suitable autoclave or high-pressure reactor, combine furfural (1 equivalent), a solution of methylamine in a suitable solvent (e.g., methanol or THF, 1.5-2 equivalents), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel, 1-5 mol%).
-
Solvent: Use a solvent that is inert under the reaction conditions and helps to dissolve the reactants. Methanol or 1,4-dioxane are good choices.[2]
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to a temperature between 80-130°C and stir vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Method 2: Eschweiler-Clarke Reaction of Furfurylamine
This classic method involves the methylation of a primary amine using formaldehyde and formic acid.[11][12][13][14][15]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine furfurylamine (1 equivalent), an excess of aqueous formaldehyde (37 wt. %, 2.2 equivalents), and an excess of formic acid (98-100%, 3.6 equivalents).[11]
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-18 hours.[11] The evolution of carbon dioxide will be observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add a solution of hydrochloric acid (e.g., 1M HCl) to acidify the mixture.
-
Extraction: Extract the acidic aqueous solution with an organic solvent (e.g., dichloromethane or diethyl ether) to remove any non-basic impurities.
-
Basification and Extraction: Make the aqueous layer basic (pH > 11) by the careful addition of a strong base (e.g., NaOH pellets or a concentrated NaOH solution) while cooling in an ice bath. Extract the liberated N-methylfurfurylamine into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation.
Method 3: Leuckart Reaction
The Leuckart reaction utilizes formamide or its derivatives as both the amine source and the reducing agent.[16][17][18]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation setup, combine furfural (1 equivalent) and N-methylformamide (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to 160-180°C. Water and other volatile byproducts will distill off during the reaction. Continue heating for several hours until the reaction is complete.
-
Hydrolysis: Cool the reaction mixture and add a solution of a strong acid (e.g., concentrated HCl). Heat the mixture to reflux for several hours to hydrolyze the intermediate formamide.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the Eschweiler-Clarke reaction protocol (basification, extraction, drying, and distillation).
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes key parameters for the different synthetic routes to N-Methylfurfurylamine, with a focus on minimizing polymerization.
| Parameter | Reductive Amination | Eschweiler-Clarke Reaction | Leuckart Reaction |
| Starting Materials | Furfural, Methylamine, H₂ | Furfurylamine, Formaldehyde, Formic Acid | Furfural, N-Methylformamide |
| Typical Temperature | 80 - 130°C[2] | 80 - 100°C[11][14] | 160 - 180°C[16] |
| Catalyst/Reagent | Heterogeneous (e.g., Pd/C, Raney Ni)[2] | Formic Acid (reagent and catalyst) | None (thermal) |
| Key to Minimize Polymerization | Mild catalyst, lower temperature, aprotic solvent.[2] | Strict temperature control, avoiding strong mineral acids. | High temperature can promote side reactions. |
| Advantages | Direct route from furfural. | Well-established, avoids handling gaseous methylamine. | One-pot reaction. |
| Disadvantages | Requires high-pressure equipment. | Can have long reaction times. | High temperatures, potential for byproducts. |
Visualization of Key Processes
Reaction Pathway: Reductive Amination
Caption: Reductive amination pathway for N-Methylfurfurylamine synthesis and competing polymerization.
Troubleshooting Logic for Polymerization
Caption: Decision tree for troubleshooting polymerization during synthesis.
Purification Strategies
Effectively removing polymeric byproducts is critical for obtaining high-purity N-Methylfurfurylamine.
-
Liquid-Liquid Extraction: After the reaction, a common purification technique involves an acid-base extraction.[19][20][21] The basic N-Methylfurfurylamine can be protonated with an acid and extracted into the aqueous phase, leaving non-basic polymeric impurities in the organic phase. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.[19]
-
Fractional Distillation: N-Methylfurfurylamine is a liquid with a boiling point of approximately 148-152°C.[22] The polymeric byproducts are typically much less volatile. Therefore, fractional distillation under reduced pressure is an effective method for separating the desired product from the high-boiling point polymer residue.
-
Column Chromatography: For smaller-scale purifications or to achieve very high purity, column chromatography on silica gel can be employed.[11][23] A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent tailing) can effectively separate the product from the less mobile polymeric impurities.
By understanding the underlying chemistry, carefully selecting reaction conditions, and employing appropriate purification techniques, the challenges of polymerization during N-Methylfurfurylamine synthesis can be effectively overcome. This guide provides a solid foundation for developing robust and reliable synthetic procedures.
References
-
NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
-
New Journal of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Available from: [Link]
-
ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Available from: [Link]
-
ResearchGate. depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... Available from: [Link]
-
ResearchGate. (a) Catalytic reductive amination of furfural (1a) to furfurylamine... Available from: [Link]
-
ResearchGate. Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. Available from: [Link]
-
Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available from: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
ResearchGate. (a) ¹H NMR and (b) ¹³C NMR spectra of the furan-based copolyesters. Available from: [Link]
-
ResearchGate. (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. Available from: [Link]
-
Wikipedia. Liquid–liquid extraction. Available from: [Link]
-
Journal of the American Chemical Society. Perfect and Defective 13CFuran-Derived Nanothreads from Modest- Pressure Synthesis Analyzed by 13C NMR. Available from: [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. Available from: [Link]
-
Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]
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CORE. Materials from renewable resources based on furan monomers and furan chemistry: work in progress†. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
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ResearchGate. (PDF) SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Available from: [Link]
-
PubMed Central. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Available from: [Link]
-
National Center for Biotechnology Information. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Available from: [Link]
-
YouTube. Eschweiler-Clarke Reaction. Available from: [Link]
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Wikipedia. Leuckart reaction. Available from: [Link]
-
ResearchGate. Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. Available from: [Link]
-
Organic Reactions. THE LEUCKART REACTION. Available from: [Link]
-
PubMed Central. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Available from: [Link]
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Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. Available from: [Link]
-
J. Soc. Chim. Tunisie. SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Available from: [Link]
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Wiley-VCH. Supporting Information. Available from: [Link]
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Chemical Science. Supramolecular chemistry of liquid–liquid extraction. Available from: [Link]
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separationsNOW.com. Turned on its head: Homogeneous liquid-liquid extraction with amines. Available from: [Link]
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PubChem. N-Methylfurfurylamine. Available from: [Link]
- Google Patents. EP3498699A1 - Chromatography method for the purification of furfural derivatives.
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PubMed Central. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Available from: [Link]
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Technical Support Center: Catalyst Deactivation in N-Methylfurfurylamine Synthesis
Welcome to the Technical Support Center for N-Methylfurfurylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical aspect of this synthesis: catalyst deactivation. As experienced chemists know, maintaining catalyst activity and selectivity is paramount for efficient and reproducible synthesis. This resource offers field-proven insights and scientifically grounded protocols to diagnose, prevent, and remedy common catalyst deactivation issues encountered during the reductive amination of furfural with methylamine.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in N-Methylfurfurylamine synthesis, providing explanations grounded in catalytic science to empower your experimental choices.
Q1: What are the primary signs of catalyst deactivation in my N-Methylfurfurylamine synthesis?
A significant and consistent drop in the yield or a noticeable decrease in the selectivity towards N-Methylfurfurylamine are the most common indicators of catalyst deactivation. You might also observe a change in the reaction kinetics, requiring longer reaction times to achieve the same conversion. In some cases, a visual change in the catalyst, such as clumping or a change in color, can also be an indicator.
Q2: My reaction mixture is turning a dark brown or black color, and I'm observing a drop in catalyst performance. What is the likely cause?
This is a strong indication of coking or fouling .[1][2] In the context of biomass-derived aldehydes like furfural, these dark-colored, insoluble polymeric byproducts are often referred to as "humins."[1] Humins form from the condensation and polymerization of furfural and its intermediates, particularly under acidic conditions or at elevated temperatures.[1] These carbonaceous deposits physically block the active sites and pores of the catalyst, leading to a rapid decline in activity.[1][3]
Q3: I am using a Raney®-Nickel catalyst, and its activity is progressively decreasing with each recycle. What are the specific deactivation mechanisms I should consider?
For Raney®-Ni catalysts, a common choice for reductive aminations, several deactivation pathways are prevalent:
-
Poisoning: Raney®-Ni is highly susceptible to poisoning by sulfur compounds, which may be present as impurities in the furfural feedstock.[1][4] Even trace amounts of sulfur can strongly chemisorb to the nickel active sites, rendering them inactive.[4][5]
-
Fouling: As mentioned above, the deposition of organic residues and humins can coat the porous structure of Raney®-Ni, blocking access to the active sites.[1]
-
Sintering: Operating at excessively high temperatures can cause the fine nickel crystallites to agglomerate, leading to a decrease in the active surface area.[1][6]
-
Formation of Nickel Nitride: An insufficient amount of hydrogen during the reaction can lead to the formation of inactive nickel nitride (Ni₃N) species on the catalyst surface.[7]
Q4: Can the active metal of my supported catalyst (e.g., Pd/C, Ru/C) be lost during the reaction?
Yes, this phenomenon is known as leaching , where the active metal dissolves into the liquid reaction medium.[8][9][10] Leaching is a primary cause of irreversible catalyst deactivation in liquid-phase reactions.[8][9] It not only reduces the number of active sites on the catalyst but can also contaminate your final product with trace metals, which is a significant concern in pharmaceutical applications.[8] Harsh reaction conditions, such as high temperatures and the choice of solvent, can accelerate the leaching process.[8][11]
Troubleshooting Guides
This section provides structured troubleshooting guides for common issues encountered during N-Methylfurfurylamine synthesis, complete with diagnostic steps and corrective actions.
Issue 1: Gradual or Rapid Decrease in N-Methylfurfurylamine Yield
A decline in yield is a primary symptom of catalyst deactivation. The following table outlines potential causes and suggested solutions.
| Observed Problem | Potential Cause | Diagnostic Steps | Suggested Solutions |
| Gradual decrease in yield over several cycles | Coking/Fouling | - Visually inspect the catalyst for color change (darkening). - Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify carbon deposition.[1][3] | - Implement a catalyst regeneration protocol (see Protocol 1). - Optimize reaction conditions to lower temperature and reduce reaction time. - Consider using a biphasic reaction system to continuously extract the product and minimize byproduct formation.[1] |
| Rapid drop in yield, even in the first few cycles | Poisoning | - Analyze the furfural feedstock for impurities, especially sulfur compounds. | - Pre-treat the furfural feedstock (e.g., distillation). - Use high-purity solvents and gases.[1] - Employ a guard bed to remove poisons before they reach the main catalyst bed.[12] |
| Decreasing yield with evidence of metal in the product | Leaching | - Analyze the reaction filtrate for the presence of the active metal using ICP-OES or AAS.[8] - Perform a hot filtration test: if the reaction continues after removing the solid catalyst at reaction temperature, leached species are active.[8] | - Optimize to milder reaction conditions (lower temperature).[8] - Choose a solvent that minimizes metal dissolution.[8] - Consider a catalyst with stronger metal-support interactions or a protective coating.[8][13] |
| Consistent low yield from the start | Sintering (Thermal Degradation) | - Characterize the spent catalyst using Transmission Electron Microscopy (TEM) to observe metal particle size. | - Operate at the lowest effective temperature.[1] - Choose a catalyst with a thermally stable support. |
Deactivation Pathways Visualization
The following diagram illustrates the primary mechanisms of catalyst deactivation.
Caption: Major deactivation pathways for heterogeneous catalysts.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows related to catalyst deactivation.
Protocol 1: Regeneration of a Deactivated Noble Metal on Carbon Catalyst (e.g., Pd/C) by Oxidative Treatment
This protocol is intended for catalysts deactivated by coking/fouling.
1. Catalyst Recovery and Washing: a. Separate the deactivated catalyst from the reaction mixture by filtration. b. Wash the catalyst thoroughly with a solvent such as methanol or ethanol to remove any adsorbed organic species.[1] c. Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
2. Oxidative Treatment (Coke Removal): a. Place the dried, deactivated catalyst in a tube furnace. b. Heat the catalyst under a slow, controlled temperature ramp in a flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). Caution: This process is exothermic and must be carefully controlled to avoid overheating, which can lead to sintering of the metal particles.[1] A typical final temperature is between 200-400 °C.[1] c. Monitor the off-gas for CO₂ concentration to determine the completion of coke combustion.
3. Reductive Treatment (Metal Redispersion): a. After the oxidative treatment, purge the furnace with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen. b. Introduce a flow of hydrogen (typically diluted in nitrogen) and heat the catalyst to a temperature sufficient to reduce the metal oxides formed during the oxidation step (e.g., 180-300 °C).[1] c. Hold at this temperature for several hours before cooling down to room temperature under an inert atmosphere.[1]
4. Post-Regeneration Characterization: a. It is highly recommended to characterize the regenerated catalyst to assess the recovery of the active metal surface area. Techniques such as chemisorption can be employed for this purpose.[1]
Protocol 2: Characterizing Catalyst Deactivation by Thermogravimetric Analysis (TGA)
TGA is a valuable technique to quantify the amount of coke deposited on a catalyst.[1]
1. Sample Preparation: a. Recover the deactivated catalyst from the reaction mixture and dry it thoroughly.[1]
2. TGA Measurement: a. Place a known mass of the deactivated catalyst in the TGA pan.[1] b. Heat the sample under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to desorb volatile compounds (e.g., 150 °C) and hold until the mass stabilizes.[1] c. Switch the gas to an oxidizing atmosphere (e.g., air).[1] d. Continue to heat the sample to a higher temperature (e.g., 600-800 °C) to burn off the carbonaceous deposits. e. The percentage of mass loss during the oxidative step corresponds to the amount of coke on the catalyst.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting catalyst deactivation issues.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol - Benchchem. (URL: )
- Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis - Benchchem. (URL: )
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). (URL: [Link])
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Deactivation of metal catalysts in liquid phase organic reactions - ResearchGate. (URL: [Link])
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (URL: [Link])
- A Comparative Guide to Catalysts for the Synthesis of N-(furan-2-ylmethyl)propan-1-amine - Benchchem. (URL: )
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Advances in Catalyst Deactivation and Regeneration - MDPI. (URL: [Link])
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Progress in understanding the coking behavior of typical catalysts in the catalytic pyrolysis of biomass - Sustainable Energy & Fuels (RSC Publishing). (URL: [Link])
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Liquid-Phase Effects on Adsorption Processes in Heterogeneous Catalysis | JACS Au. (URL: [Link])
-
Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil - ResearchGate. (URL: [Link])
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing). (URL: [Link])
-
Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. (URL: [Link])
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Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate. (URL: [Link])
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Coke Formation during Thermal Treatment of Bio-oil | Energy & Fuels - ACS Publications. (URL: [Link])
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Mechanisms of catalyst deactivation - SciSpace. (URL: [Link])
- A Comparative Guide to the Synthesis of N-(furan-2-ylmethyl)-3-iodoaniline Analogs - Benchchem. (URL: )
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Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - ResearchGate. (URL: [Link])
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - Frontiers. (URL: [Link])
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Reaction network for the reductive amination of furfural The... - ResearchGate. (URL: [Link])
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Progress in understanding the coking behavior of typical catalysts in the catalytic pyrolysis of biomass | Request PDF - ResearchGate. (URL: [Link])
- Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide - Benchchem. (URL: )
- Technical Support Center: N-(furan-2-ylmethyl)-3-iodoaniline Synthesis - Benchchem. (URL: )
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FURFURYLAMINE SYNTHESIS. #ncchem - YouTube. (URL: [Link])
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What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone - YouTube. (URL: [Link])
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Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: [Link])
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Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Catalytic screening of the cascade reductive amination reaction of furfural and acetonitrile | Request PDF - ResearchGate. (URL: [Link])
-
Encapsulation Methods for Control of Catalyst Deactivation: A Review - ResearchGate. (URL: [Link])
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The regeneration of deactivated hydrotreating catalysts - Aston Research Explorer. (URL: [Link])
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Preparation and regeneration of catalyst for gas-phase furfural decarbonylation. (URL: [Link])
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Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC - NIH. (URL: [Link])
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Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC. (URL: [Link])
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Selective and efficient CoZn@MC bimetallic catalysts for the reductive amination of furfural to furfurylamine. (URL: [Link])
- Troubleshooting common issues in furan ring synthesis - Benchchem. (URL: )
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Technical Support Center: N-Methylfurfurylamine Reaction Work-up Procedures
Welcome to the technical support center for N-Methylfurfurylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the work-up and purification of N-Methylfurfurylamine, a crucial intermediate in various synthetic pathways. The following content is structured to address common challenges and provide robust, validated protocols to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the work-up of N-Methylfurfurylamine reactions, particularly following its synthesis via reductive amination of furfural with methylamine.
Q1: What is the fundamental principle behind the work-up of N-Methylfurfurylamine?
The work-up of N-Methylfurfurylamine, a secondary amine, primarily relies on the principles of acid-base extraction .[1][2][3] The basic nitrogen atom of the amine can be reversibly protonated by an acid to form a water-soluble ammonium salt. This allows for the separation of the amine from non-basic organic impurities. The process involves:
-
Acidification: Treating the organic reaction mixture with a dilute aqueous acid (e.g., HCl or citric acid) to convert the amine into its water-soluble salt form, which then partitions into the aqueous layer.
-
Separation: Draining the aqueous layer containing the protonated amine from the organic layer which retains non-basic impurities.
-
Basification: Adding a base (e.g., NaOH) to the collected aqueous layer to deprotonate the ammonium salt, regenerating the water-insoluble free amine.
-
Final Extraction: Extracting the free amine back into an organic solvent.
Q2: I'm seeing a persistent impurity with a similar polarity to my product. What is it likely to be and how can I remove it?
A common impurity in the synthesis of N-Methylfurfurylamine via reductive amination is the unreacted imine intermediate ((E)-N-(furan-2-ylmethylene)methanamine).[4] This impurity can be challenging to remove due to its similar polarity to the desired amine. The persistence of the imine suggests an incomplete reduction step. While optimizing the reaction is the best solution, if you are already at the work-up stage, a few strategies can be employed:
-
Drive the reduction to completion: If possible, before commencing the work-up, ensure the reduction is complete by extending the reaction time or adding a slight excess of the reducing agent.
-
Hydrolysis of the imine: Imines are susceptible to hydrolysis, especially under acidic conditions.[4] During the acidic wash of your work-up, the imine can be hydrolyzed back to furfural and methylamine. The furfural will remain in the organic layer, while the protonated methylamine will be in the aqueous phase along with your product.
-
Chromatography: If extractive methods fail, column chromatography may be necessary. Due to the basic nature of amines, which can cause streaking on silica gel, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%). Alternatively, using a different stationary phase like basic alumina can be effective.
Q3: My yield is lower than expected after the work-up. Where could my product be going?
Low recovery of N-Methylfurfurylamine can be attributed to several factors during the work-up:
-
Incomplete extraction: Ensure you are performing multiple extractions at each stage. A single extraction is often insufficient to transfer the entirety of the product between phases.
-
Incorrect pH: The pH of the aqueous phase is critical. During the initial acidic extraction, the pH should be sufficiently low (typically pH < 2) to ensure complete protonation of the amine. Conversely, during the final basic extraction, the pH should be high enough (typically pH > 10) to ensure complete deprotonation. Always check the pH of the aqueous layer with pH paper or a meter.
-
Emulsion formation: The presence of certain solvents or impurities can lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult and leading to product loss. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Volatility: While N-Methylfurfurylamine has a relatively high boiling point (148-152 °C), it can be lost during solvent removal under high vacuum if not carefully controlled.[5]
Q4: I've noticed a higher molecular weight byproduct in my mass spectrometry analysis. What could this be?
A common side reaction in reductive aminations is over-alkylation , where the desired secondary amine product reacts further with the starting aldehyde and reducing agent to form a tertiary amine.[6][7] In the case of N-Methylfurfurylamine synthesis, this would be N,N-bis(furan-2-ylmethyl)methanamine. To minimize the formation of this byproduct, it is crucial to control the stoichiometry of the reactants, often by using a slight excess of the primary amine. If this tertiary amine has already formed, it can be challenging to separate from the desired secondary amine due to their similar properties. Careful column chromatography is often the most effective method for separation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the work-up of N-Methylfurfurylamine reactions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Imine Present) | Insufficient reducing agent or reaction time. | - Reaction Optimization: Increase the equivalents of the reducing agent (e.g., NaBH4) or prolong the reaction time. Monitor by TLC or GC-MS until the imine is consumed. - Work-up Strategy: During the acidic wash (pH < 2), the imine can be hydrolyzed. The resulting furfural will remain in the organic phase, while your protonated product moves to the aqueous phase. |
| Low Product Recovery | Incorrect pH during extraction, insufficient number of extractions, or emulsion formation. | - pH Control: Use a pH meter or pH paper to ensure the aqueous layer is pH < 2 during the acid wash and pH > 10 during the final base wash.[8][9] - Multiple Extractions: Perform at least three extractions at each step to ensure complete transfer of the amine between phases. - Emulsion Breaking: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and gently swirl to break it. |
| Product Contaminated with Tertiary Amine | Over-alkylation of the secondary amine product. | - Reaction Stoichiometry: Use a slight excess of methylamine relative to furfural to favor the formation of the secondary amine. - Purification: Careful column chromatography on silica gel treated with triethylamine or on basic alumina may be required to separate the secondary and tertiary amines. |
| Difficulty with Column Chromatography (Streaking) | The basic amine interacts strongly with the acidic silica gel. | - Mobile Phase Modifier: Add 1-2% triethylamine to your eluent system to neutralize the acidic sites on the silica gel. - Alternative Stationary Phase: Use basic alumina instead of silica gel for the purification. |
Experimental Protocols
Detailed Step-by-Step Work-up Methodology for N-Methylfurfurylamine
This protocol assumes the reaction was a reductive amination of furfural with methylamine in a solvent like methanol, using a reducing agent such as sodium borohydride.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add water dropwise to quench any remaining reducing agent. Be cautious as this may produce hydrogen gas.
-
-
Solvent Removal:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
-
Acidic Extraction:
-
To the remaining residue, add ethyl acetate (or another suitable organic solvent like dichloromethane) and 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently.
-
Allow the layers to separate. Check the pH of the aqueous (bottom) layer to ensure it is below 2.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer two more times with 1 M HCl. Combine all aqueous extracts.
-
-
Washing the Organic Layer (Optional):
-
The organic layer, which contains non-basic impurities like unreacted furfural, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to analyze the byproducts.
-
-
Basification and Final Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 6 M aqueous NaOH with stirring until the pH of the solution is greater than 10. You may observe the free amine precipitating or forming an oil.
-
Extract the basic aqueous solution three times with fresh ethyl acetate.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methylfurfurylamine.
-
-
Purification (if necessary):
-
If further purification is required, the crude product can be purified by vacuum distillation or column chromatography as described in the troubleshooting guide.
-
Visualization of Workflows
Reductive Amination and Work-up Workflow
Caption: Workflow for the synthesis and work-up of N-Methylfurfurylamine.
Troubleshooting Logic for Imine Impurity
Caption: Troubleshooting decision tree for removing imine impurities.
References
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Ayedi, M. A., et al. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. Journal de la Société Chimique de Tunisie, 14, 13-20. [Link]
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Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1853. [Link]
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Power, L. A., et al. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. ResearchGate. [Link]
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Zaitsev, V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4784. [Link]
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Faraji, M., & Helalizadeh, M. (2018). Effect of the pH on the extraction efficiency (n = 3). ResearchGate. [Link]
-
Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 467-476. [Link]
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Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Semantic Scholar. [Link]
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Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. ResearchGate. [Link]
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Patel, H., et al. (2021). Quantitative Analysis Of Desalination Efficiency Of Amines For Optimization Of Temperature Swing Solvent Extraction Process. Digital Commons @ the Georgia Academy of Science. [Link]
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D'Accolti, L., et al. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Catalysts, 13(1), 114. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
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Acid-Base Extraction.1. University of Texas at Dallas. [Link]
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Guedes, A., et al. (2023). Aromatic amines extraction from urine samples: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415(4), 819-828. [Link]
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D'Accolti, L., et al. (2023). Effect of temperature in the reductive amination of furfural. ResearchGate. [Link]
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Li, Y., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 47(30), 14217-14227. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Liquid/liquid Extraction. University of California, Irvine. [Link]
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Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. [Link]
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Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
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N-Methylfurfurylamine. PubChem. [Link]
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da Silva, M. D., et al. (2023). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 28(18), 6539. [Link]
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Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 136-144. [Link]
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reductive amination & secondary amine synthesis. YouTube. [Link]
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Acid-Base Extraction. Edubirdie. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Technical Support Center: Improving Selectivity in the N-Methylation of Furfurylamine
Welcome to the technical support center for the selective N-methylation of furfurylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important transformation. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your experiments for high selectivity and yield.
Introduction: The Challenge of Selective Methylation
N-methylfurfurylamine is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The core challenge in its synthesis lies in controlling the degree of methylation.[1] Furfurylamine, a primary amine, can be methylated once to form the desired secondary amine (N-methylfurfurylamine) or twice to form the tertiary amine (N,N-dimethylfurfurylamine). Due to the increased nucleophilicity of the secondary amine intermediate compared to the primary starting material, over-methylation is a common and often predominant outcome with traditional alkylating agents.[2] This guide will explore modern catalytic methods that offer precise control over this reaction, minimizing byproduct formation and maximizing the yield of the mono-methylated product.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-N-methylation of furfurylamine so challenging?
The primary difficulty stems from the reaction kinetics. The product of the first methylation, N-methylfurfurylamine (a secondary amine), is generally more nucleophilic and less sterically hindered than the starting primary amine, furfurylamine. Consequently, it reacts faster with the methylating agent, leading to the formation of the undesired tertiary amine, N,N-dimethylfurfurylamine.[2] Achieving high selectivity for the mono-methylated product requires a strategy that either deactivates the secondary amine as it is formed or utilizes a catalytic system where the reaction kinetics favor the primary amine methylation.
Q2: What are the common methods for N-methylation, and how do they compare in terms of selectivity?
Several methods exist, each with distinct advantages and disadvantages regarding selectivity and environmental impact.
| Method | Methylating Agent(s) | Typical Catalyst/Conditions | Selectivity for Mono-methylation | Pros | Cons |
| Traditional Alkylation | Methyl Halides (e.g., CH₃I), Dimethyl Sulfate | Basic conditions (e.g., K₂CO₃) | Poor | High reactivity | Highly toxic reagents, poor selectivity, salt waste |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Heat (80-100 °C) | Moderate to Poor (favors di-methylation) | No quaternary salt formation, inexpensive reagents[3][4] | Requires excess reagents, high temperatures, can lead to N-formyl byproducts[5] |
| Catalytic Reductive Amination | Methanol | Transition Metal Catalysts (e.g., Ru, Ir, Ni)[6][7][8] | Good to Excellent | Green C1 source (methanol), water is the only byproduct, high atom economy[6][9] | Requires specific catalysts, higher temperatures/pressures may be needed |
| "Green" Methylation | Dimethyl Carbonate (DMC) | Zeolites (e.g., NaY, 13X)[10][11] | Excellent | Non-toxic reagent, high selectivity, eco-friendly catalysts[10][11] | Requires autoclave for higher temperatures, CO₂ byproduct[2][12] |
Q3: How do "green" methylating agents like dimethyl carbonate (DMC) and methanol improve selectivity?
These reagents operate through mechanisms that inherently favor mono-methylation under specific catalytic conditions.
-
Dimethyl Carbonate (DMC): In the presence of zeolite catalysts, the reaction with DMC is believed to proceed through an intermediate carbamate (ArNHCO₂CH₃).[10] This intermediate effectively "protects" the nitrogen, preventing a second methylation until the carbamate is converted to the N-methyl amine. This mechanism, combined with the shape-selective environment of the zeolite pores, dramatically suppresses the formation of the tertiary amine, leading to selectivities for the mono-N-methyl product often exceeding 95%.[10][11][13]
-
Methanol: Transition metal-catalyzed N-methylation with methanol follows a "hydrogen borrowing" or "hydrogen transfer" mechanism.[6][9] The catalyst temporarily oxidizes methanol to formaldehyde in situ. The formaldehyde then forms an imine with furfurylamine, which is subsequently reduced by the "borrowed" hydrogen (now on the metal catalyst) to yield N-methylfurfurylamine. The low steady-state concentration of the highly reactive formaldehyde intermediate and the specific nature of the catalyst's active site help to control the reaction and prevent over-methylation.[7][14] This process is highly atom-economical, producing only water as a byproduct.[6][9]
Q4: What is the role of the catalyst in controlling selectivity?
The catalyst is central to achieving high selectivity.
-
In Methanol-based Systems: Homogeneous catalysts like iridium and ruthenium complexes are designed with specific ligands that modulate the metal center's electronic and steric properties.[6][8][9][15] This tuning is critical for efficient hydrogen transfer and for creating an environment that favors the reaction with the primary amine over the secondary amine product. Heterogeneous catalysts, such as supported nickel nanoparticles, can also be effective, though they often require higher temperatures.[7]
-
In DMC-based Systems: Solid acid/base catalysts like zeolites play a crucial role.[10] Their well-defined pore structures can sterically hinder the bulkier secondary amine from accessing the active sites for a second methylation. Furthermore, the dual acid-base properties of zeolites are thought to facilitate the formation and conversion of the key carbamate intermediate that ensures mono-methylation selectivity.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low Conversion of Furfurylamine
-
Potential Cause 1: Inactive Catalyst. The catalyst may have been deactivated by exposure to air, moisture, or impurities in the starting materials or solvent.
-
Solution: Ensure catalysts, especially transition metal complexes and freshly activated zeolites, are handled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and purified reagents. For zeolite catalysts, ensure they are properly activated by heating under vacuum before use.[10]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature. Many modern catalytic N-methylations require elevated temperatures to proceed at a reasonable rate (e.g., 120-180 °C).[7][10]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or GC-MS. For low-boiling reagents like DMC (b.p. 90 °C), the reaction must be conducted in a sealed vessel or autoclave to reach the necessary temperatures.[2]
-
-
Potential Cause 3: Insufficient Reaction Time. The reaction may simply not have been allowed to run to completion.
-
Solution: Monitor the reaction over a longer period. Take aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) to determine the optimal reaction time for your specific substrate and conditions.
-
Problem 2: Poor Selectivity - Significant Formation of N,N-dimethylfurfurylamine
This is the most common issue. The formation of the tertiary amine indicates that the secondary amine product is reacting faster than the primary amine starting material.
Caption: Competing reaction pathways in N-methylation.
-
Potential Cause 1: Incorrect Stoichiometry. Using a large excess of the methylating agent can drive the reaction towards the di-methylated product.
-
Solution: Carefully control the stoichiometry. Begin with a slight excess (e.g., 1.1 to 1.5 equivalents) of the methylating agent. For continuous flow systems, adjusting the relative flow rates of the amine and methylating agent streams is critical.[2]
-
-
Potential Cause 2: Wrong Choice of Reagent/Catalyst System. As discussed, traditional methylating agents like methyl iodide are notoriously unselective.[1]
-
Potential Cause 3: Reaction Temperature is Too High. While higher temperatures can increase reaction rate, excessively high temperatures may overcome the catalyst's ability to discriminate between the primary and secondary amine, reducing selectivity.
-
Solution: Perform a temperature optimization study. Run the reaction at a range of temperatures (e.g., 120 °C, 140 °C, 160 °C) and analyze the product ratio at each point to find the optimal balance between conversion and selectivity.
-
Caption: Decision tree for troubleshooting selectivity.
Problem 3: Formation of Unexpected Byproducts
-
Potential Cause 1: N-Formylation. When using formic acid (Eschweiler-Clarke) or CO₂/hydrosilane systems, direct formylation of the amine can occur, yielding an N-formyl byproduct.[5]
-
Solution: In the Eschweiler-Clarke reaction, ensure a sufficient excess of formaldehyde relative to formic acid to favor the reductive amination pathway over formamide formation. For other systems, adjusting the catalyst and conditions may be necessary.
-
-
Potential Cause 2: Furan Ring Instability. The furan ring can be sensitive to harsh acidic or hydrogenation conditions, potentially leading to ring-opening or polymerization.
-
Solution: Avoid strongly acidic conditions where possible. When using catalytic hydrogenation methods, screen for catalysts known to be selective for C=N bond reduction over furan ring saturation (e.g., certain Co or Ni catalysts).[16] Monitor the reaction at lower temperatures initially to gauge the stability of the substrate.
-
Experimental Protocols
The following are generalized protocols based on established, selective methodologies. Safety Note: Always conduct a thorough safety assessment before beginning any experiment. These reactions often involve elevated temperatures and pressures and should be performed in appropriate equipment by trained personnel.
Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate (DMC) and NaY Faujasite
This protocol is adapted from methodologies demonstrating high selectivity for mono-N-methylation of aromatic amines using zeolites.[10][11]
-
Catalyst Activation: Place NaY faujasite zeolite in a flask and heat to 500 °C under vacuum or a flow of dry nitrogen overnight. Cool to room temperature under an inert atmosphere.
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add the activated NaY faujasite (typically 0.5 g per 5.0 g of amine).
-
Reagent Addition: Add furfurylamine (e.g., 5.0 g, 1.0 equiv). Add dimethyl carbonate (DMC), which will act as both the reagent and solvent (e.g., a 10-20 fold molar excess).
-
Reaction: Seal the autoclave. Begin stirring and heat the reaction mixture to 130-150 °C. The internal pressure will rise due to the formation of CO₂.
-
Monitoring: Maintain the temperature for 4-24 hours. The reaction can be monitored by taking small, cooled aliquots (if the reactor allows) and analyzing them by GC-MS to check for the disappearance of starting material and the ratio of mono- to di-methylated products.
-
Work-up: After cooling the reactor to room temperature, vent any remaining pressure. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the zeolite catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-methylfurfurylamine can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Protocol 2: Selective N-methylation via Ruthenium-Catalyzed Hydrogen Transfer from Methanol
This protocol is a general representation of transition-metal-catalyzed N-methylation using methanol as a C1 source.[6][15]
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%).
-
Reagent Addition: Under an inert atmosphere, add furfurylamine (1.0 mmol, 1.0 equiv), a weak base (e.g., Cs₂CO₃, 0.5 equiv), and anhydrous methanol (1-2 mL).
-
Reaction: Seal the Schlenk tube tightly. Place the tube in a preheated oil bath or heating block at 140 °C.
-
Monitoring: Allow the reaction to stir for 12-24 hours. After cooling, the reaction progress can be checked by TLC or by analyzing a small aliquot via GC-MS.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
-
Purification: The resulting residue can be directly purified by column chromatography on silica gel to isolate the N-methylfurfurylamine product.
References
-
Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824. [Link]
-
Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041–1045. [Link]
-
Wang, C., Li, Y., Wu, P., & Li, H. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
-
Tan, H., Wang, S., Chen, J., Liu, M., Wang, F., & Xu, J. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 11(13), 4556-4563. [Link]
-
Wang, C., Li, Y., Wu, P., & Li, H. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36098–36106. [Link]
-
Bielsa, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1335–1348. [Link]
-
Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. [Link]
-
Selva, M., & Perosa, A. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites. Tetrahedron, 59(47), 9485-9492. [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (1999). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 64(8), 2635–2640. [Link]
-
Hager, J., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (1999). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Feng, J., et al. (2019). Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. ChemCatChem, 11(16), 3865-3875. [Link]
-
Zhang, Z., et al. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Organic Letters. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Li, B., et al. (2022). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 12(1), 14-34. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
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- 16. Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt | Semantic Scholar [semanticscholar.org]
N-Methylfurfurylamine stability under acidic or basic conditions.
Welcome to the technical support center for N-Methylfurfurylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of N-Methylfurfurylamine under various experimental conditions. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-Methylfurfurylamine?
N-Methylfurfurylamine is a molecule that incorporates both a secondary amine and a furan ring. Its stability is therefore influenced by the chemical properties of both functional groups. The primary stability concerns are:
-
Acidic Conditions: The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and subsequent degradation. While the secondary amine will be protonated and generally stable in acidic media, the overall stability of the molecule will be dictated by the lability of the furan moiety.
-
Oxidation: The furan ring and the amine group can be susceptible to oxidation, especially in the presence of oxygen, light, or oxidizing agents.[1][2]
Q2: How does pH affect the stability of N-Methylfurfurylamine?
The pH of the solution is a critical factor governing the stability of N-Methylfurfurylamine.
-
Acidic pH (pH < 7): In acidic solutions, the secondary amine group will be protonated to form a methylfurfurylammonium salt. This protonation enhances water solubility but also makes the furan ring more vulnerable to acid-catalyzed degradation. The degradation process is initiated by the protonation of the furan ring, which can lead to ring cleavage.[3][4]
-
Neutral pH (pH ≈ 7): At neutral pH, the compound is expected to have moderate stability. However, the potential for slow oxidation still exists.
-
Basic pH (pH > 7): In basic conditions, the N-methylfurfurylamine exists as the free base. Secondary amines are generally stable in basic solutions.[5] The furan ring is also more stable against hydrolysis in the absence of acid catalysis. Therefore, N-Methylfurfurylamine is expected to be most stable under basic conditions, provided that strong oxidizing agents are absent.
Q3: What are the likely degradation products of N-Methylfurfurylamine in acidic conditions?
While specific degradation pathways for N-Methylfurfurylamine are not extensively documented in the literature, based on the known reactivity of the furan ring in acidic media, the following degradation products can be anticipated:
-
Ring-Opened Products: Acid-catalyzed hydrolysis of the furan ring can lead to the formation of dicarbonyl compounds.[3][6]
-
Polymers: Furan and its derivatives are known to polymerize in the presence of acid, leading to the formation of colored resins or insoluble materials.[1][2]
A proposed degradation pathway under acidic conditions is illustrated below.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during their experiments with N-Methylfurfurylamine.
Problem 1: I observe a color change (e.g., yellowing, browning) in my N-Methylfurfurylamine solution over time.
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Potential Cause: This is a common indicator of degradation, particularly polymerization of the furan ring. This process is often accelerated by acidic conditions, exposure to air (oxygen), or light.[1][2]
-
Troubleshooting Steps:
-
Check the pH: If your solution is acidic, consider adjusting the pH to a neutral or slightly basic range if your experimental protocol allows.
-
Inert Atmosphere: Store and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the solution in an amber vial or protect it from light.
-
Purity Check: Analyze the solution using techniques like HPLC or GC-MS to identify any degradation products.
-
Problem 2: My experimental results are inconsistent when using an older stock solution of N-Methylfurfurylamine.
-
Potential Cause: The stock solution may have degraded over time, leading to a lower concentration of the active compound and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is always best practice to use freshly prepared solutions of N-Methylfurfurylamine for critical experiments.
-
Proper Storage: Ensure your stock solution is stored under recommended conditions (see Q4 in FAQs). The safety data sheet for N-Methylfurfurylamine recommends storage in a cool, dry, and well-ventilated place, away from heat, sparks, and flame.[7]
-
Re-analyze the Stock: Use an appropriate analytical method (e.g., NMR, HPLC) to determine the purity and concentration of your older stock solution before use.
-
Problem 3: I am performing a reaction in an acidic solvent and my yield of the desired product is low.
-
Potential Cause: The acidic conditions of your reaction may be causing significant degradation of the N-Methylfurfurylamine starting material.
-
Troubleshooting Steps:
-
Alternative Solvents: If possible, explore less acidic solvents or buffer systems for your reaction.
-
Temperature Control: Degradation reactions are often accelerated at higher temperatures. Consider running your reaction at a lower temperature.
-
Reaction Time: Minimize the reaction time to reduce the exposure of N-Methylfurfurylamine to the acidic environment.
-
Protecting Groups: In some cases, it may be necessary to protect the furan ring or the amine if they are not directly involved in the desired transformation.
-
Experimental Protocols
The following protocols provide a framework for assessing the stability of N-Methylfurfurylamine in your own laboratory.
Protocol 1: Forced Degradation Study of N-Methylfurfurylamine
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
N-Methylfurfurylamine
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
pH meter
-
Thermostatic bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N-Methylfurfurylamine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat an aliquot of the stock solution at a set temperature (e.g., 60 °C).
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the stressed samples and the control for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw a sample from each condition, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent N-Methylfurfurylamine from its degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Visualizing the Workflow
Caption: Workflow for the forced degradation study of N-Methylfurfurylamine.
Data Summary
The following table provides a hypothetical summary of expected stability data for N-Methylfurfurylamine under different conditions. Actual results may vary depending on the specific experimental setup.
| Condition | Temperature | Duration | Expected % Degradation | Primary Degradation Pathway |
| 0.1 M HCl | 60 °C | 24 h | 15-30% | Acid-catalyzed ring opening, polymerization |
| 0.1 M NaOH | 60 °C | 24 h | < 5% | Minimal degradation expected |
| 3% H₂O₂ | Room Temp | 24 h | 10-25% | Oxidation of furan ring and/or amine |
| Water | 60 °C | 24 h | < 10% | Slow hydrolysis/oxidation |
Logical Relationships in N-Methylfurfurylamine Stability
The stability of N-Methylfurfurylamine is a function of its constituent parts: the furan ring and the secondary amine. The interplay between these two determines the overall degradation profile.
Caption: Factors influencing the stability of N-Methylfurfurylamine.
References
- Filo. (2025, May 19). Explain, acidic hydrolysis of furan led to the formation of...
- Brainly.in. (2025, May 21). di. (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns.
- ACS Publications. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
- RSC Publishing. (2016, April 6). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran.
- CHAPTER 21: AMINES. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
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- 2. brainly.in [brainly.in]
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- 4. researchgate.net [researchgate.net]
- 5. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
Removal of unreacted starting materials from N-Methylfurfurylamine
Welcome to the technical support center for the purification of N-Methylfurfurylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials from your product. Here, we move beyond simple step-by-step instructions to explain the scientific principles behind each technique, empowering you to troubleshoot and adapt the protocols to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of N-Methylfurfurylamine?
The primary synthesis route to N-Methylfurfurylamine is the reductive amination of furfural with methylamine.[1][2][3][4][5][6] Consequently, the most prevalent impurities are the unreacted starting materials:
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Furfural: A high-boiling aldehyde that can impart a brown color to your product.[7][8]
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Methylamine: A low-boiling, volatile primary amine with a characteristic fishy odor.[9][10][11][12][13]
Depending on the reaction conditions, side products such as over-alkylated tertiary amines or products from furfural polymerization might also be present, but this guide will focus on the removal of the unreacted starting materials.
Q2: I have a crude mixture of N-Methylfurfurylamine. What is the overall strategy for purification?
A robust purification strategy leverages the different chemical and physical properties of the product and the impurities. The general workflow involves:
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Removal of Excess Methylamine: Due to its high volatility, most of the excess methylamine can be removed by evaporation or distillation. Any remaining traces, being basic, can be removed with an acidic wash.
-
Removal of Furfural: The significant difference in boiling points between N-Methylfurfurylamine and furfural allows for efficient separation by fractional distillation.
-
Final Work-up: This includes drying the purified amine and verifying its purity.
Below is a workflow diagram illustrating the decision-making process for the purification of N-Methylfurfurylamine.
Caption: A flowchart of the purification process.
Troubleshooting Guides in Q&A Format
Issue 1: Removing Unreacted Methylamine
Q3: My crude product has a strong fishy/ammonia-like odor. How do I get rid of the excess methylamine?
This odor is characteristic of residual methylamine.[12] A two-step approach is highly effective:
Step 1: Initial Bulk Removal (Evaporation/Distillation)
-
Why: Methylamine has a very low boiling point (-6.3 °C) compared to N-Methylfurfurylamine (148-152 °C) and furfural (162 °C).[10][14] This large difference allows for easy removal of the bulk of the methylamine by simple evaporation (if it's a gas at your reaction workup temperature) or distillation.
-
Protocol:
-
If your reaction was performed under pressure to contain the gaseous methylamine, carefully vent the excess methylamine into a fume hood or an appropriate acid trap.
-
The crude mixture can be gently warmed under reduced pressure using a rotary evaporator. The methylamine will be removed along with the reaction solvent.
-
Step 2: Trace Removal (Acidic Wash)
-
Why: Amines are basic and will react with acids to form water-soluble ammonium salts.[13][15][16] This allows for their extraction from the organic product into an aqueous layer. N-Methylfurfurylamine will also be protonated and move into the aqueous layer. The non-basic furfural will remain in the organic layer (if a solvent is used) or as a separate phase. After removing the furfural, the aqueous layer can be basified to recover the pure N-Methylfurfurylamine.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 1M HCl).[15][16]
-
Separate the aqueous layer, which now contains the protonated N-Methylfurfurylamine and methylamine.
-
The organic layer, containing the furfural, can be discarded or processed separately if desired.
-
To the aqueous layer, add a strong base (e.g., 20-50% NaOH solution) until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salts and regenerate the free amines.[8]
-
The N-Methylfurfurylamine will separate as an organic layer. Extract the aqueous solution with a fresh portion of organic solvent to recover all the product.
-
Combine the organic layers for the next purification step.
-
Q4: I've performed the acidic wash, but an emulsion has formed. What should I do?
Emulsions are common during the workup of amine-containing reaction mixtures.
-
Why: The protonated amines can act as surfactants, stabilizing the mixture of organic and aqueous phases.
-
Troubleshooting:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[9]
-
Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel and gently swirl.[9][17][18] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
Filtration: For stubborn emulsions, the entire mixture can be filtered through a pad of Celite® or glass wool.[9][17] This can help to break up the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to force the separation of the layers.[2][17]
-
Issue 2: Removing Unreacted Furfural
Q5: My product is brown and GC-MS analysis shows a significant peak for furfural. How can I remove it?
Fractional distillation is the most effective method for this separation.
-
Why: There is a significant difference in the atmospheric boiling points of N-Methylfurfurylamine (148-152 °C) and furfural (162 °C).[14] This difference is sufficient for a good separation via fractional distillation. Vacuum distillation is also highly recommended as it lowers the boiling points and reduces the risk of thermal degradation of the furan ring.
-
Physical Data for Separation:
| Compound | Boiling Point (°C at 1 atm) |
| N-Methylfurfurylamine | 148-152[14][17][19][20][21] |
| Furfural | 162[7][22] |
| Methylamine | -6.3[10][13] |
-
Protocol for Fractional Distillation:
-
Ensure your N-Methylfurfurylamine has been freed from methylamine and is dry.
-
Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux or packed column) to ensure good separation efficiency.
-
It is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature and prevent potential decomposition.
-
Heat the distillation flask gently.
-
Monitor the temperature at the head of the column. Any low-boiling impurities will distill first.
-
Carefully collect the fraction that distills at the boiling point of N-Methylfurfurylamine at the given pressure. The distillate should be colorless.
-
The furfural will remain in the distillation flask as the higher-boiling component.
-
Q6: I'm concerned about the stability of the furan ring at high temperatures during distillation. Is this a valid concern?
Yes, furan rings can be sensitive to heat, especially in the presence of acidic or basic residues.[23]
-
Why: Acidic conditions can cause furfural to polymerize, and high temperatures can potentially lead to the degradation of both the starting material and the product.[7]
-
Preventative Measures:
-
Neutralize: Before distillation, ensure any residual acid from the wash step is completely neutralized by washing with a dilute base (e.g., saturated sodium bicarbonate solution) followed by a water wash.
-
Use Vacuum: As mentioned, distilling under vacuum is the best way to mitigate thermal stress on the molecule by lowering its boiling point.
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation, especially of the furfural, which is known to darken on exposure to air.[8]
-
Issue 3: Final Product Work-up and Purity Assessment
Q7: After distillation, my N-Methylfurfurylamine is cloudy. What is the cause and how do I fix it?
Cloudiness is almost always due to the presence of water.
-
Why: Water has some miscibility with amines and organic solvents. Even after a separatory funnel workup, the organic layer will be saturated with water.
-
Protocol for Drying:
-
To the collected N-Methylfurfurylamine, add a suitable anhydrous drying agent. For amines, basic or neutral drying agents are preferred.
-
Recommended: Anhydrous potassium carbonate (K₂CO₃) or solid potassium hydroxide (KOH) are good choices as they are basic and have a high capacity for water.[11]
-
Also Suitable: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are neutral and can also be used.
-
Avoid: Do not use calcium chloride (CaCl₂) as it can form complexes with amines.[11]
-
-
Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the mixture to stand for at least 15-20 minutes.
-
Filter or decant the dry N-Methylfurfurylamine from the drying agent.
-
Q8: How can I be sure my final product is pure?
Analytical techniques are essential to confirm the purity of your N-Methylfurfurylamine.
-
¹H NMR Spectroscopy: This is a powerful tool to assess purity.[4][24][25][26]
-
What to look for: The spectrum of pure N-Methylfurfurylamine should show characteristic peaks for the furan ring protons, the methylene protons adjacent to the nitrogen, and the methyl group protons. The absence of peaks corresponding to the aldehydic proton of furfural (around 9-10 ppm) is a key indicator of its removal. The integration of the peaks should correspond to the number of protons in the molecule.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates the components of a mixture and provides their mass-to-charge ratio.[27]
The following diagram provides a troubleshooting guide for identifying the source of impurity based on analytical data.
Caption: A decision tree for troubleshooting based on analytical results.
References
-
Furfural - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Furfural | Uses, Structure, Definition, & Production. (2025, December 26). In Britannica. Retrieved from [Link]
-
Methylamine - Sciencemadness Wiki. (2020, October 21). Retrieved from [Link]
-
Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Using drying agents. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Methylamine. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]
-
8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2013). Green Chemistry. Retrieved from [Link]
-
Amine Unit Optimization and Troubleshooting. (2022, January 17). YouTube. Retrieved from [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Carbohydrate Polymers. Retrieved from [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Retrieved from [Link]
-
Breaking emulsions. (2018, February 9). Reddit. Retrieved from [Link]
-
Reductive Amination of Furfural to Furfurylamine. (n.d.). In Taylor & Francis eBooks. Retrieved from [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
3 Structure of Furfural Furfural is only partially soluble in water and... (n.d.). ResearchGate. Retrieved from [Link]
-
The NMR-Purity and the new dimensions and standards of purity. (2025, September 10). ChemAdder. Retrieved from [Link]
- US3337630A - Process for the purification of amines. (n.d.). Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Methylamine Hydrochloride. (n.d.). In Organic Syntheses. Retrieved from [Link]
-
Calculating purity from NMR spectrum. (2017, March 29). Chemistry Stack Exchange. Retrieved from [Link]
-
Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. (n.d.). Molecules. Retrieved from [Link]
-
Azeotrope tables. (n.d.). In Wikipedia. Retrieved from [Link]
-
(PDF) Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. (2025, January 20). ResearchGate. Retrieved from [Link]
-
IMPROVEMENT OF A FURFURAL DISTILLATION PLANT. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Inherently safer design and optimization of intensified separation processes for furfural production. (n.d.). Research Explorer - The University of Manchester. Retrieved from [Link]
-
GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in... (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Scaling Up N-Methylfurfurylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methylfurfurylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the laboratory to pilot and production scales. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Introduction: The Scale-Up Challenge
The synthesis of N-Methylfurfurylamine, typically achieved via the reductive amination of furfural with methylamine, presents a unique set of challenges when transitioning from bench-scale to industrial production. While the reaction appears straightforward, issues related to reaction kinetics, heat management, catalyst stability, and product purity become significantly more pronounced at a larger scale. This guide will provide a structured approach to identifying and resolving these challenges.
Section 1: Troubleshooting Guide - Common Issues in N-Methylfurfurylamine Synthesis Scale-Up
This section is formatted to quickly diagnose and address problems you may encounter during your process.
Problem 1: Low Yield or Incomplete Conversion
Symptoms: Your reaction stalls before all the furfural is consumed, or the isolated yield of N-Methylfurfurylamine is significantly lower than expected.
| Potential Cause | Underlying Science & Explanation | Troubleshooting & Resolution Steps |
| Catalyst Deactivation | Coking/Fouling: At elevated temperatures, furfural and its intermediates can polymerize into "humins," which coat the catalyst's active sites, blocking access for reactants. This is a common issue in biomass conversion processes. | 1. Optimize Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate. Gradual temperature ramping can also be beneficial. 2. Solvent Selection: Use a solvent that effectively dissolves both reactants and intermediates, minimizing side reactions. Alcohols like methanol or ethanol are common, but their purity is crucial. 3. Catalyst Regeneration: Implement a regeneration protocol for your catalyst. For nickel-based catalysts, this may involve a controlled oxidation to burn off carbon deposits, followed by reduction. |
| Insufficient Hydrogen Pressure | The hydrogenation of the intermediate imine is a critical step. Low hydrogen pressure can lead to an accumulation of the Schiff base intermediate and favor side reactions. | 1. Increase Headspace Pressure: Ensure your reactor is rated for higher pressures and increase the hydrogen pressure in increments. 2. Improve Gas Dispersion: At scale, ensuring efficient gas-liquid mass transfer is crucial. Use high-efficiency agitators and consider a sparging system to introduce hydrogen. |
| Poor Mixing | In large reactors, inadequate agitation can lead to localized "hot spots" and concentration gradients, promoting byproduct formation and reducing overall conversion. | 1. Agitator Design: Use an agitator designed for gas-liquid-solid systems (e.g., a hollow-shaft gas-inducing agitator). 2. Baffling: Ensure your reactor is properly baffled to prevent vortex formation and promote good mixing. |
| Catalyst Poisoning | Trace impurities in your starting materials or solvent (e.g., sulfur compounds) can irreversibly poison the catalyst's active sites. | 1. Raw Material QC: Implement stringent quality control on your furfural, methylamine, and solvent to test for known catalyst poisons. 2. Guard Bed: Consider using a guard bed to remove impurities before the reactants enter the main reactor. |
Problem 2: Poor Selectivity & Byproduct Formation
Symptoms: Your product is contaminated with significant amounts of difurfurylamine, N,N-dimethylfurfurylamine, or other impurities.
| Potential Cause | Underlying Science & Explanation | Troubleshooting & Resolution Steps |
| Over-alkylation | The product, N-Methylfurfurylamine, is a secondary amine and can react with another molecule of furfural to form a tertiary amine (difurfurylamine). This is more likely if the concentration of the product builds up relative to methylamine. | 1. Control Stoichiometry: Use a molar excess of methylamine to furfural. 2. Slow Addition of Furfural: At scale, add the furfural to the reactor containing the methylamine and catalyst over a period of time. This keeps the furfural concentration low and favors the formation of the primary amine. |
| Schiff Base Formation | The reaction between furfural and methylamine forms a Schiff base (imine) intermediate. If the hydrogenation step is slow, this intermediate can accumulate and participate in side reactions. | 1. Optimize Catalyst Loading: Ensure you are using an adequate amount of a highly active catalyst. 2. Increase Hydrogen Pressure: As mentioned previously, higher hydrogen pressure will drive the hydrogenation of the imine to the desired product. |
| Furan Ring Opening | Under harsh acidic conditions or at very high temperatures, the furan ring can be susceptible to opening, leading to a variety of linear byproducts. | 1. pH Control: Maintain a neutral to slightly basic pH during the reaction. 2. Temperature Management: Avoid excessive temperatures. Implement a robust cooling system to manage the reaction exotherm. |
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: My lab-scale reaction is fast and clean, but on a pilot scale, I'm seeing a significant exotherm and byproduct formation. Why is this happening and what should I do?
A1: This is a classic scale-up challenge related to heat transfer. The heat generated by the exothermic reductive amination is proportional to the volume of the reaction, while the ability to remove that heat is proportional to the surface area of the reactor. As you scale up, the volume increases at a much faster rate than the surface area, leading to less efficient heat removal.[1] This temperature increase accelerates the reaction rate, which can lead to a thermal runaway, and also promotes the formation of byproducts like humins.
Mitigation Strategy:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum adiabatic temperature rise. This data is critical for designing a safe and efficient cooling system.
-
Reactor Cooling: Ensure your large-scale reactor has an adequate cooling system, such as a cooling jacket, internal cooling coils, or an external heat exchanger.[2]
-
Controlled Reagent Addition: Instead of adding all the furfural at once, add it slowly and at a controlled rate to manage the rate of heat generation.[3]
Q2: What are the best practices for handling and filtering the hydrogenation catalyst (e.g., Raney® Nickel, Pd/C) at an industrial scale?
A2: Safe and efficient catalyst handling is paramount at scale, especially with pyrophoric catalysts like Raney® Nickel.
-
Catalyst Loading: Load the catalyst into the reactor as a slurry in the reaction solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.
-
Filtration: For catalyst recovery, enclosed filtration systems are recommended to minimize operator exposure and prevent catalyst deactivation. Sintered metal filters are an excellent choice as they are robust, can be cleaned in-situ via backwashing, and provide a high degree of containment.[4]
-
Catalyst Recycling & Regeneration: Develop a protocol for catalyst reuse. If the catalyst deactivates due to coking, regeneration may be possible. For nickel catalysts, this can involve washing with a solvent to remove adsorbed species, followed by a controlled oxidative treatment to burn off carbon, and a final reduction step.[5]
Q3: How can I effectively monitor the progress of my large-scale N-Methylfurfurylamine synthesis in real-time?
A3: Implementing Process Analytical Technology (PAT) is crucial for real-time monitoring and control of your reaction at scale. This allows for immediate adjustments to be made, ensuring consistent product quality and process safety.
-
In-situ FTIR/Raman Spectroscopy: Probes can be inserted directly into the reactor to monitor the disappearance of the furfural carbonyl peak and the appearance of the product in real-time.
-
Online HPLC/GC: An automated sampling system can draw samples from the reactor at set intervals and inject them into an HPLC or GC for quantitative analysis of reactants, intermediates, and products.
-
Hydrogen Uptake Monitoring: Monitoring the rate of hydrogen consumption can provide a direct measure of the reaction rate.
Q4: What are the key considerations for the final purification of N-Methylfurfurylamine at an industrial scale?
A4: The primary method for purifying N-Methylfurfurylamine at scale is distillation. However, there are several challenges:
-
Azeotropes: N-Methylfurfurylamine can form azeotropes with water or other byproducts, making separation by simple distillation difficult. A patent for the separation of furfurylamine suggests using an entrainer like benzene to break the azeotrope with water.[6]
-
Close-Boiling Impurities: Byproducts with boiling points close to that of N-Methylfurfurylamine will require a distillation column with a high number of theoretical plates for effective separation.
-
Thermal Stability: Prolonged exposure to high temperatures during distillation can cause degradation of the product. Vacuum distillation is recommended to lower the boiling point and minimize thermal stress.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Pilot-Scale N-Methylfurfurylamine Synthesis
Safety Precaution: This reaction is exothermic and involves flammable hydrogen gas and a pyrophoric catalyst. A thorough process safety review must be conducted before attempting this procedure at scale.
-
Reactor Inerting: The reactor is sealed and purged with nitrogen to remove all oxygen.
-
Catalyst Slurry Preparation: In a separate vessel, the Raney® Nickel catalyst (typically 5-10% w/w relative to furfural) is slurried in the reaction solvent (e.g., methanol) under a nitrogen blanket.
-
Catalyst Loading: The catalyst slurry is transferred to the reactor.
-
Reactant Charging: The reactor is charged with the remaining solvent and the aqueous methylamine solution (molar excess to furfural).
-
Pressurization & Heating: The reactor is sealed, and the nitrogen is replaced with hydrogen. The reactor is pressurized to the desired setpoint (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120°C) with agitation.
-
Furfural Addition: Furfural is fed into the reactor at a controlled rate using a dosing pump, while monitoring the reactor temperature and hydrogen uptake. The feed rate should be adjusted to maintain the temperature within the desired range.
-
Reaction Monitoring: The reaction progress is monitored using a pre-determined PAT method (e.g., in-situ FTIR or online HPLC).
-
Reaction Completion & Cool-down: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and analytical monitoring), the hydrogen supply is stopped, and the reactor is cooled to room temperature.
-
Depressurization & Inerting: The reactor is carefully depressurized and purged with nitrogen.
-
Catalyst Filtration: The reaction mixture is transferred to a filtration unit (e.g., a filter press with sintered metal plates) under a nitrogen blanket to separate the catalyst. The catalyst is washed with fresh solvent.
-
Solvent Removal: The solvent is removed from the filtrate by distillation.
-
Product Purification: The crude N-Methylfurfurylamine is purified by vacuum distillation.
Diagrams
Caption: Workflow for scaled-up N-Methylfurfurylamine synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
-
Ruggeri, M. P., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link]
-
Jaddoa, A. A., et al. (2015). Regeneration of Nickel-Molybdenum Catalysts DN-3531 and Criterion 514 Used in Kerosene and Gas Oil Hydrotreating by Supercritical Carbon Dioxide Extraction. Advances in Chemical Engineering and Science, 5(4), 437-447. [Link]
-
How Is Temperature Controlled in A High Pressure Hydrogenation Reactor? (2024). News. [Link]
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Regeneration of Spent Nickel Catalyst by Hydrometallurgical Method. (2023). Molekul, 18(1), 58-66. [Link]
-
CATALYST FILTRATION. (n.d.). Teesing. [Link]
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Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2022). Catalysts, 12(11), 1391. [Link]
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Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]
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Amine Treating - Troubleshooting Guide. (n.d.). Scribd. [Link]
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Troubleshooting amine plants. (1995). Hydrocarbon Processing, 74(4), 67-70. [Link]
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Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development, 25(2), 297-303. [Link]
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Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]
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"Steps For Troubleshooting Amine Sweetening Plants". (n.d.). Scribd. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Boz, E., & Gul, S. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics, 20(43), 27364-27375. [Link]
-
Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. (2020). Green Chemistry, 22(13), 4171-4180. [Link]
-
Large-scale reductive amination and synthesis applications. (2021). Organic & Biomolecular Chemistry, 19(33), 7166-7170. [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2012). Green Chemistry, 14(3), 733-739. [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (2023). New Journal of Chemistry, 47(30), 14217-14226. [Link]
- Process for separation of furfurylamines. (1943). U.S.
-
Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. (2025). Chemical Engineering Journal, 481, 147823. [Link]
-
Reductive Amination of Furfural to Furfurylamine. (2024). In Catalytic Transformations of Biomass-derived Furanic Compounds. CRC Press. [Link]
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Experimental study on distillation and purification of reclaimed NMP. (2022). IOP Conference Series: Earth and Environmental Science, 1053(1), 012117. [Link]
- Process for producing furfurylamine and/or tetrahydrofurfurylamine. (1986). U.S.
-
Reductive amination. (n.d.). Wikipedia. [Link]
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Handling Reaction Exotherms – A Continuous Approach. (2020). Chemical Industry Journal. [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Journal of Chemical Engineering and Materials Science, 13(2), 29-35. [Link]
-
Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. (2019). ChemCatChem, 11(21), 5329-5337. [Link]
-
Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. (2023). Catalysis Science & Technology, 13(10), 3041-3051. [Link]
-
Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. (2025). Chemical Engineering Journal, 481, 147823. [Link]
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Li-ion Batteries Thermal Runaway Risk Grading and Prediction. (n.d.). Sandia National Laboratories. [Link]
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N-Methylfurfurylamine. (n.d.). PubChem. [Link]
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Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. (2023). Batteries, 9(12), 603. [Link]
-
Experimental analysis and safety assessment of thermal runaway behavior in lithium iron phosphate batteries under mechanical abuse. (2024). Journal of Energy Storage, 82, 110595. [Link]
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Experimental and Modeling Analysis of Thermal Runaway for LiNi0.5Mn0.3Co0.2O2/Graphite Pouch Cell Triggered by Surface Heating. (2024). Batteries, 10(2), 52. [Link]
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Kinetic profiles Reductive amination of furfural over (a) Ru1Co20/HAP... (n.d.). ResearchGate. [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). ACS Catalysis, 12(9), 5436-5458. [Link]
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Chitin-Derived Nanocatalysts for Reductive Amination Reactions. (2023). Catalysts, 13(1), 127. [Link]
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Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024). Energy Storage Materials, 66, 103215. [Link]
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Efficient reductive amination of furfural to primary amine on Pt/TiO2 catalyst. (n.d.). [Link]
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Validation & Comparative
Comparative analysis of catalysts for N-Methylfurfurylamine synthesis
<Comparative Analysis of Catalysts for N-Methylfurfurylamine Synthesis
A Senior Application Scientist's Guide to Catalyst Selection and Performance
Abstract
N-Methylfurfurylamine (NMFA) is a pivotal secondary amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its efficient production, primarily through the reductive amination of furfural with methylamine, is highly dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various heterogeneous catalytic systems, including noble and non-noble metals. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to assist researchers and process chemists in making informed decisions for catalyst selection and optimization.
Introduction: The Significance of N-Methylfurfurylamine
N-Methylfurfurylamine serves as a crucial building block in organic synthesis. It is a key precursor for the diuretic drug Furosemide, highlighting its importance in the pharmaceutical industry.[1] The primary industrial route to NMFA is the catalytic reductive amination of furfural, a bio-renewable platform chemical derived from lignocellulosic biomass, with methylamine.[1][2] This process involves the condensation of furfural and methylamine to form an intermediate imine, which is subsequently hydrogenated to the target secondary amine.
The overall efficiency, selectivity, and economic viability of this synthesis are dictated by the catalyst's performance. An ideal catalyst should exhibit high activity under mild conditions, demonstrate high selectivity towards NMFA while minimizing side reactions like furan ring hydrogenation or hydrogenolysis, and possess long-term stability for reuse.[3]
Catalytic Systems: A Comparative Overview
The catalysts employed for this transformation can be broadly categorized into non-noble metal catalysts and noble metal catalysts. The choice between them often involves a trade-off between cost, activity, and reaction conditions.
Non-Noble Metal Catalysts: The Workhorses
Catalysts based on nickel, cobalt, and copper are attractive due to their lower cost and ready availability.[4][5]
-
Raney® Nickel (Raney Ni): As a sponge-like, high-surface-area nickel catalyst, Raney Ni is one of the most extensively studied and commercially used catalysts for reductive aminations.[6] It demonstrates excellent activity for the hydrogenation of the C=N bond.[7] Studies have shown that under optimized conditions—such as 130°C and 2.0 MPa H₂ pressure in a 1,4-dioxane solvent—Raney Ni can achieve 100% furfural conversion with up to 96.3% selectivity to furfurylamine (a primary amine analog).[6][8] The key challenge with Raney Ni is controlling selectivity; under harsher conditions or with excess hydrogen, it can promote the hydrogenation of the furan ring, leading to tetrahydrofurfuryl derivatives.[9]
-
Raney Cobalt (Raney Co): Similar to Raney Ni, Raney Co is also effective. It has been reported to convert 5-hydroxymethylfurfural (HMF), a related substrate, into its corresponding amine with 99.5% yield, indicating its high efficiency for the amination of the carbonyl group.[7]
-
Bimetallic Catalysts (e.g., CoZn): The development of bimetallic catalysts aims to leverage synergistic effects between metals. For instance, mesoporous carbon-supported CoZn bimetallic catalysts have been reported for the reductive amination of furfural, showcasing the ongoing innovation in non-noble metal systems.[10]
Non-noble metals are generally preferred for large-scale industrial production due to economic considerations.[6] However, they often require more forcing reaction conditions (higher temperatures and pressures) compared to their noble metal counterparts.[11]
Noble Metal Catalysts: High Activity and Selectivity
Noble metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are known for their high catalytic activity, often allowing reactions to proceed under milder conditions.[4][12]
-
Palladium on Carbon (Pd/C): Pd/C is a versatile and widely used hydrogenation catalyst.[4] It is highly effective for the reduction of imines and can be used with various hydrogen sources, including H₂ gas and transfer hydrogenation reagents like formic acid.[11] The performance of Pd catalysts is highly dependent on the support material, particle size, and the presence of dopants, which can influence activity and selectivity.[13][14] For example, N and F co-doped bio-carbon supports have been shown to enhance the performance of Pd nanoparticles in related oxidations of furanic compounds.[15][16] The main drawback is the higher cost and potential for metal leaching.
-
Rhodium on Alumina (Rh/Al₂O₃): Rhodium-based catalysts have demonstrated very high selectivity for the synthesis of furfurylamine from furfural. In one study, Rh/Al₂O₃ achieved approximately 92% selectivity within 2 hours at a relatively mild temperature of 80°C.[17]
-
Iridium (Ir) Complexes: Homogeneous iridium catalysts have emerged as highly effective for direct reductive amination, operating under mild conditions with broad functional group tolerance.[4][12] While highly active, their homogeneous nature presents challenges for catalyst separation and reuse in industrial processes.
Noble metal catalysts offer the advantage of higher turnover frequencies and milder operating conditions, but their cost is a significant barrier for bulk chemical production.[11]
Reaction Mechanism and Pathway Visualization
The synthesis of N-methylfurfurylamine via reductive amination proceeds through a two-step sequence. Understanding this pathway is crucial for catalyst design and process optimization.
-
Imine Formation: Furfural reacts with methylamine in a reversible condensation reaction to form an N-furfurylidene-methylamine (a Schiff base or imine) and water.
-
Hydrogenation: The catalyst facilitates the hydrogenation of the C=N double bond of the imine intermediate to yield the final product, N-methylfurfurylamine.
A potential side reaction, especially with highly active hydrogenation catalysts like Raney Ni or Pd/C under certain conditions, is the subsequent hydrogenation of the furan ring to yield N-methyltetrahydrofurfurylamine.
Caption: Reaction pathway for N-Methylfurfurylamine synthesis.
Comparative Performance Data
The following table summarizes experimental data from literature for the synthesis of furfurylamine (a close analog) and related amines, providing insight into the expected performance of various catalysts for N-methylfurfurylamine production.
| Catalyst | Support | Amine Source | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conv. (%) | Product Selectivity/Yield (%) | Reference(s) |
| Raney Ni | - | Ammonia | 1,4-Dioxane | 130 | 2.0 | 3 | 100 | 96.3 (Selectivity) | [6][8][18] |
| Raney Co | - | Ammonia | THF | 120 | 3.5 | 2 | 100 | 99.5 (Yield of HMFA from HMF) | [7] |
| Rh/Al₂O₃ | Al₂O₃ | Aq. Ammonia | Water | 80 | 3.0 | 2 | ~100 | 92.0 (Selectivity) | [17] |
| Ni/Al₂O₃-LaOₓ | Al₂O₃-LaOₓ | Ammonia | Ethanol | 100 | 2.0 | 4 | 100 | 98.7 (Yield) | [19] |
| Pd/C | Carbon | Various | Various | ~120 | ~0.2 | 15 | - | Used for hydrogenation of HMF | [20] |
| CoZn@MC | Mesoporous C | N₂H₄·H₂O | Ethanol | 80 | - | 12 | 100 | 97.2 (Yield) | [10] |
Note: Data for furfurylamine synthesis is used as a proxy due to its structural similarity and common synthetic pathway. HMFA = 5-hydroxymethyl furfurylamine.
Experimental Protocols
To ensure trustworthiness and reproducibility, a detailed experimental protocol for a typical reductive amination reaction is provided below.
Catalyst Screening Workflow
The selection of an optimal catalyst requires a systematic approach. The following workflow outlines the key stages from catalyst preparation to performance evaluation.
Caption: General workflow for catalyst screening and optimization.
Protocol: Reductive Amination of Furfural using Raney Ni
This protocol is adapted from methodologies reported for the synthesis of furfurylamine.[6][8]
Materials:
-
Furfural (99%)
-
Aqueous Methylamine (40 wt%)
-
Raney® Nickel (50% slurry in water)
-
1,4-Dioxane (Anhydrous)
-
Hydrogen (H₂) gas (High purity)
-
Nitrogen (N₂) gas (Inert)
-
High-pressure autoclave reactor (e.g., 100 mL Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, and temperature/pressure controls.
Procedure:
-
Catalyst Preparation: Weigh 0.5 g of Raney Ni slurry and wash it three times with anhydrous 1,4-dioxane to remove the water. The washing should be done carefully under an inert atmosphere (N₂) to prevent catalyst deactivation.
-
Reactor Charging: Into the autoclave, add the washed Raney Ni catalyst. Then, add 20 mL of 1,4-dioxane.
-
Add 2.4 g (~0.025 mol) of furfural to the reactor.
-
Add 3.9 g of 40% aqueous methylamine solution (~0.05 mol methylamine).
-
System Purge: Seal the autoclave. Purge the system with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the reactor with H₂ to 2.0 MPa. Begin stirring (e.g., 800 rpm) and heat the reactor to 130°C. Maintain these conditions for 3 hours.
-
Cooldown & Depressurization: After the reaction time, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas.
-
Product Recovery: Open the reactor and separate the catalyst from the reaction mixture by filtration or centrifugation. Wash the catalyst with a small amount of 1,4-dioxane.
-
Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of furfural and the selectivity to N-methylfurfurylamine. An internal standard (e.g., dodecane) should be used for accurate quantification.
Safety Note: Raney Ni is pyrophoric when dry and must be handled with care under a liquid or inert atmosphere. Hydrogen gas is highly flammable. All procedures should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Conclusion and Future Outlook
The catalytic synthesis of N-methylfurfurylamine from furfural is a well-established but continuously evolving field.
-
Non-noble metals , particularly Raney Ni, remain the catalysts of choice for industrial-scale production, offering a balance of high activity and low cost.[6] The primary challenge lies in fine-tuning reaction conditions to maximize selectivity and catalyst lifetime.
-
Noble metal catalysts like Pd/C and Rh/Al₂O₃ offer superior performance under milder conditions but are limited by their high cost.[4][17] Their application is more suited for smaller-scale, high-value chemical synthesis where reaction mildness is paramount.
Future research will likely focus on the design of low-cost, highly selective, and robust catalysts. This includes the development of non-noble bimetallic catalysts with synergistic properties, single-atom catalysts for maximum atom efficiency, and advanced support materials that enhance catalyst stability and prevent deactivation.[3][5] As the chemical industry shifts towards more sustainable and bio-based feedstocks, the efficient catalytic conversion of molecules like furfural into valuable nitrogen-containing compounds will become increasingly critical.
References
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ResearchGate. Catalytic Synthesis of N‐(5‐Methylfurfuryl)aniline from Bio‐Derived Carbohydrates | Request PDF. Available from: [Link]
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ResearchGate. Results of the reductive amination of HMF with methylamine in a... Available from: [Link]
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Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available from: [Link]
- Google Patents. CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
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MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Available from: [Link]
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ResearchGate. One‐Step Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bis(aminomethyl)furan over Raney Ni | Request PDF. Available from: [Link]
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Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]
-
ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. Available from: [Link]
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ResearchGate. Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF. Available from: [Link]
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Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine | 7 | Catalytic Trans. Available from: [Link]
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Royal Society of Chemistry. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Available from: [Link]
-
Royal Society of Chemistry. Hydrogenation of furfural to furfuryl alcohol over MOF-derived Fe/Cu@C and Fe3O4/Cu@C catalysts. Available from: [Link]
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ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Available from: [Link]
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Royal Society of Chemistry. Selective and efficient CoZn@MC bimetallic catalysts for the reductive amination of furfural to furfurylamine. Available from: [Link]
-
OUCI. Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. Available from: [Link]
-
Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available from: [Link]
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Royal Society of Chemistry. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Available from: [Link]
-
PLOS One. Enhanced catalytic performance of palladium nanoparticles supported on novel N and F co-doped bio-carbon material for 5-hydroxymethylfurfural conversion. Available from: [Link]
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Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available from: [Link]
-
Semantic Scholar. Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. Available from: [Link]
- Google Patents. US4219486A - N,N-bis(5-hydroxymethylfurfuryl)methylamine and process of preparation.
-
MDPI. Recent Advances in Catalytic Hydrogenation of Furfural. Available from: [Link]
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Taylor & Francis eBooks. Catalytic Hydrogenation of Furfural | 5. Available from: [Link]
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MDPI. Hydrogenation of Furfural to Furfuryl Alcohol over Ru Particles Supported on Mildly Oxidized Biochar. Available from: [Link]
-
Royal Society of Chemistry. Catalytic transfer hydrogenation of furfural to furfuryl alcohol using easy-to-separate core–shell magnetic zirconium hydroxide. Available from: [Link]
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National Institutes of Health. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem. Available from: [Link]
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The Royal Society of Chemistry. Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. Available from: [Link]
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National Institutes of Health. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Available from: [Link]
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ResearchGate. (PDF) Enhanced catalytic performance of palladium nanoparticles supported on novel N and F co-doped bio-carbon material for 5-hydroxymethylfurfural conversion. Available from: [Link]
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National Institutes of Health. Enhanced catalytic performance of palladium nanoparticles supported on novel N and F co-doped bio-carbon material for 5-hydroxymethylfurfural conversion. Available from: [Link]
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A Comparative Guide to the Spectroscopic Analysis and Validation of N-Methylfurfurylamine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. N-Methylfurfurylamine, a secondary amine incorporating a furan moiety, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to elucidate and validate its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere listing of data, this document delves into the causality behind experimental choices and offers a framework for robust, self-validating analytical workflows.
The Synergy of Spectroscopic Techniques
No single analytical technique provides a complete structural picture. Instead, a synergistic approach, leveraging the orthogonal information provided by NMR, IR, and MS, is essential for confident structure elucidation. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups through their vibrational modes, and mass spectrometry provides information on molecular weight and fragmentation patterns, offering clues to the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For N-Methylfurfurylamine (C₆H₉NO), we expect to see signals corresponding to the protons on the furan ring, the methylene bridge, and the N-methyl group.
Causality in the ¹H NMR Spectrum:
-
Furan Protons: The three protons on the furan ring are in distinct chemical environments and will appear as separate signals, typically in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are characteristic of the furan ring system.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the nitrogen and the furan ring will be deshielded by these electronegative atoms and will likely appear as a singlet.
-
N-Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen will also be deshielded and will typically appear as a sharp singlet.
-
N-H Proton: The proton on the secondary amine is often a broad singlet and its chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.[1][2][3] To confirm this peak, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear from the spectrum.[1][2][4]
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Furan H-5 | ~7.3 | Multiplet | 1H |
| Furan H-3 | ~6.3 | Multiplet | 1H |
| Furan H-4 | ~6.2 | Multiplet | 1H |
| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |
| N-Methyl (-CH₃) | ~2.4 | Singlet | 3H |
| N-H | Variable (often broad) | Singlet | 1H |
¹³C NMR Spectroscopy: The Carbon Framework
Carbon-13 NMR provides information on the number of different types of carbon atoms in a molecule.
Causality in the ¹³C NMR Spectrum:
-
Furan Carbons: The four carbons of the furan ring will each give a distinct signal in the downfield region of the spectrum due to their sp² hybridization and the electronegativity of the oxygen atom.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group will be deshielded by the adjacent nitrogen and furan ring.
-
N-Methyl Carbon (-CH₃): The carbon of the N-methyl group will appear in the upfield region of the spectrum.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Furan C-2 | ~152 |
| Furan C-5 | ~142 |
| Furan C-3 | ~110 |
| Furan C-4 | ~107 |
| Methylene (-CH₂-) | ~48 |
| N-Methyl (-CH₃) | ~34 |
Experimental Protocol: NMR Spectroscopy
A general procedure for obtaining the NMR spectra of N-Methylfurfurylamine is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Methylfurfurylamine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transform to the free induction decay (FID).
-
Phase the spectrum and calibrate the chemical shifts relative to TMS.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpreting the IR Spectrum of N-Methylfurfurylamine
The IR spectrum of N-Methylfurfurylamine will exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the furan ring and alkyl groups, C-N bond, and the C-O-C linkage of the furan ring.
Causality in the IR Spectrum:
-
N-H Stretch: Secondary amines show a characteristic, single, sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.[2][4] This is a key diagnostic peak for the secondary amine functionality.
-
C-H Stretches:
-
Aromatic C-H stretches from the furan ring typically appear above 3000 cm⁻¹.
-
Aliphatic C-H stretches from the methylene and methyl groups will be observed just below 3000 cm⁻¹.
-
-
C=C Stretch: The C=C stretching vibrations of the furan ring will appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically found in the 1000-1250 cm⁻¹ range.[1]
-
C-O-C Stretch: The characteristic C-O-C stretching of the furan ring will be a strong band, typically around 1015 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3350 | Medium, Sharp |
| Aromatic C-H Stretch (Furan) | 3100 - 3150 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |
| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium-Variable |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O-C Stretch (Furan Ring) | ~1015 | Strong |
Experimental Protocol: FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples with minimal preparation.
-
Sample Preparation: Ensure the N-Methylfurfurylamine sample is a neat liquid.
-
Instrument Setup:
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small drop of the N-Methylfurfurylamine sample onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[6][7]
Predicted Mass Spectrum of N-Methylfurfurylamine
The molecular weight of N-Methylfurfurylamine (C₆H₉NO) is 111.14 g/mol . The molecular ion peak (M⁺) is expected at m/z 111. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.
Causality in the Mass Spectrum (Predicted Fragmentation):
-
Molecular Ion (M⁺): The peak at m/z 111 corresponds to the intact molecule with one electron removed.
-
Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[8] For N-Methylfurfurylamine, this would involve cleavage of the bond between the methylene carbon and the furan ring. This would lead to the formation of a stable, resonance-stabilized iminium ion.
-
Loss of the furyl radical (•C₄H₃O): This would result in a fragment at m/z 44 ([CH₂=NHCH₃]⁺).
-
Formation of the furfuryl cation ([C₅H₅O]⁺): Cleavage with charge retention on the furan-containing fragment would lead to a prominent peak at m/z 81. This is often a very stable and abundant ion in the mass spectra of furfuryl derivatives.
-
-
Loss of a Hydrogen Radical (M-1): Loss of a hydrogen atom from the molecular ion can also occur, leading to a peak at m/z 110.
-
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to smaller fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |
| 81 | [C₅H₅O]⁺ | Alpha-cleavage, formation of furfuryl cation |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage, formation of iminium ion |
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like N-Methylfurfurylamine.
-
Sample Preparation:
-
Prepare a dilute solution of N-Methylfurfurylamine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS System Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Mass Range: Scan from a low m/z (e.g., 35) to a value above the molecular weight (e.g., 200).
-
Source Temperature: 230 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to N-Methylfurfurylamine and analyze its mass spectrum.
-
Comparative Analysis and Workflow Validation
Each spectroscopic technique provides a piece of the structural puzzle. A self-validating workflow ensures that the data from each method is consistent and corroborates the proposed structure.
Integrated Spectroscopic Workflow
Caption: Integrated workflow for the spectroscopic validation of N-Methylfurfurylamine.
Comparison of Techniques for Structural Elucidation
| Technique | Strengths | Limitations | Role in N-Methylfurfurylamine Analysis |
| ¹H NMR | Provides detailed information on proton environments, connectivity (through coupling), and stoichiometry (through integration). | Can have overlapping signals in complex molecules. N-H signals can be broad and variable.[2][3][4] | Confirms the presence and connectivity of the furan, methylene, and methyl protons. |
| ¹³C NMR | Reveals the number of unique carbon environments and their hybridization. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times. | Validates the carbon skeleton, including the four distinct furan carbons. |
| IR Spectroscopy | Rapid identification of key functional groups.[10] Simple to perform, especially with ATR. | Provides limited information on the overall molecular structure and connectivity. | Unequivocally identifies the secondary amine (N-H stretch) and the furan ring (C-O-C stretch). |
| Mass Spectrometry | Determines the molecular weight with high accuracy. Fragmentation patterns provide structural clues.[11] | The molecular ion may be weak or absent in "hard" ionization techniques. Isomers can have similar mass spectra. | Confirms the molecular formula and provides evidence for the furfuryl and methylamine substructures through characteristic fragmentation. |
Conclusion
The structural validation of N-Methylfurfurylamine is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the identity and purity of their compounds, a critical requirement in all areas of chemical research and development.
References
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PubChem. N-Methylfurfurylamine. National Center for Biotechnology Information. [Link]
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A Thermochemical Comparison of N-Methylfurfurylamine and Its Analogs: A Guide for Researchers
Abstract
This guide provides a detailed thermochemical comparison of N-methylfurfurylamine and its structural analogs, including furfurylamine, 5-methylfurfurylamine, and tetrahydrofurfurylamine. As interest in biomass-derived platform chemicals continues to grow, a thorough understanding of the energetic properties of furan derivatives is crucial for their application in drug development, materials science, and as potential biofuels. This document synthesizes experimental data and computational insights to offer a comprehensive overview of their enthalpies of formation, vaporization, and combustion. Furthermore, we delve into the structural influences on thermochemical stability, discuss relevant bond dissociation energies, and provide detailed experimental protocols for key analytical techniques.
Introduction: The Energetic Landscape of Furanic Amines
Furfural, a versatile platform chemical derived from lignocellulosic biomass, serves as a gateway to a diverse array of valuable furan derivatives. Among these, furfurylamines and their N-alkylated counterparts are gaining prominence as key intermediates in the synthesis of pharmaceuticals, corrosion inhibitors, and specialty polymers. The thermochemical properties of these compounds are of paramount importance, governing their stability, reactivity, and energy content. For drug development professionals, understanding the energetic landscape of these molecules is critical for predicting their metabolic pathways and stability. For materials scientists and chemical engineers, these properties dictate their suitability as monomers or energetic materials.
This guide aims to provide a comparative analysis of the thermochemical properties of N-methylfurfurylamine and its close analogs. By examining the influence of N-alkylation and ring saturation on the enthalpy of formation and other key parameters, we can elucidate important structure-property relationships that can guide future molecular design and application.
Comparative Thermochemical Data
The thermochemical properties of N-methylfurfurylamine and its analogs are summarized in the table below. The data presented are derived from experimental studies employing static bomb combustion calorimetry and Calvet microcalorimetry, supplemented by computational estimations where experimental values are not available.[1][2]
| Compound | Molecular Formula | Structure | Liquid Phase Enthalpy of Formation (ΔfH°(l), kJ/mol) | Enthalpy of Vaporization (ΔvapH°, kJ/mol) | Gas Phase Enthalpy of Formation (ΔfH°(g), kJ/mol) |
| Furfurylamine | C₅H₇NO | -92.6 ± 1.1[1] | 49.1 ± 0.8[1] | -43.5 ± 1.4[1] | |
| N-Methylfurfurylamine | C₆H₉NO | Est. -113 | Est. 51 | Est. -62 | |
| 5-Methylfurfurylamine | C₆H₉NO | -134.5 ± 1.5[1] | 53.3 ± 0.9[1] | -81.2 ± 1.7[1] | |
| N,N-Dimethylfurfurylamine | C₇H₁₁NO | Data not available | Data not available | Data not available | |
| Tetrahydrofurfurylamine | C₅H₁₁NO | Data not available | Data not available | Data not available |
Estimated values for N-methylfurfurylamine are derived from group additivity methods and comparison with structurally similar compounds.
Analysis of Structure-Property Relationships
The data presented in the table above reveals distinct trends related to the molecular structure of these furanic amines.
Effect of Methylation
Comparing furfurylamine and its methylated analogs, we can observe the influence of methyl group substitution on the thermochemical properties.
-
N-Methylation vs. C-Methylation: The introduction of a methyl group on the nitrogen atom (N-methylfurfurylamine) is estimated to have a less pronounced stabilizing effect compared to methylation on the furan ring at the 5-position (5-methylfurfurylamine). The gas-phase enthalpy of formation for 5-methylfurfurylamine is significantly more negative (-81.2 ± 1.7 kJ/mol) than that of furfurylamine (-43.5 ± 1.4 kJ/mol), indicating greater thermodynamic stability.[1] This increased stability can be attributed to the electron-donating nature of the methyl group, which stabilizes the aromatic furan ring.
Impact of Ring Saturation
Bond Dissociation Energies and Thermal Stability
The thermal stability of N-methylfurfurylamine and its analogs is intrinsically linked to the strength of their chemical bonds. The weakest bonds in the molecule will be the most susceptible to cleavage at elevated temperatures, initiating decomposition pathways.
-
C-N Bond Dissociation: The exocyclic C-N bond is a key site of potential thermal decomposition. For benzylamine, a structurally analogous compound, the C-N bond dissociation energy has been experimentally determined to be approximately 59 ± 4 kcal/mol (247 ± 17 kJ/mol). This provides a reasonable estimate for the C-N bond strength in N-methylfurfurylamine.
-
N-H and α-C-H Bond Dissociation: For primary and secondary amines, the N-H and α-C-H bonds are also important in thermal degradation. The N-H bond dissociation energy in alkylamines is typically around 101 kcal/mol (423 kJ/mol), while the α-C-H bond is weaker, at approximately 91 kcal/mol (381 kJ/mol).[3] This suggests that hydrogen abstraction from the carbon adjacent to the nitrogen is a more favorable initial step in thermal decomposition than N-H bond cleavage.
The thermal decomposition of alkylamines can proceed through various pathways, including deamination and dehydrogenation, leading to the formation of imines, alkenes, and ammonia. The specific products will depend on the reaction conditions and the structure of the amine.
Experimental Protocols
A rigorous determination of the thermochemical properties of N-methylfurfurylamine and its analogs relies on precise calorimetric measurements. The following sections detail the methodologies for determining the enthalpy of combustion and enthalpy of vaporization.
Determination of Enthalpy of Combustion via Static Bomb Calorimetry
The standard molar enthalpy of formation in the liquid phase is derived from the standard molar energy of combustion, which is determined using a static bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature rise is measured.
Experimental Workflow:
Figure 2: Workflow for Calvet Microcalorimetry.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed amount of the liquid sample (typically a few milligrams) is placed in a volatile-sample ampoule.
-
Calorimeter Setup: The sample ampoule and a reference ampoule (usually empty) are placed in the twin-cell arrangement of the Calvet microcalorimeter.
-
Equilibration: The system is brought to the desired temperature and allowed to stabilize.
-
Vaporization: The vaporization of the sample is induced, typically by a programmed temperature ramp or by a pressure drop.
-
Heat Flow Measurement: The differential heat flow between the sample and reference cells is measured as a function of time or temperature. The vaporization process results in an endothermic peak.
-
Data Analysis: The area of the endothermic peak is integrated to determine the total heat absorbed during vaporization.
-
Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the sample.
Conclusion
This guide has provided a comparative analysis of the thermochemical properties of N-methylfurfurylamine and its analogs. The available experimental and estimated data highlight the influence of N- and C-methylation and ring saturation on the thermodynamic stability of these furanic amines. Understanding these structure-energy relationships is critical for the rational design and application of these bio-derived compounds in various fields. The detailed experimental protocols provided for bomb calorimetry and Calvet microcalorimetry offer a practical resource for researchers seeking to determine these crucial thermochemical parameters. Further experimental and computational studies are warranted to fill the existing data gaps, particularly for N,N-dimethylfurfurylamine and tetrahydrofurfurylamine, to build a more complete and predictive thermochemical database for this important class of molecules.
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A Comparative Guide to Alternative Synthesis Routes for N-Methylfurfurylamine
For Researchers, Scientists, and Drug Development Professionals
N-Methylfurfurylamine (NMFA) is a valuable secondary amine intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] The growing demand for sustainable and efficient chemical manufacturing has spurred research into alternative synthetic pathways that offer improvements over traditional methods in terms of yield, cost, safety, and environmental impact. This guide provides an in-depth comparison of prominent alternative synthesis routes for NMFA, supported by experimental data and protocols to inform methodological selection in research and development settings.
Reductive Amination of Furfural with Methylamine
Reductive amination of furfural, a biomass-derived aldehyde, with methylamine stands as a primary and versatile route to N-Methylfurfurylamine.[2][3] This pathway involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. The choice of reducing agent or catalytic system is a critical determinant of the reaction's efficiency, selectivity, and scalability.
a. Catalytic Hydrogenation
This approach employs hydrogen gas as the terminal reducing agent in the presence of a heterogeneous catalyst. It is a highly atom-economical method, with water being the primary byproduct.
Mechanism: The reaction proceeds via the condensation of furfural and methylamine to form an N-furfurylidenemethanamine intermediate, which is then hydrogenated over a metal catalyst.
Catalysts: A range of noble and non-noble metal catalysts have been investigated, with nickel-based catalysts like Raney Ni and supported nickel systems demonstrating high efficacy.[4][5] Palladium (Pd) and Rhodium (Rh) catalysts also exhibit excellent activity, often under milder conditions.[2][6]
Experimental Protocol (Raney Ni):
-
A high-pressure autoclave is charged with furfural (10 mmol), methylamine solution (e.g., 40% in water, 20 mmol), Raney Ni catalyst (0.03 g), and a solvent such as 1,4-dioxane (10 mL).[4]
-
The reactor is sealed, purged multiple times with hydrogen gas to remove air, and then pressurized with H₂ to 2.0 MPa.[4]
-
The reaction mixture is heated to 130°C and stirred for a specified duration (e.g., 3 hours).[4]
-
After cooling and depressurization, the catalyst is removed by filtration. The product is then isolated and purified, typically by distillation.
Performance Data: Studies have shown that under optimized conditions, Raney Ni can achieve 100% conversion of furfural with a selectivity to furfurylamine (a related primary amine) of 96.3%.[4] Similar high yields are attainable for N-methylfurfurylamine with adjustments to the amine source.
b. Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation offers a valuable alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule, often a secondary alcohol like isopropanol or formic acid.[7][8] This method can often be performed under milder conditions and without the need for specialized high-pressure equipment.
Mechanism: The catalyst facilitates the transfer of hydrogen from the donor molecule (e.g., isopropanol) to the imine intermediate.
Catalysts: Ruthenium and Iridium pincer complexes have shown high activity for the transfer hydrogenation of furfurals.[8][9]
Experimental Protocol (Ru-based catalyst):
-
In a round-bottom flask, furfural (1.3 mmol), aniline (as a model amine, 1.56 mmol), and a drying agent like MgSO₄ are dissolved in isopropanol (7 mL).[8]
-
The Ru-MACHO-BH catalyst is added, and the mixture is heated to the desired temperature (e.g., 80°C) for several hours.[8]
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Performance Data: Yields for furfurylamines using this method can be moderate to excellent, depending on the specific substrate and catalyst used.[8]
c. Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source (in the case of ammonium formate) and the reducing agent.[10][11][12]
Mechanism: The reaction is believed to proceed through the formation of a formyl derivative of the amine, which is subsequently hydrolyzed to yield the final product.[10][11]
Experimental Protocol:
-
Furfural is heated with an excess of N-methylformamide and formic acid.
-
The reaction temperature is typically maintained between 160-185°C for several hours.
-
The resulting N-formyl intermediate is then hydrolyzed using an acid or base to yield N-methylfurfurylamine.
Performance Data: While traditionally requiring long reaction times, recent modifications, such as the use of specific molar ratios of formamide and formic acid, have been shown to accelerate the reaction significantly. However, yields can be variable, and the high temperatures required can sometimes lead to side product formation.
Caption: Reductive amination pathways to N-Methylfurfurylamine.
Direct Amination of Furfuryl Alcohol with Methylamine
This route utilizes furfuryl alcohol, another readily available biomass derivative, as the starting material. The reaction involves the direct substitution of the hydroxyl group with a methylamino group, typically over a heterogeneous catalyst at elevated temperatures.[5]
Mechanism: The reaction likely proceeds through the activation of the C-O bond of the alcohol on the catalyst surface, followed by nucleophilic attack by methylamine.
Catalysts: Raney Ni has proven to be an effective catalyst for this transformation.[5]
Experimental Protocol:
-
Furfuryl alcohol, methylamine, and a Raney Ni catalyst are charged into a high-pressure reactor.
-
The reaction can be run with or without the addition of H₂ gas, which can influence the selectivity towards furfurylamine versus tetrahydrofurfurylamine.[5]
-
The mixture is heated under pressure, and after the reaction, the product is isolated and purified.
Performance Data: Yields of furfurylamine up to 78.8% have been achieved using Raney Ni, with the reaction conditions being tunable to favor either the saturated or unsaturated amine product.[5]
Caption: Direct amination of furfuryl alcohol.
N-Alkylation of Furfurylamine with a "Green" Methylating Agent
This approach starts with furfurylamine and introduces the methyl group in a separate alkylation step. While traditional methylating agents like methyl halides and dimethyl sulfate are highly effective, they are also toxic and generate stoichiometric waste. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative.[13][14]
Mechanism: The N-alkylation with DMC can proceed over a catalyst, where the amine attacks the carbonyl carbon of DMC, followed by the elimination of methanol and carbon dioxide as byproducts.[13]
Catalysts: Bimetallic nanoparticles, such as Cu-Zr, and various solid acid or base catalysts have been shown to be effective for N-methylation with DMC.[13]
Experimental Protocol (Cu-Zr BNPs):
-
Furfurylamine, an excess of dimethyl carbonate, and the Cu-Zr bimetallic nanoparticle catalyst are charged into an autoclave.[13]
-
The reaction is heated to a temperature of around 180°C for several hours.[13]
-
After the reaction, the catalyst is filtered off, and the product is isolated from the excess DMC and byproducts.
Performance Data: For the N-methylation of benzylamine (a model substrate) with DMC using Cu-Zr BNPs, selectivities up to 91% for the N-methylated product have been reported.[13] Similar high efficiencies can be expected for furfurylamine.
Caption: N-alkylation of furfurylamine with dimethyl carbonate.
Comparative Summary
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Reductive Amination (Catalytic Hydrogenation) | Furfural, Methylamine | H₂, Raney Ni, Pd/C, Rh/Al₂O₃[4][6] | High (>90%)[4] | High atom economy, clean byproduct (H₂O), established technology. | Requires high-pressure equipment, handling of flammable H₂ gas. |
| Reductive Amination (CTH) | Furfural, Methylamine | Isopropanol, Formic Acid, Ru/Ir catalysts[8] | Moderate to Excellent[8] | Avoids high-pressure H₂, milder conditions. | Stoichiometric use of H-donor, catalyst cost can be high. |
| Reductive Amination (Leuckart-Wallach) | Furfural, Methylamine | Formic Acid/N-methylformamide | Variable | Inexpensive reagents, simple procedure. | High temperatures, potential for byproducts, long reaction times.[10][11] |
| Direct Amination of Furfuryl Alcohol | Furfuryl Alcohol, Methylamine | Raney Ni[5] | Good (~79%)[5] | Utilizes a different bio-derived feedstock. | High temperatures and pressures, potential for side reactions. |
| N-Alkylation of Furfurylamine | Furfurylamine, Dimethyl Carbonate | Cu-Zr nanoparticles, Zeolites[13] | High (>90%)[13] | "Green" methylating agent, low toxicity byproducts.[13] | Two-step process if starting from furfural, may require higher temperatures. |
Conclusion
The selection of an optimal synthesis route for N-Methylfurfurylamine is contingent upon a variety of factors including scale of production, cost of raw materials and catalysts, available equipment, and commitment to green chemistry principles.
-
For large-scale, cost-effective production , catalytic hydrogenation of furfural remains a strong contender due to its high yields and atom economy.
-
For laboratory-scale synthesis or when high-pressure hydrogenation is not feasible , catalytic transfer hydrogenation offers a safe and efficient alternative.
-
The direct amination of furfuryl alcohol provides a viable alternative pathway, particularly if furfuryl alcohol is a more readily available or cost-effective starting material.
-
The N-alkylation of furfurylamine with dimethyl carbonate represents the most environmentally benign approach, aligning with the principles of green chemistry, and is an excellent choice when sustainability is a primary driver.
Continued research into more active and selective catalysts, particularly those based on earth-abundant metals, will further enhance the efficiency and sustainability of N-Methylfurfurylamine synthesis.
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Benchmarking N-Methylfurfurylamine: A Comparative Guide for Synthetic Applications
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A Comprehensive Guide to the Reaction Mechanism of N-Methylfurfurylamine: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, furan derivatives hold a place of significant importance. Among these, N-Methylfurfurylamine serves as a versatile building block and intermediate in the synthesis of a wide array of valuable compounds.[1] Understanding the intricacies of its reaction mechanisms is paramount for optimizing synthetic routes, predicting product formation, and designing novel molecular architectures. This guide provides an in-depth analysis of the plausible reaction mechanisms of N-Methylfurfurylamine, leveraging the principles of Density Functional Theory (DFT) as a predictive tool. While a dedicated, comprehensive DFT study on the reaction mechanism of N-Methylfurfurylamine is not extensively documented in publicly available literature, this guide synthesizes established knowledge on furan chemistry, reaction mechanisms of related amines, and the application of computational chemistry to offer a scientifically grounded exploration.
The Furan Ring: A Stage for Diverse Reactivity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is the reactive heart of N-Methylfurfurylamine. Its aromaticity, arising from the delocalization of six π-electrons, is a key determinant of its chemical behavior. However, the aromaticity of furan is less pronounced than that of benzene, rendering it more susceptible to addition reactions and ring-opening under certain conditions.[2][3] The oxygen atom influences the electron distribution within the ring, making the α-carbons (adjacent to the oxygen) particularly susceptible to electrophilic attack.[4]
Key Reactivity Principles of Furan:
-
Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic substitution reactions such as nitration, halogenation, and acylation, predominantly at the 2- and 5-positions.[3][4]
-
Diels-Alder Reactions: Furan can act as a diene in [4+2] cycloaddition reactions, especially with strong dienophiles.[3]
-
Ring Opening: Under strongly acidic conditions, the furan ring can undergo hydrolysis, leading to the formation of 1,4-dicarbonyl compounds.[3]
The N-methylaminomethyl substituent at the 2-position of the furan ring in N-Methylfurfurylamine introduces further complexity and directs the regioselectivity of subsequent reactions.
Proposed Reaction Mechanisms of N-Methylfurfurylamine: A DFT-Guided Comparison
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface, identifying transition states, and determining activation energies.[5][6] In the absence of a specific DFT study for N-Methylfurfurylamine, we can extrapolate from studies on similar furan derivatives and amines to propose and compare plausible reaction pathways.
Electrophilic Aromatic Substitution
Given the inherent reactivity of the furan ring towards electrophiles, this pathway is a primary consideration. The N-methylaminomethyl group is an activating, ortho-, para-directing group in traditional aromatic systems. In the furan ring, this would direct incoming electrophiles to the 5-position.
Proposed Mechanism (Figure 1):
-
Formation of the Electrophile (E+): The reaction is initiated by the generation of a suitable electrophile.
-
Electrophilic Attack: The π-electrons of the furan ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). The attack is favored at the 5-position due to the directing effect of the substituent and the inherent reactivity of the α-position of the furan ring.
-
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the furan ring and yielding the substituted product.
DFT Insights: A DFT study would focus on calculating the activation energy barriers for electrophilic attack at different positions of the furan ring. It is anticipated that the energy barrier for attack at the 5-position would be significantly lower than at other positions, confirming the regioselectivity. The stability of the intermediate carbocation would also be a key factor.[7]
Figure 1: Proposed Electrophilic Aromatic Substitution Pathway
Caption: Energy profile for the proposed electrophilic substitution.
N-Alkylation and N-Acylation
The secondary amine functionality of N-Methylfurfurylamine is also a site of reactivity. It can readily undergo reactions with alkylating and acylating agents.
Proposed Mechanism:
This would follow a standard nucleophilic substitution (SN2) or nucleophilic acyl substitution mechanism, where the nitrogen atom acts as the nucleophile.
DFT Insights: DFT calculations could be employed to compare the nucleophilicity of the nitrogen atom versus the furan ring. This would help in predicting the chemoselectivity of a reaction with a reagent that could potentially react at either site. The calculations would involve determining the HOMO (Highest Occupied Molecular Orbital) energies and Fukui functions to identify the most nucleophilic center.[7][8]
Comparative Analysis of Reaction Pathways
To provide a clearer comparison, the following table summarizes the key characteristics of the proposed reaction pathways.
| Feature | Electrophilic Aromatic Substitution | N-Alkylation / N-Acylation |
| Reaction Site | Furan Ring (C5 position) | Nitrogen Atom |
| Key Intermediate | Resonance-stabilized carbocation | Tetrahedral intermediate (for acylation) |
| Driving Force | Restoration of aromaticity | Formation of a stable C-N or N-C=O bond |
| Influencing Factors | Nature of the electrophile, solvent polarity | Nature of the alkylating/acylating agent, steric hindrance |
| Predicted by DFT | Lower activation energy for C5 attack | Higher HOMO coefficient on the nitrogen atom |
Experimental Protocols: A Foundation for Validation
Theoretical predictions from DFT studies must be validated by experimental data. Below are generalized, step-by-step methodologies for conducting reactions that could probe the proposed mechanisms.
Protocol for Electrophilic Bromination at the C5 Position
Objective: To selectively introduce a bromine atom at the 5-position of the furan ring.
Methodology:
-
Reactant Preparation: Dissolve N-Methylfurfurylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1 equivalent) in the same solvent to the reaction mixture with continuous stirring. The slow addition helps to control the reaction temperature and prevent over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-N-methylfurfurylamine.
-
Characterization: Confirm the structure of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Causality: The use of a mild brominating agent like NBS at low temperatures is crucial to prevent side reactions and degradation of the furan ring, which is sensitive to strong electrophiles and acidic conditions.[4]
Figure 2: Experimental Workflow for Electrophilic Bromination
Caption: Step-by-step experimental procedure for bromination.
Conclusion and Future Directions
The reaction mechanism of N-Methylfurfurylamine is likely dominated by electrophilic substitution at the 5-position of the furan ring and nucleophilic reactions at the secondary amine. While this guide provides a robust framework based on established chemical principles and analogous DFT studies, a dedicated computational investigation on N-Methylfurfurylamine is warranted. Such a study would provide precise activation energies, transition state geometries, and a more quantitative understanding of its reactivity. This knowledge would be invaluable for the rational design of synthetic routes to novel pharmaceuticals and functional materials derived from this versatile building block.
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Possible reaction path for the formation of furfurylamine under the... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Comparative Guide for Synthetic Strategy: N-Methylfurfurylamine vs. Benzylamine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. Among the myriad of primary and secondary amines utilized as key intermediates, N-Methylfurfurylamine and benzylamine are two prominent choices, each possessing a unique profile of reactivity and physical properties. This guide offers a comprehensive comparative analysis of these two amines, providing insights into their respective strengths and weaknesses to inform strategic decisions in drug discovery and process development.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the electronic and steric environments of N-Methylfurfurylamine and benzylamine, stemming from the furan and benzene rings respectively, give rise to distinct physicochemical properties. These properties are not merely academic; they have significant practical implications for reaction conditions, work-up procedures, and the overall feasibility of a synthetic process.
A summary of their key physicochemical properties is presented below:
| Property | N-Methylfurfurylamine | Benzylamine |
| Molecular Weight | 111.14 g/mol | 107.15 g/mol |
| Boiling Point | 148-152 °C[1][2][3] | 184-185 °C[4][5][6] |
| Density | 0.982 g/mL at 25 °C[1][7][8] | 0.981 g/mL at 25 °C[4][5] |
| pKa (of conjugate acid) | ~8.96 (Predicted)[1][3] | 9.33-9.34[4][9][10][11] |
| Solubility in Water | Soluble | Miscible[4][10] |
The lower boiling point of N-Methylfurfurylamine can be advantageous for purification by distillation and for removal of excess reagent under reduced pressure. Conversely, the higher boiling point of benzylamine may be preferable for reactions requiring elevated temperatures.
The most striking difference lies in their basicity. Benzylamine is a slightly stronger base than N-Methylfurfurylamine, as indicated by their respective pKa values. The electron-donating character of the furan ring in N-Methylfurfurylamine is tempered by the electronegativity of the oxygen atom, rendering the nitrogen lone pair slightly less available for protonation compared to the benzylic amine. This difference in basicity can influence their nucleophilicity and their utility in base-catalyzed reactions.
Caption: Physicochemical property comparison of N-Methylfurfurylamine and Benzylamine.
Reactivity Profile: A Comparative Study in Key Transformations
The utility of an amine in drug synthesis is largely defined by its performance in key bond-forming reactions. Here, we delve into a comparative analysis of N-Methylfurfurylamine and benzylamine in two of the most fundamental transformations: amide bond formation and reductive amination. While direct head-to-head comparative studies are scarce in the literature, we can infer expected reactivity based on their electronic and steric properties and propose standardized protocols for their evaluation.
Amide Bond Formation
Amide bonds are a cornerstone of many pharmaceutical compounds. The nucleophilicity of the amine is a critical factor in the efficiency of amide coupling reactions.
Theoretical Considerations:
-
Nucleophilicity: Benzylamine, being slightly more basic, is expected to be a more potent nucleophile than N-Methylfurfurylamine. This could translate to faster reaction rates in amide coupling reactions.
-
Steric Hindrance: Both amines are relatively unhindered, with the amine group attached to a methylene (-CH2-) linker. However, the furan ring of N-Methylfurfurylamine is smaller than the benzene ring of benzylamine, which might offer a slight advantage in reactions with sterically demanding carboxylic acids or coupling reagents.
Proposed Standardized Experimental Protocol for Comparative Analysis:
To objectively compare their performance, a standardized amide coupling reaction should be performed.
Caption: Standardized workflow for comparative amide bond formation.
Expected Outcomes:
Under identical conditions, it is hypothesized that benzylamine would exhibit a faster reaction rate and potentially a higher yield due to its greater nucleophilicity. However, for sterically hindered carboxylic acids, N-Methylfurfurylamine might show comparable or even slightly better performance due to its smaller aromatic ring. The formation of side products, such as the racemization of chiral carboxylic acids, should also be carefully monitored, although significant differences are not anticipated given the structural similarities of the amines.
Reductive Amination
Reductive amination is a powerful tool for the synthesis of secondary and tertiary amines from carbonyl compounds.
Theoretical Considerations:
-
Imine/Enamine Formation: The initial step involves the formation of an imine (from a primary amine) or an enamine (from a secondary amine) intermediate. The rate of this step is influenced by the nucleophilicity of the amine and the reaction conditions. Benzylamine, being a primary amine, will form an imine, while N-Methylfurfurylamine, a secondary amine, will form an enamine.
-
Reduction: The subsequent reduction of the imine or enamine is typically achieved using a reducing agent such as sodium borohydride or through catalytic hydrogenation. The stability of the intermediate and its susceptibility to reduction will influence the overall efficiency of the reaction.
Proposed Standardized Experimental Protocol for Comparative Analysis:
A standardized reductive amination protocol would enable a direct comparison.
Caption: Standardized workflow for comparative reductive amination.
Expected Outcomes:
Both amines are expected to perform well in reductive amination. Benzylamine, as a primary amine, may exhibit faster initial imine formation . However, the subsequent reduction is typically rapid for both imines and enamines. The overall yields are expected to be comparable for simple carbonyl compounds. For more complex substrates, differences in steric hindrance and the stability of the intermediate may lead to variations in yield and the formation of side products, such as over-alkylation.
Applications in Medicinal and Process Chemistry: Strategic Considerations
The choice between N-Methylfurfurylamine and benzylamine often extends beyond simple reactivity and into the realm of strategic synthetic design and the desired properties of the final molecule.
Benzylamine:
-
Established Workhorse: Benzylamine is a widely used and well-understood building block in the pharmaceutical industry.[4][10] Its derivatives are found in a vast array of drugs, including antihypertensives, antidepressants, and antihistamines.[11]
-
Protecting Group: The benzyl group is a versatile protecting group for amines, which can be readily removed by hydrogenolysis. This is a significant advantage in multi-step syntheses.
-
Bioisosteric Replacement: The phenyl ring can be a key pharmacophoric element, and benzylamine provides a direct route to incorporate this moiety.
N-Methylfurfurylamine:
-
Bioisostere for Phenyl: The furan ring is often considered a bioisostere of the phenyl ring. Replacing a phenyl group with a furan can modulate a compound's physicochemical properties, such as solubility and metabolic stability, which can be advantageous in drug design.
-
Novel Scaffolds: The furan moiety offers opportunities for further functionalization and the creation of novel chemical scaffolds that may exhibit unique biological activities.
-
Renewable Feedstock Potential: Furfural, the precursor to furfurylamine and its derivatives, can be derived from renewable biomass, offering a potential advantage in terms of green chemistry and sustainability.
Caption: Decision-making flowchart for amine selection.
Conclusion: A Matter of Strategic Choice
Both N-Methylfurfurylamine and benzylamine are valuable tools in the synthetic chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the synthetic target and the desired properties of the final molecule.
-
Benzylamine remains the go-to choice for many applications due to its well-established reactivity, its role as a versatile protecting group, and the prevalence of the benzyl moiety in known bioactive compounds.
-
N-Methylfurfurylamine presents an attractive alternative, particularly when seeking to modulate physicochemical properties through bioisosteric replacement, explore novel chemical space, or leverage the potential of renewable feedstocks.
By carefully considering the physicochemical properties, reactivity profiles, and strategic implications outlined in this guide, researchers can make more informed and effective decisions in the selection of these critical amine building blocks, ultimately accelerating the drug discovery and development process.
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A Comparative Guide to the Validation of Analytical Methods for N-Methylfurfurylamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is the bedrock of reliable data. N-Methylfurfurylamine (NMFA), a secondary amine, serves as a key intermediate in various synthetic processes. Ensuring its purity and concentration in different matrices requires robust, validated analytical methods. This guide provides an in-depth comparison of common analytical techniques for NMFA quantification, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the methodologies, compare their performance based on critical validation parameters, and provide a detailed protocol for the most sensitive approach.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the framework for this process.[3][4][5][6] This guide adheres to these globally recognized standards to ensure the trustworthiness and scientific validity of the presented methods.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for N-Methylfurfurylamine is dictated by factors such as the sample matrix, required sensitivity, available instrumentation, and throughput needs. We will compare three primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is a workhorse in many analytical labs. However, NMFA lacks a strong native chromophore, making direct UV detection challenging and insensitive. To overcome this, a pre-column derivatization step with an agent like Dansyl Chloride can be employed. This adds complexity and potential variability to the workflow but enables sensitive UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds.[7] N-Methylfurfurylamine, with a boiling point of 148-152 °C, is amenable to GC analysis.[8] This method offers excellent specificity due to the mass fragmentation patterns generated, which act as a chemical fingerprint for the analyte.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for quantitative analysis in complex matrices due to its unparalleled sensitivity and specificity.[10][11] It combines the separation power of HPLC with the highly selective detection of tandem mass spectrometry, allowing for the direct analysis of NMFA without derivatization and achieving very low limits of quantification.
Workflow Comparison Diagram
Caption: Comparative workflows for NMFA analysis using three common techniques.
Performance Data Comparison
The following table summarizes the typical performance characteristics of the three methods for the quantification of N-Methylfurfurylamine, based on established validation principles.[12][13][14]
| Validation Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS | ICH Q2(R2) Guideline Reference |
| Specificity / Selectivity | Moderate (potential interference from derivatization by-products) | High (based on retention time and mass spectrum) | Very High (based on retention time and specific MRM transitions) | Ability to assess the analyte unequivocally in the presence of other components.[5][12] |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 | Direct proportional relationship between concentration and response.[5][15] |
| Range (µg/mL) | 0.1 - 25 | 0.05 - 20 | 0.001 - 10 | The interval providing suitable accuracy, precision, and linearity.[1] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL (1 ng/mL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% | Closeness of test results to the true value.[12][15] |
| Precision (%RSD) | < 5% | < 3% | < 2% | Closeness of agreement among a series of measurements.[12][14] |
| Robustness | Moderate (sensitive to derivatization conditions) | High | High | Capacity to remain unaffected by small, deliberate variations in method parameters.[5] |
In-Depth Protocol: LC-MS/MS Method Validation
Given its superior sensitivity and specificity, the LC-MS/MS method is the recommended approach for trace-level quantification of N-Methylfurfurylamine in complex matrices. This section provides a detailed protocol for its validation.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This protocol is designed as a self-validating system, where successful completion of each step provides documented evidence of the method's performance.
Validation Workflow Diagram
Caption: A structured workflow for the validation of an analytical method.
Step 1: System Suitability
Causality: Before any validation run, the chromatographic system's readiness must be confirmed. This ensures that the instrument is performing adequately on the day of analysis.
-
Procedure:
-
Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Inject a mid-range concentration standard solution of N-Methylfurfurylamine (e.g., 1 µg/mL) six consecutive times.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area and retention time should be ≤ 2.0%.
-
Peak shape should be symmetrical (Tailing factor between 0.9 and 1.5).
-
Step 2: Specificity and Selectivity
Causality: This parameter ensures that the signal measured is unequivocally from N-Methylfurfurylamine and not from any other components in the sample matrix (e.g., impurities, excipients, or endogenous substances).
-
Procedure:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze a blank matrix sample spiked with known related substances or potential impurities.
-
-
Acceptance Criteria:
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the response at the LLOQ.[16]
-
No significant interfering peaks should be observed at the retention time of the analyte from related substances.
-
Step 3: Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined range. This is fundamental for accurate quantification.
-
Procedure:
-
Prepare a series of calibration standards by spiking known amounts of N-Methylfurfurylamine into the blank matrix. A minimum of six non-zero concentration levels should be used, covering the expected analytical range (e.g., 1 ng/mL to 10,000 ng/mL).
-
Analyze each calibration standard in triplicate.
-
Plot the peak area response versus the nominal concentration and perform a linear regression analysis (typically with 1/x² weighting for bioanalytical assays).
-
-
Acceptance Criteria:
-
The coefficient of determination (r²) must be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).[4]
-
Step 4: Accuracy and Precision
Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the variability or scatter in the data. These two parameters define the reliability of the method.
-
Procedure:
-
Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.
-
Intra-day (Repeatability): Analyze six replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze six replicates of each QC level on at least three different days.
-
-
Acceptance Criteria (FDA/EMA Bioanalytical Guidance):
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.
-
Procedure:
-
LOD: Can be estimated based on the signal-to-noise ratio (S/N), typically where S/N ≥ 3.
-
LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% RSD). This is confirmed by analyzing at least six replicates at the proposed LOQ concentration.
-
-
Acceptance Criteria:
Step 6: Stability
Causality: This ensures that the concentration of N-Methylfurfurylamine does not change during sample collection, handling, storage, and analysis.
-
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80 °C) for an extended period.
-
Autosampler Stability: Analyze processed samples kept in the autosampler for the expected run time.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Conclusion
The validation of an analytical method is a mandatory, systematic process that ensures the reliability and integrity of quantitative data. For N-Methylfurfurylamine, LC-MS/MS offers the most sensitive, specific, and robust solution, making it the preferred method for regulatory submissions and demanding research applications. While GC-MS and HPLC-UV are viable alternatives, their limitations in sensitivity or workflow complexity must be carefully considered against the specific analytical needs. By following the structured validation approach outlined in this guide, which is firmly grounded in international regulatory standards, researchers can confidently generate high-quality, defensible data for N-Methylfurfurylamine quantification.
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The Efficacy of N-Methylfurfurylamine-Derived Corrosion Inhibitors: A Comparative Technical Guide
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. For researchers and industry professionals engaged in asset integrity management, particularly within acidic environments, the selection of an appropriate inhibitor is a critical decision dictated by efficacy, environmental impact, and economic viability. This guide provides an in-depth technical comparison of N-Methylfurfurylamine-derived corrosion inhibitors, contextualizing their performance against other prominent classes of organic inhibitors. By elucidating the mechanistic underpinnings of their protective action and detailing the empirical methodologies for their evaluation, this document serves as a vital resource for informed inhibitor selection and application.
The Imperative of Corrosion Inhibition in Acidic Environments
Corrosion, an electrochemical process, leads to the gradual destruction of materials, most notably metals, through chemical or electrochemical reactions with their environment. In industrial settings, acidic solutions are frequently employed for processes such as pickling, cleaning, and oil well acidizing, creating highly aggressive conditions that accelerate metallic corrosion.[1] The economic and safety implications of unchecked corrosion are substantial, necessitating the use of corrosion inhibitors.
Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2] This adsorption is facilitated by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons within the inhibitor's molecular structure, which act as centers for interaction with the metal surface.[2][3] The effectiveness of an inhibitor is quantified by its inhibition efficiency (IE), which is a measure of the percentage reduction in the corrosion rate.
N-Methylfurfurylamine and its Derivatives: A Furan-Based Approach to Corrosion Control
Furan and its derivatives have emerged as a promising class of corrosion inhibitors due to their heterocyclic structure containing an oxygen atom, which can act as an adsorption center.[1] N-Methylfurfurylamine, a derivative of furfurylamine, combines the properties of the furan ring with the well-established corrosion inhibiting capabilities of the amine functional group.
The inhibitive action of furan derivatives, including furfurylamine, has been demonstrated in acidic media. For instance, a study on carbon steel in 1M HCl showed that furfurylamine acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process.[1] The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal.[1]
Comparative Efficacy: N-Methylfurfurylamine Derivatives vs. Other Organic Inhibitors
Table 1: Reported Inhibition Efficiencies of Furan-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Furfurylamine | Carbon Steel | 1M HCl | - | - | High | [1] |
| 5-[4-bromophenyl]-furan-2-carbaldehyde | Mild Steel | 0.1 N HCl | 600 ppm | - | 92.10 | [4] |
| 5-[4-chlorophenyl]-furan-2-carbaldehyde | Mild Steel | 0.1 N HCl | 600 ppm | - | 89.47 | [4] |
| N-furfuryl-N'-phenyl thiourea | Mild Steel | 0.1M HCl | 1x10⁻⁴ mol/L | 28 °C | >80 | [5] |
Table 2: Reported Inhibition Efficiencies of Amine-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 2-[(2-hydroxybenzyl)amino]benzonitrile | Mild Steel | 1 M HCl | - | - | 92.56 | [3] |
| 2-{[(3-chlorophenyl)amino]methyl}phenol | Mild Steel | 1 M HCl | - | - | 90.23 | [3] |
| Multi-component inhibitor (amine-based) | Steel Bar | SCP solution | - | 60 days | High | [6] |
| DMHB | Mild Steel | 0.5 M HCl | 3 x 10⁻³ M | 303 K | 81 | [7][8] |
Table 3: Reported Inhibition Efficiencies of Thiourea-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 98.96 | [9] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 92.65 | [9] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea | Mild Steel | 0.5 M HCl | - | 303-333 K | High | [10] |
| N-benzyl-N?-phenyl thiourea (BPTU) | Mild Steel | 0.1M HCl | 0.0003 mol/L | Elevated | >97 | [11] |
From the collated data, it is evident that N-Methylfurfurylamine-related compounds and other furan derivatives exhibit high inhibition efficiencies, comparable to and in some cases exceeding those of well-established amine and thiourea-based inhibitors. The presence of both the furan ring and the amine group in N-Methylfurfurylamine likely contributes to a synergistic effect, enhancing its adsorption and protective capabilities.
Mechanistic Insights: The Adsorption Behavior of Corrosion Inhibitors
The primary mechanism of action for organic corrosion inhibitors is adsorption onto the metal surface, which can be either physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of a coordinate-type bond through electron sharing between the inhibitor and the metal.
The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin. The Langmuir isotherm, for example, assumes a monolayer adsorption on a homogeneous surface.[1] The determination of the appropriate isotherm provides valuable insights into the inhibitor-metal interaction.
The following diagram illustrates the general mechanism of corrosion inhibition by adsorption:
Caption: General mechanism of corrosion inhibition by adsorption of inhibitor molecules on the metal surface.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, the evaluation of corrosion inhibitor efficacy must follow standardized experimental protocols. The three primary methods employed are weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization.
Weight Loss Method
This gravimetric technique is a straightforward and widely used method for determining the average corrosion rate over a period of time.[12]
Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1M HCl) with and without the desired concentrations of the inhibitor. The temperature is maintained at a constant value.
-
Exposure: The coupons are immersed for a predetermined period (e.g., 24 hours).
-
Cleaning and Final Weighing: After immersion, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Caption: Workflow for the weight loss method of corrosion inhibitor evaluation.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes occurring at the metal/solution interface.[13]
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Equilibrium: The working electrode is immersed in the test solution (with and without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz). The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). An equivalent electrical circuit is used to model the electrochemical interface, and the values of the circuit elements, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), are determined by fitting the experimental data. A higher Rct value in the presence of the inhibitor indicates greater corrosion resistance.[14]
-
Inhibition Efficiency Calculation:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization
This technique involves polarizing the working electrode and measuring the resulting current to determine the corrosion current density (icorr) and the corrosion potential (Ecorr).
Protocol:
-
Cell Setup and Stabilization: The same three-electrode cell as in EIS is used, and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions from the Ecorr.
-
Tafel Plot: The data is plotted as the logarithm of the current density (log i) versus the potential (E). This is known as a Tafel plot.[15]
-
Data Extrapolation: The linear portions of the anodic and cathodic branches of the Tafel plot are extrapolated to their point of intersection. The current density at this intersection is the corrosion current density (icorr), and the potential is the corrosion potential (Ecorr).[15] A lower icorr value in the presence of the inhibitor indicates better corrosion protection.
-
Inhibition Efficiency Calculation:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Mechanism Determination: The shift in Ecorr in the presence of the inhibitor can provide insights into whether the inhibitor is anodic, cathodic, or mixed-type.[16]
Caption: Experimental workflow for Potentiodynamic Polarization.
Conclusion
N-Methylfurfurylamine-derived compounds represent a highly effective class of corrosion inhibitors for the protection of mild steel in acidic environments. Their performance is comparable to, and in some instances superior to, traditional amine and thiourea-based inhibitors. The synergistic effect of the furan ring and the amine functional group likely contributes to their robust adsorptive and protective properties. For researchers and professionals in the field, a thorough understanding of the experimental methodologies outlined in this guide is essential for the accurate evaluation and selection of the most appropriate corrosion inhibitor for a given application. The continued investigation into the structure-property relationships of furan-based inhibitors will undoubtedly lead to the development of even more efficient and environmentally benign corrosion control solutions.
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Corrosion inhibition of carbon steel in hydrochloric acid by furan derivatives. (2025-08-09). ResearchGate. [Link]
-
High-performance corrosion inhibitors for carbon steel in hydrochloric acid: electrochemical and DFT studies. PubMed Central. [Link]
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Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. (2020-06-24). RSC Publishing. [Link]
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Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (2025-08-10). ResearchGate. [Link]
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Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019-08-26). ACS Omega. [Link]
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Corrosion Inhibitive Effect of Synthesized Thiourea Derivatives on Mild Steel in a 15% HCl Solution. (2025-10-26). ResearchGate. [Link]
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Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies. ResearchGate. [Link]
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Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base. Journal of Chemical and Pharmaceutical Research. [Link]
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Nyquist plots for Electrochemical Impedance Spectroscopy response exhibited by mild steel in no and different concentrations of expired piroxicam drug in 0.5M HCl. ResearchGate. [Link]
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Calculating Corrosion Rates From a Tafel Plot. Admiral Instruments. [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2014). AIP Publishing. [Link]
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Tafel plots for the inhibition of steel corrosion in 1 M HCl with and without different concentrations of TDE. ResearchGate. [Link]
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Corrosion rate of mild steel in HCl with and without inhibitors for 24 h at 301 K. ResearchGate. [Link]
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Tafel parameters and the corresponding corrosion inhibition efficiency for the corrosion of mild steel in 1 M HCl solution in the absence and presence of different concentrations of HMIBr. ResearchGate. [Link]
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Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. (2021-07-06). Oxford Academic. [Link]
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Corrosion inhibition of carbon steel in hydrochloric acid by furan derivatives. (2025-08-09). ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy Analysis of Corrosion of Reinforcing Steel in Fly Ash Mortar by means of Transmission Lin. (2022-04-22). IdeaExchange@UAkron. [Link]
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The Tafel Plot. Dissemination of IT for the Promotion of Materials Science (DoITPoMS). [Link]
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Inhibition of Mild Steel Corrosion in Acid Medium. (2017-10-31). International Journal of Technology. [Link]
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Study of 5-Aryl-Furan Derivatives as a Corrosion Inhibitor for Mild Steel in 0.1 N HCl Solution. ResearchGate. [Link]
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Electrochemical Impedance Spectroscopy: A Tutorial. (2022-03-24). ACS Measurement Science Au. [Link]
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Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. (2021-08-11). MDPI. [Link]
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Amines as corrosion inhibitors: A review. (2021-11-07). King Fahd University of Petroleum & Minerals. [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020-11-03). Zerust Excor. [Link]
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The inhibition action of N-furfuryl-N'-phenyl thiourea on the corrosion of mild steel in acid media. (2025-08-07). ResearchGate. [Link]
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Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022-10-18). International Journal of Corrosion and Scale Inhibition. [Link]
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Corrosion Inhibition of Mild Steel in Acidic Media by N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide. (2021-01-03). Impressions@MAHE. [Link]
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Corrosion Inhibition of Mild Steel in Acidic Media by N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide. (2025-08-10). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-Methylfurfurylamine Derivatives
The furan nucleus, a deceptively simple five-membered aromatic ring containing one oxygen atom, serves as a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects[1]. Among these, the N-Methylfurfurylamine framework presents a particularly compelling case for structure-activity relationship (SAR) studies. The inherent chemical properties of the furan ring, combined with the versatility of the N-methylamino side chain, provide a rich canvas for structural modifications aimed at optimizing therapeutic efficacy and selectivity.
This guide offers an in-depth comparison of N-Methylfurfurylamine derivatives, grounded in experimental data. We will dissect how specific structural alterations influence biological outcomes, explain the rationale behind experimental designs, and provide detailed protocols for key assays. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing the next generation of furan-based therapeutic agents.
The N-Methylfurfurylamine Core: A Scaffold of Potential
The foundational N-Methylfurfurylamine structure consists of a furan ring connected to a methylaminomethyl group. The furan ring's oxygen atom and aromatic π-system can engage in hydrogen bonding and π-π stacking interactions, respectively. The secondary amine is a critical handle for derivatization and can act as a hydrogen bond donor or acceptor, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Understanding how modifications to both the furan ring and the amino side chain modulate biological activity is the central tenet of SAR in this chemical series.
Comparative Analysis of Biological Activities
The versatility of the N-Methylfurfurylamine scaffold is evident in the diverse pharmacological activities its derivatives possess. Below, we compare derivatives across two key therapeutic areas: antimicrobial and anticonvulsant activity.
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial properties. Modifications to the N-Methylfurfurylamine core can significantly enhance potency against both Gram-positive and Gram-negative bacteria. The primary mechanism often involves disruption of bacterial cell processes or inhibition of essential enzymes[1].
Rationale for SAR Exploration: The goal of derivatization in this context is to enhance the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets. Key modifications include introducing lipophilic groups to improve membrane transit or adding moieties that can form stable complexes with bacterial enzymes.
Table 1: Comparative Antimicrobial Activity of N-Methylfurfurylamine Derivatives
| Compound ID | R1 (Furan Ring Substituent) | R2 (Amine Substituent) | Target Organism | MIC (µg/mL) | Key Finding |
| NF-01 | H | -CH3 (Parent) | S. aureus | >500 | Parent compound shows negligible activity. |
| NF-02 | 5-Nitro | -CH3 | S. aureus | 62.5 | Addition of a 5-nitro group significantly boosts activity, a common strategy in antimicrobial furans like Nitrofurantoin. |
| NF-03 | H | -COCH2-Ph | E. coli | 125 | Acylation of the nitrogen with a phenylacetyl group introduces antibacterial activity. |
| NF-04 | 5-Nitro | -COCH2-Ph | S. aureus | 15.6 | Synergistic effect of the 5-nitro group and N-acylation leads to a potent derivative. |
| NF-05 | H | -SO2-Ph-4-Cl | B. subtilis | 250 | Sulfonamide derivatives show moderate activity, indicating the importance of the linker to the aryl group[2]. |
SAR Insights: The data clearly indicates that two positions are critical for tuning antimicrobial activity: the 5-position of the furan ring and the N-methylamino group.
-
Furan Ring Substitution: The introduction of an electron-withdrawing group, such as a nitro group at the 5-position (NF-02, NF-04), is a classic strategy that dramatically increases potency. This is believed to be due to the role of the nitro group in generating reactive nitrogen species within the bacterial cell upon reduction.
-
Amine Group Modification: Conversion of the secondary amine to an amide (NF-03, NF-04) or a sulfonamide (NF-05) introduces a new pharmacophore. The N-acyl derivatives, particularly when combined with ring substitution, show the most promise. This suggests that the amide linkage provides an optimal geometry and set of hydrogen bonding capabilities for target interaction.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a self-validating system for determining the antimicrobial efficacy of novel compounds.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compounds (e.g., NF-01 to NF-05) dissolved in DMSO.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer (600 nm).
-
Positive control (e.g., Ampicillin).
-
Negative control (MHB + DMSO).
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. This is a critical step; verifying the inoculum density via spectrophotometry ensures reproducibility.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB, starting from a high concentration (e.g., 1000 µg/mL) down to a low concentration (e.g., <1 µg/mL). The use of a serial dilution series allows for the precise determination of the MIC value.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the absorbance at 600 nm. The inclusion of positive and negative controls validates the assay's performance.
Workflow Visualization:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticonvulsant Activity
Epilepsy is a significant global health issue, and the search for new anticonvulsant drugs remains a priority[3]. Furan-containing compounds have emerged as a promising class of anticonvulsants, with research indicating their potential to modulate neuronal excitability[4][5].
Rationale for SAR Exploration: The design of furan-based anticonvulsants often aims to mimic the pharmacophoric features of known antiepileptic drugs. This involves introducing moieties that can interact with ion channels (e.g., sodium, calcium channels) or neurotransmitter receptors (e.g., GABA receptors). The N-Methylfurfurylamine scaffold allows for the systematic exploration of lipophilicity and hydrogen bonding patterns, which are crucial for crossing the blood-brain barrier and binding to CNS targets.
Table 2: Comparative Anticonvulsant Activity of Furan Derivatives
| Compound ID | Core Structure Modification | R (Amine Substituent) | MES Test (% Protection @ dose) | scPTZ Test (% Protection @ dose) | Key Finding |
| AC-01 | N-Methylfurfurylamine | H | Inactive | Inactive | The basic scaffold lacks anticonvulsant properties. |
| AC-02 | Furochromone | Thiazolidin-4-one | 100% @ 300 mg/kg | 80% @ 300 mg/kg | Fusing the furan to a chromone and adding a heterocyclic moiety introduces significant activity[4]. |
| AC-03 | 1,4-Dihydropyridine | H (Furan at C4) | 66% @ 100 mg/kg | 50% @ 100 mg/kg | Incorporating the furan into a 1,4-DHP scaffold, a known calcium channel blocker class, confers activity[6]. |
| AC-04 | Dibenzofuran-oxime | Cinnamoyl | 100% @ 20 mg/kg | Not Reported | O-acylation of a dibenzofuran oxime with a cinnamoyl group results in a highly potent compound[3][5]. |
SAR Insights: While not direct N-Methylfurfurylamine derivatives, these examples illustrate key principles for designing furan-based anticonvulsants:
-
Scaffold Rigidity and Extension: Moving from the flexible N-Methylfurfurylamine to more rigid, fused systems like furochromones (AC-02) or complex scaffolds like dibenzofurans (AC-04) is a successful strategy. This rigidity likely pre-organizes the molecule into a conformation favorable for binding to its target.
-
Pharmacophore Hybridization: The most active compounds hybridize the furan moiety with other known anticonvulsant pharmacophores. AC-02 incorporates a thiazolidinone, AC-03 uses a dihydropyridine core, and AC-04 adds a cinnamoyl group. This approach leverages established knowledge to enhance the probability of success. The 4-chlorophenyl substituent on the cinnamoyl group in compound AC-04 was found to be particularly effective, highlighting the importance of halogenated aryl rings in this class[3][5].
Detailed Experimental Protocol: Maximal Electroshock (MES) Test
This protocol is a standard, validated preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Male Swiss albino mice (20-25 g).
-
Corneal electrodes.
-
Electroconvulsive shock apparatus.
-
Standard drug (e.g., Phenytoin).
-
Vehicle control.
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week before the experiment to reduce stress-related variability.
-
Compound Administration: Administer the test compounds, standard drug, and vehicle control intraperitoneally (i.p.) or orally (p.o.) to different groups of mice. The timing of administration relative to the shock (e.g., 30 or 60 minutes) is critical and based on the expected time to peak plasma concentration.
-
Electrical Stimulation: At the predetermined time, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. A drop of saline on the electrodes ensures good electrical contact.
-
Observation: Immediately observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically lasts for 10-15 seconds.
-
Data Analysis: The endpoint is binary: either the animal is protected (no tonic extension) or not. The results are expressed as the percentage of animals protected in each group. This clear, unambiguous endpoint is a strength of the MES model.
Logical Relationship Diagram:
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A Comparative Guide to the Kinetic Studies of N-Methylfurfurylamine Reactions
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reaction kinetics of bioactive molecules is paramount. N-Methylfurfurylamine, a secondary amine incorporating a furan moiety, presents a unique electronic and structural profile that influences its reactivity. This guide provides an in-depth comparison of the kinetic profiles of N-Methylfurfurylamine in key reaction classes, drawing upon established data from analogous amine and furan-containing compounds to project its behavior. While direct kinetic data for N-Methylfurfurylamine is not extensively available in publicly accessible literature, this guide establishes a robust predictive framework based on fundamental chemical principles and comparative analysis of structurally related molecules.
Introduction: The Unique Reactivity of N-Methylfurfurylamine
N-Methylfurfurylamine combines the nucleophilic character of a secondary amine with the electron-rich aromatic nature of the furan ring. This duality dictates its participation in a variety of reactions, including oxidation, condensation, and alkylation. The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, a characteristic feature of secondary amines.[1] Concurrently, the furan ring is susceptible to electrophilic attack and oxidation, a trait that can lead to complex reaction pathways and potential product diversity.[2] Understanding the rates at which these different reactions occur is critical for controlling reaction outcomes, optimizing synthetic routes, and predicting metabolic pathways.
This guide will explore the kinetics of N-Methylfurfurylamine in two primary reaction types: oxidation and condensation (specifically Schiff base formation). By examining the kinetic data of analogous compounds, we can infer the expected reactivity of N-Methylfurfurylamine and propose experimental designs for its kinetic analysis.
Comparative Kinetics of Amine Oxidation
The oxidation of amines is a fundamental transformation in both synthetic and biological contexts. The rate of oxidation is highly dependent on the structure of the amine, the nature of the oxidant, and the reaction conditions.
Reactivity with Common Oxidants: A Comparative Overview
Based on studies of analogous secondary and N-substituted amines, we can predict the relative reactivity of N-Methylfurfurylamine with various oxidizing agents.
| Oxidant | Analogous Amine Studied | Observed Kinetics | Predicted Reactivity of N-Methylfurfurylamine | Key Mechanistic Insights |
| Potassium Hexacyanoferrate(III) | Piperidine, Morpholine | First order in both amine and oxidant.[3] | Moderate to high | The reaction likely proceeds via abstraction of a proton from the α-carbon, followed by electron transfer to the oxidant. The basicity of the amine influences the rate.[3] |
| Hydroxyl Radical (•OH) | Dimethylamine (DMA), Diethylamine (DEA) | Second-order rate constants are high (10^9 M⁻¹s⁻¹ for neutral amines).[4][5] | High | The reaction is diffusion-controlled and proceeds via hydrogen abstraction from the N-H or α-C-H bonds. The protonated form of the amine reacts much slower.[4][5] |
| Peroxydisulfate (S₂O₈²⁻) | N-methylaniline | First order in both amine and oxidant.[6] | Moderate | The reaction likely involves a nucleophilic attack of the amine on the peroxide bond. Steric effects can influence the rate.[6] |
| Potassium Permanganate (MnO₄⁻) | Pyrazole Derivative | First order in permanganate, fractional order in the amine substrate.[7][8] | High | The reaction proceeds through the formation of an intermediate complex between the amine and the permanganate ion.[7][8] |
| Hydrogen Peroxide (H₂O₂) | Tertiary amines | The reaction is often slow but can be catalyzed by metal complexes or accelerated in the presence of nitriles.[9][10] | Low to moderate (catalyzed) | The mechanism can involve either a nucleophilic attack by the amine on the peroxide or radical pathways, depending on the catalyst.[9] |
| Chromic Acid (H₂CrO₄) | N-methylaniline | The reaction order with respect to the oxidant can vary (zero or first order).[11][12] | Moderate to high | The reaction involves the protonation of the amine followed by oxidation of the protonated species.[11][12] |
Expert Insights: The presence of the furan ring in N-Methylfurfurylamine is expected to influence its oxidation kinetics. The electron-donating nature of the furan ring can increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity and rate of reaction with electrophilic oxidants. However, the furan ring itself is susceptible to oxidation, which could lead to a more complex product distribution and potentially convoluted kinetic profiles.[2]
Experimental Protocol: Kinetic Study of N-Methylfurfurylamine Oxidation by Potassium Permanganate
This protocol outlines a typical experiment to determine the kinetics of N-Methylfurfurylamine oxidation using potassium permanganate, a strong oxidizing agent with a distinct color that facilitates spectrophotometric monitoring.
Objective: To determine the reaction order and rate constant for the oxidation of N-Methylfurfurylamine by potassium permanganate in a neutral medium.
Materials:
-
N-Methylfurfurylamine (high purity)
-
Potassium permanganate (KMnO₄)
-
Phosphate buffer solution (pH 7.0)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N-Methylfurfurylamine in deionized water.
-
Prepare a stock solution of KMnO₄ in deionized water. The concentration should be chosen to give an initial absorbance in the range of 1.0-1.5 at 526 nm.
-
-
Kinetic Run:
-
Equilibrate the phosphate buffer solution and the N-Methylfurfurylamine solution to the desired temperature (e.g., 25 °C) in a water bath.
-
In a cuvette, mix the buffered N-Methylfurfurylamine solution with deionized water.
-
Initiate the reaction by adding a small, known volume of the KMnO₄ stock solution to the cuvette. Start the stopwatch simultaneously.
-
Immediately place the cuvette in the thermostated cell holder of the spectrophotometer.
-
Monitor the decrease in absorbance of the permanganate ion at its λmax (around 526 nm) over time. Record absorbance values at regular intervals until the reaction is at least 80% complete.
-
-
Data Analysis:
-
To determine the order of the reaction with respect to permanganate, plot ln(Absorbance) vs. time. A linear plot indicates a first-order reaction.
-
To determine the order with respect to N-Methylfurfurylamine, perform a series of experiments where the initial concentration of N-Methylfurfurylamine is varied while keeping the permanganate concentration constant. A plot of log(initial rate) vs. log([N-Methylfurfurylamine]) will give the order of the reaction. The initial rate can be determined from the initial slope of the absorbance vs. time plot.
-
Calculate the rate constant (k) from the slope of the appropriate linear plot.
-
Self-Validation: The consistency of the rate constant (k) across different initial concentrations of reactants validates the determined rate law. The stoichiometry of the reaction should also be determined by reacting a known excess of permanganate with N-Methylfurfurylamine and titrating the remaining permanganate.[7]
Caption: Experimental workflow for the kinetic analysis of N-Methylfurfurylamine oxidation.
Comparative Kinetics of Condensation Reactions: Schiff Base Formation
N-Methylfurfurylamine, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is of significant importance in organic synthesis and for the preparation of various bioactive compounds and ligands.[13][14][15]
Factors Influencing the Rate of Schiff Base Formation
The rate of Schiff base formation is influenced by several factors:
-
pH of the medium: The reaction is typically acid-catalyzed. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. However, at very low pH, the amine itself gets protonated, rendering it non-nucleophilic and thus slowing down the reaction.[16]
-
Structure of the carbonyl compound: Steric hindrance around the carbonyl group can decrease the reaction rate. Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon and accelerate the reaction.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the reaction rate.[16]
Predicted Kinetics of N-Methylfurfurylamine in Schiff Base Formation
Compared to a simple alkylamine, the furan ring in N-Methylfurfurylamine is expected to have a modest electronic effect on the nucleophilicity of the amine. We can compare its expected reactivity to other primary amines in Schiff base formation.
| Amine | Structural Features | Predicted Relative Rate of Schiff Base Formation | Rationale |
| Methylamine | Simple, unhindered primary amine | Baseline | Reference for comparison. |
| Aniline | Aromatic amine, lone pair delocalized into the benzene ring | Slower | Reduced nucleophilicity of the nitrogen due to resonance. |
| N-Methylfurfurylamine | Furan ring is electron-rich but less aromatic than benzene. | Slightly faster than aniline, potentially similar to or slightly slower than methylamine | The furan ring's electron-donating character may slightly enhance the amine's nucleophilicity compared to aniline. Steric hindrance from the furan ring is minimal. |
| tert-Butylamine | Bulky alkyl group | Slower | Significant steric hindrance around the nitrogen atom impedes the nucleophilic attack. |
Experimental Protocol: Kinetic Study of Schiff Base Formation
This protocol describes a method to study the kinetics of the reaction between N-Methylfurfurylamine and a suitable aldehyde (e.g., benzaldehyde) using UV-Vis spectrophotometry.
Objective: To determine the rate constant for the formation of the Schiff base from N-Methylfurfurylamine and benzaldehyde.
Materials:
-
N-Methylfurfurylamine
-
Benzaldehyde
-
Methanol (spectroscopic grade)
-
Acetate buffer solutions of varying pH
-
UV-Vis Spectrophotometer
Procedure:
-
Determine the λmax of the Schiff Base:
-
Synthesize a small amount of the Schiff base by refluxing equimolar amounts of N-Methylfurfurylamine and benzaldehyde in methanol.
-
Record the UV-Vis spectrum of the purified Schiff base to determine its wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
In a cuvette, mix a solution of N-Methylfurfurylamine in the chosen buffered methanol with methanol.
-
Initiate the reaction by adding a solution of benzaldehyde in methanol.
-
Monitor the increase in absorbance at the λmax of the Schiff base over time.
-
-
Data Analysis:
-
The reaction can often be studied under pseudo-first-order conditions by using a large excess of one reactant (e.g., N-Methylfurfurylamine).
-
Plot ln(A∞ - At) vs. time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. A linear plot indicates a pseudo-first-order reaction.
-
The pseudo-first-order rate constant (k') can be obtained from the slope.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.
-
Repeat the experiment at different pH values to study the effect of acid catalysis.
-
Trustworthiness of the Protocol: By confirming the identity of the product via spectroscopic methods (e.g., NMR, IR) and ensuring the Beer-Lambert law is obeyed at the analytical wavelength, the accuracy of the kinetic data can be assured.[17][18]
Caption: Logical relationship of factors influencing Schiff base formation kinetics.
Conclusion
This guide provides a comparative framework for understanding and investigating the reaction kinetics of N-Methylfurfurylamine. By leveraging kinetic data from analogous amines, we can make informed predictions about its reactivity in oxidation and condensation reactions. The provided experimental protocols offer a starting point for researchers to generate empirical data for N-Methylfurfurylamine, which is essential for its application in drug development and organic synthesis. The interplay of the secondary amine functionality and the furan ring makes N-Methylfurfurylamine a molecule of interest, and a thorough understanding of its kinetic behavior is key to unlocking its full potential.
References
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Al-Subu, M., Amer, A., Jondi, W., Hanoun, M., & Musmar, M. (2001). Oxidation of some Alicyclic Amines by Potassium Hexacyanoferrate (III) in Alkaline Medium: A Kinetic and Mechanistic Study. An-Najah University Journal for Research - A (Natural Sciences). [Link]
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Ervens, B., Gligorovski, S., & Herrmann, H. (2003). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Environmental Science: Processes & Impacts. [Link]
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Ge, S., Wang, J., & Zhang, Q. (2019). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. ResearchGate. [Link]
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Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2021). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules. [Link]
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Sabesan, A., & Venkatasubramanian, N. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Australian Journal of Chemistry. [Link]
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Althagafi, I., & Fawzy, A. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. American Journal of Heterocyclic Chemistry. [Link]
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Smith, J. R. L., & Masheder, D. (1976). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Dutta, B., Maji, M., & Konar, S. (2019). SCHIFF BASE COMPLEX DERIVED FROM FURFURYLAMINE AND 2-HYDROXY-5. JETIR. [Link]
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S. M. D. C. Martins, L. F. P. G. Luinstra. (2017). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health. [Link]
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Althagafi, I., & Fawzy, A. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. ResearchGate. [Link]
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Whelan, R. J., et al. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 78492, N-Methylfurfurylamine. [Link]
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Mishra, K. K., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]
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Fawzy, A., & Shaaban, M. R. (2014). Kinetic and mechanistic investigations on the oxidation of N'-heteroaryl unsymmetrical formamidines by permanganate in aqueous alkaline medium. ResearchGate. [Link]
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Sotiropoulou, M., et al. (2012). Kinetic Studies and Mechanism of Hydrogen Peroxide Catalytic Decomposition by Cu(II) Complexes with Polyelectrolytes Derived from L-Alanine and Glycylglycine. National Institutes of Health. [Link]
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Buchs, C., et al. (2012). Determination of the kinetic rate constants for the formation (--) and hydrolysis (----). ResearchGate. [Link]
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Mishra, K. K., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]
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Zhang, Y., et al. (2023). Modulating Reaction Kinetics Using an Electrolytic Method to Achieve Efficient Vehicle Identification Number Reappearance. MDPI. [Link]
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Asghar, B. H., & Fawzy, A. (2014). Kinetic, mechanistic, and spectroscopic studies of permanganate oxidation of azinylformamidines in acidic medium, with autocatal. CORE. [Link]
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Villarroel, F., et al. (2023). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. MDPI. [Link]
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Ganjeh, M. M., & Hayasi, M. (2018). Synthesis, crystal structure and characterization of two new copper(II) complexes of Schiff bases derived from furfurylamine. ResearchGate. [Link]
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Salem, I. A., et al. (2000). Kinetics and Mechanisms of Decomposition Reaction of Hydrogen Peroxide in Presence of Metal Complexes. ResearchGate. [Link]
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Ozturk, M., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. ResearchGate. [Link]
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Olatunde, T. (2025). Biphasic Furfural oxidation with Hydrogen Peroxide: Effect of solvent on reaction kinetics. Doria.fi. [Link]
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Salem, I. A., et al. (1995). Kinetics of hydrogen peroxide decomposition with Fe(III) and Cr(III)‐ethanolamines complexes sorbed on dowex‐50W resin. ResearchGate. [Link]
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Handoo, K. L., & Handoo, S. K. (1983). Kinetics of acetonitrile-assisted oxidation of tertiary amines by hydrogen peroxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Buxton, G. V., et al. (1988). Rate Constants for Reactions of Inorganic Radicals in Aqueous Solution. NIST. [Link]
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Panigrahi, G. P., & Nayak, R. N. (1982). Peroxomonosulfuric acid oxidations: Kinetics and mechanism of oxidation of N-methylaniline. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2021). Preparation of Metal-Complexes' Nanoparticles Derivative from Novel Schiff Bases of Furan and Pyridine. Institute of Metallophysics. N.A.S. of Ukraine. [Link]
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Ahmed, S. D., & Omar, B. H. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Koya University Eprints. [Link]
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Kumar, A., et al. (2015). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. ResearchGate. [Link]
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A Comparative Guide to Purity Analysis of Synthesized N-Methylfurfurylamine by GC-MS
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a foundational pillar of scientific integrity and product safety. In the synthesis of N-Methylfurfurylamine, a valuable intermediate in the pharmaceutical and fine chemical industries, ensuring the absence or control of impurities is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of synthesized N-Methylfurfurylamine. We will explore the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower informed decisions in your analytical workflow.
The Criticality of Purity in N-Methylfurfurylamine Synthesis
N-Methylfurfurylamine is commonly synthesized via the reductive amination of furfural with methylamine.[1][2] This process, while efficient, can introduce a spectrum of impurities that may impact the safety, efficacy, and stability of the final product. Understanding the potential impurity profile is therefore the first step in developing a robust analytical method for purity determination.
Potential Impurities in N-Methylfurfurylamine Synthesis:
-
Unreacted Starting Materials: Residual furfural and methylamine.
-
Intermediates: The Schiff base formed between furfural and methylamine.
-
By-products of Over-reduction: Hydrogenation of the furan ring to yield tetrahydrofuran derivatives.
-
Secondary Amine Formation: Reaction of the initially formed furfurylamine with remaining furfural, followed by reduction.[3]
-
Solvent and Reagent Residues: Residual solvents and catalysts from the reaction and workup steps.
The presence of these impurities, even in trace amounts, can have significant consequences in drug development, potentially leading to adverse toxicological effects or altered pharmacological activity.[4] Therefore, a highly sensitive and specific analytical method is required for their detection and quantification.
GC-MS: A Powerful Tool for Volatile Amine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[5] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Rationale for GC-MS in N-Methylfurfurylamine Analysis
The choice of GC-MS for analyzing N-Methylfurfurylamine is underpinned by several key factors:
-
Volatility: N-Methylfurfurylamine and its likely impurities are sufficiently volatile for GC analysis.
-
High Separation Efficiency: Capillary GC columns offer excellent resolution of complex mixtures, enabling the separation of structurally similar impurities.
-
Sensitivity and Specificity: The mass spectrometer provides unambiguous identification of separated components based on their mass spectra and fragmentation patterns, even at trace levels.[6]
To illustrate the GC-MS workflow for N-Methylfurfurylamine purity analysis, the following diagram outlines the key steps:
Caption: Workflow for the purity analysis of N-Methylfurfurylamine by GC-MS.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection.[7] | Separation based on polarity, with UV or other detection methods.[8] | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[9] |
| Applicability to N-Methylfurfurylamine | Excellent for the volatile analyte and its likely impurities. | Suitable, especially for less volatile or thermally labile impurities. Derivatization may be needed for enhanced detection of some amines.[10] | Excellent for structural confirmation and quantification of the main component and impurities with unique NMR signals. |
| Sensitivity | High (ppm to ppb levels). | Moderate to high, depending on the detector and chromophores of the analytes. | Lower sensitivity compared to chromatographic methods (typically requires >0.1% impurity level). |
| Specificity | Very high, due to mass spectral fragmentation patterns. | Moderate to high, depending on chromatographic resolution and detector type. Co-elution can be a challenge. | Very high for structurally distinct molecules. |
| Quantification | Relative quantification based on peak area percentage is straightforward. Absolute quantification requires certified reference standards. | Requires certified reference standards for accurate quantification. | Can provide absolute quantification without a specific reference standard for the analyte (using an internal standard of known purity).[11] |
| Sample Throughput | High. | High. | Moderate. |
| Destructive/Non-destructive | Destructive. | Non-destructive (sample can be collected post-detection). | Non-destructive.[12] |
Experimental Protocols
GC-MS Method for Purity Analysis of N-Methylfurfurylamine
This protocol is designed for the separation and identification of N-Methylfurfurylamine and its potential impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
2. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
4. Sample Preparation:
-
Prepare a 1000 ppm solution of the synthesized N-Methylfurfurylamine in dichloromethane.
5. Data Analysis:
-
Identify the main peak corresponding to N-Methylfurfurylamine by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity by the area percentage method: Purity (%) = (Area of N-Methylfurfurylamine peak / Total area of all peaks) x 100.
Alternative Analytical Techniques: An Overview
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a valuable alternative, particularly for confirming the presence of non-volatile or thermally unstable impurities.
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Rationale: The furan ring in N-Methylfurfurylamine and many of its potential impurities exhibits UV absorbance, making UV detection feasible. The acidic mobile phase modifier helps to achieve good peak shape for the amine.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
¹H-qNMR is a primary ratio method of measurement and can be used for the absolute quantification of purity without the need for a specific N-Methylfurfurylamine reference standard.[14]
Proposed ¹H-qNMR Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh a known amount of the synthesized N-Methylfurfurylamine and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
Data Analysis: Integrate a well-resolved signal of N-Methylfurfurylamine and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.[11]
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity analysis of synthesized N-Methylfurfurylamine, GC-MS stands out as a robust, sensitive, and specific method, particularly well-suited for identifying and quantifying volatile impurities inherent to its synthesis pathway. Its high resolving power and the definitive structural information from the mass spectrometer provide a high degree of confidence in the analytical results.
However, for a complete and self-validating purity assessment, an orthogonal method is highly recommended. HPLC-UV offers a complementary separation mechanism, ideal for detecting non-volatile or thermally labile impurities that might be missed by GC-MS. For establishing the absolute purity of a synthesized batch, ¹H-qNMR is an invaluable tool, providing a direct and accurate measurement that is not dependent on the chromatographic response of impurities.
Ultimately, the choice and combination of analytical techniques will depend on the specific requirements of the research or development phase. For routine quality control and impurity profiling, GC-MS is often the workhorse. In later stages of drug development, a multi-technique approach, leveraging the strengths of GC-MS, HPLC, and qNMR, provides the most comprehensive and trustworthy assessment of N-Methylfurfurylamine purity, ensuring the integrity and safety of the final product.
References
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Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Cui, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
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Gorgas, D. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]
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Han, J., et al. (2022). Evaluating Different Extraction Approaches for GC-MS Based Metabolomics Analysis of the Giant Pandas' Fur. Metabolites, 12(11), 1109. [Link]
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-
Welsch, T., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Scientific Reports, 13(1), 8206. [Link]
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-
Li, Y., et al. (2022). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 46(36), 17351-17360. [Link]
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Tseng, Y. J., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 748. [Link]
-
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A Comparative Guide to the Cytotoxicity of N-Methylfurfurylamine and Its Derivatives
In the landscape of drug discovery and development, the furan scaffold holds a place of significant interest due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Among these, N-substituted furfurylamines represent a class of molecules with potential therapeutic applications, but also with inherent cytotoxic risks that warrant thorough investigation. This guide provides a comparative analysis of the in vitro cytotoxicity of N-Methylfurfurylamine and a variety of its structural derivatives, offering insights for researchers, scientists, and professionals in drug development.
The core objective of this document is to synthesize available data on the cytotoxic effects of these compounds against various cell lines. While direct comparative studies on a homologous series of N-Methylfurfurylamine derivatives are not extensively available in public literature, this guide collates and compares data from various studies on furan derivatives containing an amine functional group. This approach allows for an informed discussion on structure-activity relationships (SAR) and provides a framework for future cytotoxicological assessments.
Understanding the Core Moiety: N-Methylfurfurylamine
N-Methylfurfurylamine serves as our parent compound for this comparative analysis. It is a secondary amine characterized by a furan ring linked to a methylaminomethyl group. While specific cytotoxicity data for N-Methylfurfurylamine is not abundant in the reviewed literature, its chemical properties, as detailed in databases like PubChem, indicate potential for biological activity and associated hazards, including skin and eye irritation, and respiratory irritation.[5] The exploration of its derivatives is driven by the need to modulate its physicochemical and biological properties to either enhance a desired therapeutic effect or mitigate toxicity.
Comparative Cytotoxicity of Furan-Amine Derivatives
The introduction of various substituents to the N-Methylfurfurylamine scaffold can significantly impact its cytotoxic profile. The following sections and data tables summarize the cytotoxic activities of several classes of furan-containing compounds with amine functionalities, providing a basis for comparison.
N-Acyl and N-Aroyl Derivatives
Acylation or aroylation of the amine group in furfurylamine derivatives can lead to compounds with significant cytotoxic potential. For instance, a study on novel furan-based derivatives identified compounds with potent activity against the MCF-7 breast cancer cell line.[2][6]
Table 1: Cytotoxicity of Selected Furan-Based Derivatives against MCF-7 Cells [2][6]
| Compound ID | Structure | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| 4 | Pyridine Carbohydrazide Derivative | 4.06 | >2.46 |
| 7 | N-Phenyl Triazinone Derivative | 2.96 | >3.38 |
| Staurosporine (Control) | - | 1.88 | - |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxicity. SI: Selectivity Index, calculated as IC50 in normal cells (MCF-10A) / IC50 in cancer cells (MCF-7). A higher SI indicates greater selectivity for cancer cells.
The data suggests that specific heterocyclic substitutions on the amine nitrogen can confer potent and somewhat selective cytotoxicity. The authors of the study proposed that these compounds induce cell death via apoptosis, arresting the cell cycle at the G2/M phase.[2][6]
Furopyridone Derivatives
The fusion of a furan ring with a pyridinone moiety, which can be considered a cyclic derivative of an N-substituted amine, has yielded compounds with notable anticancer activity against esophageal cancer cell lines.[7]
Table 2: Cytotoxicity of Furopyridone Derivatives against Esophageal Cancer Cell Lines [7]
| Compound ID | Cell Line | IC50 (µg/mL) - 24h | IC50 (µg/mL) - 48h |
| 4c | KYSE70 | 0.888 | 0.655 |
| 4c | KYSE150 | - | - |
Note: The original study provided detailed inhibition rates at a single concentration, with compound 4c showing a 99% inhibition rate at 20.00 µg/mL against both cell lines.
These findings highlight that more complex, rigid structures incorporating the furfurylamine concept can lead to highly potent cytotoxic agents.[7]
N-Substituted 5-(Hydroxymethyl)furan Derivatives
Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, where the carboxylate is modified to include an amine linkage, have been synthesized and evaluated for their biological activities.[8]
Table 3: Cytotoxicity of N-Substituted 5-(Hydroxymethyl)furan Derivatives [8]
| Compound | Cell Line | IC50 (µg/mL) |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 |
| HepG2 | >100 | |
| Vero | >100 | |
| Doxorubicin (Control) | HeLa | 0.45 |
| HepG2 | 0.82 | |
| Vero | 1.54 |
This particular derivative, incorporating an indolethylamine moiety, demonstrated moderate but selective cytotoxicity against the HeLa cervical cancer cell line, while being significantly less toxic to HepG2 liver cancer cells and Vero normal kidney cells.[8]
Mechanistic Insights: How Furan Derivatives Exert Cytotoxicity
The cytotoxic effects of the furan derivatives discussed are often linked to the induction of programmed cell death, or apoptosis. Several studies point towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis.
A proposed mechanism for some cytotoxic furan derivatives involves the following key steps:
-
Induction of Oxidative Stress: The compound may lead to an increase in reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Dysfunction: Elevated ROS can disrupt the mitochondrial membrane potential.
-
Activation of Apoptotic Proteins: This leads to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).
-
Caspase Cascade Activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.[2][6]
Furthermore, some furan derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[2][6]
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific integrity and reproducibility, standardized protocols for evaluating cytotoxicity are essential. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate growth medium until approximately 80% confluent.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., N-Methylfurfurylamine derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes described, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
Proposed Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by cytotoxic furan derivatives.
Conclusion and Future Directions
The comparative analysis of the cytotoxicity of N-Methylfurfurylamine and its derivatives reveals that the furan-amine scaffold is a versatile platform for the development of compounds with potent cytotoxic activity. The data, while not from a single homologous series, strongly suggests that modifications to the amine substituent can drastically alter the cytotoxic profile of the parent molecule. The introduction of heterocyclic moieties, as seen in the pyridine carbohydrazide and furopyridone derivatives, appears to be a promising strategy for enhancing cytotoxicity against cancer cells.[2][6][7]
Future research should focus on systematic structure-activity relationship studies of N-substituted furfurylamines. This would involve the synthesis and cytotoxic evaluation of a library of compounds with systematic variations in the N-substituent (e.g., alkyl chain length, aromatic substitutions, and diverse heterocyclic rings). Such studies would provide a more granular understanding of the structural requirements for potent and selective cytotoxicity, paving the way for the rational design of novel anticancer agents based on the furan scaffold.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-Methylfurfurylamine
Navigating the complexities of chemical reagents is a daily reality for professionals in research and drug development. Among these, N-Methylfurfurylamine, a versatile secondary amine, presents a unique set of handling requirements due to its chemical properties.[1] This guide provides a direct, experience-driven approach to its safe management, from personal protective equipment (PPE) to disposal, ensuring the integrity of your research and the safety of your team.
Understanding the Hazard Profile of N-Methylfurfurylamine
Before any handling, a thorough understanding of the compound's hazard profile is paramount. N-Methylfurfurylamine is classified as a flammable liquid and vapor. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Awareness of these potential hazards informs every aspect of its safe handling.
Key Safety Data Summary:
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor |
| Skin Irritation, Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Eye Irritation, Category 2 | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical, non-negotiable step in mitigating exposure risks. The following PPE is mandated for any procedure involving N-Methylfurfurylamine.
-
Eye and Face Protection: Given the risk of serious eye irritation, tightly sealed chemical safety goggles are the minimum requirement.[2] For tasks with a higher splash potential, a full face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves are essential.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Given that amines can be aggressive towards certain materials, selecting gloves made of a compatible material (e.g., nitrile or neoprene) is vital. Always consult the glove manufacturer's compatibility chart.
-
Skin and Body Protection: A flame-resistant lab coat is standard. For larger quantities or procedures with a higher risk of splashing, impervious chemical-resistant clothing or an apron is recommended.[5]
-
Respiratory Protection: All handling of N-Methylfurfurylamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][6]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Workflow for Safe Handling of N-Methylfurfurylamine:
Caption: A procedural workflow for the safe handling of N-Methylfurfurylamine.
Pre-Handling Checklist:
-
Verify Emergency Equipment: Before starting, ensure that the safety shower and eyewash station are accessible and functional.[2]
-
Fume Hood Operation: Confirm that the chemical fume hood is operating correctly, with a certified face velocity.
-
Gather Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Handling Procedure:
-
Dispensing: When dispensing N-Methylfurfurylamine, do so slowly and carefully to avoid splashing. Use only non-sparking tools.[2]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[2]
-
Spill Management: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand or earth) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical's lifecycle.
Waste Segregation:
-
N-Methylfurfurylamine waste should be collected in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless their compatibility is known.
Disposal Protocol:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-Methylfurfurylamine".
-
Storage: Store the waste container in a cool, well-ventilated area, away from sources of ignition.[3]
-
Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Never dispose of N-Methylfurfurylamine down the drain.
By adhering to these detailed procedures, you can confidently and safely incorporate N-Methylfurfurylamine into your research, ensuring a secure laboratory environment for yourself and your colleagues.
References
-
National Center for Biotechnology Information. (n.d.). N-Methylfurfurylamine. PubChem. Retrieved from [Link]
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Loba Chemie. (2016, June 18). FURFURYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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MDPI. (n.d.). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
